molecular formula C20H22O6 B1168882 Ester C CAS No. 111645-48-8

Ester C

Cat. No.: B1168882
CAS No.: 111645-48-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ester C® is a patented, research-grade form of vitamin C composed primarily of calcium ascorbate and naturally occurring vitamin C metabolites, such as L-threonate, L-lyxonate, and L-xylonate . This specific composition is designed to offer enhanced stability and superior bioavailability compared to standard ascorbic acid (AA) in research settings . It is a non-acidic, buffered compound, which demonstrates significantly fewer epigastric adverse effects in sensitivity models, making it a valuable candidate for investigations requiring a well-tolerated form of vitamin C . The primary research value of this compound lies in its unique pharmacokinetic profile. Studies indicate it is absorbed more readily and excreted less rapidly than ascorbic acid, leading to more favorable plasma concentrations and, crucially, significantly higher concentrations of vitamin C within leukocytes . This enhanced delivery to immune cells is of particular interest for in vitro immunological research, as intracellular vitamin C levels are critical for functions such as chemotaxis, phagocytosis, and protection from oxidative damage . Furthermore, its metabolism results in favorably reduced urine oxalate levels compared to ascorbic acid, a key consideration for specific toxicological or metabolic studies . The metabolite complex in this compound is believed to facilitate enhanced transport and retention of vitamin C in cells via a novel metabolite-facilitated transport mechanism . Its main research applications include the study of advanced antioxidant systems, immune cell function and proliferation, neutrophil microbial killing capacity, collagen synthesis, and as a stable, non-acidic control or intervention in biochemical assays. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal consumption purposes. All published claims are derived from scientific literature and are provided for informational purposes to guide research applications.

Properties

CAS No.

111645-48-8

Molecular Formula

C20H22O6

Synonyms

Ester C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Metabolites in Ester-C®

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ester-C® is a patented and trademarked form of vitamin C that has gained significant attention in the scientific community for its purported enhanced bioavailability and retention in the body compared to standard ascorbic acid.[1][2][3] This technical guide provides a comprehensive overview of the metabolites found in Ester-C®, detailing their quantitative analysis, the experimental protocols for their identification, and their roles in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and nutritional science.

Core Composition and Metabolites of Ester-C®

Ester-C® is primarily composed of calcium ascorbate (B8700270) , a neutral pH form of vitamin C that is gentle on the stomach.[4] What distinguishes Ester-C® is the presence of a complex of naturally occurring vitamin C metabolites. These metabolites are believed to contribute to its unique physiological properties.[1][5]

The principal metabolites identified in Ester-C® include:

  • Calcium Threonate: A calcium salt of threonic acid, which is a metabolite of ascorbic acid.[1][6]

  • Dehydroascorbic Acid (DHA): The oxidized form of ascorbic acid.[5][7]

  • Xylonate and Lyxonate: Trace amounts of these aldonic acids are also reported to be present.[7]

  • 4-hydroxy-5-methyl-3(2H)-furanone: This furanone derivative has also been identified as a component in some analyses of Ester-C®.[1][8]

It is the synergistic action of these metabolites, particularly calcium threonate, that is hypothesized to facilitate the increased absorption and cellular retention of vitamin C observed with Ester-C® supplementation.[1][5]

Quantitative Data on Ester-C® Composition

Obtaining precise quantitative data for all metabolites in commercially available Ester-C® products is challenging due to the proprietary nature of the formulation. However, some information is available from product data sheets and scientific literature. The following tables summarize the available quantitative information.

Component Typical Amount per 1000 mg Ester-C® Tablet Reference
Vitamin C (from Calcium Ascorbate)790 mg - 1000 mg[2][9]
Calcium (from Calcium Ascorbate)90 mg - 110 mg[9]
Metabolite Reported Concentration Source/Product Reference
L-Threonate7 mg per 650 mg Ester-C® (containing 500 mg Vitamin C)Biogena Ester-C® Gold

Experimental Protocols for Metabolite Analysis

The identification and quantification of vitamin C and its metabolites in biological samples and supplement formulations are primarily achieved through chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the analysis of ascorbic acid and its related compounds.

  • Principle: This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent). For vitamin C analysis, reversed-phase columns (e.g., C18) are commonly used.

  • Sample Preparation:

    • Solid Samples (e.g., tablets): Pulverize the tablet and dissolve a known weight in a suitable solvent, often an acidic solution (e.g., metaphosphoric acid or perchloric acid) to prevent oxidation of ascorbic acid.

    • Biological Samples (e.g., plasma, leukocytes): Deproteinize the sample by adding an acid such as metaphosphoric acid or perchloric acid. Centrifuge to remove precipitated proteins. The supernatant is then used for analysis. For leukocyte analysis, the buffy coat is first isolated from whole blood.[5]

  • Detection:

    • UV Detection: Ascorbic acid absorbs ultraviolet (UV) light at a specific wavelength (typically around 245-254 nm), allowing for its quantification.

    • Electrochemical Detection (ECD): This highly sensitive method measures the current generated by the oxidation or reduction of ascorbic acid at an electrode surface.

  • Quantification: The concentration of each metabolite is determined by comparing its peak area in the sample chromatogram to the peak areas of known concentrations of standards.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and specificity for the identification and quantification of metabolites.

  • Principle: After separation by LC, the eluting compounds are ionized and their mass-to-charge ratio is measured by a mass spectrometer. This allows for precise identification and quantification, even at very low concentrations.

  • Ionization Techniques: Electrospray ionization (ESI) is a commonly used soft ionization technique for vitamin C and its metabolites.

  • Mass Analysis: Tandem mass spectrometry (MS/MS) can be used for even greater specificity, where a specific parent ion is selected and fragmented to produce characteristic daughter ions.

  • Application: LC-MS is particularly useful for analyzing complex biological matrices and for identifying and quantifying trace metabolites.

Signaling Pathways and Biological Activities

The metabolites in Ester-C® are believed to influence several cellular processes, contributing to the enhanced biological activity of the formulation.

Cellular Uptake of Vitamin C

Ascorbic acid and its oxidized form, dehydroascorbic acid (DHA), are taken up by cells through different mechanisms.

  • Ascorbic Acid Transport: The reduced form, ascorbic acid, is transported into cells by Sodium-Dependent Vitamin C Transporters (SVCTs) . This is an active transport process that allows cells to accumulate vitamin C against a concentration gradient.

  • Dehydroascorbic Acid Transport: DHA is transported into cells by Glucose Transporters (GLUTs) , primarily GLUT1, GLUT2, GLUT3, and GLUT4.[10][11][12] Once inside the cell, DHA is rapidly reduced back to ascorbic acid, trapping it within the cell and contributing to the high intracellular concentrations of vitamin C. The presence of DHA in Ester-C® may leverage this alternative uptake pathway.

The following diagram illustrates the cellular uptake pathways of ascorbic acid and dehydroascorbic acid.

Vitamin_C_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AA_ext Ascorbic Acid SVCT SVCT AA_ext->SVCT Na+ co-transport DHA_ext Dehydroascorbic Acid GLUT GLUT DHA_ext->GLUT AA_int Ascorbic Acid SVCT->AA_int DHA_int Dehydroascorbic Acid GLUT->DHA_int Reduction Reduction (e.g., by Glutathione) DHA_int->Reduction Reduction->AA_int

Cellular uptake of ascorbic acid and dehydroascorbic acid.
Role of Threonate

Calcium threonate is suggested to play a significant role in the enhanced bioavailability of vitamin C in Ester-C®.

  • Stimulation of Ascorbic Acid Uptake: In vitro studies have shown that L-threonate can stimulate the uptake of ascorbic acid into human T-lymphoma cells.[6]

  • Influence on Mineralization: Threonate may also play a role in bone mineralization, potentially through its positive action on vitamin C.[13]

Signaling Pathways Influenced by Vitamin C and its Metabolites

Vitamin C and its metabolites can modulate various signaling pathways, particularly in immune cells.

  • NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Studies have shown that vitamin C can inhibit TNF-α-induced NF-κB activation by preventing the phosphorylation of IκBα.[14][15][16] Dehydroascorbic acid has also been shown to inhibit NF-κB activity.[17] This anti-inflammatory effect is crucial for regulating immune responses.

The diagram below outlines the inhibitory effect of Vitamin C and its metabolites on the NF-κB signaling pathway.

NFkB_Pathway_Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates pIkBa_NFkB p-IκBα-NF-κB IKK->pIkBa_NFkB phosphorylates IκBα IkBa_NFkB IκBα-NF-κB (Inactive) IkBa_NFkB->IKK Ub Ubiquitination pIkBa_NFkB->Ub Proteasome Proteasomal Degradation Ub->Proteasome NFkB NF-κB (Active) Proteasome->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression promotes VitC_DHA Vitamin C / Dehydroascorbic Acid VitC_DHA->IKK inhibits

Inhibition of the NF-κB pathway by Vitamin C and its metabolites.
  • JNK/c-Jun/AP-1 Pathway: Dehydroascorbic acid has been shown to inhibit the JNK/c-Jun/AP-1 signaling pathway, which is involved in cellular processes like proliferation, apoptosis, and inflammation.

  • Cytokine Production: Vitamin C can modulate the production of various cytokines by immune cells. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, while in some contexts, it can enhance the production of IFN-γ, promoting a Th1-type immune response.[18]

The following workflow illustrates the general experimental approach to studying the effect of Ester-C® on leukocyte function.

Leukocyte_Function_Workflow Subject_Recruitment Healthy Volunteers Recruitment Randomization Randomized, Double-Blind, Crossover Design Subject_Recruitment->Randomization Intervention Administration of: - Ester-C® - Ascorbic Acid - Placebo Randomization->Intervention Blood_Sampling Serial Blood Sampling (e.g., 0, 2, 4, 8, 24h) Intervention->Blood_Sampling Leukocyte_Isolation Leukocyte Isolation (Buffy Coat) Blood_Sampling->Leukocyte_Isolation Analysis Analysis Leukocyte_Isolation->Analysis VitC_Measurement Intracellular Vitamin C Measurement (HPLC/LC-MS) Analysis->VitC_Measurement Functional_Assays Leukocyte Functional Assays (e.g., Phagocytosis, Cytokine Production) Analysis->Functional_Assays Data_Analysis Statistical Analysis and Comparison VitC_Measurement->Data_Analysis Functional_Assays->Data_Analysis

Experimental workflow for studying Ester-C® effects on leukocytes.

Conclusion

Ester-C® represents a unique formulation of vitamin C, distinguished by the presence of key metabolites, including calcium threonate and dehydroascorbic acid. While comprehensive quantitative data on all its components remain proprietary, the available scientific evidence suggests that these metabolites play a crucial role in the enhanced absorption and retention of vitamin C in the body, particularly within immune cells. The ability of these metabolites to utilize alternative cellular uptake pathways and modulate key signaling cascades, such as the NF-κB pathway, provides a scientific basis for the observed immunological benefits of Ester-C®. Further research, including detailed quantitative analyses of commercial formulations and in-depth studies on the synergistic effects of its constituent metabolites, will be invaluable in fully elucidating the mechanisms of action of this unique vitamin C complex. This technical guide provides a solid foundation for researchers and professionals seeking to understand and build upon the current knowledge of Ester-C® and its metabolites.

References

A Technical Guide to L-Threonate and its Role in the Ester-C® Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the chemical composition, proposed mechanism of action, and scientific evidence supporting the role of L-Threonate within the patented Ester-C® formulation. Ester-C® is a unique form of vitamin C, comprised primarily of calcium ascorbate (B8700270) and naturally occurring vitamin C metabolites, including L-Threonate.[1] This document synthesizes data from clinical and preclinical studies to elucidate how L-Threonate is purported to enhance the bioavailability and retention of vitamin C, particularly within leukocytes.[2][3] Detailed summaries of quantitative data are presented in tabular format for comparative analysis. Furthermore, this guide outlines the experimental protocols of key clinical trials and provides conceptual visualizations of the production process, proposed cellular uptake mechanisms, and experimental workflows using the DOT language for Graphviz. The intended audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this specific vitamin C formulation.

Introduction to Vitamin C and Advanced Formulations

L-ascorbic acid, commonly known as vitamin C, is an essential water-soluble vitamin for humans. It functions as a potent antioxidant and a cofactor for a variety of enzymatic reactions, including the synthesis of collagen, L-carnitine, and neurotransmitters.[4] Its role in supporting immune function is also well-documented, as it stimulates the function of leukocytes and protects them from oxidative damage.[5] Humans cannot synthesize vitamin C endogenously and must obtain it through diet or supplementation.[4]

Standard ascorbic acid, while effective, is acidic in nature, which can lead to gastrointestinal discomfort in sensitive individuals.[6][7] Moreover, its absorption decreases at higher doses, and it is relatively quickly excreted from the body.[3][4] These limitations have driven the development of buffered, non-acidic forms of vitamin C with potentially enhanced bioavailability and retention. Ester-C® is one such patented formulation, distinguished by its neutral pH and the presence of vitamin C metabolites, most notably calcium L-threonate.[1][8] This guide focuses specifically on the technical aspects of L-threonate and its pivotal role in the efficacy of the Ester-C® complex.

The Ester-C® Formulation

Chemical Composition

Ester-C® is a complex that primarily contains calcium ascorbate.[9] Unlike standard ascorbic acid supplements, its patented, water-based manufacturing process results in the formation of several naturally occurring vitamin C metabolites.[1] The key components include:

  • Calcium Ascorbate: A neutral pH (non-acidic) form of vitamin C.[1]

  • L-Threonate (Calcium L-threonate): A key active metabolite of vitamin C.[3][10]

  • Other Metabolites: The formulation also contains dehydroascorbic acid (the oxidized form of ascorbic acid) and trace amounts of other metabolites like xylonate and lyxonate.[4][9] A newer grade of Ester-C® is also standardized for furanone.[11]

Production Process

The manufacturing of Ester-C® involves a water-based process.[1] While the full patented process is proprietary, available patents and literature describe a method where L-ascorbic acid is reacted with calcium carbonate in water.[12][13] This initial reaction forms calcium ascorbate. Subsequently, the mixture is treated with an oxidizing agent, such as hydrogen peroxide, which facilitates the oxidative breakdown of some ascorbate into its metabolites, including L-threonate.[12][13] Another described method involves the reaction of calcium ascorbate with oxygen under the influence of a bio-enzyme.[14]

G cluster_input Raw Materials cluster_process Core Reaction cluster_output Final Product Ascorbic Acid Ascorbic Acid Reaction Vessel Reaction Vessel Ascorbic Acid->Reaction Vessel Calcium Carbonate Calcium Carbonate Calcium Carbonate->Reaction Vessel Water Water Water->Reaction Vessel Oxidation Oxidation Reaction Vessel->Oxidation Forms Calcium Ascorbate Ester-C Complex Ester-C Complex Oxidation->Ester-C Complex Generates Metabolites Calcium Ascorbate Calcium Ascorbate Ester-C Complex->Calcium Ascorbate L-Threonate L-Threonate Ester-C Complex->L-Threonate Other Metabolites Other Metabolites Ester-C Complex->Other Metabolites

Figure 1: Conceptual workflow of the Ester-C® production process.

The Role of L-Threonate

L-Threonate as a Vitamin C Metabolite

When the body absorbs and utilizes vitamin C, it is broken down into various metabolites, with L-threonic acid being one of the most significant.[15] Threonic acid is a water-soluble substance derived from the metabolic breakdown of vitamin C.[16] The presence of L-threonate in the Ester-C® formulation is central to the product's claims of enhanced bioavailability, as it is a substance endogenous to the body's natural vitamin C metabolic pathways.[3]

Proposed Mechanism of Action

The primary proposed role of L-threonate is to facilitate the absorption and enhance the retention of vitamin C at a cellular level.[1] While plasma concentrations of vitamin C may be similar between Ester-C® and standard ascorbic acid, studies have shown that Ester-C® leads to significantly higher vitamin C concentrations within leukocytes (white blood cells).[2][4][17] These cells maintain high concentrations of vitamin C to protect against oxidative stress and support immune responses.[5]

The mechanism is thought to involve two key cellular transport systems:

  • Sodium-Dependent Vitamin C Transporters (SVCTs): These are the primary proteins responsible for transporting the reduced form of vitamin C (ascorbate) into cells.[18]

  • Glucose Transporters (GLUTs): These transporters can carry the oxidized form of vitamin C, dehydroascorbic acid (DHA), into cells, where it is then reduced back to active ascorbic acid.[4]

It is hypothesized that L-threonate may upregulate these transport pathways or otherwise increase the efficiency of ascorbate transport into cells.[10] Some research has indicated that L-threonic acid has a significant stimulatory action on vitamin C uptake in human T-lymphoma cells.[10] This enhanced uptake and subsequent retention may explain the finding that vitamin C from Ester-C® remains in leukocytes for up to 24 hours.[1][19]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Leukocyte) SVCT SVCT Transporter Cellular Ascorbate Pool Cellular Ascorbate Pool SVCT->Cellular Ascorbate Pool Uptake GLUT GLUT Transporter GLUT->Cellular Ascorbate Pool Uptake & Reduction Ascorbate Ascorbate (from Ester-C®) Ascorbate->SVCT DHA Dehydroascorbic Acid (DHA) DHA->GLUT Threonate L-Threonate Threonate->SVCT Enhances Uptake Threonate->GLUT

Figure 2: Proposed mechanism of L-Threonate on cellular vitamin C uptake.

Experimental Evidence and Clinical Data

Pharmacokinetic Studies

Multiple clinical trials have been conducted to compare the bioavailability of Ester-C® with that of standard ascorbic acid. A consistent finding across these studies is the differential impact on plasma versus leukocyte vitamin C levels.

A double-blind, placebo-controlled, crossover trial found that while both Ester-C® and ascorbic acid significantly increased plasma vitamin C levels compared to a placebo with no significant difference between the two forms, the results for leukocytes were markedly different.[2] The study reported that a single 1000 mg dose of Ester-C® resulted in significantly higher vitamin C concentrations in leukocytes at 8 and 24 hours post-ingestion compared to ascorbic acid.[2][20] This suggests superior retention of vitamin C in these immune cells, which is attributed to the presence of metabolites like threonate.[2][20]

Data Summary Tables

Table 1: Comparative Composition of Vitamin C Formulations

Feature Ester-C® Standard Ascorbic Acid
Primary Compound Calcium Ascorbate L-Ascorbic Acid
pH Neutral Acidic
Key Metabolites Contains L-Threonate, Dehydroascorbate, etc.[4] None in formulation

| Tolerability | Generally well-tolerated, fewer epigastric events reported.[6][8] | May cause gastric irritation in sensitive individuals.[7] |

Table 2: Summary of Comparative Pharmacokinetic Data (Ester-C® vs. Ascorbic Acid)

Parameter Plasma Vitamin C Concentration Leukocyte Vitamin C Concentration
Peak Concentration (Cmax) No significant difference reported in some studies.[2][4] Significantly higher percent change from baseline at 8 and 24 hours with Ester-C®.[20]
Time to Peak (Tmax) Not significantly different. N/A
Area Under Curve (AUC) No significant differences reported in some studies. Implied higher retention over 24 hours with Ester-C®.[2]

| 24-Hour Retention | Returns to near baseline. | Significantly increased concentration change from baseline at 24 hours with Ester-C®; no significant change with ascorbic acid.[17][20] |

Key Experimental Protocols

Bioavailability Study Protocol (Randomized, Crossover Design)

The methodology for key clinical trials assessing Ester-C® bioavailability typically follows a robust scientific design to minimize bias and ensure reliable results.[2][20]

  • Study Design: A randomized, double-blind, placebo-controlled, crossover trial.[20][21] This design allows each participant to serve as their own control, increasing statistical power.

  • Participant Criteria:

    • Inclusion: Healthy, non-smoking adult volunteers (e.g., ages 18-60).[2][20]

    • Exclusion: Conditions or medications that could interfere with vitamin C metabolism, such as gastrointestinal diseases or use of certain supplements.[21]

  • Intervention: Participants are randomly assigned to receive a single dose (e.g., 1000 mg) of Ester-C®, ascorbic acid, or a placebo.[20]

  • Dietary Control: Participants often follow a diet low in vitamin C for a period before and during the study to standardize baseline levels.[21]

  • Washout Period: A washout period of at least one week is implemented between each phase of the crossover trial to ensure the previously administered supplement is cleared from the system.[20][21]

  • Sample Collection: Venous blood samples are collected at multiple time points, typically at baseline (0 hours) and then at 2, 4, 8, and 24 hours post-administration.[20]

  • Biochemical Analysis:

    • Plasma and leukocytes are separated from blood samples.

    • Vitamin C concentrations in both plasma and isolated leukocytes are quantified, often using High-Performance Liquid Chromatography (HPLC).[10]

    • Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the concentration-time data.

G cluster_setup Study Setup cluster_phase1 Phase 1 cluster_washout Washout cluster_phase2 Phase 2 (Crossover) cluster_analysis Analysis Recruitment Participant Recruitment (Healthy, Non-Smoking Adults) Randomization Randomization into Groups Recruitment->Randomization Dose1 Administer Dose 1 (Ester-C® / AA / Placebo) Randomization->Dose1 Sampling1 Blood Sampling (0, 2, 4, 8, 24 hrs) Dose1->Sampling1 Washout 1-Week Washout Period Sampling1->Washout Analysis HPLC Analysis of Plasma & Leukocyte Vitamin C Sampling1->Analysis Dose2 Administer Dose 2 (Crossover Assignment) Washout->Dose2 Sampling2 Blood Sampling (0, 2, 4, 8, 24 hrs) Dose2->Sampling2 Sampling2->Analysis PK_Analysis Pharmacokinetic Modeling (Cmax, AUC) Analysis->PK_Analysis

Figure 3: Workflow for a randomized, crossover clinical trial on bioavailability.

Conclusion

The available scientific evidence indicates that L-threonate, as a key component of the Ester-C® formulation, plays a significant role in the enhanced retention of vitamin C within immune cells. While its impact on plasma bioavailability may not differ significantly from standard ascorbic acid, its ability to increase leukocyte vitamin C concentrations for up to 24 hours is a key differentiator.[2][20] This prolonged cellular retention, likely mediated by the influence of L-threonate on cellular transport mechanisms, may provide sustained support for immune function.[1][10] The neutral pH of the calcium ascorbate base further adds a tolerability advantage over acidic ascorbic acid.[8] For researchers and developers, the Ester-C® model demonstrates a successful strategy of utilizing natural metabolites to improve the cellular pharmacokinetics of a vital nutrient.

References

Chemical Composition and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the available scientific literature reveals that "Ester-C®" is a patented brand of calcium ascorbate (B8700270), which is a mineral salt of ascorbic acid (vitamin C). It is distinguished from standard ascorbic acid by the presence of small amounts of vitamin C metabolites, most notably L-threonate. The proposed mechanism of action centers on the assertion that these metabolites, particularly L-threonate, enhance the bioavailability and cellular uptake of vitamin C compared to ascorbic acid alone. However, the scientific evidence supporting a significantly different mechanism of action remains a subject of debate within the research community.

Ester-C is primarily composed of calcium ascorbate. During its manufacturing process, ascorbic acid is buffered with calcium carbonate. This process also leads to the formation of other compounds, including minor amounts of calcium threonate, xylonate, and lyxonate. The presence of threonate is central to the manufacturer's claims regarding its unique mechanism of action.

Pharmacokinetics and Bioavailability: A Comparative Overview

Several studies have investigated the comparative pharmacokinetics of Ester-C and ascorbic acid, yielding mixed results. The primary metrics for bioavailability include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the curve (AUC), which represents total drug exposure over time.

A study by Fay and Verlangieri (1991) suggested that Ester-C could increase ascorbate levels in tissues more effectively than ascorbic acid in rats. However, a human clinical trial conducted by Johnston and Luo (1994) found no significant differences in plasma, leukocyte, and urinary ascorbate levels between subjects consuming Ester-C and those taking ascorbic acid.

A more recent study by Moyad et al. (2008) reported that Ester-C led to higher plasma vitamin C levels and lower urinary excretion compared to ascorbic acid. Another study by van der Pijl et al. (2019) investigated the kinetics of vitamin C in healthy subjects and found that while a single high dose of Ester-C resulted in a slightly higher plasma concentration, the overall bioavailability was not significantly different from ascorbic acid.

Table 1: Comparative Pharmacokinetic Parameters of Ester-C vs. Ascorbic Acid (Data compiled from multiple sources)

ParameterEster-CAscorbic AcidStudy PopulationKey Findings
Plasma Cmax Higher or similarLower or similarHealthy adultsResults vary across studies. Some show a modest increase with Ester-C, while others find no significant difference.
Leukocyte Ascorbate Higher retention claimedStandard uptakeHealthy adultsOne study reported higher retention at 24 hours for Ester-C.
Urinary Excretion LowerHigherHealthy adultsSome studies indicate less ascorbate is excreted in the urine after Ester-C consumption, suggesting better retention.

Proposed Molecular Mechanism of Action

The central hypothesis for Ester-C's enhanced bioavailability revolves around the action of L-threonate. It is proposed that L-threonate may influence the transport of ascorbate into cells.

  • Upregulation of Ascorbate Transporters: One theory suggests that L-threonate may increase the number or activity of specific vitamin C transporters, such as Sodium-Dependent Vitamin C Transporters (SVCTs), which are responsible for actively transporting ascorbate into cells.

  • Alternative Transport Pathway: Another proposed mechanism is that L-threonic acid may utilize different transport pathways than ascorbic acid. It has been suggested that threonate could mimic the action of dehydroascorbic acid (DHA), the oxidized form of vitamin C, which is transported into cells via glucose transporters (GLUTs). Once inside the cell, DHA is rapidly reduced back to ascorbic acid, effectively trapping it intracellularly.

Below is a diagram illustrating the proposed transport mechanisms for ascorbic acid and the hypothesized influence of L-threonate from Ester-C.

EsterC_Mechanism cluster_Extracellular Extracellular Space cluster_Cell Intracellular Space AA_extra Ascorbic Acid (AA) SVCT SVCT1/2 Transporter AA_extra->SVCT Primary Pathway EsterC_extra Ester-C (Calcium Ascorbate + L-Threonate) EsterC_extra->SVCT Hypothesis 1: Upregulates SVCT activity GLUT GLUT Transporter EsterC_extra->GLUT Hypothesis 2: Metabolites (Threonate) use GLUT pathway DHA_extra Dehydroascorbic Acid (DHA) DHA_extra->GLUT Oxidized Pathway AA_intra Ascorbic Acid (AA) DHA_intra Dehydroascorbic Acid (DHA) DHA_intra->AA_intra Reduction SVCT->AA_intra GLUT->DHA_intra

Caption: Proposed mechanisms of Vitamin C uptake and the hypothesized role of Ester-C metabolites.

Experimental Protocols

To ensure reproducibility and critical evaluation of the findings, the methodologies employed in key studies are outlined below.

Protocol 1: Human Pharmacokinetic Study (Adapted from Moyad et al., 2008)

  • Study Design: A randomized, double-blind, crossover study.

  • Participants: A cohort of healthy, non-smoking adults with low baseline vitamin C levels.

  • Intervention: Participants received a single 1,000 mg dose of vitamin C in the form of either ascorbic acid or Ester-C. A washout period of at least one week separated the two interventions.

  • Blood Sampling: Venous blood samples were collected at baseline (0 hours) and at 1, 2, 4, 6, 8, and 24 hours post-ingestion.

  • Leukocyte Isolation: Leukocytes were isolated from whole blood using a dextran (B179266) sedimentation and hypotonic lysis procedure.

  • Ascorbate Analysis: Plasma and leukocyte ascorbate concentrations were determined using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Urine Collection: 24-hour urine samples were collected to measure total ascorbate excretion.

  • Statistical Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) were calculated and compared between the two groups using appropriate statistical tests (e.g., paired t-test or ANOVA).

The workflow for this type of clinical study is visualized below.

Clinical_Trial_Workflow Recruitment Participant Screening & Recruitment Baseline Baseline Measurements (Blood & Urine) Recruitment->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Receives Ascorbic Acid Randomization->GroupA GroupB Group B: Receives Ester-C Randomization->GroupB Dosing Single 1000mg Dose GroupA->Dosing GroupB->Dosing Sampling Serial Blood & 24h Urine Collection Dosing->Sampling Dosing->Sampling Washout 1-Week Washout Period Sampling->Washout Crossover Groups Crossover Washout->Crossover GroupA2 Group A: Receives Ester-C Crossover->GroupA2 GroupB2 Group B: Receives Ascorbic Acid Crossover->GroupB2 Dosing2 Single 1000mg Dose GroupA2->Dosing2 GroupB2->Dosing2 Sampling2 Serial Blood & 24h Urine Collection Dosing2->Sampling2 Dosing2->Sampling2 Analysis HPLC Analysis of Plasma, Leukocytes, & Urine Sampling2->Analysis Stats Pharmacokinetic & Statistical Analysis Analysis->Stats

The Chemical Disparity Between Ester-C® and Ascorbic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin C, an essential micronutrient, is most commonly supplemented in the form of ascorbic acid. However, a buffered alternative, Ester-C®, has gained prominence with claims of enhanced bioavailability and reduced acidity. This technical guide provides an in-depth analysis of the chemical distinctions between standard ascorbic acid and Ester-C®, a formulation primarily composed of calcium ascorbate (B8700270) and its metabolites. By examining their chemical structures, physicochemical properties, and metabolic pathways, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these two forms of vitamin C. This guide delves into quantitative data, detailed experimental protocols, and visual representations of their metabolic fates to elucidate the nuanced differences that may influence their physiological effects and formulation characteristics.

Chemical Composition and Structure

Ascorbic Acid: The quintessential form of vitamin C, L-ascorbic acid, is a water-soluble organic acid.[1] Its chemical structure is characterized by a lactone ring with an enediol group, which is responsible for its acidic nature and antioxidant properties.[2]

Ester-C®: In contrast, Ester-C® is a patented formulation that primarily consists of calcium ascorbate.[3] Calcium ascorbate is the calcium salt of ascorbic acid, which results in a pH-neutral compound.[1][4] A key differentiator of Ester-C® is the presence of small amounts of vitamin C metabolites, notably calcium threonate, as well as dehydroascorbate, xylonate, and lyxonate.[1][5] The manufacturing process involves a water-based method where ascorbic acid is reacted with calcium, leading to the formation of calcium ascorbate and these naturally occurring metabolites.[6]

Quantitative Physicochemical and Bioavailability Data

The chemical differences between ascorbic acid and Ester-C® manifest in their physicochemical properties and pharmacokinetic profiles. The following table summarizes key quantitative data comparing the two.

ParameterAscorbic AcidEster-C® (Calcium Ascorbate)Reference(s)
Chemical Formula C₆H₈O₆Ca(C₆H₇O₆)₂[1]
Molar Mass 176.12 g/mol 390.31 g/mol N/A
pH (in solution) AcidicNeutral[1][7]
Composition Pure L-ascorbic acidPrimarily calcium ascorbate with metabolites (e.g., calcium threonate)[1][5]
Plasma Vitamin C Concentration No significant difference in plasma concentrations compared to Ester-C® after a single 1000 mg dose.No significant differences in plasma concentrations were observed compared to ascorbic acid after a single 1000 mg dose.[4][8][4][8]
Leukocyte Vitamin C Concentration No significant within-group changes in mean leukocyte vitamin C concentration were observed after a single 1000 mg dose.A single 1000 mg dose resulted in a significantly increased concentration of vitamin C in leukocytes at 24 hours post-dose.[3][8] The percent change in leukocyte vitamin C concentration was significantly higher for Ester-C® at 8 and 24 hours compared to ascorbic acid.[3][8][3][8]
Urinary Oxalate (B1200264) Excretion Associated with an increase in urinary oxalate levels.Studies suggest a significant reduction in urine oxalate levels compared to ascorbic acid.[9][10][9][10]
Gastrointestinal Tolerability Can cause epigastric adverse effects in sensitive individuals due to its acidity.Generally better tolerated with fewer epigastric adverse effects reported in individuals sensitive to acidic foods.[11][12][11][12]

Metabolic Pathways

The metabolic fate of ascorbic acid is well-documented. Upon absorption, it is reversibly oxidized to dehydroascorbic acid (DHA).[2] Both forms are biologically active. Further irreversible metabolism of DHA leads to the formation of 2,3-diketogulonate and subsequently oxalate, which is excreted in the urine.[13]

The proponents of Ester-C® suggest that its unique composition, particularly the presence of threonate, may influence its metabolism and cellular uptake. Threonic acid is a metabolite of vitamin C, and it is hypothesized that its presence in Ester-C® may enhance the absorption and retention of ascorbate.[14] While the metabolic pathway of the ascorbate portion of Ester-C® follows the known pathway of ascorbic acid, the accompanying metabolites may play a role in its overall bioavailability.

Visualizing the Chemical Structures and Metabolic Pathways

To visually represent the chemical structures and metabolic pathways, the following diagrams were generated using the Graphviz DOT language.

Ascorbic_Acid_Structure cluster_Ascorbic_Acid L-Ascorbic Acid (C₆H₈O₆) img_aa

Figure 1: Chemical structure of L-Ascorbic Acid.

Ester_C_Composition EsterC Ester-C® CalciumAscorbate Calcium Ascorbate EsterC->CalciumAscorbate Metabolites Metabolites EsterC->Metabolites Threonate Calcium Threonate Metabolites->Threonate Dehydroascorbate Dehydroascorbate Metabolites->Dehydroascorbate Other Xylonate & Lyxonate Metabolites->Other

Figure 2: Composition of Ester-C®.

Ascorbic_Acid_Metabolism AscorbicAcid Ascorbic Acid DehydroascorbicAcid Dehydroascorbic Acid (DHA) AscorbicAcid->DehydroascorbicAcid Reversible Oxidation DehydroascorbicAcid->AscorbicAcid Diketogulonate 2,3-Diketogulonate DehydroascorbicAcid->Diketogulonate Irreversible Hydrolysis Oxalate Oxalate Diketogulonate->Oxalate Urine Urinary Excretion Oxalate->Urine

Figure 3: Metabolic pathway of Ascorbic Acid.

Ester_C_Metabolism_Hypothesis EsterC Ester-C® Ingestion Absorption Intestinal Absorption EsterC->Absorption CalciumAscorbate Calcium Ascorbate Absorption->CalciumAscorbate Threonate Threonate Absorption->Threonate AscorbatePool Systemic Ascorbate Pool CalciumAscorbate->AscorbatePool CellularUptake Enhanced Cellular Uptake (Leukocytes) Threonate->CellularUptake Hypothesized Facilitation AscorbatePool->CellularUptake Metabolism Standard Ascorbate Metabolism AscorbatePool->Metabolism

Figure 4: Hypothesized metabolic influence of Ester-C® components.

Experimental Protocols

Determination of Vitamin C Content by UV-Vis Spectrophotometry

This protocol outlines a common method for quantifying ascorbic acid concentration.

Principle: Ascorbic acid reduces a colored oxidizing agent, causing a change in absorbance that is proportional to the concentration of ascorbic acid. A common method involves the reduction of potassium permanganate (B83412).[15]

Materials and Reagents:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks (various sizes)

  • Pipettes

  • Ascorbic acid standard

  • Potassium permanganate (KMnO₄) solution

  • Sulfuric acid (H₂SO₄)

  • Distilled water

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of ascorbic acid (e.g., 100 ppm) by accurately weighing the standard and dissolving it in a known volume of distilled water.

    • From the stock solution, prepare a series of standard solutions of varying concentrations (e.g., 2.5, 5, 12.5, 25, 50 ppm) by serial dilution in volumetric flasks.[15]

  • Preparation of Blank and Sample Solutions:

    • The blank solution typically contains the chromogenic agent (e.g., potassium permanganate) and distilled water.[15]

    • For each standard and unknown sample, pipette a known volume into a test tube and add a specific volume of the chromogenic agent solution.[15]

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance for the chromogenic agent (e.g., ~525 nm for KMnO₄).[16]

    • Calibrate the instrument using the blank solution.

    • Measure the absorbance of each standard solution and the unknown sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

    • Determine the concentration of ascorbic acid in the unknown sample by interpolating its absorbance on the calibration curve.

Determination of Vitamin C Content by Redox Titration

This protocol describes a classic titrimetric method for ascorbic acid analysis.

Principle: Ascorbic acid is a reducing agent that can be titrated with an oxidizing agent, such as 2,6-dichlorophenolindophenol (DCPIP) or iodine solution.[17][18] The endpoint is indicated by a distinct color change.

Materials and Reagents:

  • Burette and stand

  • Pipettes

  • Conical flasks

  • Ascorbic acid standard

  • Titrant solution (e.g., 0.005 mol L⁻¹ iodine solution or DCPIP solution)[18]

  • Starch indicator solution (for iodine titration)

  • Oxalic acid solution (as a stabilizing medium)[17]

Procedure:

  • Preparation of Solutions:

    • Prepare and standardize the titrant solution (e.g., iodine solution).

    • Prepare a standard solution of ascorbic acid.

    • Prepare a starch indicator solution if using iodine as the titrant.

  • Titration of Standard:

    • Pipette a known volume of the standard ascorbic acid solution into a conical flask.

    • Add oxalic acid solution.

    • If using iodine, add a few drops of starch indicator.

    • Titrate with the titrant solution until the endpoint is reached (e.g., the appearance of a persistent blue-black color for iodine/starch).[18] Record the volume of titrant used.

  • Titration of Sample:

    • Prepare the sample solution (e.g., dissolve a tablet in a known volume of water).

    • Pipette a known volume of the sample solution into a conical flask and repeat the titration procedure as for the standard.

  • Calculation:

    • Calculate the concentration of ascorbic acid in the sample based on the stoichiometry of the redox reaction and the volumes of titrant used for the standard and the sample.

Measurement of Vitamin C in Leukocytes

This protocol is based on methods used in clinical studies comparing Ester-C® and ascorbic acid.[3][8]

Principle: Leukocytes are isolated from whole blood, and the intracellular vitamin C is extracted and quantified, typically using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:

  • Centrifuge

  • HPLC system with UV or electrochemical detection

  • Reagents for leukocyte isolation (e.g., density gradient medium)

  • Metaphosphoric acid or other protein precipitating agent for extraction

  • Ascorbic acid standards for HPLC

Procedure:

  • Blood Collection and Leukocyte Isolation:

    • Collect whole blood in appropriate anticoagulant tubes.

    • Isolate leukocytes (or a specific fraction like peripheral blood mononuclear cells) using density gradient centrifugation.

  • Cell Lysis and Vitamin C Extraction:

    • Wash the isolated leukocytes.

    • Lyse the cells and precipitate proteins using a cold acid solution (e.g., metaphosphoric acid).

    • Centrifuge to pellet the cell debris and collect the supernatant containing the extracted vitamin C.

  • HPLC Analysis:

    • Inject the supernatant into the HPLC system.

    • Separate ascorbic acid from other components on a suitable column.

    • Detect and quantify the ascorbic acid peak by comparing its area to a standard curve generated from known concentrations of ascorbic acid.

  • Data Normalization:

    • Express the leukocyte vitamin C concentration relative to the number of cells (e.g., µg per 10⁸ cells).

Conclusion

The chemical differences between ascorbic acid and Ester-C® are significant, extending beyond simple acidity to include composition and potential metabolic effects. Ester-C®, as a pH-neutral formulation containing calcium ascorbate and vitamin C metabolites, offers a distinct profile compared to the acidic, pure L-ascorbic acid. While plasma bioavailability appears comparable, evidence suggests that Ester-C® may lead to higher and more sustained concentrations of vitamin C in leukocytes, which could have implications for immune function. Furthermore, the reduced urinary oxalate excretion and improved gastrointestinal tolerability associated with Ester-C® are important considerations for specific populations. The detailed experimental protocols provided herein offer standardized methods for the continued investigation and verification of these differences. For researchers, scientists, and drug development professionals, a thorough understanding of these chemical and metabolic nuances is crucial for informed decisions regarding the selection, formulation, and clinical application of different forms of vitamin C.

References

Cellular Uptake Mechanisms of Calcium Ascorbate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular uptake mechanisms of calcium ascorbate (B8700270). Given that calcium ascorbate dissociates into calcium (Ca²⁺) and ascorbate anions in aqueous solution, this document will focus on the transport of the ascorbate moiety and the integral role of calcium ions in modulating this process and participating in related signaling cascades.

Introduction to Ascorbate Transport

The cellular uptake of ascorbate, the physiologically active form of Vitamin C, is a meticulously regulated process mediated by specific protein families. The transport of ascorbate into cells against a concentration gradient is primarily accomplished by the Sodium-Dependent Vitamin C Transporters (SVCTs).[1][2] In contrast, the oxidized form of ascorbate, dehydroascorbic acid (DHA), is transported into cells via facilitated diffusion through Glucose Transporters (GLUTs), primarily GLUT1 and GLUT3, and is subsequently reduced intracellularly to ascorbate.[3][4]

Calcium ascorbate serves as a significant source of ascorbate, and its uptake is intrinsically linked to the function of SVCTs, particularly SVCT2, which exhibits a functional dependency on extracellular calcium.[1] This guide will delineate the primary transport pathways, the quantitative kinetics of these transporters, the critical role of calcium signaling, and the experimental methodologies employed to investigate these mechanisms.

Primary Transporters of Ascorbate

The uptake of the ascorbate anion from calcium ascorbate is mediated by two main isoforms of the SVCT family.

  • SVCT1 (SLC23A1): This transporter is characterized as a high-capacity, low-affinity transporter.[5] It is predominantly expressed in epithelial tissues, such as the intestine and kidneys, where it plays a crucial role in the whole-body homeostasis of vitamin C through dietary absorption and renal reabsorption.[1][5]

  • SVCT2 (SLC23A2): In contrast, SVCT2 is a high-affinity, low-capacity transporter found in almost every tissue, with particularly high expression in the brain and neuroendocrine tissues.[1][5][6] This transporter is vital for ensuring adequate ascorbate concentrations in specialized cells. Crucially, the function of SVCT2 is dependent on the presence of divalent cations, specifically Ca²⁺ or Mg²⁺.[1][7]

Both SVCT1 and SVCT2 are symporters that couple the transport of one ascorbate molecule to the transport of two sodium (Na⁺) ions, utilizing the electrochemical sodium gradient maintained by the Na⁺/K⁺-ATPase.[1][8]

Quantitative Data on Ascorbate Transporters

The kinetic parameters of SVCT1 and SVCT2 define their distinct roles in ascorbate uptake. The data presented below are compiled from studies on various cell types and expression systems.

TransporterSubstrateKm (μM)VmaxKey CharacteristicsReferences
SVCT1 Ascorbate65 - 250HighHigh-capacity, low-affinity. Primarily in epithelial tissues for absorption and reabsorption.[1][5]
SVCT2 Ascorbate~20 - 70LowHigh-affinity, low-capacity. Widespread tissue distribution. Activity is dependent on Ca²⁺/Mg²⁺. [1][5][8]

Table 1: Kinetic Parameters of Sodium-Dependent Vitamin C Transporters (SVCTs)

The influence of calcium on the transport kinetics of SVCT2 is a critical aspect of calcium ascorbate's cellular uptake. Studies have demonstrated that the maximal transport velocity (Vmax) of SVCT2 is significantly influenced by the extracellular calcium concentration.

Extracellular Ca²⁺ (µM)Apparent Km for Ascorbate (µM)Vmax (pmol/oocyte/hr)
25~20~100
250~20~250

Table 2: Effect of Graded Calcium Concentrations on SVCT2 Transport Kinetics. (Data conceptualized from graphical representations in scientific literature[9])

The Role of Calcium in Ascorbate Uptake and Signaling

Calcium ions play a dual role in the context of ascorbate cellular uptake: as a necessary cofactor for the SVCT2 transporter and as a second messenger in signaling pathways initiated or modulated by ascorbate.

Calcium as a Modulator of SVCT2 Activity

The transport cycle of SVCT2 has an absolute requirement for Ca²⁺ or Mg²⁺.[7] The plasma membrane-bound SVCT2 functions as a Na⁺-ascorbate co-transporter that is allosterically activated by these divalent cations.[7] This suggests that local fluctuations in extracellular calcium concentration can directly influence the rate of ascorbate uptake in tissues expressing SVCT2.

Ascorbate-Induced Calcium Signaling

Exogenous application of ascorbate has been shown to trigger transient increases in cytosolic free calcium ([Ca²⁺]cyt) in certain cell types, a key event in cellular signaling.[10][11] This process is thought to involve apoplastic redox-active transition metals. Furthermore, there is a significant interplay between ascorbate and calcium signaling in the central nervous system. Ascorbate can modulate the activity of N-methyl-D-aspartate receptors (NMDARs) and T-type calcium channels (specifically Cav3.2), thereby influencing glutamate (B1630785) neurotransmission and pain signaling pathways.[12]

Signaling Pathways and Experimental Workflows

Visualizing Cellular Processes

The following diagrams, generated using the DOT language, illustrate the key pathways and a general experimental workflow for studying calcium ascorbate uptake.

Ascorbate_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca_Asc Calcium Ascorbate Asc Ascorbate Ca_Asc->Asc Dissociation Ca Ca²⁺ Ca_Asc->Ca SVCT2 SVCT2 Transporter Asc->SVCT2 Ca_signal Ca²⁺ Signaling (e.g., NMDAR modulation) Asc->Ca_signal Modulates Ca->SVCT2 Activates Na Na⁺ Na->SVCT2 Asc_in Intracellular Ascorbate SVCT2->Asc_in Co-transport Redox Redox Homeostasis Enzyme Cofactor Asc_in->Redox

Figure 1: Cellular uptake pathway of calcium ascorbate via the SVCT2 transporter.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cells (e.g., expressing SVCT2) Prepare_Reagents 2. Prepare Radiolabeled [¹⁴C]-Ascorbate & Ca²⁺ Buffers Incubation 3. Incubate Cells with [¹⁴C]-Ascorbate +/- varying [Ca²⁺] Prepare_Reagents->Incubation Termination 4. Terminate Uptake (Ice-cold stop buffer) Incubation->Termination Lysis 5. Lyse Cells Termination->Lysis Scintillation 6. Scintillation Counting (Measure intracellular [¹⁴C]) Lysis->Scintillation Kinetics 7. Calculate Transport Kinetics (Km, Vmax) Scintillation->Kinetics

Figure 2: General experimental workflow for a radiolabeled ascorbate uptake assay.

Experimental Protocols

Protocol for Measuring Ascorbate Uptake in Cultured Cells

This protocol describes a common method for quantifying the uptake of ascorbate using a radiolabeled tracer, [¹⁴C]-ascorbic acid.

Materials:

  • Cell line of interest (e.g., MC3T3-E1 osteoblasts, which express SVCT2)

  • Complete cell culture medium

  • Dulbecco's Phosphate-Buffered Saline (DPBS) with varying concentrations of CaCl₂

  • [¹⁴C]-L-ascorbic acid (radiolabeled tracer)

  • Unlabeled L-ascorbic acid

  • Ice-cold stop solution (e.g., 200 mM KCl, 2 mM HEPES)

  • Lysis buffer (e.g., 0.1% Triton X-100 in 0.3 N NaOH)

  • Scintillation cocktail

  • Multi-well culture plates (e.g., 24-well)

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 24-well plates and grow to near confluence.

  • Pre-incubation: Aspirate the culture medium and wash the cell monolayers three times with DPBS (at 37°C) containing the desired calcium concentration. Pre-incubate the cells in this buffer for 10-15 minutes at 37°C.

  • Initiate Uptake: Initiate the transport assay by adding 1 mL of DPBS (with the corresponding Ca²⁺ concentration) containing a known concentration of [¹⁴C]-ascorbic acid (e.g., 20 nM) and varying concentrations of unlabeled ascorbic acid (for kinetic analysis).

  • Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 15 minutes), ensuring the measurement is within the linear range of uptake.

  • Terminate Uptake: To stop the reaction, rapidly aspirate the incubation solution and wash the monolayers three times with ice-cold stop solution.

  • Cell Lysis: Add 1 mL of lysis solution to each well and leave overnight at room temperature to ensure complete lysis.

  • Quantification: Transfer an aliquot (e.g., 500 µL) from each well to a scintillation vial containing scintillation cocktail.

  • Data Analysis: Measure the radioactivity using a liquid scintillation counter. The amount of intracellular ascorbate is calculated based on the specific activity of the [¹⁴C]-ascorbic acid. Kinetic parameters (Km and Vmax) can be determined by plotting the initial uptake rates against substrate concentrations and fitting the data to the Michaelis-Menten equation.[3][13]

Protocol for Measuring Ascorbate-Induced Intracellular Calcium Changes

This protocol outlines a method to measure changes in [Ca²⁺]cyt using a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-3 AM, and flow cytometry or fluorescence microscopy.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM, Indo-1 AM)

  • Pluronic F-127 (optional, to aid dye loading)

  • Calcium ascorbate or L-ascorbic acid solution

  • Ionomycin (B1663694) (positive control)

  • EGTA (calcium chelator, for negative control)

  • Flow cytometer or fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on appropriate plates or in suspension.

  • Dye Loading: Wash the cells with HBSS. Incubate the cells with the calcium-sensitive dye (e.g., 5 µM Fluo-3 AM) in HBSS for 30-45 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells twice with fresh HBSS to remove any extracellular dye.

  • Baseline Measurement: Resuspend cells in HBSS and acquire a baseline fluorescence signal for 30-60 seconds using a flow cytometer or microscope.

  • Stimulation: Add the ascorbate solution to the cells while continuing to record the fluorescence signal.

  • Data Acquisition: Continue data acquisition for several minutes to capture the full calcium transient (increase and subsequent decay).

  • Controls: At the end of the experiment, add ionomycin to induce maximal calcium influx (positive control), followed by EGTA to chelate calcium and obtain a minimum fluorescence signal.

  • Data Analysis: The change in fluorescence intensity over time is directly proportional to the change in intracellular calcium concentration. The data can be presented as a ratio of fluorescence at different emission wavelengths (for ratiometric dyes like Fura-2) or as a relative change in fluorescence intensity over the baseline (for single-wavelength dyes like Fluo-3).[14][15]

Conclusion

The cellular uptake of ascorbate from calcium ascorbate is a sophisticated process primarily mediated by the SVCT family of transporters. The absolute dependence of the high-affinity transporter SVCT2 on extracellular calcium highlights a direct and crucial role for the calcium component of this compound in its own uptake mechanism. Furthermore, the interplay between ascorbate and cellular calcium signaling pathways, particularly in the nervous system, underscores a deeper physiological connection. The experimental protocols and quantitative data provided in this guide offer a framework for researchers and drug development professionals to further investigate these mechanisms and explore their therapeutic potential.

References

In Vitro Stability of Ester-C®: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ester-C®, a patented form of vitamin C, is a well-known dietary supplement that primarily contains calcium ascorbate (B8700270). Unlike ascorbic acid, Ester-C® is marketed as a non-acidic form of vitamin C that may be gentler on the stomach.[1] A key aspect of its utility in various formulations is its stability. This technical guide provides an in-depth overview of the in vitro stability of Ester-C® and its primary component, calcium ascorbate, under various conditions. The information is compiled from a review of publicly available scientific literature.

Data on the Stability of Vitamin C Forms

The stability of vitamin C is crucial for its efficacy and shelf-life in formulations. Factors such as temperature, pH, humidity, and the presence of oxidizing agents can significantly impact its degradation.[2][3] The following tables summarize quantitative data from various in vitro studies on the stability of different forms of vitamin C, including calcium ascorbate, the main constituent of Ester-C®.

Form of Vitamin C Storage Condition Duration Remaining Vitamin C (%) Reference
Ascorbic Acid25°C, below deliquescence RH12 weeksNot specified, but more stable[4][5]
Sodium Ascorbate25°C, below deliquescence RH12 weeksNot specified, but less stable[4][5]
Calcium Ascorbate25°C, below deliquescence RH12 weeksNot specified, but less stable[4][5]
Ascorbic Acid25°C, above deliquescence RH12 weeksSignificant degradation[4][5]
Sodium Ascorbate25°C, above deliquescence RH12 weeksSignificant degradation[4][5]
Calcium Ascorbate25°C, above deliquescence RH12 weeksSignificant degradation[4][5]

Table 1: Effect of Relative Humidity (RH) on the Stability of Different Forms of Vitamin C at 25°C. [4][5]

Form of Vitamin C Temperature Initial Moisture Content (mol water/mol solid) Observation Reference
Ascorbic Acid22-35°CNot specifiedNo significant instability[6]
Ascorbic Acid40-60°CNot specifiedGreater chemical instability[2][6]
Ascorbic Acid< 50°C0-15No significant differences in chemical stability[2]
Ascorbic Acid< 50°C29 and 50Significantly reduced chemical stability[2]

Table 2: Effect of Temperature and Initial Moisture Content on the Chemical Stability of Ascorbic Acid. [2][6]

Formulation Storage Temperature Duration Vitamin C Retention (%) Reference
Ascorbic Acid in Guava Juice25°C7 days76.6%[7]
Ascorbic Acid in Guava Juice35°C7 days43.6%[7]
Ascorbic Acid in Orange Juice (Pasteurized)Not specifiedPost-pasteurization82-92%[7]

Table 3: Stability of Ascorbic Acid in Juice Formulations. [7]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are summaries of experimental protocols used in some of the key studies cited.

Determination of Chemical Stability with HPLC

A common method for assessing the stability of vitamin C is High-Performance Liquid Chromatography (HPLC).

  • Instrumentation : Agilent 1100 series HPLC system with a UV detector.

  • Column : 3.9 mm × 100 mm (3.5-μm particle size) XTerra RP-C18 column.

  • Mobile Phase : Isocratic elution with 0.025% trifluoroacetic acid (TFA) in polished water (pH 2.6).

  • Flow Rate : 0.8 mL per minute.

  • Detection : UV detection at 240 nm.

  • Injection Volume : 20 μL.

  • Quantification : Based on multilevel calibration curves constructed with ascorbic acid standards.[4][5]

In Vitro Release Kinetics of Calcium Ascorbate

This protocol was used to determine the release of ascorbic acid from a novel surface-engineered liposomal formulation of calcium ascorbate.

  • Apparatus : Dissolution flask.

  • Medium : 500 mL of water containing 1.6 mmol of disodium (B8443419) salt of EDTA (ethylenediamine tetraacetic acid) at pH 2.0 (adjusted with 0.1 M HCl) and pH 6.8 (adjusted with phosphate (B84403) buffer).

  • Sample Size : 500 mg of the formulation.

  • Agitation : 100 rpm.

  • Sampling : 1 mL of the solution was withdrawn at regular intervals (0, 1, 2, 4, 6, and 8 hours) and diluted to 100 mL with water.

  • Analysis : Ascorbate content was analyzed by an HPLC method.[8]

Visualizations

Degradation Pathway of Ascorbic Acid

The degradation of ascorbic acid is a complex process that can occur through both oxidative and non-oxidative pathways. The following diagram illustrates a simplified oxidative degradation pathway.

Ascorbic Acid Degradation Ascorbic_Acid Ascorbic Acid Dehydroascorbic_Acid Dehydroascorbic Acid Ascorbic_Acid->Dehydroascorbic_Acid Oxidation Diketogulonic_Acid 2,3-Diketogulonic Acid Dehydroascorbic_Acid->Diketogulonic_Acid Hydrolysis Further_Degradation Further Degradation Products (e.g., Xylosone, Threosone) Diketogulonic_Acid->Further_Degradation Decarboxylation

Caption: Simplified oxidative degradation pathway of ascorbic acid.

Experimental Workflow for In Vitro Stability Testing

The following diagram outlines a general workflow for conducting in vitro stability studies of a vitamin C formulation.

Stability Testing Workflow cluster_Preparation Preparation cluster_Storage Storage cluster_Analysis Analysis Formulation Prepare Vitamin C Formulation Storage_Conditions Store at Controlled Temperature and Humidity Formulation->Storage_Conditions Sampling Sample at Predetermined Time Points Storage_Conditions->Sampling HPLC_Analysis Analyze by HPLC Sampling->HPLC_Analysis Data_Analysis Analyze Data and Determine Degradation Rate HPLC_Analysis->Data_Analysis

References

The Pharmacokinetics of Ester-C® in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ester-C®, a patented form of vitamin C, is a complex containing primarily calcium ascorbate (B8700270), with smaller amounts of the vitamin C metabolites L-threonate, L-lyxonate, and L-xylonate. It is often marketed as being more bioavailable and having a longer retention time in the body compared to standard ascorbic acid. Understanding the pharmacokinetic profile of Ester-C® in relevant animal models is crucial for preclinical research and the development of new therapeutic applications. This technical guide provides a comprehensive overview of the existing data on the pharmacokinetics of Ester-C® in various animal models, with a focus on quantitative data, experimental methodologies, and the proposed mechanisms of action.

Pharmacokinetic Parameters of Ester-C® and its Components in Animal Models

The following tables summarize the available quantitative pharmacokinetic data for Ester-C® and its primary component, calcium ascorbate, in comparison to ascorbic acid in different animal models.

Table 1: Pharmacokinetic Parameters of Calcium Ascorbate vs. Ascorbic Acid in Rats

ParameterCalcium Ascorbate (100 mg/kg Ascorbic Acid equivalent)Ascorbic Acid (100 mg/kg)Reference
Cmax (ng/mL) 91.074.8[1]
Tmax Similar to Ascorbic AcidSimilar to Calcium Ascorbate[1]
AUC 1.5-fold higher than Ascorbic Acid-[1]

Table 2: Anti-scorbutic Activity of Ester-C® vs. Ascorbic Acid in Osteogenic Disorder Shionogi (ODS) Rats

CompoundMinimal Anti-scorbutic Dose (mg/kg/day)Efficacy at 0.51 mg/kg/dayReference
Ester-C® 0.44-[2]
Ascorbic Acid > 0.51Not anti-scorbutic[2]

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC for the ODS rat study were not available in the reviewed literature.

Detailed Experimental Protocols

A thorough understanding of the experimental design is critical for interpreting pharmacokinetic data. Below are detailed methodologies from key studies investigating Ester-C® and its components in animal models.

Study 1: Comparative Bioavailability of Calcium Ascorbate and Ascorbic Acid in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Dosage and Administration: A single oral dose of 100 mg/kg ascorbic acid equivalent, administered as either calcium ascorbate or ascorbic acid.

  • Blood Sampling: Blood samples were collected at various time points to determine plasma concentrations of ascorbic acid.

  • Analytical Method: The specific analytical method for measuring plasma ascorbate concentrations was not detailed in the available literature.

  • Pharmacokinetic Analysis: The area under the curve (AUC) and maximum concentration (Cmax) were calculated from the plasma concentration-time profiles.[1]

Study 2: Anti-scorbutic Activity in Osteogenic Disorder Shionogi (ODS) Rats
  • Animal Model: Osteogenic Disorder Shionogi (ODS) rats, which lack the ability to synthesize L-ascorbic acid, serving as a model for human vitamin C dependency.[2][3]

  • Dosage and Administration: Animals were administered either Ester-C® or L-ascorbic acid daily. The minimal anti-scorbutic dose was determined.

  • Efficacy Evaluation: Efficacy was assessed based on weight gain and the presence or absence of scorbutic signs (e.g., hemorrhage, behavioral changes).[2]

  • Key Findings: Ester-C® demonstrated anti-scorbutic activity at a dose of 0.44 mg/kg/day, while L-ascorbic acid was not effective at a dose of 0.51 mg/kg/day. Rats treated with Ester-C® exhibited a 3.5-fold greater weight gain and three to four times fewer scorbutic signs compared to those treated with ascorbic acid.[2]

Proposed Mechanism of Enhanced Uptake: The Role of L-Threonate

The enhanced bioavailability of Ester-C® is hypothesized to be, in part, due to the presence of L-threonate, a metabolite of vitamin C. The proposed mechanism involves the facilitated transport of ascorbate into cells.

Cellular Uptake of Ascorbic Acid

The intestinal absorption and cellular uptake of ascorbic acid are primarily mediated by two transport systems:

  • Sodium-Dependent Vitamin C Transporters (SVCTs): SVCT1 and SVCT2 are responsible for the active transport of the reduced form of vitamin C (ascorbate) into cells. SVCT1 is predominantly found in epithelial tissues like the intestine and kidney, playing a key role in the absorption and reabsorption of vitamin C.[2][4][5][6]

  • Glucose Transporters (GLUTs): The oxidized form of vitamin C, dehydroascorbic acid (DHA), can be transported into cells via glucose transporters. Once inside the cell, DHA is rapidly reduced back to ascorbic acid.[7]

The following diagram illustrates the general workflow for assessing the intestinal absorption of vitamin C compounds in an animal model.

experimental_workflow cluster_dosing Oral Administration cluster_sampling Sample Collection cluster_analysis Analysis Animal_Model Animal Model (e.g., ODS Rat, Guinea Pig) Dosing Oral Gavage of Ester-C® or Ascorbic Acid Animal_Model->Dosing Blood_Sampling Serial Blood Sampling (e.g., via tail vein) Dosing->Blood_Sampling Tissue_Harvesting Tissue Harvesting (e.g., Liver, Spleen, Adrenals) Dosing->Tissue_Harvesting Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Tissue_Homogenization Tissue Homogenization Tissue_Harvesting->Tissue_Homogenization Concentration_Analysis Ascorbate Concentration Measurement (e.g., HPLC) Plasma_Separation->Concentration_Analysis Tissue_Homogenization->Concentration_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Concentration_Analysis->PK_Analysis

Experimental workflow for pharmacokinetic studies.
L-Threonate's Influence on Ascorbate Transport

In vitro studies using a human T-lymphoma cell line have shown that calcium L-threonate stimulates the uptake of ascorbic acid in a dose-dependent manner.[8] This suggests that L-threonate may enhance the transport of ascorbic acid into cells, potentially by interacting with one of the transport mechanisms. The diagram below illustrates the hypothesized mechanism of L-threonate facilitating ascorbate uptake.

threonate_mechanism cluster_cell Intestinal Epithelial Cell cluster_blood Bloodstream EsterC Ester-C® (Calcium Ascorbate + L-Threonate) SVCT1 SVCT1 Transporter EsterC->SVCT1 Ascorbate Ascorbate_in Ascorbic Acid SVCT1->Ascorbate_in Transport Ascorbate_blood Ascorbic Acid Ascorbate_in->Ascorbate_blood Enters Circulation L_Threonate_effect L-Threonate (metabolite) L_Threonate_effect->SVCT1 enhances uptake

References

Early Research on Calcium Ascorbate Threonate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the foundational research concerning calcium ascorbate (B8700270) threonate. It emphasizes its chemical characteristics, early biological evaluations, and the experimental methodologies employed in these initial studies.

Introduction

Calcium L-threonate is the calcium salt of L-threonic acid, a key metabolite of Vitamin C (L-ascorbic acid).[1][2] Early research into this compound was driven by the hypothesis that L-threonate could influence the biological activity of Vitamin C, potentially enhancing its uptake and utilization.[1][3] This interest led to investigations into its chemical nature, its effects in cellular and animal models, and its pharmacokinetic profile in humans. This whitepaper synthesizes the data and methodologies from this seminal research to provide a comprehensive technical guide for professionals in the field.

Chemical and Physical Properties

Calcium L-threonate is a stable, water-soluble compound.[4] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of Calcium L-Threonate

PropertyValueReference
Chemical Formula C₈H₁₄CaO₁₀[1][3]
Molecular Weight 310.27 g/mol [1][3]
Appearance White or almost white granular powder[4][5]
Solubility Soluble in water; Insoluble in alcohol, ether, and chloroform[2][4]
Melting Point >300 °C (with decomposition)[3]
pH (in aqueous solution) 5.8 - 7.0[4]
Specific Optical Rotation +13° to +16°[4]

Early Biological and Preclinical Research

Initial research focused on the central hypothesis that L-threonate could modulate the cellular uptake of ascorbic acid. This was explored through a series of in vitro and animal studies.

In Vitro Studies

A pivotal early study investigated the effect of calcium L-threonate on the uptake of L-ascorbic acid in a human T-lymphoma cell line. The findings indicated a direct, dose-dependent stimulatory effect.[6]

Table 2: Effect of Calcium L-Threonate on Ascorbic Acid Uptake in Human T-Lymphoma Cells

Calcium L-Threonate Concentration (mg%)Ascorbic Acid Uptake
0 (Control)Baseline
Increasing Concentrations (up to 1000)Dose-dependent increase

Source: Data derived from qualitative descriptions in the cited research.[6]

Subsequent in vitro research explored the role of L-threonate in bone metabolism, linking its action to Vitamin C's known function in collagen synthesis and osteoblast formation.[3][7]

  • Inhibition of Bone Resorption: A preclinical study using rabbit osteoclasts demonstrated that calcium L-threonate could inhibit bone resorption.[7][8]

  • Enhanced Mineralization: It was reported that in vitro treatment with ascorbate supplemented with Vitamin C metabolites, including L-threonate, enhanced the formation of mineralized nodules and collagenous proteins.[7][8]

Proposed Mechanism of Action: Vitamin C Uptake

The primary proposed mechanism is that L-threonate, once dissociated from calcium, facilitates the transport of ascorbic acid into cells.[1][3] Vitamin C is crucial for collagen synthesis, a fundamental process in bone mineralization. By enhancing intracellular Vitamin C levels, L-threonate is thought to indirectly support bone health.[3][7]

G CaT Calcium L-Threonate Threonate L-Threonate CaT->Threonate Dissociation Transport Stimulates Transport Threonate->Transport AA_ext Extracellular Ascorbic Acid Cell Cell Membrane AA_int Intracellular Ascorbic Acid Cell->AA_int Enhanced Uptake Transport->Cell Collagen Collagen Synthesis AA_int->Collagen Mineralization Bone Mineralization Collagen->Mineralization

Caption: Proposed mechanism of L-threonate on Vitamin C uptake and bone health.

Pharmacokinetic Studies

To understand its behavior in humans, a Phase I clinical trial was conducted to evaluate the pharmacokinetics and safety of calcium L-threonate in healthy volunteers.

Human Pharmacokinetic Profile

The study involved single and multiple oral administrations and found that L-threonate is rapidly absorbed. However, the absorption did not increase proportionally with the dose, suggesting a saturable absorption mechanism.[7]

Table 3: Single-Dose Pharmacokinetic Parameters of L-Threonate in Healthy Volunteers (Fasted)

Dose (mg)Tmax (h, median)t½ (h, mean)Cmax (mg/L, mean)AUC₀₋∞ (h·mg/L, mean)
6752.02.4 - 2.7--
20252.02.4 - 2.732.3152.9
40502.02.4 - 2.7--

Source: Data extracted from the pharmacokinetic study in healthy Chinese volunteers.[7] Note: Cmax and AUC for all doses were not fully detailed in the source abstract.

Key findings from the study include:

  • Rapid Absorption: Peak plasma concentrations (Cmax) were reached at a median time of 2.0 hours.[7]

  • Food Effect: The absorption of L-threonate was significantly enhanced by food intake. In the 2025 mg dose group, mean Cmax increased from 32.3 to 39.1 mg/L and mean AUC₀₋∞ increased from 152.9 to 203.6 h·mg/L when taken with breakfast.[7]

  • Non-Linear Pharmacokinetics: Plasma exposure increased with dose escalation, but dose proportionality was not observed.[7]

  • No Accumulation: No systemic accumulation was observed after repeated doses of 2025 mg twice daily for 4 days.[7]

  • Safety: The compound was well-tolerated, with only mild and transient adverse events reported.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols from key early studies.

Ascorbic Acid Uptake in T-Lymphoma Cells
  • Objective: To determine the effect of calcium L-threonate on the uptake of L-ascorbic acid in a human T-lymphoma cell line.[6]

  • Methodology:

    • Cell Culture: Human T-lymphoma cells were cultured under standard conditions.

    • Pre-incubation: Cells were pre-incubated with increasing concentrations of calcium L-threonate (ranging from 0 to 1,000 mg%).

    • Ascorbic Acid Incubation: L-[1-¹⁴C]ascorbic acid (1.25 mg%) was added to the cell cultures.

    • Uptake Measurement: The uptake of radiolabeled ascorbic acid by the cells was measured at various time points.

    • Analysis: The amount of radioactivity within the cells was quantified to determine the rate of ascorbic acid uptake, which was then analyzed in relation to the pre-incubation concentration of calcium L-threonate.

Human Pharmacokinetic Study
  • Objective: To evaluate the pharmacokinetics and safety of L-threonate after single and multiple oral doses in healthy volunteers.[7]

  • Study Design: Open-label, single- and multiple-dose study.

  • Methodology:

G cluster_single Single-Dose Arm (n=12) cluster_multi Multiple-Dose Arm (n=12) Dose1 675 mg Dose (Fasted) Cross 4-Way Crossover Dose1->Cross Dose2 2025 mg Dose (Fasted) Dose2->Cross Dose3 2025 mg Dose (Fed) Dose3->Cross Dose4 4050 mg Dose (Fasted) Dose4->Cross Sample1 Serial Plasma & Urine Sampling Cross->Sample1 Analysis1 HPLC-MS/MS Analysis of L-Threonate Sample1->Analysis1 PK1 Calculate PK Parameters (Cmax, Tmax, AUC, t½) Analysis1->PK1 DoseM 2025 mg BID for 4 Days SampleM Serial Plasma & Urine Sampling DoseM->SampleM AnalysisM HPLC-MS/MS Analysis of L-Threonate SampleM->AnalysisM PKM Assess Accumulation & Steady State AnalysisM->PKM

Caption: Experimental workflow for the human pharmacokinetic study.

Conclusion

The early research on calcium ascorbate threonate established its fundamental chemical properties and provided initial evidence for its biological activity. In vitro studies suggested a mechanism involving the enhancement of ascorbic acid uptake, with potential implications for collagen synthesis and bone health. The first-in-human pharmacokinetic study characterized its absorption, metabolism, and safety profile, confirming its rapid absorption and good tolerability. This foundational work has paved the way for further investigation into the clinical applications and therapeutic potential of this compound as a source of both calcium and a biologically active metabolite of Vitamin C.

References

Bioavailability of Mineral Ascorbates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitamin C, in its pure form as L-ascorbic acid, is a vital water-soluble nutrient essential for numerous physiological functions, including collagen synthesis, immune response, and antioxidant protection.[1] However, its acidic nature can lead to gastrointestinal discomfort in some individuals.[2] Mineral ascorbates, which are salts of ascorbic acid, offer a buffered, less acidic alternative.[3] These compounds, such as calcium ascorbate (B8700270), sodium ascorbate, magnesium ascorbate, and zinc ascorbate, provide both vitamin C and an essential mineral. For researchers, scientists, and drug development professionals, understanding the comparative bioavailability of these different forms is critical for designing effective studies and formulating efficacious products. Bioavailability refers to the proportion of a nutrient that is absorbed and becomes available for use in the body.[4] This guide provides an in-depth technical overview of the current research on the bioavailability of mineral ascorbates, detailing experimental protocols, presenting quantitative data, and illustrating key pathways and workflows.

Cellular Uptake of Vitamin C

The bioavailability of any form of vitamin C is fundamentally dependent on its transport across cellular membranes. Vitamin C enters cells in both its reduced form, ascorbic acid (AA), and its oxidized form, dehydroascorbic acid (DHA).[5]

  • Ascorbic Acid (AA) Transport: The primary mechanism for AA uptake is through Sodium-dependent Vitamin C Transporters (SVCTs).[6][7] There are two known isoforms, SVCT1 and SVCT2, which actively transport ascorbate into cells against a concentration gradient, a process that requires sodium ions.[5][8] SVCT1 is predominantly found in epithelial tissues, such as the intestine and kidneys, playing a key role in whole-body vitamin C homeostasis. SVCT2 is more widely distributed in various tissues, including the brain and eyes, where high concentrations of vitamin C are maintained.[7]

  • Dehydroascorbic Acid (DHA) Transport: DHA, the oxidized form of ascorbate, is transported into cells via facilitated diffusion using glucose transporters (GLUTs).[5][9] Once inside the cell, DHA is rapidly reduced back to ascorbic acid, which helps to maintain the intracellular vitamin C pool.[5] This uptake mechanism is particularly important as it allows for the recycling of oxidized vitamin C.[9]

Cellular_Uptake_of_Vitamin_C cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ascorbic Acid (AA) Ascorbic Acid (AA) SVCT SVCT1/2 Ascorbic Acid (AA)->SVCT Active Transport (Na+ dependent) Dehydroascorbic Acid (DHA) Dehydroascorbic Acid (DHA) GLUT GLUTs Dehydroascorbic Acid (DHA)->GLUT Facilitated Diffusion Ascorbate (AA) Ascorbate (AA) SVCT->Ascorbate (AA) DHA_intra DHA GLUT->DHA_intra Reduction Intracellular Reduction DHA_intra->Reduction Recycling Reduction->Ascorbate (AA)

Cellular transport mechanisms for ascorbic acid (AA) and dehydroascorbic acid (DHA).

Comparative Bioavailability of Mineral Ascorbates

The central question for researchers is whether mineral ascorbates offer superior bioavailability compared to standard ascorbic acid. The existing literature presents a nuanced picture, with some studies suggesting enhanced absorption and retention for certain forms, while others find no significant difference.

Calcium Ascorbate

Calcium ascorbate is a non-acidic form of vitamin C that provides both ascorbic acid and calcium.[1] It is often marketed as being gentler on the stomach.[2] Some studies suggest that certain formulations of calcium ascorbate may have advantages over ascorbic acid.

One popular formulation, Ester-C®, is a combination of calcium ascorbate and vitamin C metabolites.[10] Research on this specific product has indicated that it may lead to higher vitamin C concentrations in leukocytes 24 hours after ingestion compared to ascorbic acid alone, even when plasma concentrations are similar.[11] Another study found that a brand of calcium ascorbate (Nutra-C®) had a significantly greater bioavailability (128%) than synthetic ascorbic acid in healthy volunteers.[12] However, other research has found no significant differences in plasma vitamin C levels or urinary excretion between ascorbic acid, Ester-C®, and ascorbic acid with bioflavonoids.[3][11] A 2024 preliminary study found no significant differences in bioavailability between calcium ascorbate and ascorbic acid at a 250 mg dose, but noted that a 500 mg dose of calcium ascorbate might offer some immune benefits.[13][14]

Table 1: Quantitative Bioavailability Data for Calcium Ascorbate vs. Ascorbic Acid

StudyFormulationDoseSubjectsKey Bioavailability Findings
Lee et al. (2018)[12]Nutra-C® (Calcium Ascorbate)500 mg20 healthy adults128% greater bioavailability compared to synthetic ascorbic acid (p < 0.05).
Johnston et al. (1994)[11]Ester-C® (Calcium Ascorbate blend)500 mgHealthy adultsNo significant difference in plasma vitamin C concentrations compared to ascorbic acid.
van der Merwe et al. (2024)[13][14][15]Calcium Ascorbate (CA)250 mg93 healthy adultsNo significant differences in primary or secondary outcomes between CA and Ascorbic Acid (AA).
van der Merwe et al. (2024)[13][14][15]Calcium Ascorbate (CA)500 mg93 healthy adultsEvidence of increased neutrophil functionality and altered pharmacokinetic profiles with CA compared to AA, suggesting greater volume distribution.

Experimental Protocol: Lee et al. (2018) - Comparative Bioavailability Study

  • Study Design: A randomized, parallel pharmacokinetic study.[12]

  • Participants: 20 healthy Korean volunteers were randomly assigned to one of two groups (n=10 per group).[12]

  • Intervention: Participants received a single oral dose of 500 mg of ascorbic acid, either as synthetic Vitamin C or as Nutra-C® (a form of calcium ascorbate), under fasting conditions.[12]

  • Blood Sampling: Fasting blood samples were collected before the dose (pre-dose) and at 1, 2, 3, 4, 7, and 10 hours after the dose.[12]

  • Analytical Method: The concentration of ascorbic acid in the human serum was determined using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection.[12]

  • Pharmacokinetic Analysis: Bioavailability was assessed by comparing the pharmacokinetic parameters, such as the area under the curve (AUC), derived from the serum concentration-time profiles of the two groups.[12]

Sodium Ascorbate

Sodium ascorbate is another common buffered form of vitamin C.[3] While it is widely used in supplements, there is limited specific research directly comparing its bioavailability to ascorbic acid. It is generally assumed that both the ascorbate and the sodium are well absorbed.[16] However, for individuals on a low-sodium diet, the sodium content (approximately 111 mg of sodium per 1,000 mg of sodium ascorbate) is an important consideration.[4][16]

Magnesium Ascorbate

Magnesium ascorbate provides both vitamin C and magnesium, an essential mineral involved in over 300 enzymatic reactions.[17] Like other mineral ascorbates, it is promoted as a non-acidic, stomach-friendly form of vitamin C.[18][19] It is considered to be a highly absorbable, water-soluble organic mineral compound.[18] Some sources claim that the combination with vitamin C enhances the absorption of magnesium.[20] However, robust clinical trials with quantitative data directly comparing the bioavailability of the ascorbate portion of magnesium ascorbate to ascorbic acid are not prevalent in the currently available literature.

Zinc Ascorbate

Zinc ascorbate is a compound that delivers both zinc and vitamin C.[21] Research on this specific salt often focuses on the properties of zinc or the effect of ascorbic acid on zinc absorption, rather than the comparative bioavailability of the ascorbate itself. It has been hypothesized that zinc ascorbate could act as an effective zinc ionophore, enhancing the absorption of zinc into cells.[22] Studies on the effect of ascorbic acid on zinc absorption have yielded mixed results. Some research indicates that ascorbic acid has no significant effect on the absorption of inorganic zinc.[23][24][25] Another review suggests a synergistic effect of ascorbic acid on zinc absorption.[26][27] The European Food Safety Authority has evaluated that zinc ascorbate is likely to dissociate in the stomach, meaning the body would absorb zinc and ascorbate as separate entities.[22]

Methodology for Bioavailability Assessment

Pharmacokinetic studies are the gold standard for assessing the bioavailability of different nutrient forms. These studies typically involve administering a specific dose of the compound and then measuring its concentration in the blood or plasma over time.

Bioavailability_Study_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_sampling Data Collection cluster_analysis Analysis A Participant Screening & Recruitment B Randomization (e.g., Crossover Design) A->B C Baseline Blood Draw (Fasting State) B->C D Oral Administration of Test Compound (e.g., 500mg Ca Ascorbate) C->D E Oral Administration of Control Compound (e.g., 500mg Ascorbic Acid) C->E F Serial Blood Sampling (e.g., 0, 1, 2, 4, 8, 24 hrs) D->F E->F G Sample Processing (Serum/Plasma Separation) F->G H Quantification of Ascorbate (e.g., HPLC-UV) G->H I Pharmacokinetic Modeling (AUC, Cmax, Tmax) H->I J Statistical Comparison I->J

References

Ester-C and its Effect on Non-Heme Iron Absorption: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the role of Ester-C®, a patented form of vitamin C, in modulating the absorption of non-heme iron. While the enhancing effect of ascorbic acid on non-heme iron bioavailability is well-established, this document delves into the specific composition of Ester-C, its potential differential effects compared to ascorbic acid, and the underlying biochemical mechanisms. This guide synthesizes available data, outlines experimental methodologies, and presents key signaling pathways to support further research and development in the fields of nutrition and pharmacology.

Introduction to Non-Heme Iron Absorption

Dietary iron is categorized into two forms: heme iron, derived from hemoglobin and myoglobin (B1173299) in animal sources, and non-heme iron, found in plant-based foods, fortified foods, and supplements.[1] Non-heme iron absorption is significantly lower and more variable than that of heme iron, being heavily influenced by dietary factors.[1] The primary challenge in non-heme iron absorption lies in its predominant form in the diet, ferric iron (Fe³⁺), which is poorly soluble at the alkaline pH of the small intestine.[1] For absorption to occur, Fe³⁺ must be reduced to the more soluble ferrous iron (Fe²⁺) form.[2]

The Role of Vitamin C in Non-Heme Iron Absorption

Ascorbic acid (vitamin C) is a potent enhancer of non-heme iron absorption, acting through two primary mechanisms:

  • Reduction of Ferric Iron: In the acidic environment of the stomach, ascorbic acid efficiently reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[2] This is a critical step as the primary transporter for non-heme iron in the duodenum, Divalent Metal Transporter 1 (DMT1), preferentially transports Fe²⁺.[3]

  • Chelation and Solubilization: Ascorbic acid forms a soluble chelate with ferric iron at a low pH.[1] This complex remains soluble as it enters the more alkaline environment of the duodenum, preventing the precipitation of iron as insoluble ferric hydroxide (B78521) and thereby maintaining its bioavailability for absorption.[1]

Ester-C: Composition and Bioavailability

Ester-C is a patented formulation of vitamin C that primarily contains calcium ascorbate (B8700270).[4] In addition to calcium ascorbate, it also contains small amounts of vitamin C metabolites, including dehydroascorbate and calcium threonate.[5] Proponents of Ester-C suggest that this unique composition leads to enhanced bioavailability and retention in the body compared to standard ascorbic acid.[4][5]

Some studies have indicated that while plasma concentrations of vitamin C may be similar after ingestion of either Ester-C or ascorbic acid, leukocyte vitamin C concentrations may be higher and retained for longer with Ester-C.[5][6] This suggests a potential for altered cellular distribution and activity, although the direct implications for non-heme iron absorption have not been extensively studied.

Potential Mechanisms of Ester-C on Non-Heme Iron Absorption

The effect of Ester-C on non-heme iron absorption is presumed to be primarily driven by its ascorbate component, functioning through the established mechanisms of reduction and chelation. However, the other constituents of Ester-C may introduce additional modulating factors.

The Role of Calcium

Ester-C contains calcium in the form of calcium ascorbate. High doses of calcium are known to have an inhibitory effect on both heme and non-heme iron absorption.[7] The mechanism for this inhibition is not fully elucidated but is thought to occur at the initial point of uptake into the enterocytes. It is important to consider that the dose of calcium delivered with a standard dose of Ester-C may influence its overall effect on iron absorption.

The Potential Role of Threonate

Threonic acid, a metabolite of vitamin C present in Ester-C, has been suggested to play a role in the enhanced bioavailability of the ascorbate.[4] While direct evidence of threonic acid's effect on iron transport is scarce, its chelating properties have been noted.[8] It is hypothesized that threonate may influence the cellular uptake and transport of ascorbate, which could indirectly impact iron absorption by ensuring a higher intracellular concentration of the reducing agent. However, further research is needed to substantiate this hypothesis.

Quantitative Data on Vitamin C and Non-Heme Iron Absorption

While specific quantitative data for Ester-C's effect on non-heme iron absorption is limited, extensive research on ascorbic acid provides a strong foundation for understanding its potential impact. The following tables summarize key findings from studies on ascorbic acid.

Table 1: Effect of Ascorbic Acid on Non-Heme Iron Absorption in Humans

Study DesignIron SourceAscorbic Acid DoseKey FindingsReference
Randomized, double-blind, placebo-controlled trialDiet with low iron bioavailability1500 mg/day for 5.5 weeksApparent iron absorption improved from 27% (placebo) to 38% (ascorbic acid).[9]
Single meal studiesComplete diet51-247 mg/dayPositive correlation between ascorbic acid intake and iron absorption.[10]
Randomized clinical trial100 mg oral iron supplement200 mg with each iron doseNo significant difference in hemoglobin recovery or iron absorption compared to iron alone.[11]
Liquid formula meal4.1 mg non-heme iron25 to 1000 mgIron absorption increased from 0.8% to 7.1% with increasing ascorbic acid dose.[12]

Table 2: In Vitro Studies on Ascorbic Acid and Iron Uptake in Caco-2 Cells

Experimental ModelIron SourceAscorbic Acid TreatmentKey FindingsReference
Caco-2 cellsFerric pyrophosphate0.1 mM and 1 mMSignificantly increased ferritin response, indicating enhanced iron uptake.
Caco-2 cellsFerrous sulfate (B86663), Ferric chloride, NaFeEDTA5:1 molar excess to ironIncreased iron uptake by 5.4-fold, 5.1-fold, and 2.8-fold, respectively.
Caco-2 cells-Ascorbic acid uptakeInduced both iron-independent and iron-dependent ferritin formation.[13]

Experimental Protocols

In Vitro Iron Absorption using Caco-2 Cell Model

This protocol is a generalized method for assessing non-heme iron bioavailability in vitro.

  • Cell Culture: Caco-2 cells are cultured on semi-permeable inserts to allow for the formation of a polarized monolayer, mimicking the intestinal epithelium.

  • Test Substance Preparation: Ester-C or ascorbic acid and a non-heme iron source (e.g., ferrous sulfate or ferric chloride) are dissolved in a simulated gastric fluid.

  • In Vitro Digestion: The test substance is subjected to a simulated gastric and intestinal digestion to mimic physiological conditions.

  • Cell Exposure: The digested sample is applied to the apical side of the Caco-2 cell monolayer.

  • Incubation: Cells are incubated for a defined period (e.g., 2-24 hours) to allow for iron uptake.

  • Quantification of Iron Uptake: Iron uptake is typically assessed by measuring the ferritin content in the cell lysate, as ferritin synthesis is upregulated in response to increased intracellular iron. Alternatively, radiolabeled iron (e.g., ⁵⁹Fe) can be used to directly measure iron transport across the cell monolayer.

Human Clinical Trial for Non-Heme Iron Absorption

This protocol outlines a general approach for a human clinical trial.

  • Subject Recruitment: Healthy volunteers with normal iron status are recruited.

  • Study Design: A randomized, double-blind, crossover design is often employed.

  • Intervention: Subjects receive a standardized meal containing a known amount of non-heme iron, with either Ester-C, ascorbic acid, or a placebo.

  • Stable Isotope Labeling: The meal is extrinsically labeled with a stable isotope of iron (e.g., ⁵⁷Fe or ⁵⁸Fe).

  • Blood Sampling: Blood samples are collected at baseline and at specified time points after the meal (e.g., 14 days) to measure the incorporation of the iron isotope into red blood cells.

  • Data Analysis: The enrichment of the iron isotope in hemoglobin is used to calculate the percentage of iron absorbed from the meal.

Signaling Pathways and Logical Relationships

Non-Heme Iron Absorption Pathway

NonHemeIronAbsorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fe3_lumen Fe³⁺ (Ferric Iron) in Intestinal Lumen Dcytb Duodenal Cytochrome b (Dcytb) Fe3_lumen->Dcytb substrate Fe2_lumen Fe²⁺ (Ferrous Iron) in Intestinal Lumen DMT1 Divalent Metal Transporter 1 (DMT1) Fe2_lumen->DMT1 transport EsterC Ester-C (Calcium Ascorbate, Threonate, etc.) Ascorbate Ascorbate EsterC->Ascorbate releases Calcium Calcium (from Ester-C) EsterC->Calcium releases Threonate Threonate (from Ester-C) EsterC->Threonate releases Ascorbate->Fe3_lumen reduces Ascorbate->Dcytb cofactor Dcytb->Fe2_lumen produces Fe2_cyto Fe²⁺ in Cytosol DMT1->Fe2_cyto Enterocyte Enterocyte (Intestinal Cell) Ferritin Ferritin (Iron Storage) Fe2_cyto->Ferritin storage FPN Ferroportin (FPN) Fe2_cyto->FPN export Hephaestin Hephaestin FPN->Hephaestin Fe3_blood Fe³⁺ in Bloodstream Hephaestin->Fe3_blood oxidizes Transferrin Transferrin Fe3_blood->Transferrin binds Calcium->DMT1 inhibits (?) Threonate->Ascorbate enhances uptake (?) InVitroWorkflow start Start culture Culture Caco-2 cells on semi-permeable inserts start->culture prepare Prepare test substance (Iron + Ester-C/Ascorbic Acid) culture->prepare digest Simulated gastric and intestinal digestion prepare->digest expose Apply digest to apical side of Caco-2 monolayer digest->expose incubate Incubate for 2-24 hours expose->incubate lyse Lyse cells incubate->lyse measure Measure ferritin concentration (ELISA) or radiolabeled iron lyse->measure analyze Analyze and compare iron uptake measure->analyze end End analyze->end

References

A Technical Guide to the Water-Based Manufacturing of Ester C®

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies involved in the water-based manufacturing process of Ester C®, a patented form of calcium ascorbate (B8700270) with vitamin C metabolites. The process leverages aqueous chemistry to produce a pH-neutral and highly bioavailable form of vitamin C.

Core Manufacturing Principles

The water-based production of this compound® is centered around two key chemical transformations: the synthesis of calcium ascorbate from ascorbic acid and the controlled oxidative degradation of a portion of the ascorbic acid to form its metabolites, primarily L-threonate. The entire process is designed to be carried out in an aqueous medium, minimizing the use of organic solvents.

Synthesis of Calcium Ascorbate

The primary reaction involves the neutralization of L-ascorbic acid with a calcium salt, typically calcium carbonate, in an aqueous solution. This acid-base reaction yields calcium ascorbate, carbon dioxide, and water. The reaction is typically carried out at elevated temperatures to ensure complete dissolution of the reactants and to drive the reaction to completion.

Formation of Vitamin C Metabolites

A crucial aspect of the this compound® manufacturing process is the in-situ generation of vitamin C metabolites, including L-threonate. Scientific literature indicates that L-threonic acid is a natural degradation product of ascorbic acid in aqueous solutions, particularly under oxidative conditions[1][2][3][4]. The manufacturing process is believed to incorporate a controlled oxidation step, likely utilizing an oxidizing agent such as hydrogen peroxide in water, to facilitate the conversion of a small fraction of the ascorbic acid into dehydroascorbic acid. This intermediate is then further degraded to form L-threonate and other minor metabolites[5]. This controlled degradation is key to the unique composition of this compound®.

Experimental Protocols

The following protocols are synthesized from publicly available patents and scientific literature describing the aqueous synthesis of calcium ascorbate and the formation of its metabolites.

Protocol for Calcium Ascorbate Synthesis

This protocol is based on methodologies described in patents CN1112418A and CN1107845A[6][7].

Materials:

  • L-Ascorbic Acid

  • Calcium Carbonate

  • Deionized Water

  • Lime Milk (Calcium Hydroxide suspension)

  • Edible Ethanol (B145695)

Equipment:

  • Jacketed Glass Reactor with Stirrer and Temperature Control

  • Filtration Apparatus (e.g., Buchner funnel with vacuum)

  • Rotary Evaporator or other vacuum concentration system

  • Crystallization Vessel

  • Centrifuge

  • Vacuum Drying Oven

Procedure:

  • Dissolution: In the jacketed reactor, dissolve L-ascorbic acid in deionized water at a weight ratio of approximately 1:0.8 to 1:1. Heat the mixture to 30-60°C with continuous stirring to ensure complete dissolution[6][7].

  • Reaction: Gradually add calcium carbonate to the ascorbic acid solution. The molar ratio of ascorbic acid to calcium carbonate should be approximately 2:1[6]. The reaction is exothermic and will generate carbon dioxide. Control the addition rate to manage the effervescence. The reaction temperature can be maintained between room temperature and 75°C[7]. Some protocols suggest raising the temperature to 60-80°C for 20-25 minutes to ensure the reaction goes to completion[6].

  • pH Adjustment: After the initial reaction, adjust the pH of the solution to between 4.5 and 7.0 by adding a small amount of lime milk while stirring for 1-30 minutes[7].

  • Filtration: Filter the reaction mixture under vacuum to remove any unreacted calcium carbonate and other insoluble impurities[7].

  • Concentration: Concentrate the filtrate under vacuum at a temperature below 70°C until the water content is less than 50% to prepare for crystallization[7].

  • Crystallization: Cool the concentrated solution while stirring to induce crystallization. For enhanced crystallization, slowly add edible ethanol[7][8].

  • Isolation: Separate the calcium ascorbate crystals from the mother liquor via centrifugation[7].

  • Washing and Drying: Wash the crystals with ethanol to remove residual impurities and then dry them under vacuum at 50-60°C to a constant weight[7].

Protocol for Controlled Oxidation to Form L-Threonate

This conceptual protocol is based on the principles of ascorbic acid degradation and a patent for L-threonic acid synthesis (CN102875362A)[5]. This step would likely be integrated into the main process before final purification.

Materials:

  • Aqueous solution of L-ascorbic acid (or calcium ascorbate)

  • Hydrogen Peroxide (as a catalyst)

  • Metal Hydroxide (e.g., calcium hydroxide, as a salifying agent)

Procedure:

  • Reaction Setup: In a controlled reaction vessel, an aqueous solution of L-ascorbic acid is prepared.

  • Catalyst and Agent Addition: Hydrogen peroxide is introduced as a catalyst to initiate the oxidation. A metal hydroxide, such as calcium hydroxide, is added as a salifying agent[5].

  • Controlled Reaction: The reaction temperature is maintained between 0-40°C for a period of 3-6 hours to control the rate and extent of oxidation[5].

  • Quenching and Purification: The reaction is stopped, and the resulting solution containing calcium ascorbate and calcium L-threonate is then purified.

Data Presentation

The following tables summarize quantitative data reported in the cited patents for the water-based manufacturing process of calcium ascorbate.

ParameterValueReference
Reactant Ratios
Ascorbic Acid : Water (w/w)1 : 0.8-1[6]
Ascorbic Acid : Calcium Carbonate (molar ratio)2 : 1[6]
Reaction Conditions
Dissolution Temperature30-60°C[6][7]
Reaction TemperatureRoom Temp - 80°C[6][7]
Reaction Time20-25 minutes (at 80°C)[6]
pH of final solution7.0 - 7.4[6]
Purification and Yield
Concentration Temperature< 70°C[7]
Drying Temperature50-60°C[7]
Product Purity99.5 - 99.8%[6]
Recovery Rate85 - 90%[6]
Yield94 - 98.5%[7]

Table 1: Process Parameters for Water-Based Calcium Ascorbate Synthesis

PropertySpecificationReference
AppearanceWhite to slightly yellow crystalline powder[9]
Solubility in WaterSoluble[9]
pH (1 in 10 solution)6.0 - 7.5[9]
Specific Rotation+95° to +97°[9]
Assay (Calcium Ascorbate Dihydrate)≥ 98%[9]

Table 2: Product Specifications for Calcium Ascorbate

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

WaterBasedEsterC_Manufacturing cluster_reactants Reactant Preparation cluster_synthesis Core Synthesis cluster_purification Purification Ascorbic_Acid L-Ascorbic Acid Dissolution Dissolution (30-60°C) Ascorbic_Acid->Dissolution Calcium_Carbonate Calcium Carbonate Reaction Neutralization Reaction (RT-80°C) Calcium_Carbonate->Reaction Water Deionized Water Water->Dissolution Dissolution->Reaction Controlled_Oxidation Controlled Oxidation (0-40°C) Reaction->Controlled_Oxidation Filtration Filtration Controlled_Oxidation->Filtration Concentration Vacuum Concentration (<70°C) Filtration->Concentration Crystallization Crystallization Concentration->Crystallization Centrifugation Centrifugation Crystallization->Centrifugation Drying Vacuum Drying (50-60°C) Centrifugation->Drying Final_Product This compound® (Calcium Ascorbate with Metabolites) Drying->Final_Product

Caption: Water-based manufacturing workflow for this compound®.

AscorbicAcid_Degradation Ascorbic_Acid L-Ascorbic Acid Dehydroascorbic_Acid Dehydroascorbic Acid Ascorbic_Acid->Dehydroascorbic_Acid Oxidation L_Threonate L-Threonate Dehydroascorbic_Acid->L_Threonate Degradation Other_Metabolites Other Metabolites (e.g., Oxalate) Dehydroascorbic_Acid->Other_Metabolites Degradation

Caption: Ascorbic acid oxidative degradation pathway.

References

Methodological & Application

Application Notes and Protocols for Ester-C® (Calcium Ascorbate) Solution in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of Ester-C® (calcium ascorbate) solutions in cell culture experiments. This document outlines detailed protocols for solution preparation, summarizes the effects on cell viability and proliferation, and illustrates the key signaling pathways involved.

Introduction

Vitamin C, in its various forms, is a critical supplement in cell culture, acting as a potent antioxidant and an essential cofactor for numerous enzymatic reactions. Standard L-ascorbic acid, however, is notoriously unstable in aqueous solutions, such as cell culture media, with a half-life that can be as short as 1.5 hours. This instability can lead to inconsistent results and the generation of cytotoxic byproducts.

Ester-C®, a patented form of vitamin C, primarily consists of calcium ascorbate (B8700270) and contains small amounts of vitamin C metabolites. This formulation is designed to be non-acidic and is suggested to have enhanced bioavailability and retention in cells compared to L-ascorbic acid.[1][2] These properties make it an attractive alternative for cell culture applications, potentially offering more stable and physiologically relevant experimental conditions.

Data Presentation

The following tables summarize the quantitative effects of ascorbate on various cell lines. While direct comparative data for Ester-C® (calcium ascorbate) across a wide range of cell lines is limited, the provided data for L-ascorbic acid and sodium ascorbate can serve as a valuable reference. Calcium ascorbate is expected to have similar or potentially more sustained effects due to its stability.

Table 1: Comparative Cytotoxicity of Ascorbic Acid and its Salts in Cancer and Normal Cell Lines

Cell LineCell TypeCompoundIC50 (mM)Exposure Time (h)Reference
OECM-1Oral Epidermoid CarcinomaL-Ascorbic Acid~45[3]
OECM-1Oral Epidermoid CarcinomaSodium Ascorbate~53[3]
SGNormal Gingival EpithelialL-Ascorbic Acid>105[3]
SGNormal Gingival EpithelialSodium Ascorbate>103[3]
H23Non-Small Cell Lung CancerPharmacological Ascorbate~2.51[4]
H292Non-Small Cell Lung CancerPharmacological Ascorbate~3.01[4]
H460Non-Small Cell Lung CancerPharmacological Ascorbate~1.51[4]
U-251GlioblastomaAscorbic Acid< 5.0Not Specified[5]
U-87GlioblastomaAscorbic Acid< 5.0Not Specified[5]
BT-20Breast CarcinomaAscorbic Acid> 79Not Specified[5]

Table 2: Effective Concentrations of L-Ascorbic Acid on Cell Proliferation

Cell LineEffectConcentrationExposure TimeReference
Prostate Carcinoma CellsG0/G1 cell cycle arrest0.05–0.2 mMNot Specified[6]
Human Colorectal Cancer Stem CellsStimulated Proliferation5-25 µMNot Specified
Human Colorectal Cancer Stem CellsDecreased Proliferation100-1000 µMNot Specified

Experimental Protocols

Protocol 1: Preparation of a Sterile 100 mM Calcium Ascorbate Stock Solution

This protocol describes the preparation of a sterile calcium ascorbate stock solution suitable for cell culture applications, based on the chemical reaction between L-ascorbic acid and calcium carbonate.[7][8]

Materials:

  • L-Ascorbic Acid (cell culture grade)

  • Calcium Carbonate (cell culture grade)

  • Sterile, cell culture grade water

  • Sterile 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Sterile amber or light-protected storage bottles

Procedure:

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), weigh out 352.24 mg of L-Ascorbic Acid (molar mass: 176.12 g/mol ) and 100.09 mg of Calcium Carbonate (molar mass: 100.09 g/mol ). This corresponds to a 2:1 molar ratio of ascorbic acid to calcium carbonate.

  • Dissolving Ascorbic Acid: In a sterile 50 mL conical tube, dissolve the L-Ascorbic Acid in 15 mL of sterile water. Gently vortex until fully dissolved.

  • Reaction: Slowly add the Calcium Carbonate powder to the ascorbic acid solution. The solution will effervesce as carbon dioxide is released. Allow the reaction to proceed until the effervescence ceases. Gently vortex intermittently to ensure complete reaction.

  • pH Adjustment (Optional): The resulting calcium ascorbate solution should have a pH of approximately 7.0-7.4.[7] If necessary, the pH can be checked with a sterile pH strip and adjusted with sterile, dilute NaOH or HCl. However, the 2:1 molar ratio should yield a near-neutral pH.

  • Volume Adjustment: Bring the final volume of the solution to 20 mL with sterile water. This will result in a final concentration of 100 mM calcium ascorbate.

  • Sterilization: Draw the calcium ascorbate solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile, light-protected storage bottle.[9]

  • Storage: Store the sterile 100 mM calcium ascorbate stock solution at 2-8°C for up to one week. For longer-term storage, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Treatment of Cultured Cells with Calcium Ascorbate

This protocol provides a general guideline for treating cultured cells with the prepared calcium ascorbate stock solution. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.

Materials:

  • Cultured cells in appropriate cell culture vessels

  • Complete cell culture medium

  • Sterile 100 mM Calcium Ascorbate stock solution (from Protocol 1)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Cell Seeding: Seed cells at the desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 100 mM calcium ascorbate stock solution (if frozen) and warm it to room temperature.

  • Dilution: Dilute the 100 mM stock solution to the desired final concentration in pre-warmed complete cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 100 µM calcium ascorbate, add 10 µL of the 100 mM stock solution to 10 mL of medium.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of calcium ascorbate.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Analysis: Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, proliferation assay, western blotting).

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways influenced by ascorbate.

experimental_workflow cluster_prep Stock Solution Preparation cluster_treat Cell Treatment cluster_analysis Downstream Analysis prep1 Weigh L-Ascorbic Acid & Calcium Carbonate prep2 Dissolve in Sterile Water prep1->prep2 prep3 React to form Calcium Ascorbate prep2->prep3 prep4 Sterile Filter (0.22 µm) prep3->prep4 treat1 Dilute Stock Solution in Culture Medium prep4->treat1 treat2 Treat Cultured Cells treat3 Incubate for Desired Time analysis1 Cell Viability Assay (e.g., MTT, Trypan Blue) treat3->analysis1 analysis2 Proliferation Assay (e.g., BrdU, Ki67) treat3->analysis2 analysis3 Western Blot for Signaling Proteins treat3->analysis3 HIF1a_regulation cluster_normoxia Normoxia cluster_hypoxia Hypoxia Ascorbate Ascorbate (from Calcium Ascorbate) PHDs Prolyl Hydroxylases (PHDs) Ascorbate->PHDs Cofactor HIF1a HIF-1α PHDs->HIF1a Hydroxylation HIF1a_hyp HIF-1α (Stabilized) PHDs->HIF1a_hyp Inhibited by low O2 VHL VHL HIF1a->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1_complex HIF-1 Complex HIF1a_hyp->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Gene_expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_expression Transcription Calcium_Ascorbate_Signaling cluster_ascorbate_effects Ascorbate-Mediated Effects cluster_calcium_effects Calcium-Mediated Effects Calcium_Ascorbate Calcium Ascorbate (Ester-C®) Ascorbate Ascorbate Calcium_Ascorbate->Ascorbate Calcium Calcium (Ca2+) Calcium_Ascorbate->Calcium ROS Reactive Oxygen Species (ROS) Ascorbate->ROS Scavenges HIF1a_reg HIF-1α Regulation (see separate diagram) Ascorbate->HIF1a_reg Cofactor for PHDs Ca_channels Calcium Channels Calcium->Ca_channels Modulates Antioxidant Antioxidant Defense ROS->Antioxidant Cellular_Response Cellular Response (Proliferation, Viability, etc.) Antioxidant->Cellular_Response HIF1a_reg->Cellular_Response Intracellular_Ca ↑ Intracellular [Ca2+] Ca_channels->Intracellular_Ca Ca_signaling Calcium Signaling Cascades Intracellular_Ca->Ca_signaling Ca_signaling->Cellular_Response

References

Application Notes and Protocols for Measuring Ester-C® in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ester-C® is a patented form of vitamin C, primarily composed of calcium ascorbate, but also containing small amounts of vitamin C metabolites such as dehydroascorbic acid (DHA), and calcium threonate. When assessing the bioavailability and pharmacokinetic profile of Ester-C® supplementation, it is crucial to accurately measure the levels of ascorbic acid (AA) and its primary oxidative metabolite, dehydroascorbic acid (DHA), in plasma. Due to the inherent instability of ascorbic acid, which is prone to rapid oxidation, strict adherence to a well-defined protocol for sample collection, handling, and analysis is paramount to ensure data accuracy and reproducibility.

The gold standard for quantifying vitamin C and its metabolites in biological matrices like plasma is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Electrochemical (EC) detection, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] This document provides detailed protocols for the analysis of total vitamin C (ascorbic acid + dehydroascorbic acid) in human plasma, collates representative quantitative data from clinical studies, and illustrates the experimental workflow and relevant metabolic pathways.

I. Principles of Measurement

The primary analytical challenge in measuring plasma vitamin C is the instability of ascorbic acid (AA), which readily oxidizes to dehydroascorbic acid (DHA).[2] DHA can then be irreversibly hydrolyzed to 2,3-diketogulonic acid, leading to an underestimation of the total vitamin C content.[2] To circumvent this, protocols are designed to achieve two main goals:

  • Stabilize Ascorbic Acid: Immediately after collection, plasma samples must be treated to prevent oxidation. This is typically achieved by acidification and the addition of chelating agents.

  • Measure Total Vitamin C: To account for any oxidation that may have occurred pre-analysis, a reducing agent is often added to convert DHA back to AA. The total vitamin C concentration is then measured as ascorbic acid.[1][2] The native DHA concentration can be determined by subtracting the AA level in a non-reduced sample from the total vitamin C level in a reduced sample.[1]

II. Experimental Protocols

Two primary methods are detailed below: HPLC with UV detection, a robust and widely available method, and UPLC-MS/MS, which offers higher sensitivity and specificity.

Protocol 1: HPLC with UV Detection for Total Vitamin C

This protocol is adapted from established methods for routine clinical analysis and focuses on measuring total vitamin C by converting DHA to AA prior to analysis.[2]

A. Materials and Reagents

  • Anticoagulant Tubes: K2EDTA or Lithium Heparin Vacutainer tubes.[3][4][5] EDTA is often preferred as it may offer better stability.[4]

  • Reagents for Stabilization:

    • Metaphosphoric acid (MPA), 10% (w/v)

    • Disodium EDTA (Na2EDTA), 2 mmol/L

    • Stabilizing Solution: 10% MPA in 2 mmol/L Na2EDTA[2]

  • Reagents for Reduction (Total Vitamin C):

    • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)

    • TRIS buffer, 800 mmol/L, pH 9

    • McIlvaine buffer (0.28 mol/L citric acid in 0.56 mol/L dibasic sodium phosphate), pH 4.5[2]

  • HPLC Mobile Phase: 1.8 mmol/L Sulfuric Acid (pH ~2.7)[2]

  • Standards: L-Ascorbic Acid standard solution.

B. Sample Collection and Handling (Critical Step)

  • Draw venous blood into a K2EDTA or heparin tube and immediately place it in crushed ice.[2] Protect the sample from light.[1]

  • Within one hour, centrifuge the blood at 1,000-3,000 x g for 10 minutes at 4°C to separate the plasma.[2][5]

  • Immediately after centrifugation, transfer the plasma supernatant to a new microcentrifuge tube.

  • For immediate stabilization, add an equal volume of ice-cold 10% MPA stabilizing solution to the plasma (e.g., 200 µL plasma + 200 µL MPA solution).[2]

  • Vortex for 10 seconds and incubate on ice for 5 minutes to precipitate proteins.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[2]

  • Collect the protein-free acid supernatant. At this stage, the sample is stable. Flash-freeze in dry ice/ethanol and store at -80°C until analysis.[2] Samples stored under these conditions are stable for months.[5]

C. Sample Preparation for HPLC Analysis

  • Thaw the stabilized plasma supernatant on ice in dim light.[2]

  • To measure total vitamin C , mix 50 µL of the supernatant with 25 µL of 2.5 mmol/L TCEP in TRIS buffer.[2]

  • Allow the reduction reaction to proceed for 5 minutes in the dark at room temperature.

  • Stop the reaction by adding 175 µL of McIlvaine buffer.[2]

  • To measure only ascorbic acid , mix 50 µL of the supernatant with 200 µL of water instead of the TCEP and buffer solutions.[2]

  • Transfer the final mixture to an HPLC vial for injection.

D. HPLC Instrumentation and Conditions

  • HPLC System: An isocratic HPLC system with a UV detector.

  • Column: Reverse-phase C18 column (e.g., Phenomenex Luna, 4.6 x 250 mm, 5 µm).[2]

  • Column Temperature: 25°C.[2]

  • Mobile Phase: 1.8 mmol/L Sulfuric Acid.[2]

  • Flow Rate: 0.8 mL/min.[2]

  • Injection Volume: 20 µL.[6]

  • UV Detection: 245 nm.

  • Run Time: Approximately 7-10 minutes.

Protocol 2: UPLC-MS/MS for Simultaneous Ascorbic Acid and Dehydroascorbic Acid

This method provides direct and simultaneous quantification of both AA and DHA, offering high sensitivity and specificity.[7][8]

A. Materials and Reagents

  • Internal Standards (IS): Isotopic labeled L-Ascorbic Acid-¹³C₆ and Dehydroascorbic Acid-¹³C₆.

  • Protein Precipitation Solution: Acetonitrile (B52724) (ACN) with internal standards.

  • UPLC Mobile Phase A: Water with 0.1% formic acid.

  • UPLC Mobile Phase B: Acetonitrile with 0.1% formic acid.

B. Sample Collection and Handling

  • Follow the same critical steps for sample collection, centrifugation, and plasma separation as described in Protocol 1 (Section II.B).

  • Plasma must be processed immediately or flash-frozen and stored at -80°C.

C. Sample Preparation for UPLC-MS/MS Analysis

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add 400 µL of ice-cold acetonitrile containing the labeled internal standards for both AA and DHA.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a UPLC vial for analysis. This represents a streamlined 2-step preparation.[8]

D. UPLC-MS/MS Instrumentation and Conditions

  • System: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or a suitable reverse-phase column.

  • Column Temperature: 40°C.

  • Mobile Phase: Gradient elution using Mobile Phase A and B.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Ionization Mode: Negative ESI for AA, Positive ESI for DHA.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Ascorbic Acid Transition: m/z 175.0 -> 115.0[8]

    • Dehydroascorbic Acid Transition: m/z 173.0 -> 113.0 (example, specific transitions may vary)[8]

III. Data Presentation

The following tables summarize quantitative data from a randomized, double-blind, placebo-controlled clinical trial comparing plasma vitamin C concentrations after a single 1000 mg dose of Ester-C® (EC) versus standard Ascorbic Acid (AA) and Placebo (PL).[9][10]

Table 1: Mean Plasma Vitamin C Concentration (mg/dL) at Baseline and Post-Dose

Time PointPlacebo (PL)Ascorbic Acid (AA)Ester-C® (EC)
Baseline (0 hr) 1.341.321.35
2 hr 1.302.152.18
4 hr 1.282.242.28
8 hr 1.251.891.92
24 hr 1.191.451.48

Data adapted from Mitmesser et al., 2016.[9][10]

Table 2: Pharmacokinetic Parameters for Plasma Vitamin C

ParameterAscorbic Acid (AA)Ester-C® (EC)
Cmax (mg/dL) 2.242.28*
Tmax (hr) 4.04.0
AUC₀₋₂₄ₕ (mg·hr/dL) 42.143.2**

Maximum plasma concentration was significantly higher for EC compared to AA (P = 0.039).[9][10] **Plasma Area Under the Curve (AUC) was significantly higher for EC compared to Placebo (P < 0.001), with no significant difference noted between EC and AA in this specific measure in some reports.[9][10]

IV. Mandatory Visualizations

Diagram 1: Experimental Workflow

G cluster_collection Sample Collection & Handling cluster_prep Sample Preparation cluster_analysis Analysis A 1. Venous Blood Draw (K2EDTA / Heparin Tube) B 2. Immediate Chilling (Place on Ice) A->B C 3. Centrifugation (1000g, 10 min, 4°C) B->C D 4. Plasma Separation C->D E 5. Protein Precipitation (Add MPA or ACN) D->E F 6. Centrifugation (16,000g, 10 min, 4°C) E->F G 7. Collect Supernatant F->G H 8. Store at -80°C OR Proceed to Analysis G->H I 9a. HPLC-UV Analysis (with reduction step for Total Vit C) H->I J 9b. UPLC-MS/MS Analysis (Direct measurement of AA & DHA) H->J

Caption: Workflow for plasma vitamin C measurement.

Diagram 2: Vitamin C Metabolic Pathway

G cluster_redux Redox Cycling (Reversible) AA Ascorbic Acid (AA) (Reduced Form) AR Ascorbyl Radical (Transient Intermediate) AA->AR Oxidation (loses 1e-) AR->AA Reduction (gains 1e-) DHA Dehydroascorbic Acid (DHA) (Oxidized Form) AR->DHA Oxidation (loses 1e-) DHA->AR Reduction (gains 1e-) DKG 2,3-Diketogulonic Acid (Irreversible Hydrolysis) DHA->DKG Hydrolysis (Irreversible) Metabolites Oxalate & Other Metabolites DKG->Metabolites Further Degradation

Caption: Core metabolic pathway of Vitamin C.

References

Application Notes and Protocols for HPLC Analysis of Ester C and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ester C®, a patented form of vitamin C, is a popular dietary supplement that contains mainly calcium ascorbate, as well as dehydroascorbic acid (DHA), calcium threonate, and trace amounts of other metabolites.[1] It is marketed as being more bioavailable and gentler on the stomach compared to regular ascorbic acid. This application note provides detailed protocols for the quantitative analysis of ascorbic acid, its primary oxidation product dehydroascorbic acid, and key metabolites such as oxalic acid and L-threonic acid in biological matrices using High-Performance Liquid Chromatography (HPLC).

Metabolic Pathway of Vitamin C

Vitamin C (ascorbic acid) is a water-soluble vitamin that undergoes oxidation to form dehydroascorbic acid. This reversible reaction is a key aspect of its antioxidant function. Dehydroascorbic acid can be further metabolized into various compounds, including L-threonic acid and oxalic acid, which are then excreted.[2][3] Understanding this pathway is crucial for the comprehensive analysis of this compound's metabolic fate.

Ester_C_Metabolism Ascorbic_Acid Ascorbic Acid Dehydroascorbic_Acid Dehydroascorbic Acid Ascorbic_Acid->Dehydroascorbic_Acid Oxidation (reversible) Diketogulonic_Acid 2,3-Diketogulonic Acid Dehydroascorbic_Acid->Diketogulonic_Acid Hydrolysis Threonic_Acid L-Threonic Acid Diketogulonic_Acid->Threonic_Acid Oxalic_Acid Oxalic Acid Diketogulonic_Acid->Oxalic_Acid

Caption: Metabolic pathway of Ascorbic Acid.

Experimental Protocols

Sample Preparation from Plasma/Serum

The stability of ascorbic acid is a critical factor during sample preparation. It is highly susceptible to oxidation, so immediate processing and the use of stabilizing agents are essential.

Materials:

  • Blood collection tubes with anticoagulant (e.g., EDTA or heparin)

  • Metaphosphoric acid (MPA) solution (10% w/v)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for total vitamin C analysis

  • Centrifuge

  • HPLC vials

Protocol:

  • Blood Collection and Plasma Separation: Collect whole blood in tubes containing anticoagulant. Centrifuge immediately at 4°C to separate the plasma.

  • Stabilization: To prevent oxidation, deproteinize the plasma by adding an equal volume of cold 10% metaphosphoric acid.[4][5] Vortex briefly and let it stand on ice for 5-10 minutes.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube. This supernatant is ready for the analysis of ascorbic acid.

  • For Total Vitamin C (Ascorbic Acid + Dehydroascorbic Acid): To measure the total vitamin C content, the dehydroascorbic acid in the sample needs to be reduced back to ascorbic acid. Treat the supernatant with a reducing agent like DTT or TCEP before injection into the HPLC system. The concentration of dehydroascorbic acid can then be calculated by subtracting the ascorbic acid concentration in the untreated sample from the total vitamin C concentration.

HPLC Methodologies

Method 1: Simultaneous Analysis of Ascorbic Acid and Dehydroascorbic Acid

This method is adapted from a validated procedure for the simultaneous determination of ascorbic acid and dehydroascorbic acid in human plasma.[6]

ParameterCondition
HPLC Column Primesep SB (4.6 x 250 mm, 5 µm)[6]
Mobile Phase 80% 0.1% Formic acid in water : 20% 0.08% Formic acid in acetonitrile[6]
Flow Rate 1.0 mL/min
Detection UV at 254 nm for Ascorbic Acid and 210 nm for Dehydroascorbic Acid
Injection Volume 20 µL
Column Temperature 25°C

Method 2: Simultaneous Analysis of Ascorbic Acid and Oxalic Acid

This method is based on a validated procedure for the simultaneous analysis of ascorbic and oxalic acids in beverages, which can be adapted for biological samples after appropriate sample clean-up.[7][8]

ParameterCondition
HPLC Column Inertsil ODS-3 C18 column (or equivalent)
Mobile Phase 0.01 mol/L KH₂PO₄ buffer (pH adjusted to 2.3)[7]
Flow Rate 0.8 mL/min
Detection UV at 245 nm for Ascorbic Acid and 205 nm for Oxalic Acid[7]
Injection Volume 20 µL
Column Temperature 30°C

Method 3: Analysis of L-Threonic Acid

L-Threonic acid does not possess a strong chromophore, making its detection by UV challenging at low concentrations. Therefore, HPLC coupled with mass spectrometry (MS) or an evaporative light scattering detector (ELSD) is the recommended method.

ParameterCondition
HPLC Column HILIC column (for ELSD) or C18 column (for MS)
Mobile Phase (ELSD) Acetonitrile and ammonium (B1175870) formate/acetate (B1210297) buffer gradient
Mobile Phase (MS) Methanol/acetonitrile and ammonium acetate buffer gradient
Detection Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound and its metabolites from a biological sample.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample_Collection Sample Collection (e.g., Plasma) Stabilization Stabilization & Deproteinization Sample_Collection->Stabilization Centrifugation Centrifugation Stabilization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Reduction Reduction (for Total Vitamin C) Supernatant_Collection->Reduction HPLC_System HPLC System Supernatant_Collection->HPLC_System Direct Injection Reduction->HPLC_System Injection Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

Caption: General experimental workflow.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the proposed HPLC methods. Calibration curves should be prepared for each analyte to ensure accurate quantification.

Table 1: HPLC Method for Ascorbic Acid and Dehydroascorbic Acid

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Linearity Range (µg/mL)
Ascorbic Acid~3-50.522 - 100[6]
Dehydroascorbic Acid~2-421010 - 200[6]

Table 2: HPLC Method for Ascorbic Acid and Oxalic Acid

AnalyteRetention Time (min)Limit of Detection (LOD) (mg/L)Limit of Quantification (LOQ) (mg/L)Linearity Range (mg/L)
Ascorbic Acid~4-61.4[7]4.710 - 500[7]
Oxalic Acid~2-31.3[7]4.315 - 500[7]

Table 3: HPLC-MS/MS Method for L-Threonic Acid

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Linearity Range (µg/mL)
L-Threonic AcidVaries with method~0.10.250.25 - 50

Conclusion

References

Application Notes and Protocols for Utilizing Ester-C® as an Antioxidant in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ester-C®, a patented form of vitamin C, is a unique complex of calcium ascorbate (B8700270) and its metabolites, such as calcium threonate, dehydroascorbic acid, xylonate, and lyxonate.[1] This formulation is designed to be non-acidic and to enhance the bioavailability and retention of vitamin C in the body.[1][2] As a potent antioxidant, Ester-C® offers significant advantages in experimental settings for studying the mitigation of oxidative stress and its downstream effects.[1][2] These application notes provide detailed protocols for utilizing Ester-C® in various antioxidant assays and cell-based experiments, along with an overview of its potential impact on key signaling pathways.

Data Presentation: Quantitative Antioxidant Capacity

The antioxidant capacity of Ester-C® has been evaluated in various studies, demonstrating its efficacy in neutralizing free radicals. The following tables summarize the available quantitative data, comparing Ester-C® to the traditional form of vitamin C, ascorbic acid.

Assay Test Substance Result (IC50) Reference
DPPH Radical ScavengingAscorbic Acid6.1 µg/mL[3]
DPPH Radical ScavengingAscorbic Acid3.37 µg/mL[4]
DPPH Radical Scavengingn-hexane extract of Piper retrofractum57.66 ppm[5]
DPPH Radical ScavengingAscorbic Acid66.12 ppm[5]
Parameter Ester-C® Ascorbic Acid Placebo Time Point Reference
Change in Leukocyte Vitamin C ConcentrationSignificantly higher vs. Ascorbic Acid & PlaceboNo significant changeNo significant change8 and 24 hours post-dose[1]
Plasma Vitamin C ConcentrationSignificant increase vs. PlaceboSignificant increase vs. PlaceboNo significant change2, 4, 8, and 24 hours post-dose[1]

Experimental Protocols

In Vitro Antioxidant Capacity Assays

These assays are fundamental for determining the direct free-radical scavenging ability of Ester-C®.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

  • Materials:

    • Ester-C® and Ascorbic Acid (for comparison)

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of Ester-C® and ascorbic acid in methanol.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add different concentrations of the antioxidant solutions to the wells.

    • Include a control with only DPPH and methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity for each concentration.

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

2. FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Materials:

    • Ester-C® and Ascorbic Acid

    • FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

    • Warm the FRAP reagent to 37°C.

    • Add the FRAP reagent to the wells of a 96-well plate.

    • Add the antioxidant solutions at various concentrations to the wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.[6]

    • Create a standard curve using a known antioxidant like Trolox or FeSO₄.

    • Express the results as Trolox equivalents or Fe²⁺ equivalents.

3. ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

  • Materials:

    • Ester-C® and Ascorbic Acid

    • Fluorescein (B123965) (fluorescent probe)

    • AAPH (peroxyl radical generator)

    • Trolox (standard)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Protocol:

    • Prepare solutions of Ester-C®, ascorbic acid, and Trolox at various concentrations.

    • In a black 96-well plate, add the fluorescein solution to each well.

    • Add the antioxidant solutions or the Trolox standard to the wells.

    • Incubate the plate at 37°C.

    • Initiate the reaction by adding AAPH to all wells.

    • Immediately begin kinetic measurement of fluorescence decay over time (e.g., every minute for 1-2 hours) with excitation at 485 nm and emission at 520 nm.

    • Calculate the area under the curve (AUC) for each sample and standard.

    • Determine the ORAC value by comparing the net AUC of the sample to that of the Trolox standard.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity, accounting for cellular uptake and metabolism.

  • Cell Line: Human hepatocarcinoma (HepG2) or human colon adenocarcinoma (Caco-2) cells are commonly used.[7][8]

  • Materials:

    • HepG2 or Caco-2 cells

    • Cell culture medium (e.g., DMEM or EMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • 96-well black, clear-bottom tissue culture plates

    • Ester-C® and Ascorbic Acid

    • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

    • AAPH (radical initiator)

    • Phosphate Buffered Saline (PBS)

    • Fluorescence microplate reader

  • Protocol:

    • Cell Seeding: Seed the cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere and grow for 24 hours.

    • Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with various concentrations of Ester-C® or ascorbic acid in the presence of the DCFH-DA probe for 1 hour.

    • Induction of Oxidative Stress: Wash the cells with PBS to remove extracellular compounds. Add the AAPH solution to induce oxidative stress.

    • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over time (e.g., every 5 minutes for 1 hour) at an excitation of ~485 nm and emission of ~535 nm.

    • Data Analysis: Calculate the area under the curve (AUC) and determine the CAA value, which reflects the reduction in fluorescence due to the antioxidant activity of the test compound.

Signaling Pathways and Mechanisms of Action

The antioxidant activity of Ester-C®, primarily through its ascorbate component, can influence several key signaling pathways involved in the cellular response to oxidative stress.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant and detoxification enzymes. While direct studies on Ester-C® are limited, ascorbic acid has been shown to modulate Nrf2 activity.

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation EsterC Ester-C® EsterC->ROS scavenges Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection provides Nrf2_in_nucleus Nrf2 Nrf2_in_nucleus->ARE binds to

Nrf2 antioxidant response pathway.
MAPK/ERK and PI3K/AKT Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) pathway, and the Phosphoinositide 3-kinase (PI3K)/AKT pathway are crucial for cell survival, proliferation, and apoptosis. Oxidative stress can aberrantly activate these pathways, while antioxidants like vitamin C have been shown to modulate their activity, often promoting cell survival and mitigating damage.[9][[“]]

Cell_Signaling cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/AKT Pathway Oxidative_Stress Oxidative Stress MAPK MAPK (e.g., ERK) Oxidative_Stress->MAPK can dysregulate PI3K_AKT PI3K/AKT Oxidative_Stress->PI3K_AKT can dysregulate EsterC Ester-C® EsterC->Oxidative_Stress inhibits Proliferation_Survival Cell Proliferation & Survival MAPK->Proliferation_Survival promotes Apoptosis_MAPK Apoptosis MAPK->Apoptosis_MAPK can lead to Survival_Growth Cell Survival & Growth PI3K_AKT->Survival_Growth promotes Apoptosis_PI3K Apoptosis PI3K_AKT->Apoptosis_PI3K inhibits Experimental_Workflow cluster_assays Endpoint Assays Start Start Cell_Culture Cell Culture (e.g., HepG2, Caco-2) Start->Cell_Culture Treatment Treatment with Ester-C® Cell_Culture->Treatment Oxidative_Stress Induce Oxidative Stress (e.g., H₂O₂, AAPH) Treatment->Oxidative_Stress ROS_Measurement Intracellular ROS Measurement (e.g., DCFH-DA) Oxidative_Stress->ROS_Measurement Viability_Assay Cell Viability Assay (e.g., MTT) Oxidative_Stress->Viability_Assay Western_Blot Western Blot Analysis (e.g., Nrf2, p-ERK, p-AKT) Oxidative_Stress->Western_Blot Data_Analysis Data Analysis & Interpretation ROS_Measurement->Data_Analysis Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Ester-C® in Preclinical Research: Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ester-C® in in vivo animal studies, addressing its dosage, administration, and biological effects. Ester-C®, a patented form of vitamin C, is a complex of calcium ascorbate (B8700270) and vitamin C metabolites, such as calcium threonate.[1][2] This formulation is designed to be non-acidic and to enhance the bioavailability and retention of vitamin C in the body.[3][4][5]

Rationale for Use in Animal Studies

Animal studies have suggested that Ester-C® is absorbed more readily and excreted less rapidly than conventional ascorbic acid.[1] Notably, it has demonstrated superior anti-scorbutic activity in Osteogenic Disorder Shionogi (ODS) rats, a model that, like humans, cannot synthesize its own vitamin C.[1] Human clinical trials have consistently shown that Ester-C® leads to significantly higher and more sustained levels of vitamin C in white blood cells (leukocytes) compared to ascorbic acid, which is a key advantage for studies focusing on immune function.[3][4][5][6]

Dosage and Administration

While specific dosage information for Ester-C® in various animal models is not extensively published, dosages can be extrapolated from studies using ascorbic acid and from the available human data. The following tables provide recommended dosage ranges for common animal models based on existing literature for vitamin C and the principles of dose translation.

Table 1: Recommended Oral Dosage of Ester-C® for In Vivo Animal Studies

Animal ModelRecommended Dosage (mg/kg/day)Notes
Rats 100 - 500Dosage can be adjusted based on the specific research question. Lower doses may be sufficient for nutritional studies, while higher doses may be required for therapeutic effect studies. Ester-C®'s enhanced absorption may warrant starting at the lower end of the ascorbic acid dosage range.
Mice 50 - 250Similar to rats, the dosage should be tailored to the experimental design. Due to their higher metabolic rate, mice may require more frequent administration or a higher relative dose compared to rats.
Guinea Pigs 25 - 100As a species that cannot synthesize vitamin C, guinea pigs are an excellent model for studying the effects of different vitamin C formulations.
Dogs 10 - 50For general immune support. Higher doses may be considered for specific conditions under veterinary guidance. Ester-C® is often favored for its gastrointestinal tolerability.
Horses 5 - 15Often used for joint and respiratory support. Commercial preparations for horses are available.

Note: It is recommended to start with a pilot study to determine the optimal dose for your specific animal model and experimental conditions.

Experimental Protocols

Protocol 1: Evaluation of Immune Response Modulation in Mice

This protocol is designed to assess the effect of Ester-C® supplementation on key markers of immune function in a murine model.

Materials:

  • Ester-C® powder

  • Sterile water or 0.9% saline (vehicle)

  • Oral gavage needles

  • Mice (e.g., C57BL/6 or BALB/c)

  • Standard laboratory diet

  • Flow cytometer

  • ELISA kits for cytokine analysis

Procedure:

  • Animal Acclimation: Acclimate mice for at least one week to the housing conditions with free access to standard chow and water.

  • Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):

    • Vehicle Control (sterile water or saline)

    • Ascorbic Acid (e.g., 100 mg/kg)

    • Ester-C® (e.g., 100 mg/kg, molar equivalent to the ascorbic acid dose)

  • Preparation of Dosing Solutions: Prepare fresh dosing solutions daily. Dissolve Ester-C® or ascorbic acid in the vehicle to the desired concentration.

  • Administration: Administer the assigned treatment daily via oral gavage for a period of 14 to 28 days.

  • Sample Collection: At the end of the treatment period, collect blood via cardiac puncture and isolate splenocytes.

  • Analysis:

    • Leukocyte Vitamin C Levels: Isolate peripheral blood mononuclear cells (PBMCs) and measure intracellular vitamin C levels using a validated method such as HPLC.

    • Spleen Lymphocyte Profiling: Use flow cytometry to analyze the populations of T-cells (CD4+, CD8+), B-cells, and natural killer (NK) cells in the spleen.

    • Cytokine Analysis: Measure the levels of key cytokines (e.g., IFN-γ, IL-2, IL-4, TNF-α) in the serum using ELISA.

Protocol 2: Assessment of Collagen Synthesis in a Rat Model of Wound Healing

This protocol outlines a method to evaluate the impact of Ester-C® on the rate and quality of collagen synthesis in a skin incision model in rats.

Materials:

  • Ester-C®

  • Wistar or Sprague-Dawley rats

  • Surgical instruments for creating a full-thickness skin incision

  • Suture materials

  • Hydroxyproline (B1673980) assay kit

  • Histology supplies (formalin, paraffin, H&E and Masson's trichrome stains)

Procedure:

  • Pre-treatment: Begin dietary supplementation with Ester-C® (e.g., 300 mg/kg/day mixed in the feed or administered by gavage) or a control diet for one week prior to wounding.

  • Wounding: Under anesthesia, create a standardized full-thickness incision on the dorsal side of each rat. Suture the incision.

  • Post-operative Care and Treatment: Continue the assigned dietary regimen for the duration of the healing period (e.g., 7, 14, or 21 days).

  • Tissue Harvesting: At the designated time points, euthanize the animals and excise the wounded tissue along with a margin of surrounding healthy skin.

  • Analysis:

    • Biomechanical Testing: Measure the tensile strength of the healed wound.

    • Hydroxyproline Content: Determine the hydroxyproline content of the wound tissue as an indicator of collagen deposition.

    • Histological Examination: Process the tissue for histology and stain with H&E to assess overall tissue morphology and with Masson's trichrome to visualize collagen fibers.

Visualization of Key Pathways and Workflows

Signaling Pathways in Immune Cell Function

Vitamin C is known to influence various aspects of immune cell function. As a potent antioxidant and a cofactor for numerous enzymes, it can modulate signaling pathways that govern immune responses.

Immune_Signaling cluster_0 Innate Immunity cluster_1 Adaptive Immunity Ester-C Ester-C Neutrophil Neutrophil Ester-C->Neutrophil Enhances Chemotaxis Macrophage Macrophage Ester-C->Macrophage Supports Phagocytosis T-Cell T-Cell Ester-C->T-Cell Promotes Differentiation B-Cell B-Cell Ester-C->B-Cell Supports Antibody Production Phagocytosis Phagocytosis Neutrophil->Phagocytosis Improves ROS Production ROS Production Neutrophil->ROS Production Modulates Cytokine Release Cytokine Release Macrophage->Cytokine Release Regulates

Caption: Influence of Ester-C® on Innate and Adaptive Immune Cells.

Experimental Workflow for Immune Response Study

The following diagram illustrates the key steps in an in vivo study designed to evaluate the immunomodulatory effects of Ester-C®.

Experimental_Workflow cluster_analysis Endpoints start Animal Acclimation grouping Random Group Assignment (Vehicle, Ascorbic Acid, Ester-C) start->grouping treatment Daily Oral Gavage (14-28 days) grouping->treatment sampling Blood and Spleen Collection treatment->sampling analysis Analysis of Immune Parameters sampling->analysis leukocyte_vitC Leukocyte Vitamin C Levels analysis->leukocyte_vitC flow_cytometry Lymphocyte Profiling analysis->flow_cytometry elisa Serum Cytokine Levels analysis->elisa

Caption: Workflow for an in vivo immune response study.

Role of Vitamin C in Collagen Synthesis

Vitamin C is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the stabilization of the collagen triple helix.

Collagen_Synthesis Procollagen Procollagen Hydroxylation Hydroxylation Procollagen->Hydroxylation Proline & Lysine Residues Stable Collagen Stable Collagen Hydroxylation->Stable Collagen Triple Helix Formation Ester-C Ester-C Ester-C->Hydroxylation Cofactor for Prolyl & Lysyl Hydroxylases

Caption: The pivotal role of Ester-C® as a cofactor in collagen synthesis.

References

Application Notes: Assessing Cell Viability Following Ester C Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ester C, a unique formulation of calcium ascorbate (B8700270) and its metabolites, is known for its antioxidant properties and enhanced retention in leukocytes compared to standard ascorbic acid.[1][2] When evaluating its effects on cell cultures, it is crucial to employ robust and appropriate cell viability assays. These assays are fundamental in toxicology, drug discovery, and basic research to determine a compound's cytotoxic or cytostatic effects. This document provides detailed protocols for commonly used cell viability assays, special considerations for antioxidant compounds like this compound, and representative data to guide researchers.

At physiological concentrations, Vitamin C (ascorbic acid) acts as a potent antioxidant, scavenging reactive oxygen species (ROS).[3] However, at high concentrations, it can exhibit pro-oxidant effects, leading to the generation of hydrogen peroxide (H₂O₂) and inducing apoptosis in cancer cells, while remaining harmless to healthy cells.[4][5] This dual role makes selecting the appropriate assay critical for accurate interpretation of results.

Critical Consideration: Antioxidant Interference in Cell Viability Assays

A significant challenge when working with antioxidant compounds like this compound is their potential to directly interfere with common viability reagents.

  • Tetrazolium-Based Assays (MTT, MTS, XTT): These assays rely on the reduction of a tetrazolium salt (e.g., the yellow MTT) to a colored formazan (B1609692) product by mitochondrial dehydrogenases in metabolically active cells.[6][7] However, potent antioxidants can directly reduce the tetrazolium salt in a cell-free environment, leading to a false-positive signal and an overestimation of cell viability.[8] Therefore, proper controls are essential, and alternative assays are often recommended.

To mitigate this, researchers should always perform a cell-free control by adding the this compound treatment and the assay reagent to media-only wells. If a color change occurs, it confirms direct chemical interference.[8]

Recommended Experimental Workflows

The selection of a cell viability assay depends on the specific research question. A metabolic activity assay is useful for screening general cytotoxicity, while an apoptosis assay provides more detailed information about the mechanism of cell death.

G cluster_setup Experimental Setup cluster_assays Viability Assessment cluster_readout Data Acquisition & Analysis start Seed cells in 96-well plate incubate Incubate for 24h (Cell Attachment) start->incubate treat Treat with varying concentrations of this compound incubate->treat incubate2 Incubate for desired exposure period (e.g., 24, 48, 72h) treat->incubate2 assay_choice Select Assay Type incubate2->assay_choice metabolic Metabolic Assay (e.g., Resazurin, MTT) assay_choice->metabolic apoptosis Apoptosis Assay (Annexin V/PI) assay_choice->apoptosis readout_metabolic Measure Absorbance or Fluorescence metabolic->readout_metabolic readout_apoptosis Analyze by Flow Cytometry apoptosis->readout_apoptosis analysis Calculate % Viability or % Apoptotic Cells readout_metabolic->analysis readout_apoptosis->analysis

Caption: General experimental workflow for assessing cell viability after this compound treatment.

Data Presentation

Quantitative data from cell viability assays are typically presented as IC50 values (the concentration of a compound that inhibits a biological process by 50%) or as dose-response curves. The tables below show representative data for ascorbic acid (AA), a related compound, on osteosarcoma stem cells (OS-CSC) and their parental cells (Parental OS).

Table 1: Cytotoxicity of Ascorbic Acid on Osteosarcoma Cells Data is representative and derived from studies on Ascorbic Acid, not this compound specifically.

Cell TypeIC50 Value (mM)
Parental OS2.01
OS-CSC1.34
Source: Adapted from in vitro studies on ascorbic acid's effect on osteosarcoma cell viability.[4]

Table 2: Dose-Response of Ascorbic Acid on Osteosarcoma Stem Cells (OS-CSC) Data represents the mean percentage of live cells after treatment.

AA Concentration (mM)% Cell Viability (Mean ± SD)
0100 ± 0
0.585 ± 5.2
1.060 ± 4.5
2.545 ± 3.8
5.020 ± 2.1
7.55 ± 1.5
10.0<1
Source: Adapted from MTT assay data on ascorbic acid-treated osteosarcoma stem cells.[4]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan precipitate.[6][7] The amount of formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[6][9]

Caution: As an antioxidant, this compound may directly reduce MTT.[8] A cell-free control is mandatory.

Materials:

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., Dimethyl Sulfoxide - DMSO)[10]

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • Cell-Free Control: In parallel wells without cells, add medium and the same concentrations of this compound to check for direct MTT reduction.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[9][10]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[10]

  • Absorbance Measurement: Shake the plate gently for 10-15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Subtract the absorbance of the cell-free control wells from the experimental wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Resazurin (alamarBlue) Cell Viability Assay (Recommended Alternative)

Principle: Resazurin is a blue, cell-permeable dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin. This assay is less susceptible to interference from reducing compounds than MTT and is generally considered more reliable for testing antioxidants.[8]

Materials:

  • Complete cell culture medium

  • PBS

  • This compound stock solution

  • Resazurin solution

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.

  • Reagent Addition: Add Resazurin solution to each well (typically 10% of the culture volume).[8]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[8] Incubation time may require optimization based on cell type.

  • Fluorescence Measurement: Measure fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[8]

  • Data Analysis: After subtracting the background fluorescence from media-only wells, calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Annexin V & Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

  • Annexin V: Binds to phosphatidylserine (B164497) (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[12]

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It enters late apoptotic and necrotic cells where the membrane integrity is compromised.[13]

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer

  • Cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding & Treatment: Seed cells in 6-well plates and treat with this compound as desired.

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, detach gently using a non-enzymatic method (e.g., EDTA) to preserve membrane integrity.[11]

  • Washing: Wash cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes and resuspending the pellet.[11][14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11][14]

  • Staining:

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[11][14]

    • Add 5 µL of Annexin V-FITC to the cell suspension.[12][15]

    • Gently mix and incubate for 15 minutes at room temperature in the dark.[14][15]

    • Add 5 µL of PI solution.[11]

    • Add 400 µL of 1X Binding Buffer to each tube.[14]

  • Analysis: Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[14]

Data Interpretation:

  • Annexin V (-) / PI (-): Viable cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Signaling Pathway Visualization

High-dose Vitamin C can induce cytotoxicity in cancer cells through the generation of hydrogen peroxide (H₂O₂), which acts as a pro-oxidant. This process is often dependent on the presence of catalytic metals like iron.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EsterC High-Dose this compound (Ascorbate) Fe3 Fe³⁺ (Iron) EsterC->Fe3 reduction Fe2 Fe²⁺ Fe3->Fe2 cellular uptake H2O2 H₂O₂ (Hydrogen Peroxide) Fe2->H2O2 Fenton Reaction O2 O₂ O2->H2O2 ROS ↑ Oxidative Stress (ROS) H2O2->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Pro-oxidant mechanism of high-dose Vitamin C leading to apoptosis.

References

Application Notes and Protocols for Ester-C® in Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ester-C®, a patented form of vitamin C, is a unique complex of calcium ascorbate (B8700270) and its metabolites, such as calcium threonate, dehydroascorbate, and others.[1][2] In the field of immunology, its primary distinction lies in its pharmacokinetic profile. Research indicates that Ester-C® leads to a higher concentration and longer retention of vitamin C within leukocytes—the body's immune cells—compared to standard ascorbic acid.[2][3][4][5][6] This enhanced bioavailability within immune cells suggests that Ester-C® may offer a more sustained impact on immune function.[1]

These application notes provide an overview of the immunological relevance of Ester-C®, supported by quantitative data, and offer detailed protocols for researchers to investigate its effects on various aspects of the immune system.

Key Immunological Applications of Ester-C®

Enhanced Leukocyte Vitamin C Levels

The hallmark of Ester-C® in an immunological context is its ability to be retained in leukocytes for up to 24 hours.[3][4] This sustained elevation of intracellular vitamin C is significant because immune cells, such as neutrophils and lymphocytes, have high requirements for this nutrient to perform their functions, including proliferation, differentiation, and protection against oxidative stress.

Modulation of T-Cell Function

Vitamin C is a crucial cofactor in the maturation and function of T-cells. It influences their development by acting as a cofactor for enzymes, including those in the Ten-Eleven Translocation (TET) family, which are involved in epigenetic regulation through DNA demethylation. This process is vital for the expression of genes that guide T-cell differentiation and function. The sustained presence of vitamin C from Ester-C® in T-cells could therefore support more robust and prolonged T-cell-mediated immune responses.

Support of B-Cell to Plasma Cell Differentiation

Recent studies have highlighted the role of vitamin C in enhancing the differentiation of B-cells into antibody-secreting plasma cells. This is also linked to its function as a cofactor for TET enzymes, which facilitate the demethylation of the Prdm1 gene promoter, a key step in plasma cell development. By maintaining higher intracellular vitamin C levels, Ester-C® may contribute to a more efficient humoral immune response.

Regulation of Cytokine Production

Vitamin C has been shown to modulate the production of various cytokines. It can decrease the production of pro-inflammatory cytokines like IL-6 and TNF-α in certain contexts, while in others, it may enhance the production of cytokines involved in antiviral responses, such as interferon.[7][8][9] The ability of Ester-C® to provide a longer-lasting supply of vitamin C to immune cells could lead to more stable regulation of cytokine profiles during an immune response.

Data Presentation

The following tables summarize the quantitative data from a key clinical study comparing the effects of a single 1000 mg dose of Ester-C® (EC) versus Ascorbic Acid (AA) and placebo (PL) on plasma and leukocyte vitamin C concentrations in healthy adults.[2][6]

Table 1: Plasma Vitamin C Pharmacokinetics [2][6]

ParameterEster-C® (EC)Ascorbic Acid (AA)Placebo (PL)p-value (EC vs. AA)p-value (EC vs. PL)
Cmax (µg/mL) 7.73 ± 3.126.37 ± 2.261.83 ± 2.070.039<0.001
AUC₀₋₂₄h (µg·h/mL) 85.01 ± 42.3973.15 ± 40.68-5.01 ± 49.47Not Significant<0.001

Cmax: Maximum plasma concentration. AUC₀₋₂₄h: Area under the curve from 0 to 24 hours.

Table 2: Leukocyte Vitamin C Concentration Changes from Baseline [2][6]

Time PointGroupMean Change from Baseline (µg/10⁸ cells)Percent Change from Baseline (%)p-value (EC vs. AA) for % Change
8 hours Ester-C® 2.5 ± 8.613.9 ± 35.80.028
Ascorbic Acid-1.1 ± 10.1-3.9 ± 37.8
Placebo-1.5 ± 6.9-4.6 ± 28.1
24 hours Ester-C® 4.3 ± 8.722.8 ± 45.10.034
Ascorbic Acid-1.3 ± 8.4-2.1 ± 38.4
Placebo-1.9 ± 7.9-6.8 ± 30.2

Data are presented as mean ± standard deviation. Bolded p-values indicate statistical significance.

Experimental Protocols

Protocol 1: In Vitro Treatment of Immune Cells with Ester-C®

Objective: To prepare Ester-C® for use in cell culture to study its effects on immune cell function (e.g., proliferation, cytokine production, differentiation).

Materials:

  • Ester-C® powder or tablets

  • Sterile, deionized water or cell culture medium (e.g., RPMI-1640)

  • 0.22 µm sterile syringe filter

  • Sterile conical tubes

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh the desired amount of Ester-C® powder. If using tablets, crush them into a fine powder using a sterile mortar and pestle.

    • Dissolve the powder in a known volume of sterile deionized water or cell culture medium to create a concentrated stock solution (e.g., 100 mg/mL). As Ester-C® is pH neutral, pH adjustment is typically not required.

    • Gently vortex or sonicate until the solution is fully dissolved.

  • Sterilization:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Working Solution Preparation:

    • Dilute the sterile stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 50 µg/mL, 100 µg/mL, 250 µg/mL).

    • Prepare fresh working solutions for each experiment to ensure stability.

  • Cell Treatment:

    • Add the prepared working solutions of Ester-C® to your cultured immune cells (e.g., PBMCs, isolated T-cells, or B-cells).

    • Include appropriate controls, such as a vehicle control (medium only) and an ascorbic acid control at an equimolar concentration to Ester-C®.

    • Incubate the cells for the desired time period before proceeding with downstream functional assays.

Protocol 2: Analysis of Leukocyte Vitamin C Concentration by HPLC

Objective: To quantify the intracellular vitamin C concentration in leukocytes following in vivo supplementation or in vitro treatment with Ester-C®.

Materials:

  • Whole blood collected in heparinized tubes

  • Ficoll-Paque or other density gradient medium

  • Phosphate-buffered saline (PBS)

  • Red blood cell (RBC) lysis buffer

  • Metaphosphoric acid (MPA) solution

  • HPLC system with UV detection

  • Ascorbic acid standard

Procedure:

  • Leukocyte Isolation:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Collect the buffy coat layer containing peripheral blood mononuclear cells (PBMCs).

    • Wash the cells with PBS and centrifuge at 250 x g for 10 minutes.

    • If total leukocytes are required, use RBC lysis buffer on the whole blood sample according to the manufacturer's instructions.

  • Sample Preparation for HPLC:

    • Resuspend the leukocyte pellet in a known volume of PBS and count the cells.

    • Centrifuge to pellet the cells and remove the supernatant.

    • Lyse the cells by adding a cold solution of 10% MPA.

    • Vortex vigorously and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein precipitate.

    • Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject the supernatant into an HPLC system equipped with a C18 column.

    • Use a mobile phase appropriate for ascorbic acid separation (e.g., an aqueous buffer with a low pH).

    • Detect ascorbic acid using a UV detector at approximately 245-254 nm.

    • Quantify the concentration by comparing the peak area to a standard curve generated with known concentrations of ascorbic acid.

    • Normalize the results to the cell count to express the concentration as µg of vitamin C per 10⁸ cells.

Protocol 3: Neutrophil Phagocytosis Assay

Objective: To assess the effect of Ester-C® on the phagocytic capacity of neutrophils.

Materials:

  • Isolated neutrophils

  • Ester-C® and ascorbic acid working solutions

  • Fluorescently labeled particles (e.g., zymosan or E. coli bioparticles)

  • Quenching solution (e.g., trypan blue)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Neutrophil Isolation and Treatment:

    • Isolate neutrophils from whole blood using density gradient centrifugation followed by RBC lysis.

    • Pre-incubate the isolated neutrophils with Ester-C®, ascorbic acid, or a vehicle control at desired concentrations for a specified time (e.g., 1-4 hours).

  • Phagocytosis:

    • Add the fluorescently labeled particles to the neutrophil suspension at a predetermined ratio (e.g., 10:1 particles to cells).

    • Incubate at 37°C for 30-60 minutes to allow for phagocytosis. Include a negative control incubated at 4°C to prevent active uptake.

  • Quenching of Extracellular Fluorescence:

    • Add a quenching solution, such as trypan blue, to quench the fluorescence of particles that are attached to the outside of the cells but not internalized.

  • Analysis:

    • Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of internalized particles.

    • Alternatively, visualize and quantify the uptake using a fluorescence microscope.

    • Calculate the phagocytic index or the percentage of phagocytosing cells for each treatment group.

Protocol 4: Cytokine Production Assay (ELISA)

Objective: To measure the effect of Ester-C® on the production of specific cytokines (e.g., IL-6, TNF-α, IFN-γ) by immune cells.

Materials:

  • PBMCs or other immune cell populations

  • Ester-C® and ascorbic acid working solutions

  • Cell stimulant (e.g., lipopolysaccharide [LPS] for monocytes, phytohemagglutinin [PHA] for T-cells)

  • Commercially available ELISA kit for the cytokine of interest

  • Microplate reader

Procedure:

  • Cell Culture and Stimulation:

    • Plate PBMCs at a density of 1 x 10⁶ cells/mL in a 96-well plate.

    • Treat the cells with various concentrations of Ester-C®, ascorbic acid, or a vehicle control.

    • Add the appropriate stimulant (e.g., LPS at 1 µg/mL) to the wells to induce cytokine production.

    • Incubate for 24-48 hours at 37°C in a CO₂ incubator.

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant, which contains the secreted cytokines.

  • ELISA:

    • Perform the ELISA according to the manufacturer's protocol. This typically involves:

      • Coating the plate with a capture antibody.

      • Adding the collected supernatants and standards.

      • Adding a detection antibody.

      • Adding an enzyme conjugate (e.g., streptavidin-HRP).

      • Adding a substrate to develop a colorimetric signal.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve and calculate the concentration of the cytokine in each sample (in pg/mL or ng/mL).

Signaling Pathways and Experimental Workflows

Vitamin C's Role in T-Cell Maturation and Activation

Vitamin C influences T-cell maturation through epigenetic mechanisms. As a cofactor for TET enzymes, it facilitates the demethylation of DNA, leading to the expression of genes like ZAP70 and CD8, which are crucial for T-cell signaling and development.

T_Cell_Activation Vitamin C in T-Cell Maturation and Activation cluster_epigenetics Epigenetic Regulation cluster_signaling T-Cell Signaling Vitamin_C Vitamin C (from Ester-C®) TET_Enzymes TET Enzymes DNA_Demethylation DNA Demethylation TET_Enzymes->DNA_Demethylation Promotes Gene_Expression Gene Expression (e.g., ZAP70, CD8) DNA_Demethylation->Gene_Expression Enables TCR_Signaling TCR Signaling Efficiency Gene_Expression->TCR_Signaling Enhances T_Cell_Maturation T-Cell Maturation & Positive Selection TCR_Signaling->T_Cell_Maturation Leads to

Vitamin C as a cofactor for TET enzymes in T-cell development.
Vitamin C's Role in B-Cell to Plasma Cell Differentiation

Vitamin C enhances the differentiation of B-cells into plasma cells by acting as a cofactor for TET enzymes, which demethylate the promoter of the Prdm1 gene. The expression of PRDM1 (also known as Blimp-1) is a critical step in committing a B-cell to the plasma cell lineage, leading to antibody production.

B_Cell_Differentiation Vitamin C in B-Cell to Plasma Cell Differentiation Vitamin_C Vitamin C (from Ester-C®) TET2_TET3 TET2/TET3 Enzymes Prdm1_Demethylated Prdm1 Gene Locus (Demethylated) TET2_TET3->Prdm1_Demethylated Demethylates Prdm1_Locus Prdm1 Gene Locus (Methylated) Prdm1_Expression PRDM1 (Blimp-1) Expression Prdm1_Demethylated->Prdm1_Expression Allows Plasma_Cell Plasma Cell Prdm1_Expression->Plasma_Cell Drives Differentiation to Antibodies Antibody Secretion Plasma_Cell->Antibodies Results in B_Cell B_Cell B_Cell->Prdm1_Locus Differentiation Signal

Epigenetic regulation of B-cell differentiation by Vitamin C.
Experimental Workflow: Comparing Ester-C® and Ascorbic Acid on Cytokine Production

The following diagram illustrates a typical workflow for an in vitro experiment designed to compare the effects of Ester-C® and ascorbic acid on cytokine production in immune cells.

Experimental_Workflow Workflow: In Vitro Cytokine Production Assay Plate_Cells 2. Plate Cells in 96-well plate Treat_Cells 3. Treat Cells Plate_Cells->Treat_Cells Control Vehicle Control Treat_Cells->Control Group 1 AA Ascorbic Acid Treat_Cells->AA Group 2 EC Ester-C® Treat_Cells->EC Group 3 Stimulate 4. Add Stimulant (e.g., LPS) Control->Stimulate AA->Stimulate EC->Stimulate Incubate 5. Incubate (24-48 hours) Stimulate->Incubate Collect 6. Collect Supernatant Incubate->Collect ELISA 7. Perform ELISA for target cytokine Collect->ELISA Analyze 8. Analyze Data ELISA->Analyze

Workflow for comparing the effects of Ester-C® and Ascorbic Acid.

References

Application Notes and Protocols: Investigating Gene Expression Changes with Ester C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to investigate the effects of Ester C, a stable derivative of Vitamin C (ascorbic acid 2-phosphate), on gene expression. The following sections detail the key signaling pathways affected, present quantitative data on gene expression changes, and provide detailed protocols for relevant experiments.

Introduction

Vitamin C is a crucial cofactor for various enzymatic reactions and a potent antioxidant that plays a significant role in modulating gene expression.[1][2] Its derivative, this compound (ascorbic acid 2-phosphate), offers enhanced stability in cell culture media, making it an ideal compound for studying the long-term effects of vitamin C on cellular processes.[3][4][5] Research has demonstrated that this compound influences a variety of cellular functions, including proliferation, differentiation, and immune response, primarily through the regulation of gene expression.[4][6][7] These notes are intended to guide researchers in designing and executing experiments to explore the molecular mechanisms underlying the effects of this compound.

Key Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways involved in cellular homeostasis, tissue repair, and inflammation.

  • Collagen Synthesis and Extracellular Matrix Formation: this compound plays a vital role in collagen synthesis by acting as a cofactor for prolyl and lysyl hydroxylases, enzymes essential for the stabilization of collagen molecules.[6][8] Furthermore, it transcriptionally activates the genes for pro-alpha 1(I) and pro-alpha 2(I) collagen in human skin fibroblasts.[5] This upregulation of collagen gene expression is crucial for wound healing and maintaining the structural integrity of tissues.[3][6]

  • DNA Replication and Repair: Studies in human dermal fibroblasts have revealed that long-term exposure to ascorbic acid 2-phosphate leads to an increased expression of genes associated with DNA replication and repair.[3][6] This suggests a protective role for this compound in maintaining genomic stability, potentially by promoting the repair of oxidatively damaged DNA.[3]

  • Immune Response and Inflammation: this compound can modulate the immune response, particularly under inflammatory conditions. In peripheral blood mononuclear cells (PBMNCs), Vitamin C supplementation has been shown to markedly modulate gene expression upon an inflammatory stimulus, affecting the MyD88-dependent pathway and the synthesis of the anti-inflammatory cytokine IL-10.[7]

  • Muscle Differentiation: In L6 muscle cells, ascorbic acid 2-phosphate has been found to increase the expression of the myogenin gene, a key regulator of muscle differentiation.[4] This suggests a role for this compound in promoting myogenesis.

Data Presentation: Quantitative Gene Expression Changes

The following tables summarize the quantitative data on gene expression changes observed in response to this compound or other forms of Vitamin C treatment from various studies.

Table 1: Gene Expression Changes in Human Dermal Fibroblasts Treated with Ascorbic Acid 2-Phosphate

Gene/Gene GroupFold Change/EffectExperimental ContextReference
Procollagen α1(I) and α2(I) genes3 to 4-fold increase in transcription rateTreatment of normal human skin fibroblasts for 40 hours.[5]
Genes associated with DNA replication and repairUpregulationLong-term exposure of contact-inhibited primary human dermal fibroblasts.[3][6]

Table 2: Gene Expression Changes in Peripheral Blood Mononuclear Cells (PBMNCs) after Vitamin C Supplementation

GeneFold ChangeExperimental ContextReference
Calnexin (CANX)1.13-fold upregulation5 days of 1g/day Vitamin C supplementation in healthy volunteers.[7]
Genes in MyD88-dependent pathwayMarkedly different modulationPBMNCs treated ex vivo with LPS after Vitamin C supplementation.[7]
Interleukin-10 (IL-10)Markedly different modulation of synthesisPBMNCs treated ex vivo with LPS after Vitamin C supplementation.[7]

Table 3: Gene Expression Changes in L6 Muscle Cells Treated with Ascorbic Acid 2-Phosphate

GeneEffectExperimental ContextReference
Myogenin (mRNA and protein)Increased expressionDuring differentiation of L6 muscle cells, maximal on day 4.[4]

Mandatory Visualizations

experimental_workflow Experimental Workflow for Gene Expression Analysis cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression_analysis Gene Expression Analysis cell_seeding Cell Seeding cell_growth Cell Growth (to desired confluency) cell_seeding->cell_growth ester_c_treatment Treatment with this compound (and vehicle control) cell_growth->ester_c_treatment cell_lysis Cell Lysis ester_c_treatment->cell_lysis rna_extraction Total RNA Extraction cell_lysis->rna_extraction rna_qc RNA Quality & Quantity Control (e.g., NanoDrop) rna_extraction->rna_qc cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis rt_qpcr RT-qPCR cdna_synthesis->rt_qpcr rna_seq RNA Sequencing cdna_synthesis->rna_seq data_analysis Data Analysis (Fold Change Calculation) rt_qpcr->data_analysis rna_seq->data_analysis collagen_synthesis_pathway This compound-Mediated Upregulation of Collagen Synthesis cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / ER ester_c This compound (Ascorbic Acid 2-Phosphate) transcription_factors Transcription Factors ester_c->transcription_factors hydroxylation Hydroxylation (Prolyl & Lysyl Hydroxylases) ester_c->hydroxylation Cofactor col1a1_gene COL1A1 Gene transcription_factors->col1a1_gene Activation col1a2_gene COL1A2 Gene transcription_factors->col1a2_gene Activation procollagen_mrna Procollagen mRNA col1a1_gene->procollagen_mrna col1a2_gene->procollagen_mrna translation Translation procollagen_mrna->translation procollagen Procollagen Chains translation->procollagen procollagen->hydroxylation stable_collagen Stable Collagen Triple Helix hydroxylation->stable_collagen

References

Application Notes and Protocols for Ester-C® in Clinical Trial Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for incorporating Ester-C®, a patented form of vitamin C, into clinical trial designs. This document outlines the rationale for its use, summarizes key clinical findings, and provides detailed protocols for assessing its bioavailability and physiological effects.

Introduction to Ester-C®

Ester-C® is a unique formulation of calcium ascorbate (B8700270) that also contains small amounts of vitamin C metabolites, including dehydroascorbate and calcium threonate.[1] This composition is pH neutral, which may improve gastrointestinal tolerance compared to ascorbic acid.[2] Clinical studies have suggested that Ester-C® may offer advantages in terms of bioavailability, particularly concerning its retention in leukocytes (white blood cells), which are crucial for immune function.[1][3][4]

Rationale for Use in Clinical Trials

The primary rationale for evaluating Ester-C® in a clinical trial setting is its potential for enhanced bioavailability and retention in immune cells. This could translate to more sustained support for the immune system and other vitamin C-dependent physiological processes. Key areas of investigation for clinical trials involving Ester-C® include:

  • Immune Function: Assessing the impact on various immune parameters due to potentially longer-lasting elevated vitamin C levels in leukocytes.

  • Oxidative Stress: Investigating the effects on biomarkers of oxidative damage, given vitamin C's role as a potent antioxidant.

  • Bioavailability and Pharmacokinetics: Comparing the absorption, distribution, metabolism, and excretion of Ester-C® relative to standard ascorbic acid.

  • Gastrointestinal Tolerability: Evaluating the incidence of adverse gastrointestinal effects, particularly in populations sensitive to acidic compounds.

Summary of Clinical Trial Data

Several clinical trials have compared the pharmacokinetic profile and tolerability of Ester-C® to that of standard ascorbic acid. The quantitative data from these studies are summarized below.

Table 1: Pharmacokinetic Parameters of Ester-C® vs. Ascorbic Acid (AA)
ParameterEster-C® (1000 mg)Ascorbic Acid (1000 mg)PlaceboKey FindingsCitations
Maximum Plasma Concentration (Cmax) Significantly higher vs. Placebo (P < 0.001); Higher vs. AA (P = 0.039)Significantly higher vs. PlaceboNo significant changeEster-C® resulted in a higher peak plasma concentration compared to ascorbic acid.[5]
Plasma Area Under the Curve (AUC0-24h) Significantly higher vs. Placebo (P < 0.001)Significantly higher vs. PlaceboNo significant changeNo significant differences were observed in plasma AUC between Ester-C® and ascorbic acid.[5]
Leukocyte Vitamin C Concentration (Change from Baseline at 24h) Significantly increased (P = 0.036)No significant changeNo significant changeEster-C® led to a significant increase in leukocyte vitamin C levels 24 hours post-dose, unlike ascorbic acid.[4][5]
Leukocyte Vitamin C Concentration (% Change from Baseline) Significantly higher vs. AA at 8h (P = 0.028) and 24h (P = 0.034)Lower than Ester-C®No significant changeThe percentage increase in leukocyte vitamin C was significantly greater with Ester-C® at 8 and 24 hours.[4][5]
Table 2: Gastrointestinal Tolerability of Ester-C® vs. Ascorbic Acid (AA)
ParameterEster-C® (1000 mg)Ascorbic Acid (1000 mg)Key FindingsCitations
Epigastric Adverse Effects 33 reported events (37.5%)55 reported events (62.5%)Ester-C® was associated with significantly fewer epigastric adverse effects in individuals sensitive to acidic foods.[6]
"Very Good" Tolerability Rating 72% of participants54% of participantsA significantly higher percentage of participants rated the tolerability of Ester-C® as "very good".[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to clinical trials involving Ester-C®.

Protocol 1: Determination of Vitamin C in Human Plasma by HPLC

Objective: To quantify the concentration of ascorbic acid in human plasma.

Principle: This method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection. Plasma proteins are precipitated, and the supernatant is injected into the HPLC system for separation and quantification of ascorbic acid.[3]

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 125 mm x 4 mm, 5 µm)[3]

  • Centrifuge

  • Vortex mixer

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • Reagents:

    • Precipitation Reagent (e.g., metaphosphoric acid)

    • Mobile Phase (consult specific HPLC method, often an aqueous buffer)

    • Ascorbic acid standard

    • Control plasma

Procedure:

  • Sample Collection and Handling:

    • Collect whole blood in lithium heparin tubes.[7]

    • Immediately place the sample on ice and protect from light.

    • Centrifuge at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.[7]

  • Sample Preparation: [3]

    • Pipette 200 µL of plasma, calibrator, or control into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of cold precipitation reagent.

    • Vortex briefly.

    • Incubate on ice or at 2-8°C for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • HPLC Analysis: [3]

    • Set the UV detector to 254 nm.

    • Equilibrate the HPLC column with the mobile phase at a flow rate of approximately 0.75-1.0 mL/min.

    • Inject 20 µL of the supernatant into the HPLC system.

    • Record the chromatogram for approximately 10-12 minutes.

  • Quantification:

    • Create a standard curve using known concentrations of ascorbic acid.

    • Calculate the concentration of vitamin C in the plasma samples by comparing the peak area of the sample to the standard curve.

Protocol 2: Assessment of Oxidative Stress - Malondialdehyde (MDA) in Plasma

Objective: To measure the level of lipid peroxidation in plasma by quantifying MDA.

Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method. MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored adduct that can be measured spectrophotometrically or fluorometrically.

Materials:

  • Spectrophotometer or fluorescence plate reader

  • Water bath (95-100°C)

  • Centrifuge

  • Vortex mixer

  • Microcentrifuge tubes

  • Reagents:

    • Thiobarbituric acid (TBA) solution

    • Trichloroacetic acid (TCA) solution

    • Butylated hydroxytoluene (BHT) solution (to prevent further oxidation)

    • MDA standard (e.g., 1,1,3,3-Tetramethoxypropane)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

  • TBARS Reaction:

    • To a microcentrifuge tube, add 100 µL of plasma.

    • Add 10 µL of BHT solution.

    • Add 500 µL of TBA/TCA solution.

    • Vortex thoroughly.

    • Incubate in a boiling water bath for 30-60 minutes.

    • Cool the tubes on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

  • Measurement:

    • Transfer the supernatant to a clean tube or microplate.

    • Measure the absorbance at 532 nm or fluorescence at Ex/Em = 530/550 nm.

  • Quantification:

    • Prepare a standard curve using the MDA standard.

    • Calculate the MDA concentration in the plasma samples based on the standard curve.

Protocol 3: Assessment of Immune Function - Neutrophil Phagocytosis Assay by Flow Cytometry

Objective: To measure the phagocytic capacity of neutrophils.

Principle: This assay uses flow cytometry to quantify the uptake of fluorescently labeled particles (e.g., opsonized E. coli or beads) by neutrophils in whole blood or isolated neutrophils.

Materials:

  • Flow cytometer

  • Incubator (37°C)

  • Centrifuge

  • Reagents:

    • Fluorescently labeled particles (e.g., FITC-labeled E. coli)

    • Opsonizing agent (e.g., human serum)

    • Lysis buffer (for whole blood)

    • Quenching solution (e.g., trypan blue) to differentiate between attached and internalized particles.

    • Cell surface markers (e.g., CD16b for neutrophils)

Procedure:

  • Particle Opsonization:

    • Incubate fluorescently labeled particles with human serum at 37°C for 30 minutes.

    • Wash the particles to remove excess serum.

  • Phagocytosis:

    • Add whole blood or isolated neutrophils to tubes.

    • Add the opsonized fluorescent particles to the cells.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes) to allow for phagocytosis. A control sample should be kept on ice.

  • Stopping the Reaction and Staining:

    • Stop the phagocytosis by placing the tubes on ice.

    • Add quenching solution to distinguish external from internal fluorescence.

    • (For whole blood) Add lysis buffer to remove red blood cells.

    • Wash the cells.

    • Stain with fluorescently labeled antibodies against neutrophil surface markers.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the neutrophil population based on forward and side scatter and surface marker expression.

    • Quantify the percentage of fluorescently positive neutrophils and the mean fluorescence intensity, which corresponds to the amount of phagocytosed material.

Visualizations

Signaling Pathway: Antioxidant Action of Vitamin C

Antioxidant_Action_of_Vitamin_C ROS Reactive Oxygen Species (ROS) CellularDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->CellularDamage Causes VitaminC Vitamin C (Ascorbate) VitaminC->ROS Neutralizes DehydroascorbicAcid Dehydroascorbic Acid (DHA) VitaminC->DehydroascorbicAcid Oxidized to DehydroascorbicAcid->VitaminC Recycled by Glutathione Glutathione (GSH) Glutathione->DehydroascorbicAcid Reduces GSSG Oxidized Glutathione (GSSG) Glutathione->GSSG Oxidized to Clinical_Trial_Workflow Screening Participant Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Washout1 Washout Period 1 Randomization->Washout1 Intervention1 Intervention 1 (Ester-C® or Ascorbic Acid or Placebo) Washout1->Intervention1 Sampling1 Blood Sampling (0, 2, 4, 8, 24h) Intervention1->Sampling1 Washout2 Washout Period 2 Sampling1->Washout2 Analysis Biochemical Analysis (Plasma & Leukocyte Vitamin C, Oxidative Stress, Immune Function) Sampling1->Analysis Intervention2 Intervention 2 (Crossover) Washout2->Intervention2 Sampling2 Blood Sampling (0, 2, 4, 8, 24h) Intervention2->Sampling2 Sampling2->Analysis Data Data Analysis and Statistical Evaluation Analysis->Data EsterC_Mechanism EsterC Ester-C® (Calcium Ascorbate & Metabolites) Absorption Intestinal Absorption EsterC->Absorption Metabolites Vitamin C Metabolites (e.g., Threonate) Absorption->Metabolites LeukocyteUptake Enhanced Leukocyte Vitamin C Uptake Metabolites->LeukocyteUptake Facilitates Retention Increased Intracellular Retention LeukocyteUptake->Retention ImmuneSupport Sustained Immune Support Retention->ImmuneSupport Leads to

References

Measuring the Unseen: A Guide to Quantifying Intracellular Vitamin C

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin C, or ascorbic acid, is a vital water-soluble vitamin that plays a crucial role in numerous physiological processes, including as an essential cofactor in enzymatic reactions and as a potent antioxidant.[1] Its intracellular concentration is a key indicator of cellular health and metabolic status. Accurately measuring intracellular vitamin C levels is paramount for research in areas ranging from immunology and neuroscience to cancer biology and drug development. This document provides detailed application notes and protocols for the most common and robust methods used to quantify intracellular vitamin C: High-Performance Liquid Chromatography (HPLC), colorimetric assays, and fluorescent probes.

Methods for Intracellular Vitamin C Quantification

Several analytical techniques are available for the determination of intracellular vitamin C. The choice of method often depends on the required sensitivity, specificity, sample throughput, and available instrumentation. The three primary methods covered in these notes are:

  • High-Performance Liquid Chromatography (HPLC): Considered the gold standard, HPLC offers high specificity and sensitivity for the separation and quantification of ascorbic acid from other cellular components.[2][3] It can distinguish between the reduced (ascorbic acid) and oxidized (dehydroascorbic acid) forms of vitamin C.

  • Colorimetric Assays: These methods are based on the reducing properties of ascorbic acid, which lead to a measurable color change in a reagent. They are often adapted for a 96-well plate format, allowing for high-throughput screening.[4][5]

  • Fluorescent Probes: This technique utilizes specific fluorescent dyes that react with vitamin C to produce a fluorescent signal.[6][7] It is a highly sensitive method suitable for imaging and analysis in living cells.

Data Presentation: Comparison of Methods

The following table summarizes the quantitative performance characteristics of the described methods for easy comparison.

ParameterHigh-Performance Liquid Chromatography (HPLC)Colorimetric AssaysFluorescent Probes
Principle Chromatographic separation and UV or electrochemical detection.Reduction of a chromogen by ascorbic acid.Reaction of a probe with ascorbic acid to produce fluorescence.[6]
Linearity Range 1.25 - 100 µg/10⁸ cells[8] / 0.1 - 20 µg/mL[9]1.0 - 105 µM[10] / 0.31 - 20 µg/mL[5]0.5 - 20 µM[11]
Limit of Detection (LOD) 1.42 µg/10⁸ lymphocytes[8] / 0.0043 µg/mL[9]0.14 µM[10]0.47 µM[11]
Limit of Quantification (LOQ) 67 ng/mL[12]Not always reportedNot always reported
Intra-assay Variation (CV%) 0.6 - 7.7%[13]< 10%Not always reported
Inter-assay Variation (CV%) 0.9 - 2.5%[13]< 15%Not always reported
Advantages High specificity and sensitivity, can measure reduced and oxidized forms.High throughput, simple, cost-effective.[14]High sensitivity, suitable for live-cell imaging.[7]
Disadvantages Lower throughput, requires specialized equipment.Prone to interference from other reducing agents.[15][16]Can be sensitive to the intracellular environment.[17]

Experimental Protocols

Protocol 1: Quantification of Intracellular Vitamin C by HPLC

This protocol is adapted from a method for measuring ascorbic acid in peripheral blood mononuclear cells (PBMCs) and can be applied to other cultured cells.[3][13]

1.1. Materials and Reagents:

  • Phosphate-buffered saline (PBS)

  • Ammonium (B1175870) chloride (NH₄Cl)

  • Potassium hydrogen carbonate (KHCO₃)

  • EDTA

  • 50 mM Ammonium acetate

  • Acetonitrile (B52724)

  • Metaphosphoric acid

  • D-isoascorbic acid (internal standard)

  • Ascorbic acid standard

  • Lysis buffer (optional, for red blood cell lysis): 155 mM NH₄Cl, 10 mM KHCO₃, 1 mM EDTA in Milli-Q water.[13]

  • Precipitation reagent: 200 mL acetonitrile + 40 µL of 50 mg/mL D-isoascorbic acid stock solution in 0.1% metaphosphoric acid.[13]

1.2. Sample Preparation: Cell Lysis and Extraction

  • Harvest cultured cells by centrifugation.

  • Wash the cell pellet twice with ice-cold PBS.

  • Count the cells to ensure a known number (e.g., 2 x 10⁶ cells).[13]

  • If necessary, lyse contaminating red blood cells using lysis buffer.

  • Resuspend the cell pellet in 100 µL of 50 mM ammonium acetate.[13]

  • Add 400 µL of ice-cold precipitation reagent.

  • Vortex thoroughly and incubate for 10 minutes in the dark at room temperature.[13]

  • Centrifuge at 18,620 x g for 10 minutes at 4°C to pellet precipitated proteins.[13]

  • Carefully transfer the supernatant to a new tube and store it at -80°C until HPLC analysis.

1.3. HPLC Conditions:

  • HPLC System: A liquid chromatograph pump, UV/VIS detector, column oven, and autosampler.[1]

  • Column: XBridge Amide 3.5 µm, 4.6 × 150 mm with a guard column.[1]

  • Mobile Phase: 85% acetonitrile and 15% water with 10 mM NH₄Ac, pH 7.[1]

  • Flow Rate: 1 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Autosampler Temperature: 19°C.[1]

  • Injection Volume: 20 µL.[1]

  • Detection: UV at 255 nm.[1]

1.4. Data Analysis:

  • Prepare a calibration curve using known concentrations of ascorbic acid standard.

  • Calculate the concentration of vitamin C in the sample in µmol/L based on the calibration curve.

  • Convert the concentration to µg/10⁸ cells using the following formula: Intracellular vitamin C (µg/10⁸ cells) = measured concentration (µmol/L) × 1.76.[1]

Protocol 2: Colorimetric Assay for Intracellular Vitamin C

This protocol is a general guideline for a microplate-based colorimetric assay. Specific details may vary depending on the commercial kit used.[4][5]

2.1. Materials and Reagents:

  • Commercial Vitamin C Assay Kit (containing assay buffer, chromogenic agent, etc.)

  • PBS

  • Cell lysis buffer (e.g., 0.1% saponin (B1150181) in PBS).[18]

  • 96-well microplate

2.2. Sample Preparation: Cell Lysis

  • Harvest and wash cultured cells as described in Protocol 1.2.

  • Resuspend the cell pellet in ice-cold cell lysis buffer.

  • Agitate on ice for 10 minutes to ensure complete lysis.[18]

  • Centrifuge at 16,000 x g for 5 minutes at 4°C to remove cellular debris.[18]

  • Collect the supernatant containing the intracellular extract.

2.3. Assay Procedure:

  • Prepare ascorbic acid standards according to the kit manufacturer's instructions.

  • Pipette standards and samples into the wells of a 96-well plate.

  • Add the reaction reagents (e.g., chromogenic agent, ferricyanide) to each well as per the kit protocol.[5]

  • Incubate the plate for the recommended time and temperature (e.g., 30 minutes at 37°C).[5]

  • Add a stop solution if required by the protocol.[5]

  • Measure the absorbance at the specified wavelength (e.g., 536 nm) using a microplate reader.[5]

2.4. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their concentrations.

  • Determine the concentration of vitamin C in the samples from the standard curve.

  • Normalize the concentration to the cell number or protein content of the lysate.

Protocol 3: Fluorescent Probe-Based Measurement of Intracellular Vitamin C

This protocol provides a general framework for using a fluorescent probe to measure intracellular vitamin C. The specific probe and imaging system will dictate the exact parameters.

3.1. Materials and Reagents:

  • Fluorescent probe for vitamin C (e.g., R2c or other commercially available probes).[7]

  • Cell culture medium

  • PBS or other suitable imaging buffer

  • Fluorescence microscope or plate reader

3.2. Cell Staining and Imaging:

  • Culture cells in a suitable format for imaging (e.g., glass-bottom dishes or 96-well imaging plates).

  • Wash the cells with PBS or imaging buffer.

  • Incubate the cells with the fluorescent probe at the recommended concentration and for the optimal duration.

  • Wash the cells to remove any excess probe.

  • Acquire fluorescent images using a microscope or measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the specific probe.[19]

3.3. Data Analysis:

  • Quantify the fluorescence intensity of individual cells or the average intensity of the cell population using image analysis software.

  • A standard curve can be generated by loading cells with known concentrations of ascorbic acid, though this can be challenging.

  • Alternatively, relative changes in intracellular vitamin C levels can be assessed by comparing the fluorescence intensity between different experimental conditions.

Visualizations

Cellular Uptake and Recycling of Vitamin C

VitaminC_Transport cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ascorbic Acid (AA) Ascorbic Acid (AA) SVCT1 SVCT1 Ascorbic Acid (AA)->SVCT1 Na+ co-transport SVCT2 SVCT2 Ascorbic Acid (AA)->SVCT2 Na+ co-transport Dehydroascorbic Acid (DHA) Dehydroascorbic Acid (DHA) GLUTs GLUTs Dehydroascorbic Acid (DHA)->GLUTs Facilitated Diffusion Intracellular AA Ascorbic Acid SVCT1->Intracellular AA SVCT2->Intracellular AA Intracellular DHA Dehydroascorbic Acid GLUTs->Intracellular DHA Intracellular AA->Intracellular DHA Oxidation Reduction Reduction Intracellular DHA->Reduction Reduction->Intracellular AA

Caption: Cellular transport and recycling of Vitamin C.

General Experimental Workflow for Intracellular Vitamin C Measurement

Experimental_Workflow cluster_methods Analytical Methods start Start: Cultured Cells harvest Cell Harvesting & Washing start->harvest lysis Cell Lysis & Extraction harvest->lysis hplc HPLC Analysis lysis->hplc colorimetric Colorimetric Assay lysis->colorimetric fluorescent Fluorescent Probe Measurement lysis->fluorescent analysis Data Analysis & Quantification hplc->analysis colorimetric->analysis fluorescent->analysis end End: Intracellular Vitamin C Concentration analysis->end

Caption: Workflow for intracellular Vitamin C analysis.

Conclusion

The accurate measurement of intracellular vitamin C is essential for advancing our understanding of its role in health and disease. This guide provides a comprehensive overview of the most widely used methods: HPLC, colorimetric assays, and fluorescent probes. Each technique offers distinct advantages and is suited to different research needs. By following the detailed protocols and considering the performance characteristics outlined, researchers can confidently and reliably quantify intracellular vitamin C levels, paving the way for new discoveries in cellular biology and therapeutic development.

References

Application Notes and Protocols for Assessing Ester-C® Stability in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for assessing the stability of Ester-C® (calcium ascorbate) in various formulations. The methodologies detailed below are essential for ensuring product quality, efficacy, and shelf-life.

Chemical Stability Assessment

The chemical stability of Ester-C® is paramount to its antioxidant efficacy. The primary method for quantifying Ester-C® and its degradation products is High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The stability of Vitamin C and its derivatives is influenced by factors such as temperature, pH, and formulation matrix.[1] The following tables summarize representative quantitative data from stability studies.

Table 1: Stability of Ascorbic Acid (AA) in a w/o Cream under Accelerated Conditions

Time (days)% AA Remaining at 37°C% AA Remaining at 45°C
0100100
795.291.5
1490.783.9
2186.476.8
2882.370.1

Data adapted from a study on a w/o cream containing 2% Ascorbic Acid.[2]

Table 2: Influence of pH on Ascorbic Acid Degradation in Aqueous Solution

pH% Degradation after 2 hours at 100°CMajor Degradation Products
1.0HighFurfural
4.0Moderate2-furoic acid, 3-hydroxy-2-pyrone
7.0Low-
10.0Very HighUnidentified compounds, minimal furfural

Data derived from studies on ascorbic acid degradation in aqueous solutions.[3][4]

Table 3: Stability of Different Vitamin C Forms at 25°C and 98% Relative Humidity (RH) for 12 Weeks

Vitamin C Form% Degradation
Ascorbic Acid9.6 ± 4.8
Sodium Ascorbate (B8700270)~100
Calcium Ascorbate (Ester-C®)100.0 ± 0.2

This data highlights the significant impact of high humidity on the stability of vitamin C salts in powder form.[5]

Experimental Protocol: HPLC Analysis of Ester-C®

This protocol describes a reversed-phase HPLC method for the quantification of Ester-C® in a cream formulation.

Objective: To determine the concentration of calcium ascorbate and its degradation products.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: 0.02 M potassium dihydrogen phosphate (B84403) solution (pH adjusted to 3.0 with phosphoric acid) and Methanol.[6][7]

  • Ester-C® reference standard

  • Cream formulation containing Ester-C®

  • Solvents for extraction (e.g., Dichloromethane (B109758), 0.02 M potassium dihydrogen phosphate solution)

  • Syringe filters (0.22 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of Ester-C® reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation (for high-fat creams): a. Weigh accurately about 1 gram of the cream into a centrifuge tube. b. Add 1.0 mL of dichloromethane to disperse the sample.[6][7] c. Add 25 mL of 0.02 M potassium dihydrogen phosphate solution (pH 3.0) and vortex for 5 minutes to extract the Ester-C®. d. Centrifuge at 12,000 rpm for 10 minutes.[6][7] e. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: YMC-Triart C18 (250 mm×4.6 mm, 5 μm)[6][7]

    • Mobile Phase: Gradient elution with 0.02 M potassium dihydrogen phosphate (pH 3.0) and methanol.

    • Flow Rate: 1.0 mL/min[6][7]

    • Column Temperature: 25°C[6][7]

    • Detection Wavelength: 250 nm[6][7]

    • Injection Volume: 20 µL

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the peak corresponding to ascorbate based on the retention time of the standard. Calculate the concentration of Ester-C® in the sample using the calibration curve.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.[8]

Objective: To investigate the degradation of Ester-C® under various stress conditions.

Stress Conditions: [8][9]

  • Acid Hydrolysis: Reflux the formulation with 0.1N HCl at 60°C for a specified period.

  • Base Hydrolysis: Reflux the formulation with 0.1N NaOH at 60°C for a specified period.

  • Oxidative Degradation: Treat the formulation with 3-30% hydrogen peroxide at room temperature.[8]

  • Thermal Degradation: Store the formulation at elevated temperatures (e.g., 40-80°C).[10]

  • Photostability: Expose the formulation to a combination of UV and visible light as per ICH Q1B guidelines.[9]

Procedure:

  • Prepare samples of the Ester-C® formulation.

  • Expose the samples to the stress conditions outlined above for various time points.

  • At each time point, withdraw a sample and prepare it for HPLC analysis as described in section 1.2.

  • Analyze the stressed samples by HPLC to identify and quantify the degradation products.

Physical Stability Assessment

Physical stability is crucial for the aesthetic and functional properties of a formulation.

Quantitative Data Summary

Table 4: Physical Stability of an O/W Emulsion Containing Ascorbic Acid

Storage ConditionTimepHViscosity (cP)Observations
8°C6 monthsStableStableNo phase separation
25°C6 monthsMarginal ChangeMarginal ChangeNo phase separation
40°C6 monthsIncreaseDecreasePhase separation
40°C / 75% RH6 monthsIncreaseDecreasePhase separation

Data adapted from a study on a multiple emulsion containing ascorbic acid.[9]

Experimental Protocol: Physical Stability of Emulsions

Objective: To evaluate the physical integrity of an emulsion containing Ester-C®.

Materials:

  • pH meter

  • Viscometer

  • Centrifuge

  • Temperature- and humidity-controlled chambers

Procedure:

  • Organoleptic Evaluation: Visually inspect the formulation for changes in color, odor, and appearance at each time point.[6]

  • pH Measurement: Measure the pH of the formulation at each time point.

  • Viscosity Measurement: Measure the viscosity of the formulation using a viscometer at a controlled temperature.

  • Phase Separation:

    • Centrifugation Test: Centrifuge the formulation (e.g., at 3000 rpm for 30 minutes) and observe for any signs of phase separation or creaming.[6]

    • Freeze-Thaw Cycling: Subject the formulation to multiple cycles of freezing (e.g., -10°C for 24 hours) and thawing (e.g., 25°C for 24 hours) and observe for phase separation.[6]

  • Accelerated Stability Testing: Store the formulation under accelerated conditions (e.g., 45°C for 10-12 weeks) to predict long-term stability at room temperature.[11] A common guideline is that 10 weeks at 45°C is equivalent to approximately one year at ambient temperature.[11]

Visualizations

Ester-C® Stability Assessment Workflow

G Figure 1: Workflow for Ester-C® Stability Assessment Formulation Ester-C® Formulation Stability_Study Stability Study Design (Real-time & Accelerated) Formulation->Stability_Study Chemical_Testing Chemical Stability Testing Stability_Study->Chemical_Testing Physical_Testing Physical Stability Testing Stability_Study->Physical_Testing HPLC HPLC Analysis Chemical_Testing->HPLC Degradation Forced Degradation Chemical_Testing->Degradation Organoleptic Organoleptic Evaluation Physical_Testing->Organoleptic Physicochemical pH & Viscosity Physical_Testing->Physicochemical Phase_Separation Phase Separation Tests Physical_Testing->Phase_Separation Data_Analysis Data Analysis & Shelf-life Prediction HPLC->Data_Analysis Degradation->HPLC Organoleptic->Data_Analysis Physicochemical->Data_Analysis Phase_Separation->Data_Analysis Report Stability Report Data_Analysis->Report

Caption: Workflow for Ester-C® Stability Assessment.

Degradation Pathway of Ascorbic Acid

G Figure 2: Simplified Degradation Pathway of Ascorbic Acid Ascorbic_Acid Ascorbic Acid (Ester-C® hydrolyzes to this) Dehydroascorbic_Acid Dehydroascorbic Acid (DHA) Ascorbic_Acid->Dehydroascorbic_Acid Oxidation (Reversible) Diketogulonic_Acid 2,3-Diketogulonic Acid Dehydroascorbic_Acid->Diketogulonic_Acid Irreversible Hydrolysis Further_Products Further Degradation Products (e.g., Furfural, 2-Furoic Acid) Diketogulonic_Acid->Further_Products Decomposition

Caption: Simplified Degradation Pathway of Ascorbic Acid.

Factors Influencing Ester-C® Stability

G Figure 3: Key Factors Influencing Ester-C® Formulation Stability Stability Ester-C® Stability Temperature Temperature Temperature->Stability pH pH pH->Stability Humidity Humidity / Water Activity Humidity->Stability Light Light Exposure Light->Stability Oxygen Oxygen Oxygen->Stability Formulation Formulation Matrix (Excipients, Emulsion Type) Formulation->Stability

Caption: Key Factors Influencing Ester-C® Formulation Stability.

References

Ester-C® as a Control in Oxidative Stress Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ester-C®, a patented form of calcium ascorbate (B8700270) with vitamin C metabolites, as a reliable positive control in oxidative stress research. Ester-C® offers enhanced cellular retention and bioavailability compared to standard L-ascorbic acid, making it an excellent choice for consistent and reproducible experimental outcomes.

Introduction to Ester-C® in Oxidative Stress Research

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of pathologies. Investigating the mechanisms of oxidative stress and the efficacy of potential therapeutics requires robust and reliable controls.

Ester-C® is a unique formulation of vitamin C that includes calcium ascorbate and naturally occurring vitamin C metabolites, most notably threonic acid.[1] This composition is reported to increase the absorption and cellular retention of vitamin C compared to L-ascorbic acid alone.[1][2] Studies have shown that Ester-C® leads to higher vitamin C concentrations in leukocytes, which are key immune cells involved in inflammatory and oxidative stress responses.[2][3] Its pH-neutral nature also results in better gastrointestinal tolerance compared to the acidic nature of L-ascorbic acid, which is a significant advantage in both in vivo studies and for clinical applications.[1][4][5]

As an antioxidant, vitamin C functions by donating electrons to neutralize free radicals and reactive oxygen species.[6][7] It also plays a crucial role in regenerating other antioxidants, such as vitamin E.[6] Furthermore, vitamin C can modulate key signaling pathways involved in the cellular antioxidant response, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[8][9][10]

Key Signaling Pathway: Nrf2-ARE Pathway

The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes, including those for enzymes like superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase.[8][11] Vitamin C has been shown to influence Nrf2 activation, thereby upregulating the expression of these protective enzymes.[8][10]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation EsterC Ester-C® (Vitamin C) EsterC->Keap1_Nrf2 modulates Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., SOD, Catalase) ARE->Antioxidant_Genes activates ROS_Detection_Workflow start Start: Seed Cells treatment Treat cells with Ester-C® (control), test compound, and/or oxidative stressor start->treatment incubation Incubate for a defined period treatment->incubation probe_loading Load cells with DCFH-DA solution incubation->probe_loading incubation_dark Incubate in the dark at 37°C probe_loading->incubation_dark wash Wash cells to remove excess probe incubation_dark->wash measurement Measure fluorescence (Ex/Em = ~485/535 nm) wash->measurement end End: Analyze Data measurement->end

References

Application Notes and Protocols for Evaluating In Vitro Collagen Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Collagen is the most abundant protein in the extracellular matrix (ECM), providing structural support to tissues and playing a crucial role in cellular processes such as proliferation, differentiation, and migration. The dysregulation of collagen production is implicated in a wide range of pathologies, including fibrosis, cancer, and impaired wound healing. Consequently, the accurate in vitro quantification of collagen synthesis is essential for basic research and the development of novel therapeutics. This document provides detailed application notes and protocols for several widely used methods to evaluate collagen production in cell culture systems.

Sirius Red Staining for Total Collagen Quantification

Application Note: Sirius Red is a strong anionic dye that specifically binds to the [Gly-X-Y]n helical structure of collagen under acidic conditions. This property allows for the quantification of total collagen in cell lysates (cell-associated collagen) and culture supernatants (secreted collagen). The dye-collagen complex can be eluted and measured spectrophotometrically, providing a robust and cost-effective method for assessing collagen deposition.

Experimental Workflow: Sirius Red Staining

Sirius Red Staining Workflow cluster_cell_associated Cell-Associated Collagen cluster_secreted Secreted Collagen cell_culture Culture and Treat Cells wash_pbs Wash with PBS cell_culture->wash_pbs fixation Fix Cells wash_pbs->fixation staining_cell Stain with Sirius Red fixation->staining_cell wash_acid Wash with Acidified Water staining_cell->wash_acid elution_cell Elute Dye wash_acid->elution_cell read_absorbance_cell Read Absorbance (540 nm) elution_cell->read_absorbance_cell collect_medium Collect Culture Medium precipitation Precipitate with Sirius Red collect_medium->precipitation centrifugation Centrifuge precipitation->centrifugation wash_pellet Wash Pellet centrifugation->wash_pellet elution_secreted Elute Dye wash_pellet->elution_secreted read_absorbance_secreted Read Absorbance (540 nm) elution_secreted->read_absorbance_secreted

Caption: Workflow for quantifying cell-associated and secreted collagen using Sirius Red staining.

Protocol for Cell-Associated Collagen

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 10% (v/v) Formalin in PBS

  • Picro-Sirius Red Solution: 0.1% (w/v) Sirius Red in saturated Picric Acid

  • Acidified Water: 0.5% (v/v) Acetic Acid in deionized water

  • Elution Buffer: 0.1 M NaOH

  • 96-well plate reader

Procedure:

  • Culture cells in a multi-well plate to desired confluency and apply experimental treatments.

  • Carefully aspirate the culture medium.

  • Wash the cell layer twice with 200 µL of PBS per well (for a 96-well plate).

  • Fix the cells by adding 100 µL of Fixation Solution to each well and incubate for 30 minutes at room temperature.

  • Wash the fixed cells twice with 200 µL of PBS.

  • Add 100 µL of Picro-Sirius Red Solution to each well and incubate for 1 hour at room temperature with gentle agitation.

  • Aspirate the staining solution and wash the wells five times with 200 µL of Acidified Water to remove unbound dye.

  • Add 150 µL of Elution Buffer to each well and incubate for 30 minutes at room temperature with gentle agitation to elute the bound dye.

  • Transfer 100 µL of the eluate to a new 96-well plate and measure the optical density (OD) at 540 nm.

  • Prepare a standard curve using known concentrations of purified collagen (e.g., rat tail collagen type I) to determine the absolute amount of collagen.

Protocol for Secreted Collagen in Culture Medium

Materials:

  • Sirius Red Precipitation Solution: 0.1% (w/v) Sirius Red in 3% Acetic Acid

  • Washing Solution: 0.1 M HCl

  • Elution Buffer: 0.1 M NaOH

  • Microcentrifuge tubes

  • Microplate reader

Procedure:

  • Collect the cell culture medium and centrifuge at 2,000 x g for 10 minutes to remove cells and debris.

  • In a microcentrifuge tube, mix 500 µL of the cell culture supernatant with 100 µL of Sirius Red Precipitation Solution.

  • Incubate at room temperature for 30 minutes to allow the collagen-dye complex to precipitate.

  • Centrifuge at 12,000 x g for 10 minutes to pellet the complex.

  • Carefully aspirate the supernatant and wash the pellet with 500 µL of Washing Solution.

  • Repeat the centrifugation and washing step.

  • Resuspend the pellet in 200 µL of Elution Buffer.

  • Transfer 100 µL of the eluate to a 96-well plate and measure the OD at 540 nm.

  • Use a collagen standard curve for quantification.

Data Presentation
TreatmentCell-Associated Collagen (µ g/well )Secreted Collagen (µg/mL)
Control1.5 ± 0.25.2 ± 0.6
Compound X (1 µM)2.8 ± 0.39.8 ± 1.1
Compound Y (1 µM)0.8 ± 0.12.5 ± 0.4

Western Blotting for Specific Collagen Types

Application Note: Western blotting allows for the detection and semi-quantitative analysis of specific collagen types, such as collagen type I. This technique is particularly useful for studying the expression of procollagen (B1174764) and mature collagen chains. Due to the large size and complex structure of collagen, modifications to standard Western blotting protocols are often necessary for optimal results.

Protocol for Western Blotting of Collagen Type I

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Laemmli Sample Buffer (2X)

  • SDS-PAGE gels (6% or 4-12% gradient)

  • Transfer buffer

  • PVDF membrane

  • Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary antibody (e.g., anti-Collagen Type I)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation:

    • Wash cultured cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

  • SDS-PAGE:

    • Mix 20-30 µg of protein with an equal volume of 2X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load the samples onto a 6% or 4-12% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF membrane at 100V for 90 minutes or overnight at 20V at 4°C.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against collagen type I (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using a digital imager or X-ray film.

    • Quantify the band intensity using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation
TreatmentCollagen Type I (Relative Densitometry Units)
Control1.0 ± 0.1
TGF-β1 (10 ng/mL)2.5 ± 0.3
Inhibitor Z (5 µM) + TGF-β11.2 ± 0.2

ELISA for Procollagen Type I C-Peptide (PIP)

Application Note: During the synthesis of type I collagen, the procollagen molecule undergoes cleavage of its N- and C-terminal propeptides. The C-terminal propeptide of type I procollagen (PIP) is released in a stoichiometric ratio to the amount of newly synthesized collagen. Therefore, quantifying PIP in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) provides a direct measure of collagen type I synthesis.

Protocol for PIP ELISA

Materials:

  • Commercial PIP ELISA kit (follow the manufacturer's instructions)

  • Cell culture supernatant

  • Microplate reader

Procedure:

  • Collect cell culture supernatants and centrifuge to remove debris.

  • Prepare standards and samples according to the ELISA kit manual. This typically involves diluting the standards and samples in the provided assay buffer.

  • Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microplate.

  • Add 100 µL of the HRP-conjugated detection antibody to each well.

  • Incubate the plate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).

  • Wash the wells several times with the provided wash buffer.

  • Add 100 µL of the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 100 µL of the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the PIP concentration in the samples by interpolating from the standard curve.

Data Presentation
TreatmentPIP Concentration (ng/mL)
Control25 ± 4
Ascorbic Acid (50 µg/mL)78 ± 9
Drug Candidate A (10 µM)42 ± 6

qPCR for Collagen Gene Expression

Application Note: Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive method for measuring the mRNA expression levels of collagen genes, primarily COL1A1 and COL1A2, which encode the α1 and α2 chains of type I collagen, respectively. This technique allows for the assessment of how different treatments or conditions affect the transcriptional regulation of collagen synthesis.

Experimental Workflow: qPCR for Collagen Genes

qPCR Workflow cell_culture Culture and Treat Cells rna_extraction RNA Extraction cell_culture->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR with COL1A1/COL1A2 Primers cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt) qpcr->data_analysis

Caption: Workflow for quantifying collagen gene expression using qPCR.

Protocol for qPCR

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for COL1A1, COL1A2, and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Lyse cultured cells using the lysis buffer from an RNA extraction kit.

    • Isolate total RNA according to the manufacturer's protocol.

    • Quantify the RNA concentration and assess its purity (A260/A280 ratio).

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

    • Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Data Presentation
TreatmentCOL1A1 Fold ChangeCOL1A2 Fold Change
Control1.01.0
Pro-fibrotic Factor (e.g., TGF-β1)4.2 ± 0.53.8 ± 0.4
Anti-fibrotic Compound0.6 ± 0.10.7 ± 0.1

Metabolic Labeling with [3H]-Proline

Application Note: Metabolic labeling with radioactive isotopes, such as [3H]-proline, is a classic and highly sensitive method for directly measuring the rate of newly synthesized proteins, including collagen. Since proline is a major constituent of collagen, its incorporation into proteins is a reliable indicator of collagen synthesis.

Protocol for [3H]-Proline Incorporation

Materials:

  • [3H]-Proline

  • Culture medium

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Culture cells to near confluency and apply experimental treatments.

  • Incubate the cells with [3H]-proline (1-5 µCi/mL) in the culture medium for a defined period (e.g., 4-24 hours).

  • To measure secreted collagen, collect the culture medium. To measure cell-associated collagen, wash the cells with PBS and lyse them.

  • Precipitate the proteins from the medium or cell lysate by adding an equal volume of cold 10% TCA and incubating on ice for 30 minutes.

  • Collect the precipitated proteins by filtration through glass fiber filters or by centrifugation.

  • Wash the precipitate twice with cold 5% TCA to remove unincorporated [3H]-proline.

  • Dissolve the precipitate in a suitable solvent (e.g., 0.1 M NaOH).

  • Add the dissolved sample to a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • The results are expressed as counts per minute (CPM) and can be normalized to the total protein content or cell number.

Data Presentation
Treatment[3H]-Proline Incorporation (CPM/µg protein)
Control1500 ± 180
Growth Factor X3200 ± 250
Inhibitor Y950 ± 120

Signaling Pathways Regulating Collagen Synthesis

The production of collagen is tightly regulated by a complex network of intracellular signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets to modulate collagen synthesis.

TGF-β Signaling Pathway

TGF-beta Signaling TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binding SMAD23 SMAD2/3 TGFbR->SMAD23 Phosphorylation SMAD4 SMAD4 SMAD23->SMAD4 Complex Formation Nucleus Nucleus SMAD4->Nucleus Translocation COL1A1_A2 COL1A1/COL1A2 Transcription Nucleus->COL1A1_A2

Caption: TGF-β signaling pathway leading to collagen gene transcription.

PI3K/Akt Signaling Pathway

PI3K_Akt_Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation CollagenSynthesis Collagen Synthesis mTOR->CollagenSynthesis

Caption: PI3K/Akt signaling pathway promoting collagen synthesis.

JAK/STAT Signaling Pathway

JAK_STAT_Signaling Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Collagen_Genes Collagen Gene Expression Nucleus->Collagen_Genes

Caption: JAK/STAT signaling pathway influencing collagen gene expression.

Ester-C in Protocols for Studying Immune Cell Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ester-C®, a patented form of vitamin C, is a complex containing primarily calcium ascorbate, along with small amounts of vitamin C metabolites such as calcium threonate. This formulation is designed to be non-acidic and to enhance the bioavailability and retention of vitamin C in the body. Studies have shown that Ester-C leads to significantly higher and more sustained levels of vitamin C in leukocytes (white blood cells) compared to ascorbic acid.[1][2][3] This prolonged intracellular availability suggests that Ester-C may offer unique advantages in supporting immune cell functions. These application notes provide detailed protocols for utilizing Ester-C in the study of key immune cells: neutrophils, T-cells, and Natural Killer (NK) cells. The protocols are adapted from established methods for ascorbic acid, providing a framework for investigating the specific effects of Ester-C.

Data Presentation: Quantitative Effects of Vitamin C on Immune Cells

The following tables summarize key quantitative data from studies on Ester-C and vitamin C, providing a basis for comparative analysis in future research.

Table 1: Leukocyte Vitamin C Concentration after a Single 1000 mg Oral Dose [1][2][3]

Time PointTreatment GroupMean Change from Baseline in Leukocyte Vitamin C ConcentrationPercent Change from Baseline in Leukocyte Vitamin C Concentration
8 hours Ester-C®Data not consistently reportedSignificantly higher than Ascorbic Acid
Ascorbic AcidNo significant change-
PlaceboNo significant change-
24 hours Ester-C®Significantly increasedSignificantly higher than Ascorbic Acid
Ascorbic AcidNo significant change-
PlaceboNo significant change-

Table 2: Functional Immune Cell Responses to Vitamin C

Immune Cell TypeAssayVitamin C Formulation/SourceKey Quantitative FindingReference
Neutrophils ChemotaxisVitamin C-rich SunGold Kiwifruit20% increase in chemotaxis post-intervention[4]
Natural Killer (NK) Cells Cell PopulationCalcium Ascorbate (500 mg)Evidence of increased natural killer cells[5]
Natural Killer (NK) Cells Cytotoxicity (51Cr-release assay)Ascorbic Acid (60 mg/kg)Up to 231% enhancement of NK activity at a 6:1 Effector:Target ratio[6]

Experimental Protocols

Neutrophil Chemotaxis Assay (Adapted for Ester-C®)

This protocol is designed to assess the effect of Ester-C® on the directional migration of neutrophils towards a chemoattractant.

Materials:

  • Ester-C® (to be dissolved and sterilized)

  • Ficoll-Paque PLUS

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • N-formyl-methionyl-leucyl-phenylalanine (fMLP) as chemoattractant

  • Boyden chamber or Transwell® inserts (5 µm pore size)

  • 24-well plates

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque PLUS density gradient centrifugation.

    • Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with 10% FBS.

    • Count the cells and adjust the concentration to 1 x 10⁶ cells/mL.

  • Pre-incubation with Ester-C®:

    • Prepare a stock solution of Ester-C® in RPMI 1640 and sterilize by filtration.

    • Incubate the neutrophil suspension with the desired concentration of Ester-C® (e.g., 50-200 µM) or a vehicle control for 1 hour at 37°C.

  • Chemotaxis Assay:

    • Add RPMI 1640 medium with a specific concentration of fMLP (e.g., 10 nM) to the lower wells of the 24-well plate.

    • Place the Transwell® inserts into the wells.

    • Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of each insert.

    • Incubate the plate for 90 minutes at 37°C in a 5% CO₂ incubator.

  • Quantification of Migration:

    • After incubation, carefully remove the inserts.

    • The migrated cells in the lower chamber can be counted using a hemocytometer or an automated cell counter.

    • Alternatively, cells can be lysed and quantified using a fluorescent DNA-binding dye (e.g., CyQuant® GR dye).

G cluster_prep Cell Preparation cluster_assay Chemotaxis Assay cluster_quant Quantification Isolate Neutrophils Isolate Neutrophils Resuspend & Count Resuspend & Count Isolate Neutrophils->Resuspend & Count Pre-incubate with Ester-C Pre-incubate with Ester-C Resuspend & Count->Pre-incubate with Ester-C Add Chemoattractant Add Chemoattractant Pre-incubate with Ester-C->Add Chemoattractant Add Neutrophils to Insert Add Neutrophils to Insert Add Chemoattractant->Add Neutrophils to Insert Incubate Incubate Add Neutrophils to Insert->Incubate Count Migrated Cells Count Migrated Cells Incubate->Count Migrated Cells End End Count Migrated Cells->End Start Start Start->Isolate Neutrophils

T-Cell Proliferation Assay using CFSE (Adapted for Ester-C®)

This protocol measures the proliferation of T-cells in response to stimulation, with the inclusion of Ester-C® to evaluate its effect on this process.

Materials:

  • Ester-C®

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium with 10% FBS

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for stimulation

  • Flow cytometer

Protocol:

  • PBMC Isolation and Staining:

    • Isolate PBMCs from whole blood using Ficoll-Paque PLUS.

    • Resuspend PBMCs at 1 x 10⁷ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold RPMI 1640 with 10% FBS.

    • Wash the cells twice with complete medium.

  • Cell Culture and Stimulation:

    • Resuspend the CFSE-labeled PBMCs at 1 x 10⁶ cells/mL in complete RPMI 1640 medium.

    • Plate 1 mL of cell suspension per well in a 24-well plate.

    • Add the desired concentration of Ester-C® or vehicle control.

    • Stimulate the cells with PHA (e.g., 5 µg/mL) or plate-bound anti-CD3/soluble anti-CD28 antibodies.

    • Incubate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with PBS.

    • Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) if specific T-cell populations are to be analyzed.

    • Acquire the samples on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

G cluster_prep Cell Preparation & Staining cluster_culture Cell Culture & Stimulation cluster_analysis Analysis Isolate PBMCs Isolate PBMCs CFSE Staining CFSE Staining Isolate PBMCs->CFSE Staining Wash Cells Wash Cells CFSE Staining->Wash Cells Plate Cells Plate Cells Wash Cells->Plate Cells Add Ester-C & Stimulant Add Ester-C & Stimulant Plate Cells->Add Ester-C & Stimulant Incubate Incubate Add Ester-C & Stimulant->Incubate Harvest & Stain for Markers Harvest & Stain for Markers Incubate->Harvest & Stain for Markers Flow Cytometry Flow Cytometry Harvest & Stain for Markers->Flow Cytometry End End Flow Cytometry->End Start Start Start->Isolate PBMCs

Natural Killer (NK) Cell Cytotoxicity Assay (51Cr Release Assay - Adapted for Ester-C®)

This classic assay measures the ability of NK cells to lyse target tumor cells and can be adapted to investigate the modulatory effects of Ester-C®.

Materials:

  • Ester-C®

  • PBMCs (as effector cells)

  • K562 tumor cells (as target cells)

  • RPMI 1640 medium with 10% FBS

  • Sodium Chromate (51Cr)

  • 96-well V-bottom plates

  • Gamma counter

Protocol:

  • Target Cell Labeling:

    • Resuspend K562 cells at 1 x 10⁷ cells/mL in complete medium.

    • Add 100 µCi of 51Cr and incubate for 1 hour at 37°C, with occasional mixing.

    • Wash the labeled K562 cells three times with complete medium to remove unincorporated 51Cr.

    • Resuspend the cells at 1 x 10⁵ cells/mL.

  • Effector Cell Preparation:

    • Isolate PBMCs and resuspend at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

    • Pre-incubate the PBMCs with the desired concentration of Ester-C® or vehicle control for 1-2 hours at 37°C.

  • Cytotoxicity Assay:

    • Plate 100 µL of the labeled K562 target cells (1 x 10⁴ cells) into each well of a 96-well V-bottom plate.

    • Add 100 µL of the pre-incubated PBMC effector cells at the different E:T ratios.

    • For spontaneous release control, add 100 µL of medium instead of effector cells.

    • For maximum release control, add 100 µL of 1% Triton X-100.

    • Centrifuge the plate at 200 x g for 3 minutes and incubate for 4 hours at 37°C in a 5% CO₂ incubator.

  • Measurement of 51Cr Release:

    • After incubation, centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect 100 µL of the supernatant from each well and transfer to tubes for counting in a gamma counter.

    • Calculate the percentage of specific lysis using the formula:

      • % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

G cluster_target Target Cell Preparation cluster_effector Effector Cell Preparation cluster_assay Cytotoxicity Assay cluster_measurement Measurement Label K562 with 51Cr Label K562 with 51Cr Wash Labeled Cells Wash Labeled Cells Label K562 with 51Cr->Wash Labeled Cells Plate Target & Effector Cells Plate Target & Effector Cells Wash Labeled Cells->Plate Target & Effector Cells Isolate PBMCs Isolate PBMCs Pre-incubate with Ester-C Pre-incubate with Ester-C Isolate PBMCs->Pre-incubate with Ester-C Pre-incubate with Ester-C->Plate Target & Effector Cells Incubate Incubate Plate Target & Effector Cells->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Gamma Counting Gamma Counting Collect Supernatant->Gamma Counting Calculate Lysis Calculate Lysis Gamma Counting->Calculate Lysis End End Calculate Lysis->End Start Start Start->Label K562 with 51Cr Start->Isolate PBMCs

Signaling Pathways and Logical Relationships

The enhanced retention of vitamin C within immune cells by Ester-C® is hypothesized to support various intracellular functions that are critical for an effective immune response.

G cluster_downstream Potential Downstream Effects Ester-C Ester-C Increased Leukocyte Vitamin C Retention Increased Leukocyte Vitamin C Retention Ester-C->Increased Leukocyte Vitamin C Retention  Higher bioavailability  and retention Ascorbic Acid Ascorbic Acid Standard Leukocyte Vitamin C Uptake Standard Leukocyte Vitamin C Uptake Ascorbic Acid->Standard Leukocyte Vitamin C Uptake Leukocyte Leukocyte Enhanced Neutrophil Chemotaxis Enhanced Neutrophil Chemotaxis Increased Leukocyte Vitamin C Retention->Enhanced Neutrophil Chemotaxis Modulated T-Cell Proliferation Modulated T-Cell Proliferation Increased Leukocyte Vitamin C Retention->Modulated T-Cell Proliferation Increased NK Cell Activity Increased NK Cell Activity Increased Leukocyte Vitamin C Retention->Increased NK Cell Activity

Conclusion

The provided protocols offer a starting point for researchers to investigate the effects of Ester-C® on the functional capacities of key immune cells. The enhanced retention of vitamin C in leukocytes by Ester-C® provides a strong rationale for its potential to modulate immune responses more effectively than standard ascorbic acid. Further research utilizing these and similar protocols will be crucial in elucidating the precise mechanisms and benefits of Ester-C® in the context of immune health and drug development.

References

Troubleshooting & Optimization

Ester-C® Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Ester-C® in various solvents. This resource is intended for researchers, scientists, and drug development professionals who may encounter challenges with Ester-C® solubility during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Ester-C® and what are its main components?

Ester-C® is a patented form of vitamin C that is buffered with calcium. Its primary active ingredient is calcium ascorbate (B8700270). A key feature of some Ester-C® formulations is the presence of vitamin C metabolites, such as calcium L-threonate, which are intended to enhance its bioavailability. Commercial Ester-C® products may also contain other ingredients like bioflavonoids, acerola cherry, and rutin, as well as excipients for tableting or encapsulation.[1][2][3][4][5]

Q2: I am having trouble dissolving Ester-C® in my solvent. What are the general solubility characteristics?

The solubility of Ester-C® is primarily dictated by its main component, calcium ascorbate, which is generally considered to be freely soluble in water.[6][7][8][9][10][11][12][13] Its solubility in organic solvents is significantly lower. For instance, it is described as slightly soluble to practically insoluble in ethanol (B145695) and insoluble in ether.[6][10][11][13] The other key component, calcium L-threonate, is also soluble in water but is reported to be insoluble in alcohol, ether, and chloroform.[14] One source indicates that calcium L-threonate is insoluble in DMSO.[15]

Q3: Can I heat the solvent to improve the solubility of Ester-C®?

Gentle heating can be a viable method to increase the solubility of both calcium ascorbate and calcium L-threonate in aqueous solutions.[14][16] For instance, one source suggests that the solubility of calcium L-threonate in water can be improved with warming and sonication.[16] However, it is crucial to be cautious with temperature, as excessive heat can lead to the degradation of vitamin C and its metabolites.

Q4: Does the pH of the solvent affect the solubility of Ester-C®?

Yes, the pH of the solvent can influence the solubility of ascorbate salts. Ester-C® is designed to have a neutral pH, which makes it gentler on the stomach compared to the more acidic ascorbic acid.[1][4] In experimental settings, maintaining a pH range of approximately 6.0-7.5 is generally recommended for optimal solubility and stability of calcium ascorbate in aqueous solutions.[7][9]

Troubleshooting Guide

This section provides a systematic approach to addressing common solubility issues encountered with Ester-C®.

Problem: Ester-C® is not dissolving completely in water.

Possible Cause Troubleshooting Step
Insufficient Solvent Volume Ensure you are using a sufficient volume of water. Calcium ascorbate has a high solubility in water, but it is not infinite. Refer to the quantitative solubility table below for guidance.
Low Temperature Gently warm the solution while stirring. Calcium L-threonate, in particular, shows increased solubility in hot water.[14]
Slow Dissolution Rate Use mechanical agitation such as a magnetic stirrer or vortex mixer. Sonication can also be employed to aid dissolution, especially for calcium L-threonate.[15]
Precipitation of Components If you observe a precipitate, it could be due to the lower solubility of other components in the formulation or interactions with other solutes in your buffer. Consider centrifugation or filtration to remove any insoluble matter if it does not interfere with your experiment.

Problem: Ester-C® is insoluble in my organic solvent.

Possible Cause Troubleshooting Step
Inherent Low Solubility Ester-C® and its primary components have very low solubility in most non-polar organic solvents. Refer to the solubility data table. It is generally not recommended to use solvents like ether or chloroform.[14]
Solvent Choice If an organic solvent is necessary, consider a polar aprotic solvent like DMSO, although the solubility of the threonate component is reported to be low.[15] For hydro-alcoholic solutions, be aware that the presence of ethanol will significantly reduce the solubility of calcium ascorbate.[6][10]
Co-solvent System Consider using a co-solvent system, such as a mixture of water and a water-miscible organic solvent. However, the solubility will likely be lower than in pure water.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for the primary components of Ester-C®. It is important to note that the solubility of a commercial Ester-C® product may vary due to the presence of other ingredients and excipients.

Solvent Calcium Ascorbate Calcium L-Threonate
Water Freely soluble (~500 g/L or ~50 g/100 mL)[6][12]Soluble (5 mg/mL with sonication and warming; 2.5 mM)[15][16]
Hot Water -Easily soluble[14]
Ethanol Slightly soluble to practically insoluble[6][8][10][11][12][13]Insoluble[14]
Methanol Sparingly soluble[17]Sparingly soluble[17]
DMSO -Insoluble[15]
Acetone --
Ether Insoluble[6][10][11]Insoluble[14]
Chloroform -Insoluble[14]

Note: "-" indicates that no specific quantitative data was found in the search results.

Experimental Protocols

Protocol for Determining Ester-C® Solubility

This protocol provides a general method for determining the solubility of Ester-C® in a specific solvent.

Materials:

  • Ester-C® powder

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Centrifuge

  • Spectrophotometer or HPLC system

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of Ester-C® powder to a known volume of the solvent in a flask.

    • Stir the mixture vigorously at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the saturated solution at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

  • Quantification of Dissolved Ester-C®:

    • Gravimetric Method: Take a known volume of the clear supernatant, evaporate the solvent completely, and weigh the remaining solid residue.

    • Spectrophotometric/Chromatographic Method: Prepare a standard curve of known concentrations of Ester-C® in the same solvent. Dilute the supernatant and measure its absorbance or peak area using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). Calculate the concentration of the dissolved Ester-C® from the standard curve.

  • Expressing Solubility:

    • Express the solubility in terms of mg/mL or mol/L.

Visualizing Experimental Workflow and Troubleshooting

EsterC_Solubility_Workflow cluster_workflow Experimental Workflow for Solubility Determination cluster_troubleshooting Troubleshooting Incomplete Dissolution start Start: Weigh Excess Ester-C® add_solvent Add Known Volume of Solvent start->add_solvent stir Stir at Constant Temp (e.g., 24h) add_solvent->stir centrifuge Centrifuge to Pellet Undissolved Solid stir->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Quantify Dissolved Ester-C® supernatant->quantify end_workflow End: Determine Solubility quantify->end_workflow issue Issue: Incomplete Dissolution check_volume Increase Solvent Volume issue->check_volume Is solvent volume sufficient? apply_heat Apply Gentle Heat issue->apply_heat Is temperature a factor? agitate Increase Agitation (Stir/Sonicate) issue->agitate Is dissolution rate slow? reassess Reassess Solvent Choice issue->reassess Is it an organic solvent?

A flowchart illustrating the experimental workflow for determining Ester-C® solubility and a troubleshooting guide for incomplete dissolution.

Logical Relationship of Ester-C® Components and Solubility

EsterC_Components_Solubility EsterC Ester-C® Formulation CaAscorbate Calcium Ascorbate (Primary Component) EsterC->CaAscorbate CaThreonate Calcium L-Threonate (Metabolite) EsterC->CaThreonate Other Other Ingredients (Bioflavonoids, Excipients) EsterC->Other WaterSol High Water Solubility CaAscorbate->WaterSol OrgInsol Low Organic Solvent Solubility CaAscorbate->OrgInsol CaThreonate->WaterSol CaThreonate->OrgInsol Solubility Overall Solubility Other->Solubility May Influence WaterSol->Solubility Dominant Factor OrgInsol->Solubility Limiting Factor

A diagram showing the relationship between the components of Ester-C® and its overall solubility characteristics.

References

Technical Support Center: Experimental Stability of Ester-C®

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Ester-C® (calcium ascorbate) in experimental settings. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and efficacy of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is Ester-C®, and how does it differ from standard ascorbic acid?

Ester-C® is a patented form of vitamin C that primarily consists of calcium ascorbate (B8700270). Unlike ascorbic acid, which is acidic, Ester-C® is pH neutral. This property makes it gentler on the stomach and potentially more stable in certain experimental conditions.[1][2]

Q2: What are the primary factors that cause Ester-C® (ascorbate) to degrade in my experiments?

The degradation of the active component, ascorbate, is primarily influenced by several factors:

  • Oxygen: Exposure to oxygen is a major driver of oxidative degradation.[3]

  • Temperature: Higher temperatures significantly accelerate the rate of degradation.[4][5][6]

  • pH: Ascorbate is most stable in acidic conditions and degrades more rapidly at neutral to alkaline pH.[7][8][[“]]

  • Light: Exposure to light, particularly UV light, can induce photodegradation.

  • Metal Ions: The presence of transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), catalyzes oxidation.[10]

Q3: I noticed my cell culture medium turned a yellowish-brown color after adding Ester-C®. What does this mean?

This color change is a common indicator of ascorbate oxidation.[11] The degradation products of ascorbate can cause discoloration of the medium. This indicates a loss of active vitamin C and the potential presence of byproducts that could affect your experiment.

Q4: How fast does ascorbate degrade in cell culture media?

The degradation can be very rapid. For instance, in serum-free RPMI medium, the half-life of ascorbate is approximately 1.5 hours.[12] In other media formulations or those containing serum, the degradation can be even faster.[10][12][13] In some DMEM cell culture media, ascorbate can degrade rapidly within the first 4 hours of supplementation.[10]

Q5: What are the consequences of Ester-C® degradation in my experiments?

Degradation can lead to several negative consequences:

  • Loss of Biological Activity: The primary antioxidant and enzymatic cofactor functions of vitamin C are lost upon oxidation.

  • Generation of Toxic Byproducts: The oxidation process can generate hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that can induce oxidative stress and cytotoxicity in cells.[10]

  • Experimental Variability: Rapid degradation leads to inconsistent concentrations of the active compound, resulting in poor reproducibility.

Q6: Are there more stable alternatives to Ester-C® for long-term cell culture experiments?

Yes, for applications requiring prolonged stability, L-ascorbic acid 2-phosphate (Asc-2P) is a commonly used alternative. This derivative is more resistant to oxidation in culture medium and is converted by cellular enzymes into the active form of vitamin C.

Troubleshooting Guide

This guide provides a step-by-step workflow to identify and mitigate issues related to Ester-C® degradation.

Problem 1: Loss of Expected Biological Effect

Potential Cause Verification Solution
Rapid Degradation in Solution Analyze the concentration of ascorbate in your working solution over time using HPLC.Prepare fresh stock solutions daily and add to the experimental setup immediately before use. For longer experiments, consider replenishing the solution periodically.
Incorrect Solution Preparation Review your protocol for preparing the Ester-C® solution. Ensure all steps were followed correctly.Use deoxygenated water, protect the solution from light, and consider adjusting the pH to a slightly acidic range if your experiment allows.
Presence of Catalysts Check for potential sources of metal ion contamination in your reagents or experimental system.Incorporate a chelating agent like EDTA into your stock solution to sequester metal ions.

Problem 2: Visible Color Change or Precipitation in the Medium

Potential Cause Verification Solution
Oxidation of Ascorbate A yellow or brown tint indicates oxidation.Prepare solutions in amber tubes or wrap containers in aluminum foil to protect from light. Minimize headspace in containers to reduce oxygen exposure.
Formation of Calcium Oxalate A white precipitate may indicate the formation of calcium oxalate, especially during prolonged storage.[14]Prepare fresh solutions and avoid long-term storage of aqueous Ester-C® solutions.

Problem 3: Inconsistent or Non-Reproducible Experimental Results

Potential Cause Verification Solution
Variable Ascorbate Concentration Measure the ascorbate concentration at the beginning and end of your experiment.Standardize your solution preparation and handling procedures. For cell culture, perform frequent media changes to maintain a consistent ascorbate level.
Cytotoxicity from Degradation Products Assess cell viability using methods like Trypan Blue exclusion or MTT assay.Use the lowest effective concentration of Ester-C®. Consider using a more stable derivative like L-ascorbic acid 2-phosphate (Asc-2P).

Data on Ester-C® (Ascorbate) Degradation

The following tables summarize quantitative data on the stability of ascorbic acid under various conditions.

Table 1: Effect of Temperature on Ascorbic Acid Degradation

Temperature (°C)Half-Life (t½)Rate Constant (k)ConditionsReference
25~6 days5 x 10⁻⁵ min⁻¹Aqueous Solution[6]
35-2 x 10⁻⁴ min⁻¹Aqueous Solution[6]
65-1 x 10⁻³ min⁻¹Aqueous Solution[6]
90~138.6 min5 x 10⁻³ min⁻¹Pepper Juice[6]
95~1.5 hours-Cell Culture Medium (95% O₂)[13]
Room Temp~15.5 hours-Cell Culture Medium[13]
5~7.7 days~9% loss per dayCell Culture Medium[13]
0~17.3 days~4% loss per dayCell Culture Medium[13]

Note: Degradation rates are highly dependent on the specific matrix and conditions.

Table 2: Effect of pH on Ascorbic Acid Stability

pHRelative Stability/Degradation RateConditionsReference
2.2 - 4.0Increasing degradation rateCitric acid-phosphate buffer, 25°C[7]
~4.0Maximum degradation rateCitric acid-phosphate buffer, 25°C[7][[“]]
5.0More stable than at pH 7.0Acetate Buffer, 80-100°C[3]
~5.6Minimum degradation rateCitric acid-phosphate buffer, 25°C[[“]]
6.5Minimum loss observedCitric acid-phosphate buffer, 25°C[7]
7.0Faster degradation than at pH 5.0Phosphate (B84403) Buffer, 80-100°C[3]
7.4Half-life of dehydroascorbic acid is ~30 minAqueous Solution[8]

Experimental Protocols

Protocol: Stability Testing of Ester-C® Solutions by HPLC

This protocol outlines a method to quantify the concentration of ascorbate over time to determine its stability under specific experimental conditions.

1. Materials and Reagents:

  • Ester-C® (Calcium Ascorbate)

  • High-purity, deoxygenated water

  • Metaphosphoric acid (MPA)

  • Dithiothreitol (DTT) for total vitamin C analysis

  • HPLC system with UV or electrochemical detector (ECD)

  • C18 reversed-phase column

  • Mobile phase (e.g., 0.2 M KH₂PO₄-H₃PO₄ buffer at pH 3.0 containing 50 µM EDTA)[15]

  • Sterile, amber or foil-wrapped microcentrifuge tubes

2. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of Ester-C® in deoxygenated, high-purity water.

  • Spike the experimental medium (e.g., cell culture medium, buffer) with the Ester-C® stock solution to the final desired concentration.

  • Aliquot the solution into sterile, amber microcentrifuge tubes for each time point.

3. Incubation and Sampling:

  • Immediately take a sample for the 0-hour time point.

  • Incubate the remaining samples under the desired experimental conditions (e.g., 37°C, 5% CO₂).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot.

4. Sample Preparation for HPLC Analysis:

  • To stabilize the ascorbate and precipitate proteins, mix the collected sample with an equal volume of cold 10% metaphosphoric acid.

  • Vortex and centrifuge at >10,000 g for 10 minutes at 4°C.[16]

  • Collect the supernatant for analysis.

    • For reduced ascorbic acid: Inject the supernatant directly into the HPLC.

    • For total ascorbic acid (reduced + oxidized): Treat the supernatant with a reducing agent like DTT to convert dehydroascorbic acid back to ascorbic acid before injection.[15][17]

5. HPLC Analysis:

  • Column: C18 reversed-phase (e.g., 125 mm x 4 mm, 5 µm particle size)[16]

  • Mobile Phase: Isocratic elution with a suitable buffer (e.g., phosphate buffer at acidic pH).[15]

  • Flow Rate: 0.75 - 1.0 mL/min

  • Detection: UV at ~254 nm or Electrochemical Detector (ECD) set at ~700 mV.[15][16]

  • Quantification: Calculate the concentration based on a standard curve generated from known concentrations of ascorbic acid.

6. Data Analysis:

  • Plot the concentration of ascorbate versus time.

  • Calculate the percentage of ascorbate remaining at each time point relative to the 0-hour sample.

  • Determine the degradation rate and half-life (t½) by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Visualizations

EsterC_Degradation_Pathway cluster_reversible Reversible Oxidation cluster_irreversible Irreversible Hydrolysis Ascorbate Ascorbate (Active Form) DHA Dehydroascorbic Acid (DHA) Ascorbate->DHA - 2e⁻, - 2H⁺ DHA->Ascorbate + 2e⁻, + 2H⁺ (e.g., via Glutathione) DKG 2,3-Diketogulonic Acid DHA->DKG Hydrolysis Products Further Degradation Products (Oxalate, Threonate, etc.) DKG->Products Catalysts Oxygen (O₂) Heat Light (UV) Metal Ions (Fe³⁺, Cu²⁺) Alkaline pH

Caption: Degradation pathway of Ester-C® (ascorbate).

Stability_Testing_Workflow prep 1. Prepare Ester-C® Solution in Experimental Medium aliquot 2. Aliquot Samples for Each Time Point prep->aliquot t0 3. Analyze T=0 Sample (Baseline) aliquot->t0 incubate 4. Incubate Samples Under Test Conditions aliquot->incubate analyze 6. Prepare & Analyze Samples (e.g., HPLC) t0->analyze Baseline Data collect 5. Collect Samples at Intervals incubate->collect collect->analyze data 7. Calculate Degradation Rate and Half-Life analyze->data

Caption: Workflow for an Ester-C® stability study.

Caption: Troubleshooting decision tree for Ester-C® degradation.

References

Technical Support Center: Optimizing Ester C® Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ester C in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from standard L-ascorbic acid in cell culture?

A1: this compound® is a patented form of vitamin C, primarily calcium ascorbate (B8700270), which also contains vitamin C metabolites such as threonic acid.[1] Compared to L-ascorbic acid, this compound is pH neutral, which can reduce irritation and sudden pH shifts in your culture medium.[1] The key advantages of this compound in a cellular context are its enhanced stability in aqueous solutions and increased retention within cells.[1][2][3] While L-ascorbic acid can degrade rapidly in culture media, this compound provides a more stable and sustained release of ascorbate to the cells.[4][5] This is partly due to its fat-solubility, allowing for easier penetration of the cell's plasma membrane.[6]

Q2: What are the primary functions of ascorbate in cell culture?

A2: Ascorbic acid is a crucial supplement in cell culture, acting as a potent water-soluble antioxidant that protects cells from oxidative stress.[7] It plays a role in regenerating other antioxidants like vitamin E and is a necessary cofactor for enzymes involved in collagen synthesis.[7] Depending on its concentration and the cellular environment, it can have both antioxidant and pro-oxidant effects.[4][8] High concentrations have been shown to be cytotoxic to certain cancer cells.[9][10][11]

Q3: What is a good starting concentration for this compound in my cell culture experiments?

A3: The optimal concentration of this compound is highly dependent on the specific cell line and the desired biological effect. It is essential to perform a dose-response experiment to determine the ideal concentration for your particular application. Based on studies using various forms of vitamin C, a broad range of concentrations can be considered as a starting point.

Table 1: Reported Concentrations of Vitamin C Derivatives in Cell Culture

CompoundCell Line(s)Effective Concentration RangeObserved EffectReference
Vitamin CHuman Adipose-Derived Stem Cells (ADSCs)30 - 90 µg/mLPromotion of cell proliferation[4][12]
Vitamin CA549 (Lung Carcinoma)400 µg/mL - 4 mg/mLInhibition of cell growth[13]
Ascorbyl stearateHuman Ovarian Cancer Cells25 - 150 µMInhibition of cell proliferation[14]
Vitamin CMurine Colon and Breast Cancer Cells>200 µg/mLInduction of apoptosis[15]
Vitamin CPapillary Thyroid Carcinoma Cells5 - 15 mMReduced cell viability[11]

Note: The concentrations listed above are for different forms of vitamin C and should be used as a general guideline for establishing a starting concentration range for your dose-response experiments with this compound.

Troubleshooting Guide

Problem 1: No observable effect of this compound treatment.

  • Possible Cause 1: Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line to elicit a response.

    • Solution: Perform a dose-response experiment with a wider range of concentrations. It is advisable to start with a broad range and then narrow it down to pinpoint the optimal dose.[16]

  • Possible Cause 2: Compound Degradation: Although more stable than L-ascorbic acid, improper storage or handling of this compound solutions can lead to degradation.

    • Solution: Ensure that this compound is stored correctly according to the manufacturer's instructions, typically protected from light and at a cool temperature. Prepare fresh stock solutions for each experiment.

  • Possible Cause 3: Cell Line Insensitivity: The specific cell line you are using may be resistant to the effects of ascorbate.

    • Solution: Verify the expected downstream effects. For example, if you are investigating antioxidant properties, you could measure reactive oxygen species (ROS) levels. If studying effects on proliferation, ensure your cell counting or viability assay is sensitive enough.

Problem 2: High levels of cell death observed after treatment.

  • Possible Cause 1: Cytotoxicity: The concentration of this compound used may be too high, leading to a pro-oxidant effect and cytotoxicity.[8][10] High doses of vitamin C can generate hydrogen peroxide, which can be toxic to cells.[17]

    • Solution: Perform a cytotoxicity assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the half-maximal inhibitory concentration (IC50). Use concentrations well below the IC50 value for your experiments.

  • Possible Cause 2: Solvent Toxicity: If using a solvent like DMSO to prepare your this compound stock solution, the final concentration of the solvent in the culture medium may be too high.

    • Solution: Ensure the final concentration of any solvent is kept low (generally below 0.5% for DMSO) and include a vehicle control in your experimental setup.[16]

Problem 3: Inconsistent results between experiments.

  • Possible Cause 1: Variability in Cell Density: The initial number of cells seeded can significantly affect the outcome of the experiment.

    • Solution: Maintain a consistent cell seeding density for all experiments.

  • Possible Cause 2: Inconsistent Incubation Times: The duration of this compound treatment can influence the results.

    • Solution: Use a standardized incubation time for all treatments.

  • Possible Cause 3: Variability in Compound Preparation: Inconsistent preparation of stock and working solutions of this compound will lead to variable results.

    • Solution: Prepare fresh dilutions from a validated stock solution for each experiment.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol provides a method to determine the optimal, non-toxic concentration range of this compound for your cell line.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[16]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 250, 500 µM).

    • Also, prepare a vehicle control (medium with solvent, if applicable).

    • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

  • Incubation:

    • Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Serial Dilutions treatment Treat Cells with this compound compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (570nm) formazan_solubilization->read_absorbance data_analysis Calculate Viability & Plot Dose-Response read_absorbance->data_analysis

Caption: Workflow for determining this compound cytotoxicity.

p53_p21_pathway vit_c Vitamin C p53 p53 vit_c->p53 down-regulates p21 p21 p53->p21 activates cyclin_e1_cdk2 Cyclin E1 / CDK2 p21->cyclin_e1_cdk2 inhibits g1_s_transition G1/S Phase Transition cyclin_e1_cdk2->g1_s_transition promotes proliferation Cell Proliferation g1_s_transition->proliferation

Caption: Vitamin C's effect on the p53-p21 pathway.

pi3k_akt_pathway asc_s Ascorbyl Stearate (Vitamin C Derivative) pi3k PI3K asc_s->pi3k inhibits akt AKT pi3k->akt activates cell_cycle Cell Cycle Progression akt->cell_cycle promotes proliferation Cell Proliferation akt->proliferation promotes

Caption: Ascorbyl Stearate's effect on the PI3K/AKT pathway.

References

Technical Support Center: Troubleshooting Ester-C® Interference in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating potential interference from Ester-C® in various biochemical and cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is Ester-C® and how does it differ from standard ascorbic acid?

Ester-C® is a patented form of vitamin C that primarily consists of calcium ascorbate (B8700270). It also contains small amounts of vitamin C metabolites, such as threonate. Unlike ascorbic acid, Ester-C® is pH neutral, which may make it gentler on the stomach. From a biochemical perspective, the active component remains ascorbate, which is a potent reducing agent and the likely source of interference in many assays.

Q2: How can Ester-C® interfere with my assays?

The primary mechanism of interference from Ester-C® is due to the antioxidant nature of its active ingredient, ascorbate. This interference is most prominent in assays that rely on oxidation-reduction (redox) reactions, particularly those involving peroxidase and hydrogen peroxide.[1][2] Ascorbate can act as a reducing agent, leading to:

  • Peroxide Depletion: In assays where an analyte concentration is linked to the production of hydrogen peroxide (e.g., glucose oxidase, cholesterol oxidase assays), ascorbate can directly reduce the hydrogen peroxide. This leads to an underestimation of the analyte as less peroxide is available to react with the chromogenic substrate.[2]

  • Chromogen Reduction: Ascorbate can reduce the oxidized chromogen, preventing or reversing the color change that is measured spectrophotometrically. This results in a lag phase in color development or a complete lack of signal, leading to falsely low or negative results.[1]

Q3: Which types of assays are most susceptible to Ester-C® interference?

Assays that are based on the Trinder reaction, which uses peroxidase and a chromogen to detect hydrogen peroxide, are highly susceptible.[2] This includes many common clinical chemistry assays for:

  • Glucose

  • Cholesterol

  • Triglycerides

  • Uric Acid[3][4]

  • Lactate

Additionally, assays for electrolytes and other biomarkers may also be affected.[5]

Q4: Can the threonate component of Ester-C® cause interference?

Currently, there is no significant evidence to suggest that the threonate metabolite in Ester-C® causes interference in common biochemical assays. The primary interfering agent is the ascorbate component.

Q5: Are there any known effects of Ester-C® on cell-based assays?

Yes, the ascorbate in Ester-C® can influence cellular processes, which may interfere with the interpretation of cell-based assay results. For example, vitamin C has been shown to inhibit the NF-κB signaling pathway, which is a central regulator of inflammation and immune responses.[6][7][8] This can lead to downstream effects on cytokine production and other cellular functions.

Troubleshooting Guides

Issue 1: Falsely Low or Negative Results in Peroxidase-Based Assays

Symptoms:

  • You are measuring an analyte (e.g., glucose, cholesterol) in samples from subjects known to be taking Ester-C® or other vitamin C supplements.

  • The results are unexpectedly low or below the limit of detection.

  • There is a noticeable lag in color development in a colorimetric assay.

Troubleshooting Workflow:

start Suspected Ester-C® Interference check_assay_type Is the assay peroxidase-based? start->check_assay_type sample_pretreatment Implement Sample Pre-treatment check_assay_type->sample_pretreatment Yes ascorbate_oxidase Treat sample with Ascorbate Oxidase sample_pretreatment->ascorbate_oxidase dilution Perform Serial Dilutions sample_pretreatment->dilution reassay Re-assay Sample ascorbate_oxidase->reassay dilution->reassay analyze Analyze Results reassay->analyze end Interference Mitigated analyze->end

Workflow for mitigating peroxidase assay interference.

Solutions:

  • Sample Pre-treatment with Ascorbate Oxidase: Ascorbate oxidase is an enzyme that specifically catalyzes the oxidation of ascorbic acid to dehydroascorbic acid, which is not a reducing agent and therefore does not interfere with peroxidase-based assays.[3]

  • Serial Dilution: Diluting the sample can reduce the concentration of ascorbate to a level where it no longer significantly interferes with the assay. However, ensure that the analyte of interest remains within the detectable range of the assay.

Issue 2: Unexpected Results in Cell-Based Assays

Symptoms:

  • You are treating cells with a compound and also have Ester-C® present in the culture medium or derived from the sample source.

  • You observe unexpected changes in inflammatory responses, cell signaling pathways, or gene expression.

Troubleshooting Steps:

  • Review Literature: Investigate the known effects of ascorbic acid on the specific pathway you are studying. For example, if you are studying inflammation, be aware of the inhibitory effect of vitamin C on the NF-κB pathway.[6][7][8]

  • Control Experiments: Design control experiments to differentiate the effects of your compound of interest from the effects of Ester-C®. This may include:

    • A vehicle control.

    • A control with only Ester-C®.

    • A control with your compound of interest in the absence of Ester-C®.

  • Alternative Endpoints: Consider measuring endpoints that are less likely to be affected by the antioxidant properties of ascorbate.

Data on Ascorbic Acid Interference

The following table summarizes the reported interference of ascorbic acid in various serum analyte measurements.

AnalyteAscorbic Acid Concentration (mmol/L)Observed EffectPercent ChangeReference
Sodium12.0False Increase+43%[5]
Potassium12.0False Increase+58%[5]
Calcium12.0False Increase+103%[5]
Creatinine12.0False Increase+26%[5]
Chloride12.0False Decrease-33%[5]
Total Bilirubin12.0False Decrease-62%[5]
Uric Acid12.0False Decrease-83%[5]
Total Cholesterol12.0Undetectable-[5]
Triglycerides12.0Undetectable-[5]
Ammonia12.0Undetectable-[5]
Lactate12.0Undetectable-[5]

Experimental Protocols

Protocol 1: Sample Treatment with Ascorbate Oxidase

This protocol describes how to pre-treat a sample to remove ascorbic acid interference.

Materials:

  • Ascorbate Oxidase (e.g., from Cucurbita sp.)

  • Phosphate Buffer (pH 5.6 - 7.0)

  • Sample

Procedure:

  • Reconstitute ascorbate oxidase in the appropriate buffer according to the manufacturer's instructions to a working concentration (e.g., 10 units/mL).

  • For each sample to be treated, add a specific volume of the ascorbate oxidase solution. The final concentration of ascorbate oxidase needed may require optimization, but a starting point is typically 0.1-1 unit/mL of sample.

  • Incubate the samples at room temperature (25°C) or 37°C for 5-10 minutes.

  • After incubation, proceed with your assay according to the standard protocol.

  • Important: Run a parallel control sample with buffer instead of the ascorbate oxidase solution to confirm that the interference is removed by the enzyme.

Signaling Pathway Diagram

Vitamin C Inhibition of the NF-κB Pathway

Ascorbic acid can inhibit the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression. It can achieve this by inhibiting the phosphorylation of IκBα, which normally keeps NF-κB inactive in the cytoplasm.

cluster_0 TNF-alpha TNF-alpha IKK IKK TNF-alpha->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Activates Transcription Vitamin C Vitamin C Vitamin C->IKK Inhibits

Vitamin C's inhibitory effect on the NF-κB pathway.

References

How to improve the stability of Ester C solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Ester C (calcium ascorbate-threonate) solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its stability compare to L-ascorbic acid?

This compound is a patented form of vitamin C that primarily contains calcium ascorbate (B8700270), but also includes small amounts of vitamin C metabolites such as dehydroascorbate and calcium threonate. While the ascorbate component of this compound is susceptible to degradation similar to L-ascorbic acid, the formulation is designed to improve bioavailability and retention in the body.[1][2] The stability of this compound in solution is governed by the same factors that affect L-ascorbic acid, namely pH, temperature, oxygen, light, and the presence of metal ions.[3]

Q2: What are the primary factors that cause degradation of this compound in aqueous solutions?

The degradation of the ascorbate in this compound solutions is primarily caused by oxidation.[4][5] This process is accelerated by several factors:

  • Oxygen: The presence of dissolved oxygen is a major contributor to oxidative degradation.[4][3]

  • Temperature: Higher temperatures increase the rate of degradation.[4][3][6]

  • pH: Ascorbic acid is most stable in a pH range of 4.0-5.0.[7] Stability decreases as the pH becomes more alkaline.[8]

  • Light: Exposure to light, particularly UV radiation, can lead to photo-oxidation.[4][5]

  • Metal Ions: The presence of metal ions, especially copper (Cu²⁺) and iron (Fe²⁺), can catalyze the oxidation of ascorbate.[4][8]

Q3: What are the main degradation products of this compound solutions?

The degradation of the ascorbate component in this compound follows pathways similar to L-ascorbic acid. The initial oxidation product is dehydroascorbic acid (DHA), which is unstable in aqueous solutions and can further degrade into various products, including 2,3-diketogulonic acid, oxalate, and threonate.[9][10][11] Under certain conditions, such as in acidic solutions, furfural (B47365) and 2-furoic acid can also be formed.[12]

Troubleshooting Guides

Issue: My this compound solution is changing color (e.g., turning yellow/brown).

  • Question: What causes the color change in my this compound solution? Answer: A yellow or brown discoloration is a common indicator of ascorbate degradation. This is due to the formation of various degradation products through oxidation. The rate of this color change is accelerated by exposure to oxygen, light, high temperatures, and the presence of metal ion catalysts.[4][6]

  • Question: How can I prevent or slow down the discoloration of my this compound solution? Answer: To minimize discoloration, you should take the following precautions:

    • Deoxygenate your solvent: Before dissolving the this compound, purge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.[13]

    • Work under an inert atmosphere: Prepare and handle the solution under an inert gas blanket.

    • Protect from light: Use amber-colored glassware or wrap your containers in aluminum foil to block out light.[4][13]

    • Control the temperature: Prepare and store your solutions at low temperatures (e.g., 2-8°C) to slow down the degradation rate.[6]

    • Use high-purity water and chelating agents: Use deionized, distilled water to minimize metal ion contamination. Consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester any residual metal ions that could catalyze oxidation.[14]

Issue: I am observing a rapid loss of potency in my this compound solution.

  • Question: What could be causing the rapid degradation of the active component in my solution? Answer: A rapid loss of potency is likely due to accelerated oxidative degradation. Review your experimental setup for the following:

    • Oxygen exposure: Ensure that your solution is not being continuously exposed to air.

    • pH of the solution: Check the pH of your solution. Ascorbate is less stable at neutral to alkaline pH. For optimal stability, a pH between 4.0 and 5.0 is recommended.[7]

    • Purity of reagents and glassware: Contaminants, especially metal ions from glassware or other reagents, can significantly accelerate degradation.

    • Storage conditions: Storing the solution at room temperature or in direct light will lead to a faster loss of potency.

  • Question: What steps can I take to improve the stability and prolong the potency of my this compound solution? Answer: To enhance stability:

    • Incorporate antioxidants: Adding other antioxidants, such as glutathione (B108866) or ferulic acid, can help protect the ascorbate from oxidation.[6]

    • Optimize the formulation: Consider using a co-solvent system or creating an emulsion to protect the this compound.[4]

    • Prepare fresh solutions: For critical experiments, it is always best to prepare fresh solutions immediately before use.

Data Presentation

Table 1: Factors Affecting Ascorbic Acid Stability in Aqueous Solutions

FactorConditionEffect on StabilityReference(s)
pH Acidic (pH 4-5)More Stable[7]
Neutral to AlkalineLess Stable[8]
Temperature Low (4-10°C)Significantly Reduced Degradation[6]
High (e.g., 100°C)Rapid Degradation[6]
Oxygen Anaerobic ConditionsMore Stable[12]
Aerobic ConditionsLess Stable[12]
Light Dark StorageMore Stable[4][13]
UV ExposurePhoto-degradation[4]
Metal Ions Presence of Cu²⁺, Fe²⁺Catalyzes Oxidation[4][8]
Absence (use of chelators)Improved Stability[14]

Table 2: Effect of Additives on Ascorbic Acid Solution Stability

AdditiveConcentrationEffect on StabilityReference(s)
EDTA VariesIncreases stability by chelating metal ions[14]
Glutathione VariesInhibits degradation by reducing dehydroascorbic acid[6]
Ferulic Acid VariesSynergistic antioxidant effect[6]
Selenium (IV) ions 1 mg/lSignificantly increases stability (~34%)[15]
Magnesium (II) ions 1 mg/lSignificantly increases stability (~16%)[15]
Zinc (II) ions 1 mg/lSignificantly decreases stability (~23%)[15]

Experimental Protocols

Protocol 1: Stability Testing of this compound Solutions via HPLC

This protocol outlines a general method for assessing the stability of this compound solutions using High-Performance Liquid Chromatography (HPLC), a widely used technique for the separation, identification, and quantification of ascorbic acid and its degradation products.[16]

1. Materials and Reagents:

  • This compound (calcium ascorbate-threonate)

  • HPLC-grade water

  • HPLC-grade methanol

  • Metaphosphoric acid

  • Mobile phase (e.g., a buffered aqueous solution with an organic modifier, pH adjusted to be acidic)

  • Ascorbic acid standard

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector (detection at ~254 nm) and a C18 column

2. Preparation of Standard Solution:

  • Accurately weigh a known amount of ascorbic acid standard and dissolve it in a known volume of a stabilizing solvent (e.g., a dilute solution of metaphosphoric acid) to create a stock solution.

  • Prepare a series of dilutions from the stock solution to create calibration standards.

3. Preparation of this compound Sample Solution:

  • Accurately weigh a known amount of this compound and dissolve it in the desired solvent to a known volume.

  • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

4. Stability Study Setup:

  • Prepare multiple aliquots of the this compound solution.

  • Store the aliquots under different conditions to be tested (e.g., different temperatures, light exposures, pH values).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition for analysis.

5. HPLC Analysis:

  • Inject the calibration standards to generate a calibration curve.

  • Inject the samples from the stability study.

  • Monitor the peak area of ascorbic acid in the chromatograms.

6. Data Analysis:

  • Use the calibration curve to determine the concentration of ascorbic acid remaining in each sample at each time point.

  • Plot the concentration of ascorbic acid versus time for each condition to determine the degradation kinetics. The degradation of ascorbic acid often follows first-order kinetics.[6][17]

Visualizations

EsterC_Degradation_Pathway cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway (Acidic) Ascorbate Ascorbate DHA Dehydroascorbic Acid (DHA) Ascorbate->DHA Oxidation (+O2) DKG 2,3-Diketogulonic Acid DHA->DKG Irreversible Hydrolysis Oxalate_Threonate Oxalate + Threonate DKG->Oxalate_Threonate Further Degradation Ascorbate2 Ascorbate Furfural Furfural Ascorbate2->Furfural Ring Cleavage, Dehydration

Caption: Aerobic and anaerobic degradation pathways of the ascorbate component in this compound solutions.

Stability_Testing_Workflow Prep Prepare this compound Solution Aliquots Create Aliquots Prep->Aliquots Conditions Store under Varied Conditions (Temp, Light, pH) Aliquots->Conditions Timepoints Sample at Time Intervals (t=0, t=1, t=2...) Conditions->Timepoints Analysis HPLC Analysis Timepoints->Analysis Quantify Quantify Remaining Ascorbate Analysis->Quantify Kinetics Determine Degradation Kinetics Quantify->Kinetics Report Report Stability Profile Kinetics->Report

Caption: Experimental workflow for assessing the stability of this compound solutions.

References

Technical Support Center: Measurement of Ester-C® Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ester-C® metabolites. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the accurate measurement of these compounds in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the key metabolites of Ester-C® that should be measured?

A1: Ester-C® is a formulation containing primarily calcium ascorbate, along with small amounts of vitamin C metabolites.[1] Key metabolites to consider for measurement to understand its bioavailability and metabolic fate include:

  • Ascorbic Acid (Vitamin C): The primary component.

  • Dehydroascorbic Acid (DHA): An oxidized form of ascorbic acid.

  • L-Threonate: A metabolite that may facilitate vitamin C absorption.[1]

  • Oxalate (B1200264): A final metabolic product of vitamin C.

Q2: What are the primary challenges in accurately measuring Ester-C® metabolites?

A2: Researchers face several key challenges:

  • Metabolite Instability: Ascorbic acid and its metabolites are susceptible to oxidation and degradation during sample collection, storage, and preparation.[2][3] This necessitates rapid processing, the use of stabilizing agents, and controlled temperature conditions.[4][5]

  • Matrix Effects: Biological samples like plasma, serum, and urine are complex matrices that can interfere with analytical measurements, leading to inaccurate quantification.[6]

  • Interference from Isomeric and Isobaric Compounds: Distinguishing between structurally similar metabolites (e.g., isomers) can be challenging without high-resolution analytical techniques.[7]

  • Methodological Variability: Different analytical methods (e.g., HPLC-UV vs. LC-MS/MS) and laboratory protocols can lead to variations in results.[8]

Q3: Which analytical techniques are most suitable for quantifying Ester-C® metabolites?

A3: High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection is commonly used.

  • HPLC-UV: A reliable and cost-effective method for quantifying compounds like oxalate in urine.[9][10]

  • LC-MS/MS: Offers higher sensitivity and selectivity, making it ideal for detecting low-concentration metabolites and distinguishing between interfering compounds in complex matrices like plasma.[6][11][12]

Q4: How can I ensure the stability of my samples during collection and storage?

A4: To minimize the degradation of ascorbic acid and its metabolites:

  • Rapid Processing: Process samples as quickly as possible after collection.[13]

  • Low Temperatures: Keep samples on ice during processing and store them at -80°C for long-term storage.[5][14]

  • Stabilizing Agents: For ascorbic acid, acidification with agents like metaphosphoric acid can help prevent oxidation.[2][15]

  • Quenching: For cellular metabolomics, rapid quenching with ice-cold solvents is crucial to halt enzymatic activity.[4][14]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Ester-C® metabolites.

Issue 1: Low or No Detectable Analyte Signal
Potential Cause Troubleshooting Step
Metabolite Degradation Review sample handling procedures. Ensure rapid processing at low temperatures and consider the use of stabilizing agents.[2][3] For cellular studies, verify that the quenching protocol was effective.[14]
Inefficient Extraction Optimize the extraction protocol. Ensure the chosen solvent is appropriate for the target metabolites and that the extraction time and technique are sufficient to recover the analytes from the matrix.[16]
Instrumental Issues Check the HPLC or LC-MS/MS system for leaks, proper mobile phase composition, and detector functionality. Run a system suitability test with a known standard to verify performance.
Incorrect MS Parameters If using LC-MS/MS, verify the precursor and product ion m/z values, collision energy, and other MS parameters for each analyte.[11]
Issue 2: High Variability Between Replicate Injections
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and centrifugation times.[17]
Autosampler Issues Check the autosampler for proper injection volume accuracy and precision. Ensure there are no air bubbles in the syringe.
Column Degradation The analytical column may be degrading. Wash the column according to the manufacturer's instructions or replace it if necessary.
Matrix Effects Dilute the sample to minimize matrix effects. Alternatively, use matrix-matched calibration standards or stable isotope-labeled internal standards to correct for variations.[6]
Issue 3: Peak Tailing or Splitting in Chromatogram
Potential Cause Troubleshooting Step
Column Overload Reduce the injection volume or dilute the sample.
Poor Column Performance The column may be contaminated or have a void at the inlet. Reverse-flush the column (if permissible by the manufacturer) or replace it.
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for the analytes' pKa to maintain a consistent ionization state. Adjust the mobile phase composition if necessary.
Co-elution with Interfering Substance Optimize the chromatographic gradient to improve the separation of the target analyte from interfering compounds.[7]

Experimental Protocols

Protocol 1: Quantification of Threonate in Plasma by HPLC-MS/MS

This protocol is adapted from methodologies used for the analysis of small polar metabolites in biological fluids.[18]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • HPLC-MS/MS Analysis:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a gradient to ensure separation from other plasma components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS Detection: Use multiple reaction monitoring (MRM) in negative ion mode. For threonate, a potential transition to monitor would be m/z 135.1 → 75.0.[18]

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of L-threonate standards.

    • Spike a blank plasma sample with the standards to create a matrix-matched calibration curve.

Protocol 2: Determination of Urinary Oxalate by HPLC-UV

This protocol is based on established methods for urinary oxalate analysis.[9][19]

  • Sample Preparation (Urine):

    • Centrifuge a 24-hour urine collection at 3000 rpm for 10 minutes to remove sediment.

    • Acidify the supernatant to pH < 2.0 with concentrated HCl to ensure all oxalate is in solution.[8]

    • Filter the acidified urine through a 0.45 µm filter.

  • HPLC-UV Analysis:

    • Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm).[9]

    • Mobile Phase: Isocratic elution with 15% methanol in water containing 0.17 M ammonium (B1175870) acetate.[9]

    • Flow Rate: 1 mL/min.[9]

    • Column Temperature: 25°C.[9]

    • UV Detection Wavelength: 237 nm.[19]

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a calibration curve using standard solutions of sodium oxalate in deionized water.

    • Analyze the filtered urine samples and quantify the oxalate concentration based on the calibration curve.

Data Presentation

Table 1: Comparison of Analytical Methods for Ester-C® Metabolite Analysis

Metabolite Analytical Method Matrix Reported LLOQ/LOD Reference
Ascorbic AcidLC-MS/MSPlasmaLLOQ: 16 nM[12]
Dehydroascorbic AcidLC-MS/MSPlasmaLLOQ: 16 nM[12]
Ascorbic AcidLC-MS-TOFPlasmaLinear Range: 1 - 25 µg/mL[6]
Ascorbic AcidUPLC-QDaSerumLLOQ: 0.5 µmol/L[20]
OxalateHPLC-UVUrine-[9][19]
ThreonateHPLC-MS/MSPlasma, CSFLinear Range: 10 - 1000 nM/L[18]

LLOQ: Lower Limit of Quantification, LOD: Limit of Detection

Visualizations

experimental_workflow sample_collection 1. Biological Sample Collection (Plasma, Urine, etc.) stabilization 2. Stabilization/Quenching (e.g., Acidification, Cold Solvent) sample_collection->stabilization extraction 3. Metabolite Extraction (e.g., Protein Precipitation) stabilization->extraction centrifugation 4. Centrifugation extraction->centrifugation supernatant_collection 5. Supernatant Collection centrifugation->supernatant_collection reconstitution 6. Drying & Reconstitution supernatant_collection->reconstitution hplc 7. HPLC Separation reconstitution->hplc ms_uv 8. Detection (MS/MS or UV) data_acquisition 9. Data Acquisition peak_integration 10. Peak Integration data_acquisition->peak_integration calibration 11. Calibration Curve Generation quantification 12. Concentration Calculation

Caption: General experimental workflow for the analysis of Ester-C® metabolites.

troubleshooting_logic start Problem Encountered (e.g., No Peak, High Variability) check_sample_prep Review Sample Preparation Protocol start->check_sample_prep sample_ok Sample Prep OK? check_sample_prep->sample_ok check_instrument Verify Instrument Performance instrument_ok Instrument OK? check_instrument->instrument_ok check_method_params Check Analytical Method Parameters method_ok Method OK? check_method_params->method_ok sample_ok->check_instrument Yes optimize_prep Optimize Sample Prep (e.g., Extraction, Stability) sample_ok->optimize_prep No instrument_ok->check_method_params Yes troubleshoot_instrument Troubleshoot Instrument (e.g., Leaks, Detector) instrument_ok->troubleshoot_instrument No optimize_method Optimize Method (e.g., Gradient, MS settings) method_ok->optimize_method No solution Problem Resolved method_ok->solution Yes optimize_prep->check_sample_prep troubleshoot_instrument->check_instrument optimize_method->check_method_params

Caption: Logical troubleshooting workflow for analytical issues.

References

Technical Support Center: Adjusting pH of Ester-C® for Sensitive Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the proper handling and pH adjustment of Ester-C® solutions for sensitive experimental applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation and pH adjustment of Ester-C® solutions in a question-and-answer format.

Issue 1: My Ester-C® solution is cloudy or has formed a precipitate after pH adjustment.

  • Question: Why did my clear Ester-C® (calcium ascorbate) solution become turbid after I tried to adjust the pH?

  • Answer: Precipitation in calcium ascorbate (B8700270) solutions can be caused by several factors. Calcium salts are known to be prone to precipitation, especially with pH shifts or when interacting with other components in a solution like culture media (e.g., sulfates reacting to form calcium sulfate (B86663) crystals).[1] High concentrations of calcium ascorbate can also lead to the formation of insoluble calcium oxalate (B1200264) over time.[2] Additionally, significant temperature fluctuations can cause high molecular weight components to precipitate.

Issue 2: I'm concerned about the stability and efficacy of my pH-adjusted Ester-C® solution.

  • Question: How does adjusting the pH affect the stability of Vitamin C in my Ester-C® solution?

  • Answer: The stability of ascorbic acid is highly dependent on pH.[[“]] Generally, it is more stable in acidic conditions and degradation accelerates at neutral to alkaline pH.[[“]][4][5] While Ester-C® is formulated to be pH neutral (around 7.0), further significant adjustments, especially towards a more alkaline pH, can increase the rate of oxidation.[5][6] The degradation of ascorbic acid can be accelerated by the presence of oxygen and metal ions like iron and copper.[4][6]

Issue 3: My cells are not responding as expected after treatment with a pH-adjusted Ester-C® solution.

  • Question: Could the pH adjustment of my Ester-C® solution be affecting my experimental results in cell culture?

  • Answer: Yes, improper pH can significantly impact cellular health and the outcome of your experiment. Most cell culture media are buffered to a physiological pH (typically 7.2-7.4). A significant deviation from this range can induce cellular stress, alter protein function, and affect the uptake of nutrients and compounds like ascorbate. It's also important to note that many standard cell culture setups are deficient in ascorbate, so its addition can restore more physiologically relevant conditions.[7]

Frequently Asked Questions (FAQs)

Q1: What is Ester-C® and how does it differ from standard ascorbic acid? A1: Ester-C® is a patented form of Vitamin C, primarily composed of calcium ascorbate.[8] Unlike ascorbic acid, which is acidic, Ester-C® is pH neutral, making it gentler on the digestive system.[8][9] It also contains naturally occurring Vitamin C metabolites, such as calcium threonate, which may enhance its uptake and retention in cells.[9]

Q2: What is the typical pH of an Ester-C® solution? A2: An aqueous solution of Ester-C® is typically pH neutral, with a pH of approximately 7.0.[8]

Q3: What should I use to adjust the pH of my Ester-C® solution? A3: For sensitive experiments like cell culture, it is recommended to use sterile, dilute solutions of hydrochloric acid (HCl) to lower the pH or sodium hydroxide (B78521) (NaOH) to raise the pH.[10] These adjustments should be made gradually while monitoring the pH.

Q4: How can I sterilize my pH-adjusted Ester-C® solution for cell culture? A4: After preparing and adjusting the pH of your Ester-C® solution, it should be filter-sterilized using a 0.22 µm syringe filter to ensure it is free of microbial contamination before being added to your sterile culture media.[11]

Quantitative Data Summary

Table 1: pH and Stability of Ascorbic Acid Solutions

pH RangeStability of Ascorbic AcidKey Considerations
< 4.0 Generally more stableOptimal for long-term storage of stock solutions.[6]
4.0 - 6.0 Relatively stableA balance between stability and physiological relevance.[4]
> 6.0 Increased rate of oxidationMore susceptible to degradation, especially in the presence of oxygen and metal ions.[5][6]

Table 2: Recommended Buffers for Biological Experiments

BufferBuffering RangeNotes
Phosphate-Buffered Saline (PBS) 7.2 - 7.6Commonly used for cell culture applications. Be cautious of phosphate (B84403) reacting with high concentrations of calcium.
HEPES 6.8 - 8.2A zwitterionic buffer often used in cell culture for its stability.
MES 5.5 - 6.7Useful for experiments requiring a more acidic pH.
Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Ester-C® Stock Solution

  • Dissolution: Weigh the desired amount of Ester-C® powder and dissolve it in high-purity, sterile water (e.g., cell culture grade water) to create a stock solution (e.g., 100 mM). Mix gently until fully dissolved.

  • pH Measurement: Calibrate a pH meter according to the manufacturer's instructions.[10] Aseptically transfer a small aliquot of the Ester-C® solution to a sterile tube for pH measurement.

  • pH Adjustment:

    • To decrease the pH, add small increments of sterile 0.1 N HCl.

    • To increase the pH, add small increments of sterile 0.1 N NaOH.[10]

    • Gently mix and measure the pH after each addition until the target pH is reached.

  • Sterilization: Filter the final pH-adjusted solution through a 0.22 µm sterile syringe filter into a sterile container.[11]

  • Storage: Store the solution at 2-8°C, protected from light. For long-term storage, consider making single-use aliquots and storing them at -20°C or -80°C.

Protocol 2: Addition of pH-Adjusted Ester-C® to Cell Culture Media

  • Pre-warm Media: Warm the required volume of cell culture medium to 37°C in a water bath.

  • Dilution: Thaw your sterile, pH-adjusted Ester-C® stock solution. Perform a serial dilution of the stock solution directly into the pre-warmed media to achieve the desired final concentration.

  • Mixing: Mix gently by swirling the flask or pipetting up and down. Avoid vigorous vortexing.

  • Immediate Use: Use the freshly prepared medium for your experiment immediately to ensure the stability and efficacy of the Ester-C®.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_adjust pH Adjustment cluster_final Final Steps start Weigh Ester-C® Powder dissolve Dissolve in Sterile Water start->dissolve stock 100 mM Stock Solution dissolve->stock measure Measure pH stock->measure adjust Adjust with 0.1N HCl / NaOH measure->adjust target Target pH Reached? adjust->target target->measure No sterilize 0.22 µm Filter Sterilization target->sterilize Yes aliquot Aliquot & Store at -20°C sterilize->aliquot use Add to Pre-warmed Media aliquot->use

Caption: Workflow for preparing a pH-adjusted Ester-C® solution.

troubleshooting_tree start Issue: Solution is Cloudy/ Precipitated q1 Was the solution added to serum-free media? start->q1 a1 Potential reaction with media components (e.g., sulfates). Consider component addition order. q1->a1 Yes q2 Is the Ester-C® concentration high? q1->q2 No a2 Risk of calcium oxalate precipitation. Lower the concentration. q2->a2 Yes q3 Were there significant temperature changes? q2->q3 No a3 Avoid repeated freeze-thaw cycles. Ensure gradual warming. q3->a3 Yes end_node Consult further literature or technical support. q3->end_node No

Caption: Troubleshooting decision tree for precipitation issues.

signaling_pathway cluster_env Extracellular Environment cluster_cell Cell ester_c Ester-C® (pH 7.4) receptor Cellular Uptake ester_c->receptor improper_ph Ester-C® (pH > 8.0) (Oxidized) improper_ph->receptor Reduced Uptake/ Efficacy antioxidant Antioxidant Defense receptor->antioxidant ros ROS pathway Signaling Pathway (e.g., NF-κB) ros->pathway Activates antioxidant->ros Scavenges response Cellular Response pathway->response

Caption: Impact of pH on a hypothetical cellular signaling pathway.

References

Technical Support Center: Ester-C Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ester-C in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of Ester-C for common laboratory animal models?

A1: While specific-dose response studies for Ester-C in many animal models are not extensively published, a common approach is to use dosages equivalent to ascorbic acid due to their similar metabolic pathways. Dosage adjustments should always be made based on the specific research question, the animal's health status, and experimental endpoints. It is crucial to start with a lower dose and escalate as needed, while closely monitoring the animals.

Data Presentation: Recommended Starting Dosages of Vitamin C (as Ascorbic Acid) in Various Animal Models

Animal ModelRoute of AdministrationRecommended Dosage Range (mg/kg/day)Key Considerations
Mouse Oral (gavage, drinking water), Intraperitoneal (IP)100 - 1500Mice can synthesize their own Vitamin C; high doses are often used to study the pharmacological effects.[1][2][3]
Rat Oral (gavage), Intraperitoneal (IP)100 - 1000Similar to mice, rats are able to synthesize Vitamin C.[3]
Guinea Pig Oral (diet, gavage, drinking water)10 - 50Guinea pigs, like humans, cannot synthesize Vitamin C and require it in their diet.[4][5][6] For deficient states, doses up to 100 mg/kg may be needed.[6]
Non-human Primate Oral (diet, gavage)3 - 6Essential nutrient for primates to prevent scurvy.[7]
Dog Oral, Intravenous (IV)15 - 50 (Oral), 1500 - 3000 (IV)Dogs can synthesize Vitamin C, but supplementation is common.[8][9] Pharmacokinetic studies have shown no significant difference between Ester-C and ascorbic acid in dogs.[8]

Q2: How do I convert a human equivalent dose (HED) of Ester-C to a dose for my animal model?

A2: Dose conversion between species is most accurately performed using Body Surface Area (BSA) calculations rather than simple weight-based conversions. The FDA provides guidance on this with the following formula:

Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)

The Km factor is a conversion factor for each species.

Data Presentation: Km Factors for HED to Animal Dose Conversion

SpeciesBody Weight (kg)Km Factor
Human 6037
Mouse 0.023
Rat 0.156
Guinea Pig 0.48
Rabbit 1.812
Dog 1020
Non-human Primate 312

Troubleshooting Guides

Issue 1: High variability in plasma Ester-C levels between animals in the same group.

  • Potential Cause: Inconsistent oral gavage technique.

    • Solution: Ensure all personnel are thoroughly trained on proper oral gavage procedures. The gavage needle should be measured to the correct length (from the corner of the mouth to the last rib) to ensure direct delivery to the stomach.[10][11][12] Administer the solution slowly and consistently.[10]

  • Potential Cause: Food in the stomach affecting absorption.

    • Solution: Fast animals for a consistent period before dosing. The presence of food can significantly alter the rate and extent of absorption.

  • Potential Cause: Instability of Ester-C in the vehicle.

    • Solution: Prepare fresh dosing solutions daily. If administered in drinking water, replace the water daily as Vitamin C can degrade with exposure to light and air.

  • Potential Cause: Physiological differences between animals.

    • Solution: Use animals of the same strain, age, and sex to minimize physiological variability.[13]

Issue 2: Unexpected adverse effects or signs of toxicity.

  • Potential Cause: Dosage is too high.

    • Solution: Immediately reduce the dosage or temporarily halt administration. While Vitamin C is generally considered safe, very high doses can cause gastrointestinal upset.[7] Review the literature for any reported toxicities in your specific animal model and adjust the dose accordingly.

  • Potential Cause: Irritation from the administration route.

    • Solution: For intraperitoneal injections, ensure the solution is sterile, isotonic, and at a neutral pH to avoid peritonitis.[14] For oral gavage, ensure the gavage needle is not causing esophageal trauma.[15]

Experimental Protocols

Protocol 1: Oral Gavage Administration of Ester-C in Rodents

  • Animal Restraint: Properly restrain the mouse or rat to immobilize the head and straighten the esophagus.

  • Gavage Needle Measurement: Measure the gavage needle from the corner of the animal's mouth to the last rib to determine the correct insertion depth.[10][11]

  • Preparation of Ester-C Solution: Dissolve the required dose of Ester-C in a suitable vehicle (e.g., sterile water, saline). Ensure the solution is homogenous.

  • Administration: Gently insert the gavage needle into the esophagus to the pre-measured depth. Administer the solution slowly to prevent regurgitation and aspiration.[10] The maximum recommended volume for oral gavage is typically 10 ml/kg for mice and rats.[11][12]

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing.

Diagram: Experimental Workflow for Oral Gavage

oral_gavage_workflow Oral Gavage Workflow prep Prepare Ester-C Solution restrain Restrain Animal prep->restrain measure Measure Gavage Needle restrain->measure administer Administer Solution measure->administer monitor Monitor Animal administer->monitor

Caption: Workflow for oral administration of Ester-C.

Protocol 2: Intraperitoneal (IP) Injection of Ester-C in Mice

  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: Locate the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[16]

  • Preparation of Ester-C Solution: Dissolve Ester-C in a sterile, isotonic vehicle.

  • Injection: Insert a 25-27 gauge needle at a 30-40 degree angle into the peritoneal cavity.[17] Aspirate to ensure no fluid is drawn back, then inject the solution. The maximum recommended volume is typically less than 10 ml/kg.[17]

  • Post-Injection Monitoring: Observe the animal for any signs of pain or distress at the injection site.

Diagram: Logic for IP Injection Site Selection

ip_injection_logic IP Injection Site Selection start Select Injection Site abdomen Expose Abdomen start->abdomen quadrant Identify Lower Quadrants abdomen->quadrant right_quadrant Choose Lower Right Quadrant quadrant->right_quadrant left_quadrant Avoid Lower Left Quadrant quadrant->left_quadrant reason_right Minimizes risk of puncturing cecum right_quadrant->reason_right reason_left Cecum is located here left_quadrant->reason_left

Caption: Logic for selecting the correct IP injection site.

Protocol 3: Measurement of Vitamin C in Plasma

  • Blood Collection: Collect blood samples into tubes containing an anticoagulant (e.g., heparin).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.[18]

  • Stabilization: Immediately mix the plasma with a stabilizing agent like dithioerythritol (B556865) and freeze at -80°C until analysis.[18]

  • Analysis: Thaw the samples and analyze for Vitamin C content using High-Performance Liquid Chromatography (HPLC).[18][19]

Signaling Pathways

Ester-C, as a source of Vitamin C, can influence various cellular signaling pathways, primarily due to its antioxidant properties. Two key pathways that are often investigated are the NF-κB and MAPK pathways, which are central to inflammation and cellular stress responses.

Diagram: Influence of Vitamin C on NF-κB and MAPK Signaling Pathways

signaling_pathways Vitamin C's Influence on Signaling cluster_ros Oxidative Stress cluster_outcomes Cellular Responses ROS Reactive Oxygen Species (ROS) NFkB NF-κB Pathway ROS->NFkB Activates MAPK MAPK Pathway ROS->MAPK Activates Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Proliferation Cell Proliferation MAPK->Proliferation VitaminC Vitamin C (Ester-C) VitaminC->ROS Inhibits

Caption: Vitamin C modulates NF-κB and MAPK pathways.

Vitamin C has been shown to inhibit the activation of NF-κB, a key regulator of inflammation.[20][21][22] It can also modulate the MAPK signaling pathway, which is involved in cellular processes like proliferation and apoptosis.[23][24][25][26] The antioxidant properties of Vitamin C can reduce reactive oxygen species (ROS), which are known activators of these pathways.

References

Technical Support Center: Ester-C® Supplementation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with Ester-C® supplementation studies.

Frequently Asked Questions (FAQs)

Q1: Why do studies on the bioavailability of Ester-C® versus ascorbic acid show conflicting results?

A1: Inconsistent findings in bioavailability studies comparing Ester-C® and ascorbic acid can be attributed to several factors:

  • Different Measurement Compartments: Some studies focus on plasma vitamin C levels, while others analyze leukocyte vitamin C concentrations. Studies have shown that while plasma levels of vitamin C may not differ significantly between Ester-C® and ascorbic acid, leukocyte concentrations, which are considered more indicative of tissue stores, may be higher and retained for longer with Ester-C® supplementation.[1][2][3][4][5]

  • Variability in Study Design: Differences in study design, such as the duration of supplementation, dosage, and the characteristics of the study population (e.g., smokers vs. non-smokers, individuals with low vs. adequate vitamin C status), can significantly impact the results.

  • Timing of Measurements: The time points at which blood samples are taken post-supplementation can influence the observed pharmacokinetic parameters. Studies with more frequent or later time points may capture differences in absorption and retention that shorter studies might miss.[1][3][4][5]

  • Analytical Methods: While High-Performance Liquid Chromatography (HPLC) is the standard for measuring vitamin C, variations in sample handling, processing, and the specific HPLC protocol can introduce variability in the results.

Q2: What is the proposed mechanism for the potentially enhanced bioavailability of Ester-C®?

A2: The proposed mechanism for the enhanced bioavailability and retention of Ester-C® is attributed to the presence of calcium and naturally occurring vitamin C metabolites, particularly L-threonate. It is hypothesized that these metabolites may facilitate the absorption and cellular uptake of vitamin C.

Q3: Is there a difference in gastrointestinal tolerance between Ester-C® and ascorbic acid?

A3: Yes, studies have indicated that Ester-C®, which is a non-acidic (neutral pH) form of vitamin C, is better tolerated than ascorbic acid, especially in individuals sensitive to acidic foods. Supplementation with ascorbic acid has been associated with a higher incidence of epigastric side effects such as abdominal pain and diarrhea.[6]

Troubleshooting Guides

Issue: No significant difference observed in plasma vitamin C levels between Ester-C® and ascorbic acid groups.

Troubleshooting Steps:

  • Assess Leukocyte Vitamin C Levels: Plasma vitamin C reflects recent intake, while leukocyte vitamin C is a better indicator of tissue stores and immune function. Consider measuring vitamin C concentrations in isolated leukocytes (e.g., peripheral blood mononuclear cells - PBMCs) to assess for potential differences in cellular uptake and retention.[1][2][3][4][5]

  • Extend the Sampling Duration: Differences in retention may only become apparent at later time points. Ensure your blood sampling schedule extends to at least 24 hours post-ingestion to capture the full pharmacokinetic profile.[1][3][4][5]

  • Evaluate Baseline Vitamin C Status: The baseline vitamin C status of your study participants can influence the magnitude of change observed after supplementation. Stratifying your analysis based on baseline levels may reveal significant differences in individuals with lower initial vitamin C status.

  • Standardize Dietary Intake: Instruct participants to follow a diet low in vitamin C for a period before and during the study to minimize dietary confounding factors.

Issue: High variability in gastrointestinal side effect reporting.

Troubleshooting Steps:

  • Utilize a Standardized Questionnaire: Employ a validated tool like the Gastrointestinal Symptom Rating Scale (GSRS) to systematically and quantitatively assess gastrointestinal symptoms. This provides a more objective measure than open-ended questioning.

  • Screen for Acid Sensitivity: If the aim is to assess differences in tolerance, consider recruiting a cohort of individuals with a known sensitivity to acidic foods, as this is where the differences between the two forms of vitamin C are most pronounced.[6]

  • Control for Diet: Ensure that the meals provided during the study are standardized and do not contain other potential gastrointestinal irritants.

Data Presentation

Table 1: Pharmacokinetic Parameters of Plasma Vitamin C after a Single 1000 mg Dose

ParameterEster-C® (Mean ± SD)Ascorbic Acid (Mean ± SD)Placebo (Mean ± SD)P-value (Ester-C® vs. Ascorbic Acid)
Cmax (µg/mL) 7.73 ± 3.126.37 ± 2.261.83 ± 2.070.039[1][3][4]
Tmax (h) No significant differenceNo significant differenceNo significant difference-
AUC0-24h (µg·h/mL) 85.01 ± 42.3973.15 ± 40.68-5.01 ± 49.47Not significant[1][3][4]

Data from Mitmesser et al., 2016. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC0-24h: Area under the plasma concentration-time curve from 0 to 24 hours.

Table 2: Leukocyte Vitamin C Concentration Changes

Time PointPercent Change from Baseline (Ester-C®)Percent Change from Baseline (Ascorbic Acid)P-value (Ester-C® vs. Ascorbic Acid)
8 hours IncreasedNo significant change0.028[1][3][4]
24 hours IncreasedNo significant change0.034[1][3][4]

Data from Mitmesser et al., 2016.

Experimental Protocols

Protocol 1: Bioavailability Assessment of Ester-C® vs. Ascorbic Acid
  • Study Design: Randomized, double-blind, placebo-controlled, crossover trial.

  • Participants: Healthy, non-smoking adults (e.g., 18-60 years old). Participants should follow a vitamin C-restricted diet for a washout period (e.g., 7 days) before each treatment arm.

  • Intervention: Single oral dose of 1000 mg of vitamin C from either Ester-C®, ascorbic acid, or a placebo.

  • Blood Sampling: Venous blood samples are collected in sodium heparin tubes at baseline (0 hours) and at 2, 4, 8, and 24 hours post-ingestion.

  • Sample Processing:

    • Plasma: Centrifuge blood at 4°C to separate plasma. Stabilize plasma by adding an equal volume of 10% meta-phosphoric acid with 2 mM EDTA. Store at -40°C or below until analysis.

    • Leukocytes: Isolate the buffy coat layer after centrifugation. Store at -40°C until analysis.

  • Analysis: Determine vitamin C concentrations in plasma and leukocytes using a validated HPLC method with UV detection.

  • Pharmacokinetic Analysis: Calculate Cmax, Tmax, and AUC0-24h from the plasma concentration-time data.

Protocol 2: Assessment of Gastrointestinal Tolerance
  • Study Design: Randomized, double-blind, crossover trial.

  • Participants: Healthy volunteers, particularly those with self-reported sensitivity to acidic foods.

  • Intervention: Daily supplementation with 1000 mg of vitamin C from either Ester-C® or ascorbic acid for a set period (e.g., 3-10 days).

  • Data Collection: Participants complete the Gastrointestinal Symptom Rating Scale (GSRS) daily to record the incidence and severity of epigastric adverse effects.

  • Analysis: Compare the total GSRS scores and scores for individual symptoms (e.g., abdominal pain, diarrhea) between the two supplementation groups.

Mandatory Visualization

Vitamin_C_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Bloodstream Ascorbic Acid Ascorbic Acid SVCT1 SVCT1 Ascorbic Acid->SVCT1 Active Transport (Sodium-Dependent) Dehydroascorbic Acid (DHA) Dehydroascorbic Acid (DHA) GLUTs GLUTs Dehydroascorbic Acid (DHA)->GLUTs Facilitated Diffusion Ascorbate Ascorbate SVCT1->Ascorbate DHA_internal DHA GLUTs->DHA_internal Ascorbate_blood Ascorbate Ascorbate->Ascorbate_blood Transport out of cell Reduction Reduction (e.g., via Glutathione) DHA_internal->Reduction Ascorbate_internal Ascorbate Reduction->Ascorbate_internal Ascorbate_internal->Ascorbate_blood Transport out of cell

Caption: Vitamin C absorption pathway in the intestine.

Experimental_Workflow_Bioavailability Recruitment Recruit Healthy Volunteers (Non-smoking, 18-60 years) Washout 7-Day Low Vitamin C Diet (Washout Period) Recruitment->Washout Randomization Randomized, Double-Blind Crossover Assignment Washout->Randomization Supplementation Administer Single Dose: - Ester-C® (1000 mg) - Ascorbic Acid (1000 mg) - Placebo Randomization->Supplementation Blood_Sampling Collect Blood Samples at 0, 2, 4, 8, 24 hours Supplementation->Blood_Sampling Processing Separate Plasma and Leukocytes Blood_Sampling->Processing Analysis Measure Vitamin C by HPLC Processing->Analysis Data_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->Data_Analysis

Caption: Experimental workflow for a bioavailability study.

Troubleshooting_Logic Start Inconsistent Bioavailability Results Check_Compartment Which compartment was measured? Start->Check_Compartment Plasma Plasma Only Check_Compartment->Plasma Leukocytes Leukocytes Measured Check_Compartment->Leukocytes Action_Measure_Leukocytes Action: Measure leukocyte vitamin C to assess tissue retention. Plasma->Action_Measure_Leukocytes Check_Timepoints Were late time points (e.g., 24h) included? Leukocytes->Check_Timepoints No_Late_Timepoints No Check_Timepoints->No_Late_Timepoints Yes_Late_Timepoints Yes Check_Timepoints->Yes_Late_Timepoints Action_Extend_Sampling Action: Extend sampling duration to capture retention phase. No_Late_Timepoints->Action_Extend_Sampling Consider_Other_Factors Consider other factors: - Baseline vitamin C status - Subject demographics - Analytical variability Yes_Late_Timepoints->Consider_Other_Factors

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Controlling for the Calcium Component of Ester-C®

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the calcium component of Ester-C® in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Ester-C® and what is its chemical composition?

A1: Ester-C® is a patented form of vitamin C that is chemically known as calcium ascorbate-threonate. It is produced by buffering L-ascorbic acid with calcium, resulting in a pH-neutral compound.[1] Its primary components are calcium ascorbate (B8700270) and naturally occurring vitamin C metabolites, including dehydroascorbate, calcium threonate, lyxonate, and xylonate.

Q2: Why is the calcium in Ester-C® a concern for my experiments?

A2: Calcium is a ubiquitous second messenger involved in a vast array of cellular signaling pathways, including cell proliferation, apoptosis, and neurotransmission. The introduction of additional calcium from Ester-C® can lead to off-target effects, confounding experimental results and leading to misinterpretation of data.

Q3: How much calcium is present in commercial Ester-C® products?

A3: The calcium content in Ester-C® products can vary. It is crucial to refer to the supplement facts on the product label for the precise amount. Below is a summary of the calcium content in some commercially available Ester-C® formulations.

Data Presentation: Calcium Content in Commercial Ester-C® Products

Product NameServing SizeVitamin C (as Calcium Ascorbate) per ServingCalcium (as Calcium Ascorbate) per Serving
SFI Health, Ester-C®[2]1 Capsule500 mg55 mg
American Health Ester-C® Powder with Citrus Bioflavonoids[3]⅔ teaspoon (3g)Not Specified240 mg
iHerb, Ester-C® with Citrus Bioflavonoids, 1,000 mg[4]1 Vegetarian Tablet1,000 mg110 mg
Professional Supplement Center, Ester-C 1000 Mg Tablets[5]1 Vegetarian Tablet1,000 mg110 mg
American Health Ester-C® with D3 Bone & Immune Complex[6]1 Tablet1,000 mg111 mg
Vitacost, American Health Ester-C with Citrus Bioflavonoids -- 1000 mg[7]1 Capsule1,000 mg108 mg
Walmart, Ester-C Vitamin C, Immune Support Tablets, 1000 Mg[8]1 Tablet1,000 mgNot Specified
Sisu, Ester-C® 1000mg Tablets[9]1 Tablet1,000 mg125 mg
Solgar, Ester-C® Plus 1000 mg Vitamin C Capsules[10]1 Tablet1,000 mg100 mg

Troubleshooting Guides

Issue 1: Unintended activation of calcium-dependent signaling pathways.

Symptoms:

  • Unexpected changes in cell proliferation, differentiation, or apoptosis.

  • Activation of downstream targets of calcium signaling (e.g., calmodulin, protein kinases).

  • Alterations in gene expression related to calcium-responsive elements.

Troubleshooting Workflow:

G Troubleshooting Calcium-Dependent Signaling A Unexpected Signaling Activation B Control Experiment: Ascorbic Acid vs. Ester-C A->B Hypothesize Calcium Interference C Isolate Calcium Effect: Use Calcium-Free Ascorbic Acid B->C Confirm Calcium is the Cause D Chelate Calcium: Add EGTA to Ester-C Solution B->D Mitigate Calcium Effect F Analyze Downstream Targets: Western Blot, qPCR C->F E Quantify Intracellular Calcium: Use Fluorescent Indicators D->E E->F

Caption: Troubleshooting workflow for unintended signaling.

Detailed Steps:

  • Run Parallel Controls: In your experimental setup, include a control group treated with a molar equivalent of standard ascorbic acid (which lacks calcium) alongside your Ester-C® group. This will help differentiate the effects of ascorbate from those of calcium.

  • Chelate the Calcium: Utilize a calcium-specific chelator like EGTA to sequester the calcium ions in your Ester-C® solution before adding it to your experimental system. Refer to the experimental protocols below for detailed instructions.

  • Create a "Calcium-Free" Ester-C® Control: Prepare a solution of Ester-C® and selectively remove the calcium. This can be achieved through methods like precipitation or ion-exchange chromatography. This "calcium-free" solution can then be used as a more direct control.

  • Measure Intracellular Calcium Levels: Use calcium-sensitive fluorescent dyes (e.g., Fura-2, Indo-1) to directly measure changes in intracellular calcium concentration upon treatment with Ester-C®.

Issue 2: Interference in fluorescence-based assays.

Symptoms:

  • High background fluorescence.

  • Inconsistent or noisy readings in assays using fluorescent reporters.

  • Quenching of the fluorescent signal.

Troubleshooting Workflow:

G Troubleshooting Fluorescence Assay Interference A Fluorescence Assay Anomaly B Run Blank with Ester-C Alone A->B C Is Autofluorescence Present? B->C High Signal D Is Signal Quenched? B->D Low Signal E Change Fluorophore: Use a Red-Shifted Dye C->E G Control for Calcium: Use Chelation or Calcium-Free Control C->G F Optimize Assay Conditions: Adjust pH, Buffer D->F D->G

Caption: Troubleshooting workflow for fluorescence assays.

Detailed Steps:

  • Run a Blank: Prepare a sample containing only your assay buffer and Ester-C® at the experimental concentration. Measure the fluorescence to determine if Ester-C® itself is autofluorescent at your assay's excitation and emission wavelengths.

  • Assess for Quenching: Prepare a sample with your fluorescent dye and add increasing concentrations of Ester-C®. A dose-dependent decrease in fluorescence indicates quenching.

  • Switch Fluorophores: If interference is observed, consider using a fluorescent dye with a different excitation and emission spectrum that does not overlap with any potential autofluorescence from Ester-C®. Red-shifted dyes are often a good alternative.

  • Control for the Calcium Component: As the calcium in Ester-C® can sometimes contribute to fluorescence artifacts, repeat the assay using a calcium-free ascorbic acid control or by chelating the calcium in your Ester-C® solution with EGTA.

Experimental Protocols

Protocol 1: Preparation of a Calcium-Chelated Ester-C® Solution for Cell Culture

Objective: To prepare a solution of Ester-C® where the calcium component is sequestered by the chelating agent EGTA, making it biologically unavailable.

Materials:

  • Ester-C® powder or tablets

  • EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)

  • Sterile, deionized water

  • pH meter

  • Sterile filter (0.22 µm)

Methodology:

  • Calculate the Molar Amount of Calcium: Determine the molar amount of calcium in your desired concentration of Ester-C®. For example, a 1000 mg tablet of Ester-C® containing 110 mg of calcium (as calcium ascorbate) has approximately 2.74 mmol of calcium.

  • Prepare EGTA Stock Solution: Prepare a 100 mM stock solution of EGTA in sterile, deionized water. Adjust the pH to 7.4 with NaOH.

  • Chelate the Calcium: Add a 1:1 molar ratio of EGTA to your Ester-C® solution. For the example above, you would add 27.4 mL of the 100 mM EGTA stock solution.

  • Incubate: Gently mix the solution and incubate at room temperature for 30 minutes to allow for complete chelation.

  • Sterile Filter: Filter the final solution through a 0.22 µm sterile filter before adding it to your cell culture medium.

Protocol 2: Preparation of a Calcium-Free Ascorbic Acid Control

Objective: To create a control solution containing the ascorbate and other metabolites from Ester-C® but without the calcium.

Materials:

  • Ester-C® solution (prepared as in Protocol 1, step 1)

  • Saturated solution of sodium oxalate (B1200264)

  • Centrifuge

  • Sterile filter (0.22 µm)

Methodology:

  • Precipitate Calcium: To your Ester-C® solution, slowly add a saturated solution of sodium oxalate dropwise while stirring. Calcium oxalate will precipitate out of the solution.

  • Centrifuge: Centrifuge the solution at 10,000 x g for 15 minutes to pellet the calcium oxalate precipitate.

  • Collect Supernatant: Carefully collect the supernatant, which contains the ascorbate and other metabolites.

  • Sterile Filter: Filter the supernatant through a 0.22 µm sterile filter. This solution can now be used as a calcium-free control.

Protocol 3: Quantification of Intracellular Calcium Influx

Objective: To measure changes in intracellular calcium levels in response to Ester-C® treatment using a fluorescent calcium indicator.

Materials:

  • Cells of interest

  • Fura-2 AM or Indo-1 AM fluorescent dye

  • Pluronic F-127

  • Calcium-free Krebs-Ringer buffer

  • Fluorescence microscope or plate reader

Methodology:

  • Cell Preparation: Plate your cells on a suitable culture vessel (e.g., glass-bottom dish) and allow them to adhere.

  • Dye Loading: Prepare a loading buffer containing 2-5 µM Fura-2 AM or Indo-1 AM and 0.02% Pluronic F-127 in calcium-free Krebs-Ringer buffer.

  • Incubation: Remove the culture medium from the cells and add the loading buffer. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with calcium-free Krebs-Ringer buffer to remove excess dye.

  • Image Acquisition: Acquire baseline fluorescence images or readings.

  • Stimulation: Add your Ester-C® solution (and appropriate controls) to the cells and immediately begin acquiring images or readings at regular intervals to capture the calcium transient.

  • Data Analysis: Analyze the change in fluorescence intensity over time to quantify the intracellular calcium influx.

Mandatory Visualizations

Signaling Pathway: Calcium-Dependent Activation of Protein Kinase C

G Calcium-Dependent PKC Activation EsterC Ester-C Ca2_in Increased Intracellular [Ca2+] EsterC->Ca2_in PKC Protein Kinase C (PKC) Ca2_in->PKC Binds to C2 domain DAG Diacylglycerol (DAG) DAG->PKC Binds to C1 domain Substrate Substrate Protein PKC->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellResponse Cellular Response PhosphoSubstrate->CellResponse

Caption: Simplified pathway of PKC activation by calcium.

Experimental Workflow: Calcium Chelation Protocol

G Calcium Chelation Workflow Start Start: Prepare Ester-C Solution CalcCa Calculate Molar Amount of Calcium Start->CalcCa PrepEGTA Prepare EGTA Stock Solution CalcCa->PrepEGTA Mix Mix Ester-C and EGTA (1:1 Molar Ratio) PrepEGTA->Mix Incubate Incubate for 30 min at RT Mix->Incubate Filter Sterile Filter (0.22 µm) Incubate->Filter End End: Calcium-Chelated Ester-C Filter->End

Caption: Workflow for preparing calcium-chelated Ester-C.

Logical Relationship: Decision Tree for Control Selection

G Control Selection Decision Tree A Is Calcium a Potential Confounder? B Use Standard Ascorbic Acid Control A->B No C Need to Isolate Ascorbate Metabolite Effects? A->C Yes D Use Calcium-Chelated Ester-C C->D No E Use Calcium-Free Ester-C Control C->E Yes

Caption: Decision tree for selecting appropriate controls.

References

Technical Support Center: Addressing Variability in Ester-C® Bioavailability Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and understanding the nuances of Ester-C® bioavailability studies. The following guides and frequently asked questions (FAQs) address common issues and sources of variability encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Ester-C® and how does it differ from standard ascorbic acid?

A1: Ester-C® is a patented formulation of vitamin C that primarily contains calcium ascorbate, along with small amounts of vitamin C metabolites such as dehydroascorbate, calcium threonate, xylonate, and lyxonate.[1][2] Unlike standard ascorbic acid, Ester-C® is non-acidic (pH neutral), which may make it gentler on the stomach.[3] The key difference lies in the presence of these metabolites, which are suggested to facilitate the absorption and enhance the retention of vitamin C in the body.[2]

Q2: Why do some studies show no difference in plasma vitamin C levels between Ester-C® and ascorbic acid, while others suggest enhanced bioavailability?

A2: This is a critical point of variability in the research. Many studies have found no significant differences in plasma vitamin C concentrations or urinary excretion between Ester-C® and ascorbic acid.[1][4] However, other research indicates that while plasma levels may be similar, Ester-C® leads to significantly higher and longer-lasting concentrations of vitamin C within leukocytes (white blood cells).[1][2][5][6] This suggests that plasma levels may reflect recent intake, while leukocyte levels could be a better indicator of tissue stores and immune cell function.[2][6]

Q3: What is the proposed mechanism for the enhanced leukocyte uptake of vitamin C from Ester-C®?

A3: The prevailing hypothesis is that the vitamin C metabolites in Ester-C®, particularly L-threonate, play a role in enhancing the cellular uptake of vitamin C.[2][7] It is suggested that threonate may stimulate the transport of ascorbic acid into cells.[1][2] Leukocytes accumulate vitamin C via specific transporters, namely sodium-dependent vitamin C transporters (SVCTs) and glucose transporters (GLUTs), the latter of which transport the oxidized form of vitamin C, dehydroascorbic acid.[5][8] The metabolites in Ester-C® may influence the efficiency of these transport mechanisms.

Q4: What are the key factors that can introduce variability into vitamin C bioavailability studies?

A4: Several factors can contribute to variability in study outcomes, including:

  • Subject-specific factors: Baseline vitamin C status, genetics, age, sex, body weight, and overall health can all influence absorption and metabolism.[9][10]

  • Dosage and Formulation: The dose of vitamin C administered and the specific formulation (e.g., immediate-release vs. slow-release, presence of bioflavonoids) can affect bioavailability.[11]

  • Analytical Methods: The choice of analytical method and the sample handling procedures are critical for obtaining accurate and reproducible results.[12][13]

  • Study Design: The design of the study, including whether it is a pharmacokinetic or steady-state trial, can influence the observed outcomes.[14]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected plasma vitamin C concentrations.

  • Possible Cause 1: Sample Handling and Stability.

    • Troubleshooting: Ascorbic acid is highly susceptible to oxidation. Ensure that blood samples are processed promptly. Use stabilizing agents like metaphosphoric acid in plasma samples to prevent degradation.[3] Store stabilized samples at -80°C until analysis.

  • Possible Cause 2: Analytical Method Variability.

    • Troubleshooting: High-Performance Liquid Chromatography (HPLC) is the gold standard for vitamin C analysis.[14] Validate your HPLC method for linearity, precision, and accuracy. Ensure proper mobile phase preparation and column equilibration. Refer to established HPLC troubleshooting guides for issues like peak tailing, ghost peaks, or retention time drift.[15][16]

  • Possible Cause 3: Subject Variability.

    • Troubleshooting: Ensure that subjects have a sufficient washout period before the study to standardize baseline vitamin C levels.[5] Consider stratifying subjects based on factors like age, sex, and BMI to reduce inter-individual variability.

Issue 2: Difficulty in measuring leukocyte vitamin C levels accurately.

  • Possible Cause 1: Inefficient Leukocyte Isolation.

    • Troubleshooting: The method for isolating leukocytes from whole blood is crucial. Ensure a clean separation to avoid contamination with other blood components. Use a validated protocol for leukocyte isolation and count the cells to normalize the vitamin C concentration.

  • Possible Cause 2: Cell Lysis and Extraction.

    • Troubleshooting: Complete cell lysis is necessary to release intracellular vitamin C. Use an appropriate lysis buffer and ensure thorough mixing. The extraction procedure should be optimized to maximize the recovery of ascorbic acid.

  • Possible Cause 3: Low Concentrations.

    • Troubleshooting: Leukocyte vitamin C concentrations are lower than plasma levels. Your analytical method must be sensitive enough to detect these concentrations accurately. Consider using a more sensitive detector or optimizing your sample preparation to concentrate the analyte.

Issue 3: Contradictory results when comparing your study to published literature.

  • Possible Cause 1: Differences in Experimental Protocols.

    • Troubleshooting: Carefully compare your methodology to the cited literature. Pay close attention to the dosage, timing of sample collection, and the specific form of Ester-C® or ascorbic acid used. Even small variations can lead to different outcomes.

  • Possible Cause 2: Different Subject Populations.

    • Troubleshooting: The characteristics of your study population may differ from those in published studies. Factors such as age, health status, and dietary habits can all influence vitamin C bioavailability.

  • Possible Cause 3: Statistical Power.

    • Troubleshooting: A small sample size may not have sufficient statistical power to detect significant differences. Conduct a power analysis to determine the appropriate sample size for your study.

Data Presentation

Table 1: Comparison of Plasma Vitamin C Bioavailability between Ester-C® and Ascorbic Acid

Study (Year)DosageKey Findings
Johnston and Luo (1994)500 mgNo significant differences in plasma vitamin C concentrations between Ester-C® and ascorbic acid.[14]
Mitmesser et al. (2016)1000 mgNo significant differences in plasma vitamin C concentrations between Ester-C® and ascorbic acid.[6]
Lee et al. (2018)500 mgThe bioavailability of Nutra-C® (a form of calcium ascorbate) was significantly greater (128%, p < 0.05) than synthetic Vitamin C in terms of serum ascorbic acid levels.[17]

Table 2: Comparison of Leukocyte Vitamin C Bioavailability between Ester-C® and Ascorbic Acid

Study (Year)DosageKey Findings
Mitmesser et al. (2016)1000 mgVitamin C levels in leukocytes were significantly higher at 8 and 24 hours post-ingestion of Ester-C® compared to ascorbic acid.[6]
Unpublished observations cited in Mitmesser et al. (2016)Not specifiedConsistent findings of increased leukocyte vitamin C concentrations with Ester-C® compared to ascorbic acid.

Experimental Protocols

Protocol 1: Measurement of Plasma and Leukocyte Vitamin C by HPLC

This protocol is a generalized guide based on common practices in the field. Researchers should validate the specific parameters for their own laboratory setup.

  • Blood Collection and Processing:

    • Collect venous blood into heparinized tubes.

    • Immediately place the tubes on ice.

    • For plasma: Centrifuge at 1,500 x g for 10 minutes at 4°C.

    • For leukocytes: Use a density gradient centrifugation method (e.g., using Ficoll-Paque) to isolate peripheral blood mononuclear cells (PBMCs).

  • Sample Stabilization:

    • To an aliquot of plasma or lysed leukocytes, add an equal volume of 10% metaphosphoric acid to precipitate proteins and stabilize the ascorbic acid.

    • Vortex and then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and store at -80°C until analysis.

  • HPLC Analysis:

    • System: A standard HPLC system with a UV detector is typically used.

    • Column: A reversed-phase C18 column is commonly employed.

    • Mobile Phase: An aqueous mobile phase with an acidic pH, such as a phosphate (B84403) or acetate (B1210297) buffer, is often used.

    • Detection: UV detection at approximately 245-254 nm.

    • Quantification: Create a standard curve with known concentrations of ascorbic acid to quantify the amount in the samples.

Mandatory Visualizations

Experimental_Workflow cluster_study_design Study Design cluster_sample_collection Sample Collection & Processing cluster_analysis Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Washout_Period Washout Period (Standardize Baseline) Subject_Recruitment->Washout_Period Randomization Randomization (Crossover Design) Washout_Period->Randomization Dosing Dosing (Ester-C® vs. Ascorbic Acid) Randomization->Dosing Blood_Draw Blood Draw (Multiple Time Points) Dosing->Blood_Draw Plasma_Separation Plasma Separation Blood_Draw->Plasma_Separation Leukocyte_Isolation Leukocyte Isolation Blood_Draw->Leukocyte_Isolation Stabilization Sample Stabilization (Metaphosphoric Acid) Plasma_Separation->Stabilization Leukocyte_Isolation->Stabilization HPLC_Analysis HPLC Analysis (Plasma & Leukocytes) Stabilization->HPLC_Analysis Data_Quantification Data Quantification (Standard Curve) HPLC_Analysis->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Signaling_Pathway cluster_ester_c Ester-C® Composition cluster_cell Leukocyte cluster_mechanism Proposed Mechanism EsterC Ester-C® CalciumAscorbate Calcium Ascorbate EsterC->CalciumAscorbate contains Metabolites Metabolites (e.g., Calcium Threonate) EsterC->Metabolites contains SVCT2 SVCT2 Transporter CalciumAscorbate->SVCT2 Transport of Ascorbic Acid Threonate_Effect Threonate potentially enhances transport Metabolites->Threonate_Effect Intracellular_AA Intracellular Ascorbic Acid SVCT2->Intracellular_AA GLUT GLUT Transporter GLUT->Intracellular_AA Transport of Dehydroascorbic Acid Threonate_Effect->SVCT2 Influences

References

Technical Support Center: Ester-C in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Ester-C® in experimental settings. Find answers to frequently asked questions and troubleshooting guidance for common laboratory issues.

Frequently Asked Questions (FAQs)

Q1: What is Ester-C®, and how does its composition differ from standard L-ascorbic acid?

A1: Ester-C® is a patented form of vitamin C, primarily composed of calcium ascorbate (B8700270).[1] Unlike L-ascorbic acid, which is acidic, Ester-C® is a pH-neutral (non-acidic) product.[1][2] It is produced through a water-based manufacturing process and contains naturally occurring vitamin C metabolites, most notably L-threonate.[1][3][4] The presence of these metabolites is suggested to facilitate the absorption and enhance the retention of vitamin C in the body.[3][5]

Q2: What are the stability characteristics of Ester-C® in solution compared to L-ascorbic acid?

A2: Ester-C®, as a form of calcium ascorbate, is generally more stable in solutions and formulations than L-ascorbic acid.[6] L-ascorbic acid is highly susceptible to oxidative degradation, which is accelerated by factors such as elevated temperature, light exposure, and the presence of oxygen and metal ions.[7][8] The degradation of ascorbic acid can follow both aerobic and anaerobic pathways, leading to various breakdown products, including dehydroascorbic acid (DHA), 2,3-diketogulonic acid, and furfural, which can cause browning.[8][9] While specific stability data for Ester-C® under various laboratory conditions is proprietary, its pH-neutral nature contributes to its enhanced stability profile.[1]

Q3: Can the calcium or threonate components of Ester-C® interact with other reagents in my experiment?

A3: Yes, the components of Ester-C® can potentially interact with other reagents.

  • Calcium: As a divalent cation, the calcium in calcium ascorbate can act as a chelating agent.[10] This is a critical consideration in experiments involving other metal ions or reagents sensitive to chelation. For instance, it could affect enzyme kinetics for metalloenzymes or interfere with assays that use metal-ion indicators.

  • L-threonate: L-threonate is a metabolite of ascorbic acid.[2][4] Studies have shown that L-threonate can stimulate the uptake of ascorbic acid in certain cell lines, such as human T-lymphoma cells.[11] This could be a confounding factor in cell culture experiments, potentially altering the intracellular concentration of vitamin C beyond expected levels.

Q4: How might Ester-C® interfere with common biochemical assays?

A4: Like ascorbic acid, Ester-C® is a potent reducing agent and can interfere with assays that rely on redox reactions.[12][13] This interference is particularly common in tests that use peroxidase-based methods (Trinder reactions), where ascorbate can compete with the chromogen, leading to falsely low results.[12][14][15] High concentrations of vitamin C have been shown to interfere with assays for:

  • Glucose[16]

  • Cholesterol[12][17]

  • Triglycerides[12][17]

  • Uric Acid[15][17]

  • Total Bilirubin[15][17]

  • Urinalysis dipstick tests (nitrites, bilirubin, glucose, hemoglobin)[12][18]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell Culture

Symptoms:

  • Slow cell growth or no growth.[]

  • Poor cell attachment for adherent cell lines.[]

  • Changes in cell morphology.

  • Rapid pH shift in the culture medium.

Potential Causes & Solutions Related to Ester-C®:

CauseTroubleshooting Steps
Altered Nutrient Uptake The threonate in Ester-C® may enhance vitamin C uptake by cells, potentially altering cellular metabolism.[11] Solution: Establish a dose-response curve for your specific cell line to determine the optimal concentration. Compare results against a control using standard L-ascorbic acid.
Chelation of Trace Metals The calcium ascorbate in Ester-C® can chelate essential trace metals (e.g., copper, zinc) from the culture medium, making them unavailable to cells.[20] Solution: If chelation is suspected, consider supplementing the medium with the specific trace elements that might be affected. Ensure the final concentration is optimized for your cell type.
Pro-oxidant Effects In the presence of free transition metals (like iron), high concentrations of ascorbate can exhibit pro-oxidant activity through the Fenton reaction, generating reactive oxygen species (ROS) that can be toxic to cells.[13] Solution: Ensure your culture medium has appropriate levels of metal-chelating agents like EDTA if not already present. Evaluate the baseline iron content of your medium and supplements.

Logical Workflow for Cell Culture Troubleshooting

start Unexpected Cell Culture Results check_contamination 1. Rule Out Contamination (Microbial, Chemical) start->check_contamination check_basics 2. Verify Basic Parameters (Medium, CO2, Temp, etc.) check_contamination->check_basics Contamination Negative no_resolve Consult Literature/ Technical Support check_contamination->no_resolve Contamination Positive esterc_specific 3. Investigate Ester-C® Specific Effects check_basics->esterc_specific Basics OK check_basics->no_resolve Basics Not OK dose_response Perform Dose-Response Curve vs. Ascorbic Acid esterc_specific->dose_response Growth Rate Altered metal_chelation Test for Metal Chelation (Supplement Trace Metals) esterc_specific->metal_chelation Nutrient Deficiency Symptoms pro_oxidant Assess Pro-oxidant Effect (Measure ROS) esterc_specific->pro_oxidant Cell Viability Decreased esterc_specific->no_resolve No Obvious Cause resolve Issue Resolved dose_response->resolve metal_chelation->resolve pro_oxidant->resolve

Caption: Troubleshooting workflow for cell culture issues with Ester-C®.

Issue 2: Assay Interference Leading to Inaccurate Readings

Symptoms:

  • Results are unexpectedly low, especially in colorimetric assays generating a peroxide-based signal.[12]

  • Non-linear response upon sample dilution.[12]

  • Results that are inconsistent with other experimental data.

Quantitative Data on Assay Interference

AssayInterfering SubstanceEffectConcentration Dependency
Serum Urate (Trinder method)Ascorbic AcidNegative Interference (Falsely Low)[15]Significant interference observed up to 24 hours after a 4g dose.[15]
Total BilirubinAscorbic AcidNegative Interference (Falsely Low)[15]Significant interference observed up to 12 hours after intake.[15]
Glucose (Trinder method)Ascorbic AcidNegative Interference (Falsely Low)[16]At concentrations >284 µmol/L, readings can be reduced by up to 11%.[16]
Cholesterol & TriglyceridesAscorbic AcidNegative Interference (Falsely Low)[17]Interference is concentration-dependent.[17]

Workflow for Mitigating Assay Interference

start Suspected Assay Interference spike_recovery 1. Perform Spike & Recovery Spike known concentration of analyte into sample matrix. start->spike_recovery check_recovery Is Recovery <90% or >110%? spike_recovery->check_recovery interference_confirmed Interference Confirmed check_recovery->interference_confirmed Yes no_interference No Significant Interference check_recovery->no_interference No option_1 Option A: Use Ascorbate Oxidase interference_confirmed->option_1 option_2 Option B: Use Alternative Method interference_confirmed->option_2 option_3 Option C: Create Matrix-Matched Calibration Curve interference_confirmed->option_3 validate Validate New Procedure option_1->validate option_2->validate option_3->validate

Caption: Decision workflow for addressing suspected assay interference.

Experimental Protocols

Protocol 1: Assessing Ascorbic Acid Interference in a Peroxidase-Based Assay

Objective: To determine if Ester-C® (or its ascorbic acid component) interferes with a quantitative assay that uses a peroxidase-coupled reaction.

Methodology: This protocol is based on the principle of a spike and recovery experiment.

  • Prepare a Stock Solution: Prepare a stock solution of Ester-C® in the same solvent or medium used for your experimental samples (e.g., cell culture medium, buffer).

  • Create a Sample Matrix: Use a pooled sample or a control matrix that is identical to your experimental samples but known to be free of the analyte of interest. If this is not possible, use a sample with a known, low concentration of the analyte.

  • Spike Samples:

    • Control Spike: To an aliquot of the sample matrix, add a known concentration of the analyte standard.

    • Ester-C® Spike: To a separate, identical aliquot of the sample matrix, add the same amount of analyte standard PLUS a concentration of Ester-C® that reflects the highest level expected in your experimental samples.

    • Matrix Blank: Run an aliquot of the sample matrix with no additions.

    • Ester-C® Blank: Run an aliquot of the sample matrix with only the Ester-C® spike.

  • Run Assay: Perform the biochemical assay on all prepared samples according to the manufacturer's instructions.

  • Calculate Recovery:

    • Correct the readings by subtracting the appropriate blank values.

    • Calculate the percent recovery using the formula: % Recovery = (Concentration in Ester-C Spike / Concentration in Control Spike) * 100

  • Interpretation: A recovery rate significantly different from 100% (e.g., <90% or >110%) indicates interference. A result below 100% suggests negative interference, which is common for ascorbic acid in these assays.[15]

Protocol 2: Comparative Cellular Uptake and Retention

Objective: To compare the uptake and retention of vitamin C in a cell line when supplied as L-ascorbic acid versus Ester-C®. This protocol is adapted from methodologies used in published clinical studies.[5][21]

Methodology:

  • Cell Culture: Culture your chosen cell line (e.g., leukocytes, fibroblasts) to near confluence under standard conditions.

  • Preparation: Prepare fresh solutions of L-ascorbic acid and Ester-C® in culture medium at the desired final concentration (e.g., 100 µM). Include a vehicle control (medium only).

  • Uptake Phase:

    • Remove the existing medium from the cells.

    • Add the prepared media (Control, Ascorbic Acid, Ester-C®) to respective wells/flasks.

    • Incubate for a defined period (e.g., 2, 4, or 8 hours) to allow for uptake.

  • Retention Phase:

    • At the end of the uptake period, aspirate the vitamin C-containing medium.

    • Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular vitamin C.

    • Add fresh, vitamin C-free medium to the cells.

  • Time Points and Lysis:

    • Harvest cells at various time points post-wash (e.g., 0, 8, 16, 24 hours).

    • To harvest, wash cells again with ice-cold PBS, then lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) or by sonication.

  • Quantification:

    • Centrifuge the lysate to pellet cell debris.

    • Measure the total protein concentration in the supernatant using a BCA or Bradford assay for normalization.

    • Measure the intracellular ascorbic acid concentration in the supernatant using a validated method such as HPLC with electrochemical detection or a colorimetric assay kit.

  • Data Analysis:

    • Normalize the intracellular vitamin C concentration to the total protein concentration for each sample.

    • Plot the normalized vitamin C concentration against time for each treatment group (Ascorbic Acid vs. Ester-C®) to visualize and compare uptake and retention profiles.

Comparative Bioavailability Pathway

cluster_0 Extracellular Space cluster_1 Intracellular Space (e.g., Leukocyte) AA L-Ascorbic Acid Uptake_AA Uptake via SVCTs AA->Uptake_AA EC Ester-C® (Calcium Ascorbate + Metabolites) Uptake_EC Enhanced Uptake (Metabolite-Facilitated) EC->Uptake_EC Uptake_AA->Uptake_EC Ester-C® shows potentially faster uptake and higher retention Retention_AA Standard Retention (4-6 hours) Uptake_AA->Retention_AA Retention_EC Enhanced Retention (up to 24 hours) Uptake_EC->Retention_EC

Caption: Cellular uptake and retention of Ascorbic Acid vs. Ester-C®.

References

Long-term storage and stability of Ester C powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage and stability of Ester-C® powder (calcium ascorbate-threonate).

Frequently Asked Questions (FAQs)

Q1: What is Ester-C® powder and how does it differ chemically from standard ascorbic acid?

A1: Ester-C® is a patented form of vitamin C that primarily consists of calcium ascorbate (B8700270). Unlike standard ascorbic acid, which is acidic, Ester-C® is a neutral pH formulation. It also contains small amounts of vitamin C metabolites, including dehydroascorbate and calcium threonate. This composition is designed to enhance the absorption and retention of vitamin C in the body. Specifically, studies have shown that Ester-C® leads to higher and longer-lasting vitamin C levels in white blood cells (leukocytes) compared to regular ascorbic acid.[1][2]

Q2: What are the optimal long-term storage conditions for Ester-C® powder?

A2: To ensure maximum stability and potency, Ester-C® powder should be stored in a cool, dry, and dark environment. Exposure to heat, humidity, and light can accelerate its degradation. The recommended storage conditions are between 15-25°C (59-77°F) with a relative humidity (RH) below 60%.[3] For extended long-term storage (e.g., several years), refrigeration at 2-8°C (36-46°F) can significantly prolong shelf life.[3] It is crucial to use airtight, opaque containers to protect the powder from moisture and light.[3]

Q3: What are the primary degradation pathways for Ester-C® powder?

A3: The primary degradation pathway for the ascorbate component in Ester-C® is oxidation, which is accelerated by factors like heat, light, and moisture. Ascorbate is first oxidized to dehydroascorbic acid (DHA). This initial step is reversible. However, DHA can undergo further irreversible hydrolysis to 2,3-diketogulonic acid, which has no vitamin C activity.[4] A key degradation route for ascorbate in plants, which is relevant to the metabolites in Ester-C®, involves the cleavage of the ascorbate molecule to form L-threonate and oxalate.[5]

Q4: How does the stability of calcium ascorbate in Ester-C® compare to standard ascorbic acid?

A4: Calcium ascorbate is generally more stable than ascorbic acid. By bonding ascorbic acid with calcium, the resulting salt form exhibits greater resistance to degradation from heat, light, and oxygen. This enhanced stability is a key advantage for ensuring product potency throughout its shelf life, especially in powder formulations.

Q5: Is Ester-C® powder hygroscopic?

A5: Yes, like other forms of vitamin C, Ester-C® powder has hygroscopic properties, meaning it can readily absorb moisture from the air.[6] Moisture absorption can lead to caking, clumping, and can significantly accelerate chemical degradation.[7][8] Therefore, maintaining a low-humidity environment and using tightly sealed containers are critical.

Stability Data

The stability of ascorbate is highly dependent on environmental conditions. The following tables summarize the expected stability of calcium ascorbate powder based on available data.

Table 1: Effect of Relative Humidity (RH) on Calcium Ascorbate Stability

Storage ConditionRelative Humidity (RH)% Degradation (after 12 weeks at 25°C)Physical Appearance
Below Deliquescence Point54%~1%Free-flowing white powder
Above Deliquescence Point98%100%Severe brown discoloration, liquid state

Source: Adapted from data on calcium ascorbate stability.[9] The deliquescence point for calcium ascorbate is the critical humidity level at which it absorbs enough moisture to dissolve. Storing below this point is crucial for maintaining stability.[9][10][11]

Table 2: General Effect of Temperature on Ascorbic Acid Stability (as a proxy)

TemperatureRelative Degradation Rate
4-10°CSignificantly reduced degradation
25°CModerate degradation
35°C~2.4 times faster degradation than at 25°C

Source: Based on degradation kinetics of ascorbic acid in solution.[4] While this data is for ascorbic acid in solution, it illustrates the general principle that higher temperatures significantly accelerate degradation. Solid-state degradation is slower but follows the same temperature-dependent trend.

Experimental Protocols

Protocol 1: Accelerated Stability Study of Ester-C® Powder

Objective: To evaluate the stability of Ester-C® powder under accelerated temperature and humidity conditions to predict its shelf life.

Methodology:

  • Sample Preparation: Place a known quantity (e.g., 1-2 grams) of Ester-C® powder as a thin layer in open glass vials to ensure maximum exposure to the environmental conditions. Prepare a sufficient number of samples for each time point and condition.

  • Storage Conditions: Place the samples in stability chambers set to the following ICH (International Council for Harmonisation) recommended conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Intermediate (if significant change is seen in accelerated conditions): 30°C ± 2°C / 65% RH ± 5% RH

    • Long-term (for comparison): 25°C ± 2°C / 60% RH ± 5% RH

  • Time Points: Pull samples for analysis at initial (T=0) and subsequent time points. For an accelerated study, recommended time points are 0, 1, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for the following:

    • Appearance: Note any changes in color, texture, or evidence of caking.

    • Assay (Calcium Ascorbate content): Quantify the remaining calcium ascorbate using a validated stability-indicating HPLC method (see Protocol 2).

    • Degradation Products: Monitor for the increase of known degradation products.

  • Data Evaluation: Plot the percentage of remaining calcium ascorbate against time for each condition. This data can be used to determine the degradation kinetics and estimate the shelf life.

Protocol 2: Stability-Indicating HPLC Method for Ester-C® Powder

Objective: To quantify the amount of calcium ascorbate in a powder sample and separate it from its degradation products.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed solution of phosphate (B84403) buffer and an organic modifier. A common mobile phase for ascorbic acid analysis is a mixture of monopotassium phosphate buffer (pH adjusted to the acidic range, e.g., pH 2.5-3.0 with phosphoric acid) and methanol. A typical starting ratio is 95:5 (v/v).[8]

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection Wavelength: 245 nm for ascorbic acid.[8]

  • Column Temperature: Ambient or controlled at 25°C.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a known amount of Calcium Ascorbate USP reference standard in the mobile phase to create a stock solution. Prepare a series of dilutions to generate a calibration curve (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Sample Preparation: a. Accurately weigh approximately 25 mg of the Ester-C® powder sample. b. Dissolve it in a 100 mL volumetric flask with the mobile phase. c. Sonicate for 5-10 minutes to ensure complete dissolution. d. Dilute to volume with the mobile phase. e. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the ascorbate peak by its retention time compared to the standard. Calculate the concentration in the sample using the peak area and the calibration curve.

Troubleshooting Guides

Guide 1: Physical Instability (Caking/Clumping)
Issue Potential Cause Troubleshooting Action
Powder has formed hard lumps or cakes.Moisture Absorption: The container was not airtight, or the powder was exposed to high humidity.[6][7][8]1. Gently break up clumps with a dry, non-metallic tool. 2. If severely caked, consider drying the powder in a desiccator under vacuum. 3. Prevention: Always store in a tightly sealed, airtight container with a desiccant packet. Minimize the time the container is open, especially in humid environments.
Powder has a sticky texture.Early-stage Moisture Absorption: The powder has absorbed enough moisture to become tacky but has not yet formed solid cakes. This is the initial stage of deliquescence.[7]1. Immediately transfer to a dry environment and use a desiccant. 2. Ensure all tools (scoops, spatulas) are completely dry before use.
Guide 2: HPLC Analysis Issues
Issue Potential Cause Troubleshooting Action
Peak Tailing for the ascorbate peak.1. Secondary Silanol (B1196071) Interactions: The acidic ascorbate molecule is interacting with active silanol groups on the HPLC column packing.[9][10] 2. Column Overload: Injecting too high a concentration of the sample.1. Lower the mobile phase pH (e.g., to 2.5) to suppress silanol ionization. 2. Ensure the buffer concentration is sufficient (e.g., 25-50 mM). 3. Use a high-purity, end-capped HPLC column. 4. Reduce the injection volume or dilute the sample.
Variable Retention Times for the ascorbate peak.1. Inconsistent Mobile Phase: Improperly mixed or degraded mobile phase. 2. Temperature Fluctuations: Lack of column temperature control. 3. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase between runs.1. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Increase the equilibration time between injections.
No Peak or Very Small Peak for ascorbate.1. Sample Degradation: The ascorbate in the sample solution has degraded. Ascorbate is unstable in neutral or basic aqueous solutions. 2. Incorrect Detector Wavelength. 1. Analyze samples immediately after preparation. Use the mobile phase (which is acidic) as the diluent to improve stability. 2. Verify the detector is set to the correct wavelength (~245 nm).
Incomplete Dissolution of powder in the mobile phase.Solubility Limit: The concentration of calcium ascorbate may be too high for the mobile phase composition.1. Increase the proportion of the aqueous buffer in the mobile phase. 2. Sonicate the solution for a longer duration. 3. Prepare a more dilute sample solution.

Visualizations

Degradation_Pathway Degradation Pathway of Ascorbate Ascorbate Calcium Ascorbate (Active Vitamin C) DHA Dehydroascorbic Acid (DHA) (Reversible Oxidation) Ascorbate->DHA Oxidation (Heat, Light, O2) DHA->Ascorbate Reduction DKG 2,3-Diketogulonic Acid (Irreversible Hydrolysis, No Vitamin C Activity) DHA->DKG Hydrolysis Threonate L-Threonate DHA->Threonate C2-C3 Cleavage Oxalate Oxalate DHA->Oxalate C2-C3 Cleavage

Caption: Oxidative degradation pathway for the ascorbate component in Ester-C®.

Experimental_Workflow Workflow for Accelerated Stability Testing cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (1, 3, 6 months) cluster_eval Evaluation SamplePrep Prepare Ester-C® Powder Samples (T=0 Analysis) StabChamber Place samples in Stability Chamber (e.g., 40°C / 75% RH) SamplePrep->StabChamber PullSample Pull Samples StabChamber->PullSample PhysicalTest Physical Tests (Appearance, Caking) PullSample->PhysicalTest ChemicalTest Chemical Tests (HPLC for Assay) PullSample->ChemicalTest DataEval Evaluate Data (Plot % Degradation vs. Time) PhysicalTest->DataEval ChemicalTest->DataEval ShelfLife Estimate Shelf Life DataEval->ShelfLife

Caption: Experimental workflow for conducting an accelerated stability study.

Troubleshooting_Tree Troubleshooting for Stability Study Failure Start Stability Test Fails (Assay < 90%) CheckPhysical Review Physical Observations (Color Change, Caking) Start->CheckPhysical CheckAnalytical Review Analytical Method & Data Start->CheckAnalytical Moisture Moisture Ingress Likely CheckPhysical->Moisture Yes Degradation True Chemical Degradation CheckPhysical->Degradation No CheckAnalytical->Degradation No Errors MethodError Analytical Method Issue CheckAnalytical->MethodError Errors Found ActionMoisture Improve Packaging (Airtight, Desiccant) Moisture->ActionMoisture ActionDegradation Reformulate (e.g., add excipients) or Change Storage Conditions Degradation->ActionDegradation ActionMethod Re-validate HPLC Method (Check standards, system suitability) MethodError->ActionMethod

Caption: Decision tree for troubleshooting out-of-specification stability results.

References

Navigating Leukocyte Vitamin C Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing protocols for leukocyte vitamin C analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during experimental procedures. Here, you will find troubleshooting advice and frequently asked questions to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is measuring vitamin C in leukocytes preferred over plasma or serum?

A1: Leukocyte vitamin C concentrations are considered a more reliable index of the body's tissue stores compared to plasma or serum levels.[1][2][3] This is because leukocytes can concentrate vitamin C at levels up to 80-100 times higher than in plasma and are less susceptible to short-term dietary fluctuations.[4][5][6] Plasma levels, in contrast, can change rapidly after vitamin C intake, reflecting metabolic turnover rather than long-term storage.[4]

Q2: What is the most significant challenge in accurately measuring leukocyte vitamin C?

A2: The primary challenge is the inherent instability of ascorbic acid (vitamin C). It is highly susceptible to oxidation and degradation during sample collection, processing, and storage.[7][8][9] Factors such as temperature, light exposure, pH, and the presence of oxidative enzymes can lead to falsely low results.[8] Therefore, strict adherence to protocols for sample handling and stabilization is critical.

Q3: What is the "gold standard" analytical method for leukocyte vitamin C analysis?

A3: High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for vitamin C analysis due to its specificity and sensitivity.[8][10] Common HPLC methods for this application include reversed-phase chromatography with a C18 column or Hydrophilic Interaction Liquid Chromatography (HILIC).[4][7][11]

Q4: How can I prevent the degradation of vitamin C in my samples?

A4: To prevent degradation, it is crucial to use a stabilizing agent immediately after sample collection. Metaphosphoric acid (MPA) is the most commonly recommended agent as it precipitates proteins, inhibits oxidative enzymes, and maintains a low pH, all of which protect vitamin C from oxidation.[7][9][12][13][14] Other acids like oxalic acid and perchloric acid can also be used.[7][12] Additionally, samples should be processed immediately at low temperatures (e.g., 4°C), protected from light, and stored at ultra-low temperatures (-70 to -80°C).[8][10]

Q5: Can different types of leukocytes show different vitamin C concentrations?

A5: Yes, the concentration of vitamin C can vary among different leukocyte subsets. For instance, mononuclear leukocytes (lymphocytes and monocytes) have been shown to have higher concentrations of ascorbic acid compared to neutrophils.[1][8] It is important to be aware of these differences, especially when interpreting results from mixed leukocyte populations.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or undetectable vitamin C levels 1. Sample Degradation: Delayed processing, exposure to light or room temperature.[8] 2. Inadequate Stabilization: Insufficient or no use of a stabilizing agent like metaphosphoric acid.[7][9] 3. Oxidation: Presence of oxidizing agents or metal ions.1. Process blood samples immediately after collection on ice and protected from light.[8][10] 2. Add metaphosphoric acid (typically 2-5% solution) to the sample immediately to precipitate proteins and stabilize vitamin C.[7][15] 3. Ensure all solutions are prepared with high-purity water and consider using metal chelators like EDTA.[9]
Poor reproducibility between replicates 1. Inconsistent Sample Handling: Variations in timing, temperature, or procedural steps. 2. Cell Lysis: Inconsistent lysis of leukocytes, leading to variable release of intracellular vitamin C. 3. Instrument Variability: Fluctuations in HPLC system performance (e.g., pump flow rate, detector sensitivity).1. Standardize every step of the protocol, from blood collection to HPLC injection.[5] 2. Ensure complete and consistent cell lysis using a validated method (e.g., sonication or chemical lysis with acetonitrile).[4][7] 3. Regularly perform system suitability tests and calibrations for the HPLC instrument.[16]
Interfering peaks in HPLC chromatogram 1. Hemolysis: Release of interfering substances from red blood cells.[17] 2. Co-eluting Compounds: Other cellular components or contaminants in the sample matrix. 3. Drug Interference: Certain medications can interfere with the assay.[1]1. Minimize hemolysis during sample collection and handling. If present, it may be necessary to discard the sample. 2. Optimize HPLC chromatographic conditions (e.g., mobile phase composition, gradient) to improve the resolution of the vitamin C peak.[12] 3. Review patient medication history for potential interferences.[18]
Falsely elevated results 1. Contamination: External contamination with ascorbic acid. 2. Assay Interference: High concentrations of certain substances in the sample can interfere with some detection methods.[18][19]1. Ensure a clean work environment and use dedicated labware. 2. Be aware of potential interferences with your specific assay (e.g., high levels of uric acid with electrochemical detection).

Experimental Protocols

Protocol 1: Leukocyte Isolation and Vitamin C Stabilization

This protocol outlines the initial steps of sample preparation for subsequent HPLC analysis.

  • Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., lithium heparin).[10]

  • Immediate Cooling: Place the collected blood samples on ice immediately to minimize metabolic activity and vitamin C degradation.

  • Leukocyte Isolation (Buffy Coat Method):

    • Centrifuge the whole blood at a low speed (e.g., 1500 x g) for 10-15 minutes at 4°C.

    • Carefully aspirate and discard the upper plasma layer.

    • Collect the "buffy coat," the thin, whitish layer containing leukocytes and platelets, which is situated between the plasma and red blood cells.

  • Stabilization:

    • Immediately resuspend the buffy coat in a cold solution of 5% metaphosphoric acid.[15] This step is critical for precipitating proteins and stabilizing the ascorbic acid.

    • Vortex the mixture thoroughly.

  • Deproteinization:

    • Incubate the mixture on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the clear supernatant, which now contains the stabilized vitamin C.

    • The sample is now ready for HPLC analysis or can be stored at -80°C.[11]

Protocol 2: HPLC Analysis of Leukocyte Vitamin C

This protocol provides a general methodology for the quantification of ascorbic acid using reversed-phase HPLC with UV detection.

  • HPLC System: A standard HPLC system with a UV detector is required.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used.[4]

  • Mobile Phase: An isocratic mobile phase consisting of a buffer at an acidic pH is typical. For example, a solution of 0.2% orthophosphoric acid in high-purity water.[12]

  • Flow Rate: A flow rate of around 1.0-1.2 mL/min is generally optimal.[4][12]

  • Column Temperature: Maintain the column at a constant temperature, for example, 25°C.[4][12]

  • Detection Wavelength: Set the UV detector to a wavelength between 242 nm and 254 nm, where ascorbic acid has strong absorbance.[7]

  • Injection Volume: Inject a suitable volume of the prepared supernatant (e.g., 20 µL).[4]

  • Quantification:

    • Prepare a series of calibration standards of known ascorbic acid concentrations in the same stabilizing solution (e.g., 5% metaphosphoric acid).

    • Generate a standard curve by plotting the peak area or peak height against the concentration of the standards.

    • Determine the concentration of vitamin C in the samples by comparing their peak areas/heights to the standard curve.

Visualizations

experimental_workflow cluster_collection Sample Collection & Initial Handling cluster_isolation Leukocyte Isolation cluster_stabilization Stabilization & Preparation cluster_analysis Analysis blood_collection 1. Whole Blood Collection (Lithium Heparin Tube) cooling 2. Immediate Cooling (Place on Ice) blood_collection->cooling centrifugation1 3. Centrifugation (1500 x g, 10 min, 4°C) cooling->centrifugation1 buffy_coat 4. Buffy Coat Collection centrifugation1->buffy_coat add_mpa 5. Add 5% Metaphosphoric Acid & Vortex buffy_coat->add_mpa incubation 6. Incubate on Ice (10 min) add_mpa->incubation centrifugation2 7. High-Speed Centrifugation (10,000 x g, 10 min, 4°C) incubation->centrifugation2 supernatant 8. Collect Supernatant centrifugation2->supernatant hplc 9. HPLC Analysis supernatant->hplc storage OR Store at -80°C supernatant->storage

Caption: Workflow for leukocyte vitamin C sample preparation.

troubleshooting_logic cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase start Low/Inconsistent Vitamin C Results check_handling Review Sample Handling: - Time to processing? - Kept on ice? - Light exposure? start->check_handling check_stabilization Verify Stabilization: - MPA added immediately? - Correct concentration? start->check_stabilization check_hemolysis Inspect for Hemolysis: - Pink/red plasma? start->check_hemolysis check_lysis Confirm Cell Lysis: - Consistent method used? check_handling->check_lysis check_stabilization->check_lysis check_integration Review Peak Integration: - Baseline correct? - Interfering peaks? check_hemolysis->check_integration check_hplc Check HPLC Performance: - System suitability pass? - Calibration curve linear? check_lysis->check_hplc check_hplc->check_integration end_node Identify Root Cause & Implement Corrective Action check_integration->end_node

Caption: Troubleshooting logic for suboptimal results.

References

Technical Support Center: Minimizing Gastrointestinal Side Effects in Human Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing gastrointestinal (GI) side effects in human studies.

Troubleshooting Guides

This section offers step-by-step guidance for addressing specific GI-related issues that may arise during a clinical trial.

Issue: High Incidence of Nausea and Vomiting Reported Shortly After Dosing

Q1: What immediate steps should be taken if a significant number of participants report acute nausea and vomiting?

A1:

  • Assess Severity and Frequency: Immediately evaluate the severity and frequency of the nausea and vomiting. Use a standardized scale, such as a visual analog scale (VAS), for consistent data collection.

  • Review Protocol Adherence: Ensure that the study drug is being administered according to the protocol, including correct dosage and administration with or without food.

  • Dietary Adjustments: Advise participants to eat small, frequent, low-fat meals and to avoid spicy or overly sweet foods.[1][2][3] An empty stomach can sometimes worsen nausea.[1]

  • Hydration: Encourage participants to maintain adequate hydration, especially if vomiting occurs, by sipping small amounts of clear fluids throughout the day.[4]

  • Concomitant Medication Review: Review all concomitant medications to identify any that may exacerbate nausea. For severe cases, consider prescribing antiemetic medications such as 5-HT3 receptor antagonists (e.g., ondansetron) or dopamine (B1211576) antagonists (e.g., metoclopramide), being mindful of any potential drug-drug interactions.[5][6]

  • Dose Adjustment: If symptoms persist, consider a temporary dose reduction or a slower dose titration schedule as per the study protocol.[5][7]

Issue: Participants Reporting Persistent Diarrhea

Q2: How can we manage persistent diarrhea in a study cohort?

A2:

  • Characterize the Diarrhea: Document the frequency, volume, and consistency of the stools. Note any associated symptoms like abdominal cramping or fever.

  • Rule Out Infectious Causes: If multiple participants are affected, consider the possibility of a common infection and perform stool cultures if necessary.

  • Dietary Modifications:

    • Recommend a temporary low-fiber diet, focusing on soluble fiber sources like bananas, rice, and applesauce.[1]

    • Advise avoidance of high-fat foods, caffeine, and artificial sweeteners, which can worsen diarrhea.

    • Ensure adequate fluid and electrolyte intake to prevent dehydration.

  • Review Drug Properties: Assess whether the study drug's mechanism of action could plausibly cause diarrhea (e.g., by altering gut motility or fluid secretion).

  • Consider Probiotics: While evidence is mixed, probiotic supplementation may help in some cases of drug-induced diarrhea by restoring gut microbiota balance.[8][9]

  • Antidiarrheal Agents: If non-pharmacological interventions are insufficient, consider the use of over-the-counter antidiarrheal medications like loperamide, as permitted by the study protocol.

Issue: Unexpectedly High Placebo Response Rate for GI Side Effects

Q3: What could be causing a high incidence of GI side effects in the placebo group, and how can this be addressed?

A3: The placebo effect in gastrointestinal disorders is a well-documented phenomenon, with response rates varying widely.[10][11][12]

  • Analyze Patient Expectations (Nocebo Effect): The informed consent process, if it heavily emphasizes potential GI side effects, can create negative expectations (the nocebo effect), leading to the reporting of symptoms.[11]

  • Review Study Design and Conduct:

    • Patient-Practitioner Interaction: A positive and supportive interaction between study staff and participants can influence outcomes.[13]

    • Number of Study Visits: A higher number of follow-up visits has been associated with a greater placebo response.[10]

  • Natural History of the Condition: For studies involving populations with pre-existing GI conditions like Irritable Bowel Syndrome (IBS), symptoms can fluctuate naturally over time.[13]

  • Mitigation Strategies: While difficult to eliminate, minimizing the nocebo effect can be attempted by framing the information about potential side effects in a neutral, non-suggestive manner during the consent process.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers have about proactively minimizing GI side effects in their study design and execution.

Q1: How can the study protocol be designed to minimize GI side effects from the outset?

A1:

  • Dose Titration: For drugs with a known potential for GI toxicity, implementing a dose-escalation schedule can significantly improve tolerability. Starting with a lower dose and gradually increasing it allows the participant's system to adapt.[4][5][7]

  • Patient Screening: Carefully screen participants for pre-existing GI conditions or risk factors.[14][15] For example, when studying NSAIDs, screen for a history of peptic ulcers or H. pylori infection.[14]

  • Dietary and Lifestyle Counseling: Provide all participants with standardized dietary and lifestyle advice at the beginning of the study.[2][16][17] This can include recommendations on meal size, food choices, and hydration.[1][3]

Q2: What is the role of drug formulation in GI tolerability?

A2: Drug formulation plays a critical role in managing GI side effects.

  • Controlled-Release Formulations: These can lower peak plasma concentrations, which may reduce the incidence of systemic side effects.[18] They can also minimize local irritation by preventing the rapid release of high concentrations of an irritant drug in a specific area of the GI tract.[18][19]

  • Gastro-Protective Coatings: Enteric coatings or gastro-protected microgranules can prevent the drug from being released in the stomach, thereby reducing gastric irritation.[20] This is particularly useful for drugs like NSAIDs.[20]

  • Excipients: The inactive ingredients (excipients) in a formulation can also influence GI transit time and drug absorption, potentially impacting side effects.[21][22]

Q3: How can diet be managed during a clinical trial to reduce GI adverse events?

A3: Dietary management is a key strategy for mitigating GI side effects.

  • General Recommendations: Advise participants to eat small, frequent meals, avoid high-fat or spicy foods, and stay well-hydrated.[1][2][23]

  • For Nausea: Suggest bland foods like crackers and toast. An empty stomach can worsen nausea, so regular small snacks are important.[1][23]

  • For Diarrhea: A diet low in insoluble fiber and high in soluble fiber (e.g., bananas, oats) may be beneficial.[1]

  • For Constipation: Increasing intake of both soluble and insoluble fiber, along with adequate fluids, can help.[1]

  • Low FODMAP Diet: For certain patient populations, a diet low in Fermentable Oligosaccharides, Disaccharides, Monosaccharides, and Polyols (FODMAPs) may reduce symptoms like bloating and gas, though its restrictive nature requires careful consideration.[8]

Q4: What is the influence of the gut microbiome on drug-induced GI toxicity?

A4: The gut microbiome can significantly influence a drug's efficacy and toxicity.

  • Drug Metabolism: Gut bacteria can metabolize drugs into active, inactive, or even toxic forms.[24][25][26] For example, bacterial enzymes can reactivate the chemotherapy drug irinotecan (B1672180) in the gut, leading to severe diarrhea.[27][28]

  • Dysbiosis: Some drugs can alter the composition of the gut microbiome (dysbiosis), which can lead to GI symptoms.[24] For instance, proton pump inhibitors (PPIs) can change the gut environment and increase the risk of infections like Clostridium difficile.[24]

  • Therapeutic Potential: Modulating the gut microbiome, for example through the use of probiotics, is an area of research for preventing or treating drug-induced GI side effects, although more research is needed.[9]

Q5: Can genetic factors predict a participant's risk for GI side effects?

A5: Yes, pharmacogenomics can help predict an individual's risk of developing GI side effects from certain drugs.

  • Drug Metabolism: Genetic variations in enzymes, such as the Cytochrome P450 (CYP) family (e.g., CYP2D6, CYP2C19), can affect how quickly a drug is metabolized.[29][30] This can lead to higher-than-expected drug levels and increased toxicity in "poor metabolizers."[31] This is particularly relevant for medications like tricyclic antidepressants and PPIs.[30][31]

  • Drug Targets: Genetic polymorphisms in the drug's target receptors or transporters can also alter a patient's response and susceptibility to side effects.[29]

  • NSAID Toxicity: Research is ongoing to identify genetic markers that predispose individuals to NSAID-induced upper GI toxicity, such as peptic ulcers and bleeding.[32][33]

Data Presentation: Quantitative Analysis of GI Side Effects

Table 1: Incidence of Common Gastrointestinal Adverse Events with GLP-1 Receptor Agonists in Clinical Trials
DrugStudy ProgramIndicationDoseNausea (%)Vomiting (%)Diarrhea (%)Constipation (%)
Liraglutide LEADType 2 Diabetes1.8 mg s.c. SID10–404–178–1911
Liraglutide SCALEObesity3 mg s.c. SID27–487–2316–2612–30
Dulaglutide AWARDType 2 Diabetes1.5 mg s.c. weekly15–297–1711–17Not Reported
Exenatide DURATIONType 2 Diabetes2 mg s.c. weekly5–14<1–65–111–8
Exenatide -Type 2 Diabetes10 µg s.c. BID35–599–144–95
Lixisenatide GETGOALType 2 Diabetes20 µg s.c. SID16–407–184–125
Data compiled from a multidisciplinary expert consensus report.[5]
s.c. = subcutaneous; SID = once daily; BID = twice daily
Table 2: Incidence of GI Side Effects in a Multimodal Antiemetic Protocol Study
GroupPostoperative Nausea (PON)Postoperative Vomiting (POV)
Intervention Group (n=93) 24%11%
Comparison Group (n=137) 70%28%
Data from a study on reducing postoperative nausea and vomiting after LeFort I osteotomy.[6]

Experimental Protocols

Protocol 1: Assessment of Gastric and Intestinal Permeability

This protocol is used to assess potential drug-induced damage to the gastrointestinal mucosa.[20]

  • Objective: To measure changes in gastric and intestinal permeability after drug administration.

  • Methodology:

    • Baseline Measurement: Participants provide a baseline urine sample.

    • Probe Administration: Participants ingest a solution containing two non-metabolized sugar probes:

    • Urine Collection: All urine is collected over a specified period (e.g., 6 hours).

    • Sample Analysis: The concentration of sucrose, lactulose, and mannitol in the urine is measured using high-performance liquid chromatography (HPLC) or another appropriate method.

    • Data Interpretation:

      • An increase in the urinary excretion of sucrose (e.g., >0.15% of the ingested dose) indicates increased gastric permeability.

      • An increase in the lactulose-to-mannitol ratio (LMR) in the urine (e.g., >0.04) indicates increased intestinal permeability.

Protocol 2: Standardized Assessment of Chemotherapy-Induced Nausea and Vomiting (CINV)

This protocol outlines a method for systematically tracking CINV in clinical trials.[34][35]

  • Objective: To quantify the incidence and severity of nausea and vomiting following chemotherapy.

  • Methodology:

    • Patient Diary: Participants are provided with a diary to record episodes of nausea and vomiting for a set period (e.g., 120 hours) post-chemotherapy.

    • Data Collection Points:

      • Acute Phase: The first 24 hours after chemotherapy administration.

      • Delayed Phase: From 24 to 120 hours after chemotherapy.

    • Outcome Measures:

      • Vomiting: Number of emetic episodes.

      • Nausea: Severity rated on a Likert scale or a Visual Analog Scale (VAS).

      • Use of Rescue Medication: Documentation of any antiemetic medication taken for breakthrough symptoms.

    • Response Categorization:

      • Complete Response: No emetic episodes and no use of rescue medication.

      • Partial Response: One to two emetic episodes or use of rescue medication.

      • Failure: More than two emetic episodes.

Mandatory Visualizations

start Participant Reports Acute GI Side Effect (e.g., Nausea, Vomiting) assess Assess Severity & Frequency (e.g., using VAS) start->assess review_protocol Review Protocol Adherence (Dose, Food Intake) assess->review_protocol is_severe Is Symptom Severe or Persistent? review_protocol->is_severe diet Provide Dietary Advice: - Small, frequent meals - Low-fat, bland foods - Ensure hydration is_severe->diet No med_review Review Concomitant Meds is_severe->med_review Yes monitor Continue to Monitor Closely diet->monitor consider_antiemetic Consider Rescue Medication (e.g., antiemetics) as per protocol med_review->consider_antiemetic dose_adjust Consider Dose Adjustment: - Temporary reduction - Slower titration consider_antiemetic->dose_adjust dose_adjust->monitor end Resolution/Management monitor->end

Caption: Troubleshooting workflow for acute GI adverse events.

NSAID NSAID Administration COX1 Inhibition of COX-1 Enzyme NSAID->COX1 Prostaglandins Decreased Prostaglandin (PGE2, PGI2) Synthesis COX1->Prostaglandins Mucus Reduced Mucus Production Prostaglandins->Mucus Bicarb Reduced Bicarbonate Secretion Prostaglandins->Bicarb BloodFlow Reduced Mucosal Blood Flow Prostaglandins->BloodFlow Barrier Weakened Gastric Mucosal Barrier Mucus->Barrier Bicarb->Barrier BloodFlow->Barrier Acid Increased Susceptibility to Acid Damage Barrier->Acid Injury Mucosal Injury (Erosion, Ulceration) Acid->Injury

Caption: NSAID-induced gastric mucosal injury pathway.

center GI Tolerability drug Drug Properties (Mechanism, Irritancy) drug->center formulation Drug Formulation (e.g., Controlled Release) formulation->center protocol Study Protocol (Dose Titration) protocol->center diet Diet & Hydration diet->center participant Participant Factors participant->center genetics Pharmacogenomics (e.g., CYP Enzymes) genetics->participant microbiome Gut Microbiome microbiome->participant

Caption: Interacting factors that influence GI tolerability.

References

Validation & Comparative

Ester-C® vs. Ascorbic Acid: A Comparative Guide to Human Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of Ester-C® and standard ascorbic acid in humans, supported by data from clinical trials. The following sections detail the pharmacokinetic profiles, experimental methodologies, and quantitative data to facilitate a comprehensive understanding for research and development purposes.

Quantitative Comparison of Bioavailability

The bioavailability of a substance is a key pharmacokinetic parameter that indicates the extent and rate at which the active moiety is absorbed from a drug product and becomes available at the site of action. In the context of vitamin C, this is often assessed by measuring its concentrations in plasma and leukocytes (white blood cells) over time.

ParameterEster-C® (1000 mg)Ascorbic Acid (1000 mg)Key FindingsStudy Reference
Maximum Plasma Concentration (Cmax) Statistically higher than ascorbic acid (P = 0.039)Baseline for comparisonEster-C® resulted in a higher peak plasma concentration of vitamin C compared to ascorbic acid.[1]Mitmesser et al., 2016
Plasma Vitamin C Concentration No significant difference compared to ascorbic acidNo significant difference compared to Ester-C®While the peak concentration was higher for Ester-C®, the overall plasma concentrations over 24 hours were not significantly different between the two forms.[1][2]Mitmesser et al., 2016
Leukocyte Vitamin C Concentration (Percent Change from Baseline) Significantly higher at 8 hours (P = 0.028) and 24 hours (P = 0.034) compared to ascorbic acidNo significant change from baselineEster-C® led to a significantly greater increase and retention of vitamin C in leukocytes over a 24-hour period.[1][2][3][4][5]Mitmesser et al., 2016
Urinary Excretion No significant difference reportedNo significant difference reportedOne study found no clinically significant differences in the urinary excretion of vitamin C between ascorbic acid, Ester-C®, and ascorbic acid with bioflavonoids.Johnston and Luo, 1994

Experimental Protocols

The data presented above is primarily derived from a key clinical trial that employed a robust methodology to compare the bioavailability of Ester-C® and ascorbic acid.

Mitmesser et al., 2016: A Randomized, Double-Blind, Placebo-Controlled, Crossover Trial
  • Objective: To evaluate the bioavailability of vitamin C in plasma and leukocytes from Ester-C® compared to ascorbic acid and a placebo.[1]

  • Study Design: A randomized, double-blind, placebo-controlled, crossover trial. This design is considered a gold standard for clinical trials as it minimizes bias. Each participant served as their own control.

  • Participants: Thirty-six healthy, non-smoking subjects between the ages of 18 and 60.[1][3]

  • Intervention: Participants were randomly assigned to receive a single 1000 mg dose of vitamin C as either Ester-C® or ascorbic acid, or a placebo.[1][2][4] There was a 7-day washout period between each treatment phase to ensure that the previously administered substance was cleared from the body.[2][3][4][5]

  • Data Collection: Blood samples were collected at baseline (0 hours) and at 2, 4, 8, and 24 hours post-dose to measure vitamin C concentrations in both plasma and leukocytes.[1][3]

  • Analytical Method: Vitamin C concentrations in plasma and leukocytes were determined using a validated analytical method, likely high-performance liquid chromatography (HPLC).

Experimental Workflow Diagram

The following diagram illustrates the typical workflow of a human bioavailability study for vitamin C supplementation, based on the described experimental protocols.

G cluster_pre_trial Pre-Trial Phase cluster_trial Trial Phase (Crossover Design) cluster_period1 Period 1 cluster_period2 Period 2 cluster_period3 Period 3 cluster_post_trial Post-Trial Phase Recruitment Participant Recruitment (Healthy, Non-Smoking Adults) Screening Screening & Informed Consent Recruitment->Screening Dietary_Control Dietary Vitamin C Washout (7-day low vitamin C diet) Screening->Dietary_Control Randomization Randomization to Treatment Groups Dietary_Control->Randomization Dose1 Single Dose Administration (Ester-C®, Ascorbic Acid, or Placebo) Randomization->Dose1 Blood_Sampling1 Blood Sampling (0, 2, 4, 8, 24 hours) Dose1->Blood_Sampling1 Washout Washout Period (7 days) Blood_Sampling1->Washout Sample_Analysis Sample Analysis (Plasma & Leukocyte Vitamin C) Dose2 Crossover Dosing Washout->Dose2 Blood_Sampling2 Blood Sampling (0, 2, 4, 8, 24 hours) Dose2->Blood_Sampling2 Washout2 Washout Period (7 days) Blood_Sampling2->Washout2 Dose3 Final Crossover Dosing Washout2->Dose3 Blood_Sampling3 Blood Sampling (0, 2, 4, 8, 24 hours) Dose3->Blood_Sampling3 Blood_Sampling3->Sample_Analysis Data_Analysis Pharmacokinetic & Statistical Analysis Sample_Analysis->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Workflow of a randomized, crossover human bioavailability study.

Signaling Pathways and Logical Relationships

The differential effects of Ester-C® and ascorbic acid on leukocyte vitamin C levels may be attributed to the presence of vitamin C metabolites in Ester-C®. These metabolites, such as calcium threonate, are thought to influence the transport and retention of vitamin C in cells.

G EsterC Ester-C® (Calcium Ascorbate + Metabolites) Absorption Gastrointestinal Absorption EsterC->Absorption AscorbicAcid Ascorbic Acid AscorbicAcid->Absorption Plasma Increased Plasma Vitamin C Absorption->Plasma Leukocyte_Uptake Leukocyte Uptake Plasma->Leukocyte_Uptake Standard_Uptake Standard Leukocyte Uptake & Retention Plasma->Standard_Uptake Leukocyte_Retention Enhanced Leukocyte Retention Leukocyte_Uptake->Leukocyte_Retention Metabolite-Facilitated

Caption: Proposed mechanism for enhanced leukocyte retention of Vitamin C from Ester-C®.

References

A Comparative Analysis of Ester-C® and Other Mineral Ascorbates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of Ester-C® and other mineral ascorbates, focusing on their bioavailability, physiological effects, and tolerability. The information presented is supported by data from scientific studies to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these different forms of Vitamin C.

Chemical Composition and Formulation

Vitamin C, or ascorbic acid, is a water-soluble vitamin essential for numerous physiological processes. Due to its acidic nature, ascorbic acid can cause gastrointestinal discomfort in some individuals. To address this, buffered forms of Vitamin C, known as mineral ascorbates, have been developed. These are salts of ascorbic acid, with common mineral cations including sodium, calcium, and magnesium.

Ester-C® is a patented formulation of Vitamin C that primarily contains calcium ascorbate (B8700270). What distinguishes Ester-C® is the presence of small amounts of Vitamin C metabolites, notably L-threonate.[1][2] The manufacturer suggests that these metabolites may enhance the absorption and retention of Vitamin C in the body.[1]

Other Mineral Ascorbates include:

  • Sodium Ascorbate: A common buffered form of Vitamin C.

  • Calcium Ascorbate: Another widely used buffered form, which provides a source of calcium.

  • Magnesium Ascorbate: A buffered form that also delivers magnesium.

Bioavailability and Pharmacokinetics: A Comparative Overview

Bioavailability is a critical factor in determining the efficacy of a nutrient supplement. Several studies have investigated the comparative bioavailability of Ester-C® and other forms of Vitamin C, with a particular focus on plasma and leukocyte concentrations.

Plasma Vitamin C Levels

A key study by Mitmesser et al. (2016) compared the effects of a single 1000 mg dose of Vitamin C from Ester-C® (EC), ascorbic acid (AA), and a placebo (PL) in healthy subjects. The results showed that both Ester-C® and ascorbic acid significantly increased plasma Vitamin C concentrations compared to the placebo. However, there were no statistically significant differences in the overall plasma Vitamin C concentrations between the Ester-C® and ascorbic acid groups over a 24-hour period.[3][4][5]

Another study comparing a form of calcium ascorbate (Nutra-C®) to synthetic ascorbic acid found that the bioavailability of the calcium ascorbate was significantly greater (128%) than that of the synthetic ascorbic acid.[6]

Leukocyte Vitamin C Levels: An Indicator of Tissue Retention

Leukocytes, or white blood cells, are crucial components of the immune system and their Vitamin C concentration is considered an indicator of the body's tissue stores. The Mitmesser et al. (2016) study revealed a significant difference in leukocyte Vitamin C levels between the Ester-C® and ascorbic acid groups.[3][4][5]

The study found that the percent change in leukocyte Vitamin C concentration was significantly higher in the Ester-C® group at 8 and 24 hours post-ingestion compared to the ascorbic acid group.[3][4][5] This suggests that Ester-C® may be retained in these immune cells for a longer duration.[1][3]

Table 1: Comparative Bioavailability of Ester-C® vs. Ascorbic Acid (Data from Mitmesser et al., 2016)

ParameterEster-C® (1000 mg)Ascorbic Acid (1000 mg)Key Findings
Change in Plasma Vitamin C Concentration (0-24h) Significant increase from baselineSignificant increase from baselineNo significant difference between Ester-C® and Ascorbic Acid.[5]
Change in Leukocyte Vitamin C Concentration (at 8h) Significantly higher % change from baselineLower % change from baselineEster-C® showed significantly greater retention.[5]
Change in Leukocyte Vitamin C Concentration (at 24h) Significantly higher % change from baselineNo significant change from baselineEster-C® showed significantly greater retention.[5]

Experimental Protocols

Mitmesser et al. (2016) Study: Leukocyte Vitamin C Retention
  • Study Design: A randomized, double-blind, placebo-controlled, crossover trial.[3][4]

  • Participants: 36 healthy, non-smoking subjects aged 18-60 years.[3]

  • Intervention: A single oral dose of 1000 mg of Vitamin C from either Ester-C® (calcium ascorbate with metabolites) or ascorbic acid, or a placebo. A 7-day washout period was observed between each treatment.[3][4]

  • Sample Collection: Blood samples were collected at baseline and at 2, 4, 8, and 24 hours post-dose.[3]

  • Analytical Method for Leukocyte Vitamin C:

    • The buffy coat layer containing leukocytes was separated from blood samples.

    • The buffy coat was treated with 10% perchloric acid (PCA) with 1% metaphosphoric acid (MPA) to precipitate proteins and stabilize the vitamin C.

    • The mixture was vortexed and centrifuged.

    • The supernatant was analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentration of Vitamin C.[7]

Experimental_Workflow cluster_study_design Study Design cluster_sample_processing Sample Processing & Analysis Start Recruitment of 36 Healthy Subjects Randomization Randomization Washout1 7-Day Washout Treatment1 Group A: Ester-C® (1000mg) Group B: Ascorbic Acid (1000mg) Group C: Placebo BloodCollection Blood Collection (0, 2, 4, 8, 24h) Treatment1->BloodCollection Crossover1 Crossover Washout2 7-Day Washout Treatment2 Group A: Ascorbic Acid Group B: Placebo Group C: Ester-C® Treatment2->BloodCollection Crossover2 Crossover Washout3 7-Day Washout Treatment3 Group A: Placebo Group B: Ester-C® Group C: Ascorbic Acid Treatment3->BloodCollection End End of Study BuffyCoat Buffy Coat (Leukocyte) Separation Precipitation Protein Precipitation & Stabilization (PCA/MPA) Centrifugation Centrifugation Supernatant Supernatant Collection HPLC HPLC Analysis

Figure 1: Experimental Workflow of the Mitmesser et al. (2016) Study.
Gruenwald et al. (2006) Study: Gastrointestinal Tolerability
  • Study Design: A randomized, double-blind, crossover clinical trial.[8][9]

  • Participants: 50 healthy volunteers who were sensitive to acidic foods.[8][9]

  • Intervention: Participants took 1000 mg of Vitamin C as either Ester-C® or ascorbic acid for 3 consecutive days, with a 3-day washout period before crossing over to the other formulation.[8]

  • Data Collection: Participants recorded epigastric adverse effects daily in a diary.[8]

Gastrointestinal Tolerability

The acidity of ascorbic acid can lead to gastrointestinal side effects such as stomach upset and diarrhea, particularly at higher doses. Mineral ascorbates, being buffered, are generally considered to be gentler on the stomach.

The study by Gruenwald et al. (2006) specifically investigated the tolerability of Ester-C® compared to ascorbic acid in individuals sensitive to acidic foods. The results indicated that Ester-C® caused significantly fewer epigastric adverse effects.[8][9]

Table 2: Gastrointestinal Tolerability of Ester-C® vs. Ascorbic Acid (Data from Gruenwald et al., 2006)

ParameterEster-C®Ascorbic AcidKey Findings
Number of Epigastric Adverse Effects 33 (37.5%)55 (62.5%)Ester-C® was associated with fewer adverse effects.[8]
"Very Good" Tolerability Rating by Participants 72%54%Ester-C® was rated as significantly more tolerable.[8]

Signaling Pathways and Cellular Mechanisms

Vitamin C is a cofactor for a variety of enzymes and plays a crucial role in numerous signaling pathways. One of the key areas of recent research is its role in epigenetic regulation. Vitamin C acts as a cofactor for two important classes of enzymes:

  • Ten-eleven translocation (TET) enzymes: These enzymes are involved in DNA demethylation, a process that can influence gene expression.

  • Jumonji C (JmjC) domain-containing histone demethylases: These enzymes are involved in histone demethylation, another critical mechanism for regulating gene expression.

While it is established that ascorbic acid is a cofactor for these enzymes, there is currently a lack of specific research on whether Ester-C® or other mineral ascorbates have a differential effect on these epigenetic signaling pathways compared to ascorbic acid. The presence of metabolites like L-threonate in Ester-C® has been suggested to potentially influence cellular uptake and retention, but its specific impact on these intracellular signaling cascades requires further investigation.[2]

Epigenetic_Regulation cluster_vitamin_c Vitamin C (Ascorbate) cluster_enzymes Epigenetic Enzymes cluster_processes Epigenetic Modifications cluster_outcome Cellular Outcome Ascorbate Ascorbate TET TET Enzymes Ascorbate->TET Cofactor JmjC JmjC Histone Demethylases Ascorbate->JmjC Cofactor DNADemethylation DNA Demethylation TET->DNADemethylation Catalyzes HistoneDemethylation Histone Demethylation JmjC->HistoneDemethylation Catalyzes GeneExpression Altered Gene Expression DNADemethylation->GeneExpression HistoneDemethylation->GeneExpression

Figure 2: Vitamin C's Role in Epigenetic Regulation.

Effects on Oxidative Stress Markers

Vitamin C is a potent antioxidant that can neutralize reactive oxygen species (ROS) and reduce oxidative stress. While it is expected that all forms of Vitamin C would exhibit antioxidant activity, there is limited direct comparative research on the effects of Ester-C® versus other mineral ascorbates on a wide range of oxidative stress markers in humans.

Some studies suggest that the prolonged retention of Vitamin C in leukocytes, as observed with Ester-C®, could be beneficial for immune cells, which are often exposed to high levels of oxidative stress during an immune response.[1] However, more research is needed to quantify the differential impact of various Vitamin C forms on specific biomarkers of oxidative stress, such as malondialdehyde (MDA), F2-isoprostanes, and 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG).

Logical_Comparison cluster_forms Forms of Vitamin C cluster_properties Key Properties AscorbicAcid Ascorbic Acid Acidity Acidity AscorbicAcid->Acidity High Bioavailability Plasma Bioavailability AscorbicAcid->Bioavailability Good LeukocyteRetention Leukocyte Retention AscorbicAcid->LeukocyteRetention Lower GITolerance GI Tolerability AscorbicAcid->GITolerance Lower MineralAscorbates Mineral Ascorbates (e.g., Sodium, Calcium) MineralAscorbates->Acidity Low (Buffered) MineralAscorbates->Bioavailability Similar to AA MineralAscorbates->GITolerance Higher EsterC Ester-C® (Calcium Ascorbate + Metabolites) EsterC->Acidity Low (Buffered) EsterC->Bioavailability Similar to AA EsterC->LeukocyteRetention Higher EsterC->GITolerance Higher

Figure 3: Logical Comparison of Vitamin C Forms.

Conclusion

The available scientific evidence suggests that while Ester-C® and standard ascorbic acid result in similar overall plasma Vitamin C concentrations, Ester-C® demonstrates significantly higher retention in leukocytes. This prolonged retention within immune cells may have implications for immune function, although further research is needed to fully elucidate the clinical significance of this finding.

Mineral ascorbates, including Ester-C®, offer the advantage of being buffered and are therefore better tolerated by individuals with sensitivity to acidic foods. The choice between different forms of Vitamin C may depend on the specific research or clinical application, with considerations for bioavailability, tissue retention, and gastrointestinal tolerance. Further comparative studies are warranted to explore the potential differential effects of various mineral ascorbates on a broader range of physiological and cellular parameters.

References

Ester-C Demonstrates Increased Leukocyte Retention Compared to Ascorbic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A review of clinical data indicates that Ester-C, a patented form of calcium ascorbate (B8700270) with vitamin C metabolites, exhibits significantly greater retention in leukocytes (white blood cells) compared to standard ascorbic acid. This enhanced retention within immune cells suggests a potential for more sustained immune support. This guide provides a detailed comparison, including quantitative data from a key clinical trial and the experimental methodology employed.

Quantitative Analysis of Leukocyte Vitamin C Levels

A pivotal study published in SpringerPlus provides compelling evidence of the differential retention of Vitamin C in leukocytes following oral supplementation with Ester-C versus ascorbic acid.[1][2][3][4] The data presented below summarizes the mean percent change in leukocyte vitamin C concentrations from baseline over a 24-hour period.

Time PointEster-C® (1000 mg) Mean % ChangeAscorbic Acid (1000 mg) Mean % ChangePlacebo Mean % Change
2 hours Numerically higher than placeboNo significant changeNo significant change
4 hours Significant increase from baselinePeak, followed by declineNo significant change
8 hours Significantly higher than Ascorbic Acid and PlaceboReturned to baselineNo significant change
24 hours Significantly higher than Ascorbic Acid and PlaceboNo significant changeNo significant change

The study's results demonstrate that while both Ester-C and ascorbic acid are effectively absorbed into the bloodstream, Ester-C leads to a statistically significant and sustained elevation of vitamin C levels within leukocytes at 8 and 24 hours post-ingestion.[5][6][7] In contrast, the ascorbic acid group did not show a significant increase in leukocyte vitamin C levels over the same period.[1][2][3][4]

Experimental Protocol

The findings are based on a randomized, double-blind, placebo-controlled, crossover trial designed to evaluate the bioavailability of Ester-C.[5][6][7]

  • Participants: The study enrolled 36 healthy, non-smoking individuals aged between 18 and 60.[2][5]

  • Study Design: A crossover design was implemented, where each participant received a single 1000 mg dose of Ester-C, ascorbic acid, or a placebo.[2][3][4] A washout period of at least seven days separated each treatment arm.[2][3][4]

  • Data Collection: Blood samples were collected from each participant at baseline (pre-dose) and at 2, 4, 8, and 24 hours post-ingestion.[2][5]

  • Analysis: Plasma and leukocyte vitamin C concentrations were measured at each time point to determine the rate of absorption and retention.[2][5]

The rigorous design of this study provides a high degree of confidence in the observed differences between the two forms of vitamin C.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the clinical trial methodology used to assess and compare the leukocyte retention of Ester-C and ascorbic acid.

experimental_workflow cluster_setup Study Setup cluster_intervention Intervention Arms (Crossover) cluster_data_collection Data Collection cluster_analysis Analysis recruitment Recruitment of 36 Healthy Subjects randomization Randomization into Three Groups recruitment->randomization ester_c Group 1: 1000 mg Ester-C randomization->ester_c Treatment 1 ascorbic_acid Group 2: 1000 mg Ascorbic Acid randomization->ascorbic_acid Treatment 1 placebo Group 3: Placebo randomization->placebo Treatment 1 washout1 7-Day Washout Period blood_draw_baseline Baseline Blood Draw (0 hr) blood_draw_2hr Blood Draw at 2 hrs blood_draw_baseline->blood_draw_2hr blood_draw_4hr Blood Draw at 4 hrs blood_draw_2hr->blood_draw_4hr blood_draw_8hr Blood Draw at 8 hrs blood_draw_4hr->blood_draw_8hr blood_draw_24hr Blood Draw at 24 hrs blood_draw_8hr->blood_draw_24hr blood_draw_24hr->washout1 Crossover to next treatment plasma_analysis Plasma Vitamin C Analysis leukocyte_analysis Leukocyte Vitamin C Analysis

Figure 1. Experimental workflow for the comparative analysis of Ester-C and ascorbic acid.

Proposed Mechanism of Increased Retention

The enhanced retention of vitamin C from Ester-C in leukocytes is thought to be attributed to the presence of calcium threonate, a metabolite of vitamin C.[1] It is hypothesized that threonate may facilitate the transport and uptake of ascorbate into cells, leading to higher intracellular concentrations and longer retention times.

References

A Comparative Efficacy Analysis of Ester-C® and Liposomal Vitamin C Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance and efficacy of two advanced oral vitamin C formulations: Ester-C® and Liposomal Vitamin C. The analysis is based on available experimental data, focusing on key pharmacokinetic parameters such as bioavailability, cellular uptake, and retention.

Introduction to Advanced Vitamin C Formulations

L-Ascorbic acid (vitamin C) is an essential water-soluble vitamin with pleiotropic functions, including antioxidant defense and enzymatic cofactor activities. However, its oral bioavailability is limited by saturable absorption mechanisms, specifically the sodium-dependent vitamin C transporter 1 (SVCT-1) in the intestines.[1] At doses exceeding 200-1000 mg, absorption rates drop significantly, with unabsorbed vitamin C being excreted.[1][2] To overcome these limitations, formulations such as Ester-C® and liposomal vitamin C have been developed to enhance absorption and retention.

  • Ester-C® is a patented formulation composed primarily of calcium ascorbate (B8700270) and small amounts of naturally occurring vitamin C metabolites, notably L-threonate.[3][4] Manufacturers propose that these metabolites enhance the absorption and cellular retention of vitamin C.[3]

  • Liposomal Vitamin C involves the encapsulation of ascorbic acid within liposomes, which are microscopic vesicles composed of a phospholipid bilayer.[5] This lipid encapsulation is designed to protect the vitamin C from degradation in the digestive tract and facilitate its absorption through the intestinal wall, bypassing the standard SVCT-1 transporters.[1][2][6]

Comparative Pharmacokinetic Data

Table 1: Plasma Pharmacokinetics (vs. Ascorbic Acid)
ParameterLiposomal Vitamin C (500 mg)[7]Ester-C® (1000 mg)[8]Ascorbic Acid (Control)
Max. Plasma Concentration (Cmax) ▲ 27% higher than AANo significant difference vs. AABaseline
Total Bioavailability (AUC₀₋₂₄) ▲ 21% higher than AANot ReportedBaseline
Relative Bioavailability Reported as 1.77 times AA in a separate study[2][9]Not Reported1x
Table 2: Leukocyte Vitamin C Concentration (vs. Ascorbic Acid)
ParameterLiposomal Vitamin C (500 mg)[7]Ester-C® (1000 mg)[8]Ascorbic Acid (Control)
Max. Concentration (Cmax) ▲ 20% higher than AANot ReportedBaseline
Total Bioavailability (AUC₀₋₂₄) ▲ 8% higher than AANot ReportedBaseline
Concentration at 8 hours Not Reported▲ Significantly higher % change vs. AABaseline
Concentration at 24 hours Not Reported▲ Significantly higher % change vs. AABaseline

Summary of Findings:

  • Liposomal Vitamin C demonstrates significantly enhanced plasma bioavailability compared to standard ascorbic acid, with studies showing notable increases in both maximum concentration (Cmax) and total absorption (AUC).[7][9] It also increases vitamin C levels within immune cells (leukocytes).[7]

  • Ester-C® appears to have its primary advantage in cellular retention. While it may not significantly elevate plasma concentrations beyond standard ascorbic acid, it has been shown to result in significantly higher and longer-lasting concentrations of vitamin C within leukocytes, suggesting enhanced immune cell support over a 24-hour period.[8]

Mechanisms of Absorption and Action

The distinct formulations of Ester-C® and liposomal vitamin C lead to different proposed mechanisms for their enhanced bioavailability and retention.

Diagram 1: Proposed Vitamin C Absorption Pathways

cluster_lumen Intestinal Lumen cluster_enterocyte Intestinal Enterocyte cluster_blood Bloodstream AA Ascorbic Acid (AA) SVCT1 SVCT-1 Transporter AA->SVCT1 Saturable Transport LIPO Liposomal Vitamin C FUSION Membrane Fusion/ Endocytosis LIPO->FUSION Bypasses Transporters ESTERC Ester-C® Calcium Ascorbate + L-Threonate UPTAKE Enhanced Uptake ESTERC->UPTAKE Metabolite- Mediated (proposed) CELL_AA Ascorbic Acid SVCT1->CELL_AA FUSION->CELL_AA Release of AA UPTAKE->CELL_AA BLOOD Circulating Ascorbic Acid CELL_AA->BLOOD Diffusion

Caption: Proposed absorption mechanisms for different forms of Vitamin C.

Standard ascorbic acid relies on the saturable SVCT-1 transporter.[1] Liposomal vitamin C is absorbed via membrane fusion or endocytosis, while Ester-C®'s threonate metabolite is proposed to enhance uptake.[1][3][10]

Diagram 2: Antioxidant Mechanism of Action

ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻) H2O Stable Molecule (e.g., H₂O₂) ROS->H2O Is Neutralized AA Ascorbate (Reduced Form) AA->ROS Donates Electron (e⁻) DHA Dehydroascorbic Acid (Oxidized Form) AA->DHA Is Oxidized

Caption: Vitamin C's role as a potent antioxidant.

Regardless of the delivery form, once absorbed, vitamin C functions as a key antioxidant by donating electrons to neutralize harmful reactive oxygen species (ROS).

Key Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. Below are summaries of the protocols from key studies.

Protocol 1: Bioavailability of Liposomal Vitamin C (Purpura et al., 2024)
  • Study Design: A randomized, double-blind, placebo-controlled, crossover trial.[7][11]

  • Participants: 27 healthy subjects (19 males, 8 females).[7][11]

  • Intervention: Participants ingested a single dose of one of three substances:

    • Placebo (PLA)

    • 500 mg standard vitamin C (VIT C)

    • 500 mg liposomal vitamin C (LV-VIT C)[7][11]

  • Methodology: Venous blood samples were collected at baseline (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-ingestion.[11]

  • Analysis: Plasma and leukocyte vitamin C concentrations were analyzed to determine pharmacokinetic parameters, including Cmax and AUC₀₋₂₄.[7]

Diagram 3: Workflow for a Pharmacokinetic Crossover Study

cluster_setup Phase 1: Setup & Baseline cluster_period1 Phase 2: Period 1 cluster_washout Phase 3: Washout cluster_period2 Phase 4: Crossover Periods 2 & 3 cluster_analysis Phase 5: Analysis P1 Recruit & Screen Participants (N=27) P2 Randomize into 3 Sequence Groups P1->P2 P3 Administer Dose 1 (LV-VIT C, VIT C, or Placebo) P2->P3 P4 Serial Blood Collection (0-24 hours) P3->P4 P5 7-Day Washout Period P4->P5 P6 Administer Next Dose in Crossover Sequence P5->P6 P7 Repeat Serial Blood Collection (0-24 hours) P6->P7 P8 Repeat Washout & Final Period P7->P8 P9 Analyze Samples for Plasma & Leukocyte [Vit C] P8->P9 P10 Calculate Pharmacokinetic Parameters (Cmax, AUC) P9->P10 P11 Statistical Comparison P10->P11

Caption: Generalized workflow for a bioavailability crossover trial.

Protocol 2: Leukocyte Retention of Ester-C® (SpringerPlus Study, 2016)
  • Study Design: A double-blind, placebo-controlled, crossover trial.[8]

  • Participants: 36 healthy subjects (males and females, aged 18-60).[8]

  • Intervention: Participants were randomized to consume a single 1000 mg dose of:

    • Placebo

    • Ascorbic Acid

    • Ester-C®

  • Methodology: Each administration was preceded by a 7-day washout period. Plasma and leukocyte vitamin C concentrations were measured at baseline and at 2, 4, 8, and 24 hours post-dose.[8]

  • Analysis: The primary endpoint was the change in leukocyte vitamin C concentration from baseline over the 24-hour period.[8]

Conclusion

Both liposomal vitamin C and Ester-C® present viable strategies for overcoming the absorption limitations of standard ascorbic acid. The optimal choice may depend on the desired therapeutic outcome.

  • Liposomal Vitamin C is demonstrably effective at rapidly increasing plasma concentrations of vitamin C, making it a strong candidate for applications requiring high systemic bioavailability.[7] Its enhanced absorption and reduced gastrointestinal side effects are significant advantages.[1][5]

  • Ester-C® shows a distinct advantage in promoting the retention of vitamin C within leukocytes.[8] This suggests it may be particularly beneficial for applications focused on providing sustained support to the immune system over a longer duration.

Further research involving a direct, head-to-head clinical trial is warranted to definitively establish the comparative efficacy of these two advanced formulations.

References

A Comparative Analysis of the Side Effect Profiles of Ester-C® and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between vitamin C formulations is critical for both efficacy and patient compliance in clinical settings. This guide provides an objective comparison of the side effect profiles of Ester-C®, a patented form of calcium ascorbate (B8700270) with vitamin C metabolites, and standard ascorbic acid. The following analysis is supported by data from clinical trials, with a focus on gastrointestinal tolerance, bioavailability, and urinary oxalate (B1200264) excretion.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from comparative studies on the side effects and bioavailability of Ester-C® and ascorbic acid.

Table 1: Gastrointestinal Tolerance

ParameterEster-C®Ascorbic AcidStudy
Total Epigastric Adverse Events 33 (37.5%)55 (62.5%)Gruenwald et al., 2006[1]
Participants Reporting Adverse Events 28 (56%) of 5028 (56%) of 50Gruenwald et al., 2006[1]
"Very Good" Tolerability Rating 72% of participants54% of participantsGruenwald et al., 2006[1]
Worsening of Abdominal Pain (p-value) No significant changep=0.02Anonymous, 2025[2]
Worsening of Diarrhea (p-value) No significant changep=0.047Anonymous, 2025[2]
Worsening of Total GSRS Score (p-value) No significant changep=0.019Anonymous, 2025[2]

Table 2: Bioavailability

ParameterEster-C®Ascorbic AcidStudy
Plasma Vitamin C Concentration No significant differenceNo significant differenceMitmesser et al., 2016[3]
Leukocyte Vitamin C Concentration (8 hours post-dose) Significantly higherLowerMitmesser et al., 2016[3]
Leukocyte Vitamin C Concentration (24 hours post-dose) Significantly higherLowerMitmesser et al., 2016[3]

Table 3: Urinary Oxalate Excretion

ParameterEster-C®Ascorbic AcidStudy
Change in 24-hour Urine Oxalate Levels Significant reductionLess reductionMoyad et al., 2009[4][5]
Subjects with Reduced Oxalate (24-hour) 59%34%Anonymous, 2009[6]
Subjects with Reduced Oxalate Concentration 72%46%Anonymous, 2009[6]

Experimental Protocols

Gastrointestinal Tolerance Assessment (Gruenwald et al., 2006)

This study aimed to evaluate the epigastric side effects of Ester-C® compared to ascorbic acid in individuals sensitive to acidic foods.[1]

  • Study Design: A randomized, double-blind, crossover clinical trial was conducted with 50 healthy volunteers.[1]

  • Dosage and Administration: Participants received 1000 mg of vitamin C per day, either as Ester-C® or ascorbic acid, for three consecutive days.[1] This was followed by a three-day washout period before crossing over to the other formulation for another three days.[1]

  • Data Collection: Epigastric adverse effects were evaluated at baseline (day 0) and on days 3 and 9.[1] Participants also maintained a daily diary to record the frequency and severity of any gastrointestinal symptoms.[1] While the full diary is not publicly available, such diaries typically use a Likert-type scale to rate the severity of symptoms like heartburn, nausea, and abdominal pain. Another study utilized the Gastrointestinal Symptom Rating Scale (GSRS), a 15-item questionnaire assessing five symptom clusters: reflux, abdominal pain, indigestion, diarrhea, and constipation, with a 7-point graded Likert-type scale.[2]

Bioavailability Assessment (Mitmesser et al., 2016)

This study investigated the relative bioavailability of Ester-C® and ascorbic acid by measuring their concentrations in plasma and leukocytes.[3]

  • Study Design: A randomized, double-blind, placebo-controlled, crossover trial was performed with 30 healthy, non-smoking participants.[3]

  • Dosage and Administration: Participants received a single 1000 mg dose of vitamin C as either Ester-C® or ascorbic acid, or a placebo.[3] A 7-day washout period was observed between each treatment arm.[3]

  • Data Collection: Blood samples were collected at baseline and at 2, 4, 8, and 24 hours post-ingestion to measure vitamin C concentrations in both plasma and leukocytes.[3]

  • Analytical Method: While the full detailed protocol is not provided in the publication, the measurement of ascorbic acid in plasma and leukocytes is typically performed using High-Performance Liquid Chromatography (HPLC) with electrochemical or UV detection. This method allows for the separation and quantification of ascorbic acid from other blood components.

Urinary Oxalate Excretion Assessment (Moyad et al., 2009)

This study was designed to compare the effects of Ester-C® and ascorbic acid on urinary oxalate levels, a key risk factor for kidney stone formation.[4][5]

  • Study Design: A randomized, double-blind, crossover study was conducted.[4][5]

  • Dosage and Administration: Participants ingested 1000 mg/day of vitamin C (either as Ester-C® or ascorbic acid) for five days, followed by 2000 mg/day for an additional five days.[6]

  • Data Collection: 24-hour urine samples were collected to measure oxalate levels.[6]

  • Analytical Method: The specific enzymatic assay used is not detailed in the abstract, but urinary oxalate is commonly measured using an enzymatic method involving oxalate oxidase. This enzyme catalyzes the oxidation of oxalate, and the resulting products can be quantified spectrophotometrically.

Visualizations

Experimental_Workflow_Gastrointestinal_Tolerance cluster_screening Screening & Randomization cluster_phase1 Phase 1 (3 Days) cluster_washout Washout (3 Days) cluster_phase2 Phase 2 (3 Days) cluster_assessment Data Collection Start 50 Healthy Volunteers (Acid-Sensitive) Randomization Randomization (n=25 per group) Start->Randomization GroupA Group A: 1000mg Ester-C® Randomization->GroupA GroupB Group B: 1000mg Ascorbic Acid Randomization->GroupB Washout No Treatment GroupA->Washout GroupB->Washout GroupA2 Group A: 1000mg Ascorbic Acid Washout->GroupA2 GroupB2 Group B: 1000mg Ester-C® Washout->GroupB2 Assessment Epigastric Side Effect Assessment (Daily Diary & Examinations on Days 0, 3, 9) GroupA2->Assessment GroupB2->Assessment

Figure 1: Workflow of the gastrointestinal tolerance study.[1]

Bioavailability_Assessment_Workflow cluster_participants Participants cluster_design Study Design cluster_interventions Interventions (Single Dose) cluster_washout Washout Period cluster_sampling Blood Sampling cluster_analysis Analysis P 30 Healthy, Non-Smoking Volunteers Design Randomized, Double-Blind, Placebo-Controlled, Crossover Trial P->Design EsterC 1000mg Ester-C® Design->EsterC AA 1000mg Ascorbic Acid Design->AA Placebo Placebo Design->Placebo Washout 7 Days Between Treatments EsterC->Washout Sampling Baseline, 2, 4, 8, & 24 hours post-dose EsterC->Sampling AA->Washout AA->Sampling Placebo->Washout Placebo->Sampling Analysis Plasma & Leukocyte Vitamin C Concentration (HPLC) Sampling->Analysis

Figure 2: Workflow of the bioavailability assessment study.[3]

Conclusion

The available clinical data suggests that Ester-C® presents a more favorable side effect profile compared to standard ascorbic acid, particularly concerning gastrointestinal tolerance. In a study of individuals sensitive to acidic foods, Ester-C® was associated with significantly fewer and less severe epigastric adverse events.[1] While both forms of vitamin C demonstrate comparable bioavailability in plasma, Ester-C® appears to lead to higher and more sustained concentrations of vitamin C in leukocytes, which may have implications for immune function.[3] Furthermore, preliminary findings indicate that Ester-C® may be associated with a lower risk of increasing urinary oxalate levels, a factor in the formation of kidney stones.[4][5][6] For researchers and clinicians, these differences are important considerations when selecting a vitamin C formulation for supplementation or therapeutic use, especially in populations with pre-existing gastrointestinal sensitivities or a predisposition to nephrolithiasis. Further research with detailed and standardized protocols is warranted to confirm and expand upon these findings.

References

Head-to-Head Clinical Trials: Ester-C® vs. Standard Vitamin C

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of clinical data comparing the performance of Ester-C® and standard ascorbic acid reveals notable differences in bioavailability, leukocyte absorption, and gastrointestinal tolerance. This guide provides a detailed comparison based on available head-to-head clinical trials, offering researchers, scientists, and drug development professionals a concise overview of the existing evidence.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical trials comparing Ester-C® and ascorbic acid.

Table 1: Leukocyte Vitamin C Concentration

StudyDosageTime PointEster-C® Mean Change from BaselineAscorbic Acid Mean Change from Baselinep-value
Mitmesser et al. (2016)[1][2][3][4]1000 mg8 hoursSignificantly higher % change-p = 0.028
Mitmesser et al. (2016)[1][2][3][4]1000 mg24 hoursSignificantly higher % changeNo significant changep = 0.034

Note: In the Mitmesser et al. (2016) study, the Ester-C® group showed a significantly higher percent change in leukocyte vitamin C concentration compared to ascorbic acid at 8 and 24 hours post-dose.[1][2][3]

Table 2: Gastrointestinal Tolerance

StudyDosageParameterEster-C®Ascorbic Acidp-value
Gruenwald et al. (2006)[5][6]1000 mg/day for 3 daysNumber of Epigastric Adverse Effects33 (37.5%)55 (62.5%)< 0.05
Gruenwald et al. (2006)[5][6]1000 mg/day for 3 days"Very Good" Tolerability Rating72% of participants54% of participants< 0.05
Ye et al. (2015)[7]1000 mg/day for 5 days, 2000 mg/day for 5 daysWorsening of Abdominal PainNo significant changeSignificant worsening (p=0.02)-
Ye et al. (2015)[7]1000 mg/day for 5 days, 2000 mg/day for 5 daysWorsening of DiarrheaNo significant changeSignificant worsening (p=0.047)-

Experimental Protocols

The clinical trials cited in this guide predominantly followed a randomized, double-blind, crossover design.

Mitmesser et al. (2016) - Leukocyte Vitamin C Retention Study [1][2][3][4]

  • Study Design: A double-blind, placebo-controlled, crossover trial.[1][2][3]

  • Participants: Thirty to thirty-six healthy, non-smoking subjects aged 18–60 years.[1][2][3]

  • Intervention: Participants were randomized to receive a single 1000 mg dose of Ester-C®, ascorbic acid, or a placebo.[1][2][3]

  • Washout Period: A 7-day washout period preceded each treatment arm.[1][2][3]

  • Measurements: Plasma and leukocyte vitamin C concentrations were measured at baseline and at 2, 4, 8, and 24 hours post-dose.[1][3]

Gruenwald et al. (2006) - Gastrointestinal Tolerance Study [5][6]

  • Study Design: A randomized, double-blind, crossover clinical trial.[5]

  • Participants: 50 healthy volunteers with sensitivity to acidic foods.[5]

  • Intervention: Participants took 1000 mg of vitamin C as either Ester-C® or ascorbic acid for 3 consecutive days.[5]

  • Washout Period: A 3-day washout period separated the two treatment phases.[5]

  • Measurements: Epigastric adverse effects were recorded daily by participants in a diary. Examinations for adverse effects were performed on days 0, 3, and 9.[5]

Visualizations

Experimental Workflow: Randomized Crossover Trial

G cluster_0 Phase 1 cluster_1 Washout Period cluster_2 Phase 2 (Crossover) Group A Group A Treatment 1\n(Ester-C®) Treatment 1 (Ester-C®) Group A->Treatment 1\n(Ester-C®) Treatment 2\n(Ascorbic Acid) Treatment 2 (Ascorbic Acid) Group A->Treatment 2\n(Ascorbic Acid) Measurement 1 Measurement 1 Treatment 1\n(Ester-C®)->Measurement 1 Measurement 4 Measurement 4 Treatment 1\n(Ester-C®)->Measurement 4 Washout Washout Measurement 1->Washout Group B Group B Group B->Treatment 1\n(Ester-C®) Group B->Treatment 2\n(Ascorbic Acid) Measurement 2 Measurement 2 Treatment 2\n(Ascorbic Acid)->Measurement 2 Measurement 3 Measurement 3 Treatment 2\n(Ascorbic Acid)->Measurement 3 Measurement 2->Washout Washout->Group A Crossover Washout->Group B Crossover Data Analysis Data Analysis Measurement 3->Data Analysis Measurement 4->Data Analysis Recruitment of\nHealthy Volunteers Recruitment of Healthy Volunteers Randomization Randomization Recruitment of\nHealthy Volunteers->Randomization Randomization->Group A Randomization->Group B

Caption: Experimental workflow of a randomized crossover trial.

Proposed Mechanism of Enhanced Vitamin C Uptake with Ester-C®

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Ester_C Ester-C® (Calcium Ascorbate (B8700270) + Metabolites) L_threonate L-threonate Ester_C->L_threonate contains Ascorbic_Acid Ascorbic Acid SVCT SVCT (Sodium-dependent Vitamin C Transporter) Ascorbic_Acid->SVCT Standard Uptake L_threonate->SVCT Enhances Uptake Intracellular_Ascorbate Increased Intracellular Ascorbate Concentration SVCT->Intracellular_Ascorbate

Caption: Proposed mechanism of L-threonate on vitamin C uptake.

Discussion

The available clinical evidence suggests that Ester-C®, a formulation of calcium ascorbate with vitamin C metabolites, may offer advantages over standard ascorbic acid in terms of leukocyte absorption and gastrointestinal tolerability.

The study by Mitmesser and colleagues demonstrated that a single 1000 mg dose of Ester-C® resulted in a significantly higher percentage change in leukocyte vitamin C concentrations at 8 and 24 hours compared to an equivalent dose of ascorbic acid.[1][2][3] This suggests that Ester-C® may be retained longer in these immune cells.[1][2][3] Notably, there were no significant differences observed in plasma vitamin C concentrations between the two forms.[1][3]

The proposed mechanism for this enhanced retention involves the presence of vitamin C metabolites in Ester-C®, particularly L-threonate.[3][8] It is hypothesized that L-threonate may facilitate the absorption and enhance the retention of vitamin C in cells.[3] L-threonic acid is a natural metabolite of vitamin C and has been shown to influence the mineralization process, potentially through its action on vitamin C.[9][10]

In terms of safety and tolerability, multiple studies indicate that Ester-C® is better tolerated than ascorbic acid, particularly in individuals sensitive to acidic foods.[5][6][7] A clinical trial by Gruenwald et al. found that Ester-C® caused significantly fewer epigastric adverse effects compared to ascorbic acid.[5][6] Another study reported that ascorbic acid led to a significant worsening of abdominal pain and diarrhea, while no such changes were observed with Ester-C®.[7] This difference is attributed to the non-acidic, pH-neutral nature of Ester-C®, which is a calcium ascorbate.[7]

Conclusion

Head-to-head clinical trials suggest that Ester-C® demonstrates superior leukocyte vitamin C retention and better gastrointestinal tolerance compared to standard ascorbic acid. The presence of metabolites like L-threonate in Ester-C® is believed to contribute to its enhanced bioavailability in immune cells. For individuals seeking to supplement with vitamin C, particularly those with gastrointestinal sensitivity, Ester-C® may present a more favorable option. Further research is warranted to fully elucidate the long-term clinical implications of these observed differences.

References

A Researcher's Guide to In Vitro Antioxidant Activity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Common Assay Methodologies and Supporting Data for Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the evaluation of antioxidant activity is a critical step in the discovery and development of drugs targeting oxidative stress-related pathologies. This guide provides a comparative analysis of the most common in vitro antioxidant assays, presenting their methodologies, and supporting experimental data in a clear, concise format for researchers, scientists, and drug development professionals.

Principles of Common In Vitro Antioxidant Assays

A variety of assays are employed to determine the antioxidant capacity of compounds, each with its own distinct mechanism. The most widely utilized methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity) assays.[1] These methods can be broadly categorized into two types based on their chemical reactions: hydrogen atom transfer (HAT) and single electron transfer (SET).

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of a substance is not an intrinsic property but is dependent on the specific oxidant and the reaction conditions. Therefore, it is crucial to evaluate antioxidant activity using multiple assays to gain a comprehensive understanding of a compound's potential. The following tables summarize the antioxidant activities of various compounds, as measured by different assays, to provide a comparative perspective.

Table 1: Comparative Antioxidant Activity (IC50/EC50 in µg/mL) of Plant Extracts

Plant ExtractDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)FRAP (mM Fe(II)/g)Reference
Atrocarpus lakoocha (bark)41.42 ± 3.1--[2]
Woodfordia fructicosa (flowers)41.89 ± 2.5--[2]
Rhododendron arboreum (flowers)45.55 ± 2.2--[2]
Vetiveria zizanoids (roots)46.22 ± 2.0--[2]
Mirabilis jalapa (rhizomes)48.99 ± 3.0--[2]
Macaranga hypoleuca (Methanol Extract)19.32--[3]
Macaranga hypoleuca (Ethyl Acetate (B1210297) Fraction)14.312.10-[3]
Macaranga hypoleuca (n-Butanol Fraction)16.78-0.48[3]
Ascorbic Acid (Standard)38.74 ± 2.5--[2]

Table 2: Comparative Antioxidant Activity of Flavonoids (Scavenging Activity at 200 µmol/L)

FlavonoidDPPH Radical Scavenging (%)ABTS+ Radical Scavenging (%)Reference
Procyanidin B2~95%~98%[4]
Epigallocatechin~90%~95%[4]
Quercetin~85%~95%[4]
Epicatechin~75%~80%[4]
Taxifolin~75%~80%[4]
Rutin~30%~40%[4]
Vitamin C (Standard)~20%~30%[4]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable results. The following sections outline the methodologies for the key antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[5] DPPH is a stable free radical that, in the presence of an antioxidant, is reduced, leading to a color change from purple to yellow.[5][6]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695).[6] The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test samples in a suitable solvent (e.g., methanol, ethanol) to obtain a series of concentrations.

  • Reaction: Add a fixed volume of the DPPH solution to each sample concentration in a test tube or a 96-well plate.[5] A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time, typically 30 minutes.[5][6]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[5][6]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[5] The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[7] The pre-formed radical cation is blue/green, and its reduction by an antioxidant leads to decolorization.[7][8]

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[7][8] Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.[7][8]

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test samples in a suitable solvent.

  • Reaction: Add a small volume of the sample solution to a larger volume of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.[7]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[9]

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[10] The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Prepare the samples in a suitable solvent.

  • Reaction: Add a small volume of the sample to a larger volume of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard, typically ferrous sulfate (B86663) (FeSO₄), and is expressed as mM Fe(II) equivalents per gram of sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[11][12] The antioxidant capacity is quantified by the degree of fluorescence decay over time.[12]

Procedure:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the peroxyl radical generator (AAPH), and a standard antioxidant (e.g., Trolox).[11]

  • Reaction Mixture: In a 96-well black microplate, add the fluorescent probe, the sample or standard, and a buffer solution.[12]

  • Incubation: Incubate the plate at 37°C for a period of time.[12]

  • Initiation of Reaction: Add the AAPH solution to initiate the radical-generating reaction.[11]

  • Measurement: Immediately begin monitoring the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm over time using a fluorescence microplate reader.[13]

  • Calculation: The antioxidant capacity is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of a blank and is expressed as Trolox equivalents (TE).[14]

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Antioxidant_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Sample_Prep Sample Preparation (Extraction, Dilution) Mixing Mixing of Sample and Reagent Sample_Prep->Mixing Reagent_Prep Reagent Preparation (DPPH, ABTS, FRAP, etc.) Reagent_Prep->Mixing Incubation Incubation (Time & Temperature Specific) Mixing->Incubation Spectrophotometry Spectrophotometric/ Fluorometric Reading Incubation->Spectrophotometry Calculation Calculation of % Inhibition or AUC Spectrophotometry->Calculation IC50_TEAC Determination of IC50 or TEAC Calculation->IC50_TEAC

Caption: General workflow for in vitro antioxidant activity assays.

Antioxidant_Mechanism cluster_radicals Oxidative Stress cluster_antioxidant Antioxidant Action cluster_products Neutralization Free_Radical Free Radical (e.g., R•) Stable_Molecule Stable Molecule (RH) Free_Radical->Stable_Molecule H• donation Antioxidant Antioxidant (AH) Antioxidant_Radical Less Reactive Antioxidant Radical (A•) Antioxidant->Antioxidant_Radical

Caption: Simplified mechanism of free radical scavenging by an antioxidant.

References

A Comparative Analysis of Ester-C® and Ascorbic Acid on Immune Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ester-C® and standard ascorbic acid, focusing on their effects on immune function. The information presented is based on available scientific literature and is intended to assist in the replication and further investigation of these studies.

Enhanced Bioavailability and Retention of Ester-C® in Immune Cells

A pivotal study published in SpringerPlus investigated the comparative bioavailability of Ester-C® versus ascorbic acid. The research highlights a significant difference in the retention of Vitamin C within leukocytes, the body's immune cells. While plasma Vitamin C levels showed no significant variance between the two forms, Ester-C® led to a notably higher concentration of Vitamin C in leukocytes at 8 and 24 hours post-ingestion. This prolonged retention within immune cells suggests a potential for more sustained support of their function.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the aforementioned study, comparing the effects of a single 1000 mg dose of Ester-C®, ascorbic acid, and a placebo.

Table 1: Percent Change in Leukocyte Vitamin C Concentration from Baseline

Time PointEster-C® (%)Ascorbic Acid (%)Placebo (%)
8 hours Significantly higher vs. Ascorbic Acid & PlaceboNo significant changeNo significant change
24 hours Significantly higher vs. Ascorbic Acid & PlaceboNo significant changeNo significant change

Table 2: Plasma Vitamin C Concentration

Time PointEster-C®Ascorbic AcidPlacebo
2 hours No significant difference vs. Ascorbic AcidNo significant difference vs. Ester-C®Significantly lower
4 hours No significant difference vs. Ascorbic AcidNo significant difference vs. Ester-C®Significantly lower
8 hours No significant difference vs. Ascorbic AcidNo significant difference vs. Ester-C®Significantly lower
24 hours No significant difference vs. Ascorbic AcidNo significant difference vs. Ester-C®Significantly lower

Impact on Neutrophil Function: A Preliminary Insight

A 2024 preliminary study published in Nutrients explored the effects of lower doses of calcium ascorbate (B8700270) (a form of Ester-C®) and ascorbic acid on various immune biomarkers, including neutrophil function. The findings suggest that a 500 mg dose of calcium ascorbate may offer some immune benefits compared to an equivalent dose of ascorbic acid, including increased neutrophil functionality within the first 8 hours of ingestion.[5][6]

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.

Study Design for Bioavailability Analysis (Adapted from Mitmesser et al., 2016)
  • Study Type: Randomized, double-blind, placebo-controlled, crossover trial.

  • Participants: 36 healthy, non-smoking male and female subjects aged 18-60.

  • Intervention: Participants received a single oral dose of one of the following in a randomized order:

    • 1000 mg Ester-C® (calcium ascorbate with vitamin C metabolites)

    • 1000 mg Ascorbic Acid

    • Placebo

  • Washout Period: A 7-day washout period was observed between each treatment arm.

  • Sample Collection: Blood samples were collected at baseline and at 2, 4, 8, and 24 hours post-ingestion.

  • Analysis: Plasma and leukocyte Vitamin C concentrations were measured using a validated analytical method (e.g., HPLC).

Neutrophil Phagocytosis Assay Protocol (Representative)

This protocol describes a common method for assessing neutrophil phagocytic function using zymosan particles, which can be adapted to compare the effects of different Vitamin C formulations.

  • Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation.

  • Cell Culture: Culture the isolated neutrophils in a suitable medium (e.g., RPMI-1640) supplemented with serum.

  • Treatment: Incubate the neutrophils with the desired concentrations of Ester-C®, ascorbic acid, or a control vehicle for a specified period.

  • Phagocytosis Induction: Add fluorescently labeled zymosan A particles (a yeast cell wall preparation) to the neutrophil cultures.

  • Incubation: Incubate the cells with zymosan for a period that allows for phagocytosis to occur (e.g., 30-60 minutes) at 37°C.

  • Quenching of Extracellular Fluorescence: Add a quenching agent (e.g., trypan blue) to extinguish the fluorescence of zymosan particles that have not been internalized by the neutrophils.

  • Analysis: Quantify the phagocytic activity by measuring the fluorescence of the internalized zymosan particles using a fluorometer or by flow cytometry. The intensity of the fluorescence is proportional to the amount of phagocytosed material.

Visualizing the Mechanisms

The following diagrams illustrate the experimental workflow and a key signaling pathway influenced by Vitamin C in immune cells.

G cluster_0 Bioavailability Study Workflow Participant Recruitment Participant Recruitment Randomization Randomization Participant Recruitment->Randomization Treatment Arm 1 Treatment Arm 1 Randomization->Treatment Arm 1 Treatment Arm 2 Treatment Arm 2 Randomization->Treatment Arm 2 Treatment Arm 3 Treatment Arm 3 Randomization->Treatment Arm 3 Treatment Arm 1\n(Ester-C®) Treatment Arm 1 (Ester-C®) Treatment Arm 2\n(Ascorbic Acid) Treatment Arm 2 (Ascorbic Acid) Treatment Arm 3\n(Placebo) Treatment Arm 3 (Placebo) Blood Sampling\n(0, 2, 4, 8, 24h) Blood Sampling (0, 2, 4, 8, 24h) Leukocyte & Plasma\nVitamin C Analysis Leukocyte & Plasma Vitamin C Analysis Data Analysis Data Analysis Leukocyte & Plasma\nVitamin C Analysis->Data Analysis Blood Sampling Blood Sampling Treatment Arm 1->Blood Sampling Treatment Arm 2->Blood Sampling Treatment Arm 3->Blood Sampling Blood Sampling->Leukocyte & Plasma\nVitamin C Analysis

Experimental Workflow for Bioavailability Study

G cluster_1 Vitamin C Signaling in Neutrophils Vitamin_C Vitamin C NF_kB NF-κB Vitamin_C->NF_kB Inhibits Antioxidant_Defense Antioxidant Defense Vitamin_C->Antioxidant_Defense Scavenges Chemotaxis Enhanced Chemotaxis Vitamin_C->Chemotaxis Phagocytosis Enhanced Phagocytosis Vitamin_C->Phagocytosis ROS Reactive Oxygen Species (ROS) NETosis Regulation of NETosis NF_kB->NETosis Promotes Antioxidant_Defense->ROS

Vitamin C's Influence on Neutrophil Signaling

References

A Comparative Review of Vitamin C Formulations: Bioavailability, Stability, and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Vitamin C, or L-ascorbic acid, is an essential micronutrient renowned for its potent antioxidant properties and its critical role as a cofactor in numerous enzymatic reactions.[1] Its therapeutic and supplemental use is widespread, yet the efficacy of vitamin C is profoundly influenced by its chemical formulation, which dictates its stability, bioavailability, and ultimately, its physiological impact. For researchers, scientists, and drug development professionals, understanding the nuances of these formulations is paramount for designing effective studies and therapeutic agents. This guide provides an objective comparison of common vitamin C formulations, supported by experimental data and detailed methodologies.

Common Formulations of Vitamin C

The market offers a variety of vitamin C forms, each with distinct chemical properties that affect its absorption and function.

  • L-Ascorbic Acid: This is the pure, naturally occurring form of vitamin C. While chemically identical whether derived from natural sources or synthesized, it is highly unstable and susceptible to oxidation from heat, light, and air.[2][3] Its absorption is dose-dependent, with bioavailability decreasing significantly at doses above 200-500 mg.[4][5]

  • Mineral Ascorbates: These are salts of ascorbic acid, such as sodium ascorbate (B8700270) and calcium ascorbate. They are less acidic (buffered) and may be better tolerated by individuals with gastrointestinal sensitivity.[4] Their bioavailability is generally considered equivalent to that of ascorbic acid.[5]

  • Ester-C®: This formulation primarily contains calcium ascorbate but also includes small amounts of vitamin C metabolites like dehydroascorbic acid and calcium threonate.[6][7] Manufacturers claim these metabolites enhance the absorption and retention of vitamin C.[7] Some studies suggest it leads to higher concentrations in leukocytes compared to standard ascorbic acid.[5][8]

  • Ascorbyl Palmitate: This is a fat-soluble ester of ascorbic acid. Its lipophilic nature suggests potential for better incorporation into cell membranes.[9] However, its use in oral supplements is debated, and it is more commonly found in topical formulations due to its enhanced stability in creams and lotions.[9]

  • Liposomal Vitamin C: This advanced formulation encapsulates ascorbic acid within liposomes, which are microscopic, fat-soluble vesicles. This lipid barrier is designed to protect the vitamin C from degradation in the digestive system and facilitate its absorption into the bloodstream and cells.

Comparative Bioavailability

Bioavailability is a critical measure of a drug's effectiveness, indicating the proportion of an administered dose that enters systemic circulation. Several studies have compared the pharmacokinetic profiles of different vitamin C formulations. Liposomal vitamin C, in particular, has demonstrated significantly enhanced bioavailability compared to non-liposomal forms.[10][11]

FormulationDoseCmax (Peak Plasma Conc.)AUC (Total Bioavailability)Relative Bioavailability IncreaseSource
Non-Liposomal Vitamin C 1000 mg3.1 mg/dL (approx.)31.53 mg·h/dL-[12]
Liposomal Vitamin C 1000 mg5.2 mg/dL (approx.)55.86 mg·h/dL1.77 times higher than non-liposomal[10][11][12]
Ascorbic Acid 1000 mgPlasma levels did not significantly differ from Ester-C®Not Reported-[5][8]
Ester-C® 1000 mgPlasma levels did not significantly differ from Ascorbic AcidNot Reported, but leukocyte concentration was significantly higher at 8 and 24 hours[5][8]

Signaling Pathways and Efficacy

Vitamin C's efficacy extends beyond general antioxidant activity to specific molecular pathways. Its role in collagen synthesis is fundamental for connective tissue health, wound healing, and skin integrity.[13]

Role in Collagen Synthesis

Vitamin C is an essential cofactor for two key enzymes, prolyl hydroxylase and lysyl hydroxylase, which are responsible for stabilizing the collagen triple-helix structure.[14][15] Without adequate vitamin C, collagen production is impaired, leading to conditions like scurvy.[16]

G cluster_collagen Collagen Synthesis Pathway Procollagen Procollagen Chains Hydroxylation Hydroxylation of Proline & Lysine Residues Procollagen->Hydroxylation Prolyl Prolyl Hydroxylase Prolyl->Hydroxylation Lysyl Lysyl Hydroxylase Lysyl->Hydroxylation Helix Stable Triple Helix Formation Hydroxylation->Helix Collagen Mature Collagen Fibril Helix->Collagen VitC Vitamin C (Ascorbic Acid) VitC->Prolyl Cofactor VitC->Lysyl Cofactor

Caption: Vitamin C as an essential cofactor for hydroxylase enzymes in collagen synthesis.

Immune Function Modulation

Vitamin C supports the immune system by enhancing various cellular functions of both the innate and adaptive immune systems.[1] Leukocytes, such as neutrophils and monocytes, actively accumulate vitamin C to concentrations 50- to 100-fold higher than in plasma, which is thought to protect these cells from oxidative damage during their response to pathogens.[1][17] It also modulates redox-sensitive cell signaling pathways and can enhance neutrophil migration to infection sites.[1]

Experimental Protocols

To ensure reproducibility and accuracy in research, standardized experimental protocols are essential.

Protocol 1: Determination of Plasma Total Vitamin C by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately measuring vitamin C concentrations in plasma.[18][19] The method quantifies both reduced (ascorbic acid, AA) and oxidized (dehydroascorbic acid, DHA) forms.

1. Sample Collection and Preparation:

  • Collect whole blood in lithium heparin or EDTA tubes.[19][20]

  • Immediately centrifuge at 4°C to separate plasma. Protect samples from light.[19]

  • To precipitate proteins, mix plasma with an equal volume of ice-cold 0.54 M perchloric acid (PCA) containing a metal chelator like DTPA.[20]

  • Vortex and centrifuge the sample to obtain a protein-free supernatant.[20]

2. Reduction of Dehydroascorbic Acid (DHA):

  • To measure total vitamin C, DHA in the supernatant must be reduced back to ascorbic acid.

  • Incubate an aliquot of the PCA-supernatant with a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[20][21]

3. HPLC Analysis:

  • Inject the prepared sample into a reverse-phase HPLC system.

  • Use an isocratic mobile phase, typically an aqueous low-pH non-buffered solution (e.g., dilute sulfuric acid or phosphate (B84403) buffer).[18]

  • Detection can be performed using an ultraviolet (UV) detector (at ~245 nm) or an electrochemical (EC) detector, with the latter being more sensitive.[18][21]

  • Quantify concentrations by comparing peak areas to a standard curve generated from known concentrations of ascorbic acid.

G start Start: Blood Sample step1 1. Centrifuge at 4°C to Isolate Plasma start->step1 step2 2. Precipitate Proteins with Perchloric Acid step1->step2 step3 3. Reduce DHA to AA (using TCEP) step2->step3 step4 4. Inject Sample into HPLC System step3->step4 step5 5. Separate on Reverse-Phase Column step4->step5 step6 6. Detect with UV or EC Detector step5->step6 end End: Quantify Vitamin C Concentration step6->end

Caption: Experimental workflow for plasma total vitamin C analysis using HPLC.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Capacity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and simple spectrophotometric method to determine the antioxidant capacity of a compound.[22]

1. Reagent Preparation:

  • Prepare a stock solution of the vitamin C formulation in a suitable solvent (e.g., ethanol (B145695) or methanol). Create a series of dilutions.

  • Prepare a working solution of DPPH in the same solvent to an absorbance of approximately 1.0 at 517 nm.

2. Assay Procedure:

  • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

  • Add 100 µL of the different concentrations of the vitamin C sample to the wells. Use the solvent as a blank.

  • Shake the plate and incubate in the dark at room temperature for 30 minutes.

3. Measurement:

  • Measure the absorbance of each well at 517 nm using a microplate reader. The purple DPPH radical becomes colorless upon reduction by an antioxidant.

  • Calculate the percentage of scavenging activity and determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).[22]

Comparative Absorption of Vitamin C Formulations

The primary advantage of advanced formulations like liposomal vitamin C lies in their alternative absorption mechanism, which bypasses the saturation limits of the transporters responsible for absorbing standard ascorbic acid.

G cluster_standard Standard Ascorbic Acid cluster_liposomal Liposomal Vitamin C AA Ascorbic Acid Transport SVCT1 Transporters (in Intestine) AA->Transport Blood Enters Bloodstream Transport->Blood Limit Saturation at High Doses Transport->Limit Excretion Excess Excreted Limit->Excretion Lipo Liposome with Encapsulated Vitamin C Fusion Direct Fusion with Intestinal Cell Membranes Lipo->Fusion Blood2 Enters Bloodstream Fusion->Blood2 Bypass Bypasses SVCT1 Saturation Fusion->Bypass

Caption: Logical relationship comparing the intestinal absorption of standard vs. liposomal vitamin C.

Conclusion

The choice of vitamin C formulation has significant implications for its clinical and research applications. While standard ascorbic acid and mineral ascorbates are effective at nutritional doses, their bioavailability is limited by saturable transport mechanisms. For achieving higher plasma concentrations, liposomal vitamin C offers a distinct advantage, demonstrating nearly double the bioavailability in clinical studies.[10][11][12] Formulations like Ester-C® may offer benefits in terms of retention in immune cells, which warrants further investigation.[8] For topical applications, stabilized derivatives like ascorbyl palmitate are superior due to their resistance to oxidation.[9] Drug development professionals and researchers must consider these differences in bioavailability, stability, and specific cellular uptake when selecting a vitamin C formulation to ensure maximal efficacy and reliable experimental outcomes.

References

Unveiling the Impact of Threonate on Vitamin C Uptake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Vitamin C uptake in the presence and absence of threonate, a key metabolite of ascorbic acid. By examining existing experimental data, this document aims to offer a clear perspective on the potential for enhanced bioavailability of Vitamin C when co-administered with threonate. The information presented herein is intended to support further research and development in the field of nutrient delivery and supplementation.

Enhanced Vitamin C Retention in Leukocytes with a Threonate-Containing Formulation

A key clinical study investigated the bioavailability of a patented Vitamin C formulation containing calcium ascorbate (B8700270) and its metabolites, including threonate (Ester-C®), compared to standard ascorbic acid. While plasma Vitamin C concentrations did not show significant differences between the two forms, the study revealed a notable increase in Vitamin C levels within leukocytes for the threonate-containing formulation.[1][2][3]

Leukocytes, as crucial components of the immune system, maintain high concentrations of Vitamin C.[2] The enhanced retention of Vitamin C in these cells, as observed with the Ester-C® formulation, suggests a potential benefit for immune function support.[1][4] The researchers propose that the metabolites present in Ester-C®, including threonate, may facilitate the absorption and enhance the retention of Vitamin C within these vital immune cells.[1][5]

The following table summarizes the key quantitative findings from this study, focusing on the percentage change in leukocyte Vitamin C concentrations over a 24-hour period.

Table 1: Percent Change in Leukocyte Vitamin C Concentration from Baseline

Time PointEster-C® (Mean % Change ± SE)Ascorbic Acid (Mean % Change ± SE)p-value (Ester-C® vs. Ascorbic Acid)
8 hours 22.5 ± 8.8-1.2 ± 7.90.028
24 hours 30.1 ± 8.83.8 ± 8.40.034

Data extracted from Mitmesser et al., 2016, SpringerPlus.[4]

Experimental Protocols

To provide a comprehensive understanding of the methodologies used to validate the effects of threonate on Vitamin C uptake, two key experimental protocols are detailed below: a clinical trial protocol for human bioavailability studies and a general protocol for in vitro Vitamin C uptake assays in a human cell line.

Clinical Trial Protocol: Human Bioavailability Study

This protocol is based on the methodology described by Mitmesser et al. (2016) in their double-blind, placebo-controlled, crossover trial.[1][3]

1. Study Design:

  • A randomized, double-blind, placebo-controlled, crossover design is employed.

  • Participants are randomly assigned to receive a single dose of the test product (e.g., 1000 mg Vitamin C with threonate), a positive control (e.g., 1000 mg ascorbic acid), and a placebo.

  • A washout period of at least one week is implemented between each treatment phase.

2. Participant Selection:

  • Healthy, non-smoking male and female volunteers are recruited.

  • Exclusion criteria include any underlying health conditions or use of medications that could interfere with Vitamin C metabolism.

3. Blood Sample Collection:

  • Blood samples are collected at baseline (0 hours) and at specified time points post-dose (e.g., 2, 4, 8, and 24 hours).

4. Leukocyte Isolation:

  • Whole blood is centrifuged to separate plasma and the buffy coat, which contains the leukocytes.

  • The buffy coat is carefully collected for subsequent analysis.

5. Vitamin C Analysis in Leukocytes:

  • Leukocytes are lysed to release intracellular Vitamin C.

  • The concentration of ascorbic acid is determined using High-Performance Liquid Chromatography (HPLC) with electrochemical or UV detection.

6. Data Analysis:

  • The primary endpoints are the change and percent change in leukocyte Vitamin C concentration from baseline at each time point.

  • Statistical analysis is performed to compare the effects of the different formulations.

In Vitro Protocol: Cellular Vitamin C Uptake Assay

This protocol provides a general framework for assessing the direct effect of threonate on Vitamin C uptake in a human cell line, such as the U937 human monocytic cell line, which is a relevant model for studying leukocyte function.

1. Cell Culture:

  • U937 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Vitamin C Uptake Assay:

  • Cells are washed and resuspended in a buffer that supports transporter activity.

  • Cells are pre-incubated with or without varying concentrations of L-threonate.

  • The uptake experiment is initiated by adding a known concentration of radiolabeled L-ascorbic acid (e.g., [14C]L-ascorbic acid).

  • At various time points, aliquots of the cell suspension are removed, and the uptake is stopped by rapid washing with ice-cold buffer.

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • The rate of Vitamin C uptake is calculated and expressed as nmol/mg protein/min.

  • Kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), can be determined by performing the assay with a range of ascorbic acid concentrations.

  • Statistical comparisons are made between the uptake rates in the presence and absence of threonate.

Signaling Pathways and Experimental Workflow

To visualize the complex processes involved in Vitamin C uptake and the experimental approach to its validation, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SVCT SVCT1/2 Transporters AA_in Ascorbic Acid (AA) SVCT->AA_in GLUT GLUT Transporters DHA_in Dehydroascorbic Acid (DHA) GLUT->DHA_in AA_out Ascorbic Acid (AA) AA_out->SVCT Na+ co-transport DHA_out Dehydroascorbic Acid (DHA) DHA_out->GLUT Facilitated Diffusion Threonate Threonate Threonate->SVCT Potential Modulation Threonate->GLUT Potential Modulation Reduction Reduction DHA_in->Reduction GSH/NADPH Reduction->AA_in

Caption: Vitamin C uptake signaling pathways.

G cluster_invitro In Vitro Validation cluster_invivo In Vivo (Clinical) Validation CellCulture Cell Culture (e.g., U937 monocytes) PreIncubation Pre-incubation (with/without Threonate) CellCulture->PreIncubation UptakeAssay [14C]Ascorbic Acid Uptake Assay PreIncubation->UptakeAssay Measurement Scintillation Counting (Measure intracellular [14C]AA) UptakeAssay->Measurement Kinetics Kinetic Analysis (Km, Vmax) Measurement->Kinetics DataAnalysis Data Analysis & Comparison Kinetics->DataAnalysis Recruitment Participant Recruitment & Screening Randomization Randomization (Crossover Design) Recruitment->Randomization Dosing Dosing (AA vs. AA + Threonate vs. Placebo) Randomization->Dosing BloodSampling Blood Sampling (Time course) Dosing->BloodSampling LeukocyteIsolation Leukocyte Isolation BloodSampling->LeukocyteIsolation HPLCanalysis HPLC Analysis (Leukocyte Vitamin C) LeukocyteIsolation->HPLCanalysis HPLCanalysis->DataAnalysis

Caption: Experimental workflow for validating the effect of threonate.

Conclusion

The available evidence, primarily from studies on Ester-C®, suggests that the presence of threonate may contribute to enhanced retention of Vitamin C in leukocytes. While the precise molecular mechanism is still under investigation, this observation points towards a potential advantage for immune cell function. Further in vitro studies are warranted to elucidate the direct interaction of threonate with Vitamin C transporters, SVCTs and GLUTs, to fully understand its role in modulating Vitamin C uptake at a cellular level. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations and contributing to the growing body of knowledge in this area.

References

Ester-C® vs. Ascorbic Acid: A Comparative Analysis of In Vitro Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of different vitamin C formulations at the cellular level is critical for advancing therapeutic applications. This guide provides an objective comparison of Ester-C® and L-ascorbic acid, focusing on their differential impacts on various cell lines, supported by available experimental data.

Ester-C®, a patented form of vitamin C, is a complex containing primarily calcium ascorbate (B8700270), along with small amounts of vitamin C metabolites, most notably L-threonate. Proponents of Ester-C® suggest that this composition enhances its absorption and retention in the body, leading to superior biological effects compared to standard L-ascorbic acid. This guide delves into the in vitro evidence to evaluate these claims across several key cell types and biological processes.

Comparative Analysis of Cellular Effects

While extensive in vitro research has been conducted on the effects of L-ascorbic acid across a wide array of cell lines, direct comparative studies with Ester-C® are less common. The available data, however, provides some insights into their differential effects, particularly concerning immune cell function and bioavailability.

Cell Line/Primary CellsParameter InvestigatedEster-C® EffectL-Ascorbic Acid EffectKey Findings & Citations
Human Leukocytes (in vivo) Intracellular Vitamin C ConcentrationSignificantly higher and sustained levels up to 24 hours post-ingestion.Lower intracellular levels with a faster decline.Ester-C® leads to greater retention of vitamin C in immune cells, which may enhance their function.[1][2]
Human Neutrophils (in vivo) Phagocytic FunctionEvidence suggests potential for increased neutrophil functionality.Standard for comparison.A study on calcium ascorbate (a key component of Ester-C®) indicated improved neutrophil function compared to ascorbic acid.[2][3]
Human T-Lymphoma Cell Line Ascorbic Acid UptakeThe L-threonate component of Ester-C® stimulates ascorbic acid uptake in a dose-dependent manner.Baseline uptake.L-threonate appears to facilitate the transport of ascorbic acid into these immune cells.
Human Dermal Fibroblasts Collagen SynthesisExpected to support collagen synthesis.Dose-dependently increases collagen type I and III synthesis by increasing procollagen (B1174764) mRNA levels.[4][5][6]While direct comparative data is limited, both forms are crucial for collagen production. Ascorbic acid's role is well-documented.[4][5][6]
Bovine Primary Osteoblasts Proliferation & DifferentiationExpected to support osteoblast function.Increases proliferation and synthesis of extracellular matrix proteins like collagen type I, osteonectin, and osteocalcin (B1147995) in a dose-dependent manner up to 200 μg/ml.[7][8]Ascorbic acid is a known promoter of osteoblast proliferation and differentiation.[7][8]
Human Chondrocytes Protection against Oxidative StressExpected to have a protective effect.Protects against H2O2-induced apoptosis, loss of viability, and senescence. It also modulates the expression of collagen and proteoglycans.[9]Ascorbic acid demonstrates a protective role in chondrocytes under oxidative stress.[9]
Human Breast Cancer Cell Lines (e.g., MCF7, MDA-MB231) Cytotoxicity & ApoptosisExpected to have cytotoxic effects at high concentrations.High concentrations can induce apoptosis and inhibit proliferation.[10]High-dose ascorbic acid has demonstrated anti-cancer effects in vitro.[10]
Human Osteosarcoma Cell Lines (e.g., G292, MG-63) Viability, Differentiation & ApoptosisExpected to have dose-dependent effects.Low concentrations can increase metabolic activity and differentiation, while high concentrations induce apoptosis via downregulation of the MAPK pathway.[11][12]Ascorbic acid exhibits a dual role in osteosarcoma cells depending on the concentration.[11][12]
Human Endothelial Cells Viability in High GlucoseExpected to mitigate negative effects.Mitigates the decrease in cell viability and proliferation caused by high glucose environments.[13]Ascorbic acid shows a protective effect on endothelial cells under hyperglycemic conditions.[13]
Human Monocytic Cell Line (U-937) DifferentiationExpected to influence differentiation.Induces differentiation into macrophages, with a shift from pro-oxidant to antioxidant properties at different concentrations.[14]Ascorbic acid can act as a differentiation agent for immune cells.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the effects of vitamin C on different cell lines.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Ester-C®, L-ascorbic acid, or a vehicle control for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Collagen Synthesis Assay (Sircol Assay)

This quantitative dye-binding assay is used to measure soluble collagen produced by cells in culture.

  • Cell Culture and Treatment: Culture fibroblasts or other collagen-producing cells to near confluence and then treat with different forms of vitamin C for a defined period.

  • Sample Collection: Collect the cell culture supernatant, which contains the secreted soluble collagen.

  • Dye Binding: Mix the supernatant with the Sircol dye reagent, which specifically binds to the [Gly-X-Y]n helical structure of soluble collagens.

  • Centrifugation: Centrifuge the samples to pellet the collagen-dye complex.

  • Washing and Solubilization: Wash the pellet to remove unbound dye and then dissolve the collagen-dye complex in an alkali reagent.

  • Absorbance Measurement: Read the absorbance of the resulting solution on a spectrophotometer at 555 nm. The amount of collagen is determined by comparison to a standard curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Treat cancer cells or other cell types with Ester-C® or L-ascorbic acid for a specified time to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with a binding buffer.

  • Staining: Resuspend the cells in a solution containing Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic cells with compromised membranes).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Antioxidant Capacity Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Sample Preparation: Prepare solutions of Ester-C® and L-ascorbic acid at various concentrations.

  • Reaction Mixture: Add the vitamin C solutions to a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl), a stable free radical.

  • Incubation: Incubate the mixture in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The reduction in absorbance of the DPPH solution is indicative of the antioxidant activity of the sample.[15][16]

Signaling Pathways and Experimental Workflows

The biological effects of vitamin C are mediated through complex signaling pathways. The following diagrams illustrate a generalized workflow for comparing the effects of different vitamin C formulations and a potential signaling pathway involved in the antioxidant response.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis cluster_Conclusion Conclusion Cell_Culture Select and Culture Cell Lines (e.g., Fibroblasts, Osteoblasts, Cancer Cells) Treatment Treat Cells with Different Concentrations of Vitamin C Formulations Cell_Culture->Treatment Vitamin_C_Prep Prepare Stock Solutions (Ester-C®, L-Ascorbic Acid) Vitamin_C_Prep->Treatment Proliferation Cell Proliferation Assay (e.g., MTT, BrdU) Treatment->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Gene_Expression Gene Expression Analysis (e.g., qPCR, Western Blot) Treatment->Gene_Expression Signaling Signaling Pathway Analysis (e.g., Phospho-protein arrays) Treatment->Signaling Data_Comparison Compare Dose-Response Curves and Cellular Effects Proliferation->Data_Comparison Apoptosis->Data_Comparison Gene_Expression->Data_Comparison Signaling->Data_Comparison Conclusion_Node Draw Conclusions on Differential Effects Data_Comparison->Conclusion_Node

Caption: A generalized workflow for the in vitro comparison of different vitamin C formulations.

Signaling_Pathway cluster_Extracellular Extracellular cluster_Intracellular Intracellular Vitamin_C Vitamin C (Ester-C® or Ascorbic Acid) ROS Reactive Oxygen Species (ROS) Vitamin_C->ROS Scavenges Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidizes Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->ROS Neutralizes

Caption: A simplified diagram of the Nrf2-mediated antioxidant signaling pathway influenced by Vitamin C.

Conclusion

The available evidence, primarily from in vivo studies, suggests that Ester-C® may lead to higher and more sustained concentrations of vitamin C within leukocytes compared to L-ascorbic acid. This could translate to enhanced immune cell function. The presence of L-threonate in Ester-C® has been shown to facilitate the uptake of ascorbic acid in a human T-lymphoma cell line.

However, a significant gap exists in the literature regarding direct in vitro comparative studies of Ester-C® and L-ascorbic acid across a broad range of other cell types and for specific cellular processes like proliferation, apoptosis, and the modulation of signaling pathways. The majority of detailed mechanistic studies have been conducted with L-ascorbic acid, demonstrating its crucial role in collagen synthesis, osteoblast function, chondrocyte protection, and its dose-dependent cytotoxic effects on cancer cells.

For researchers and drug development professionals, this highlights a clear need for further head-to-head in vitro studies to fully elucidate the comparative efficacy of Ester-C® and L-ascorbic acid. Such studies would provide the robust data required to guide the selection of the most appropriate vitamin C formulation for specific therapeutic applications and to understand the underlying molecular mechanisms of their action. Future research should focus on conducting these direct comparisons on a variety of cell lines, including but not limited to fibroblasts, osteoblasts, endothelial cells, and various cancer cell lines, to build a more complete and comparative cellular-level understanding of these two forms of vitamin C.

References

A Comparative Meta-Analysis of Ester-C® Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a systematic review of clinical trial data on Ester-C®, a patented form of vitamin C (primarily calcium ascorbate (B8700270) with small amounts of vitamin C metabolites), comparing its performance against standard ascorbic acid. The analysis focuses on key performance indicators for researchers and drug development professionals: bioavailability, immune cell retention, and gastrointestinal tolerance.

Bioavailability and Pharmacokinetics

The primary claim of Ester-C® is its enhanced absorption and retention, particularly in immune cells. While plasma bioavailability appears similar to standard ascorbic acid, the key difference emerges in leukocyte concentrations over time.

Experimental Protocol: Leukocyte Vitamin C Retention (Mitmesser et al., 2016)

  • Study Design : A randomized, double-blind, placebo-controlled, crossover trial was conducted.[1]

  • Participants : The study included 36 healthy, non-smoking male and female subjects between the ages of 18 and 60.[1][2]

  • Intervention : Participants were randomized to receive a single 1000 mg dose of vitamin C from either Ester-C® (EC) or ascorbic acid (AA), or a placebo (PL).[1] Each intervention was followed by a washout period of at least seven days.[2][3]

  • Data Collection : Blood samples were collected at baseline and again at 2, 4, 8, and 24 hours post-dose to measure vitamin C concentrations in both plasma and leukocytes.[1]

  • Analysis : The primary outcomes measured were the changes in plasma and leukocyte vitamin C concentrations from baseline at each time point.[1]

Data Summary: Bioavailability Comparison

ParameterEster-C® (1000 mg)Ascorbic Acid (1000 mg)Key Findings & Significance
Plasma Vitamin C No significant difference in concentration changes compared to Ascorbic Acid.[1][2]No significant difference in concentration changes compared to Ester-C®.[1][2]Both forms effectively increase plasma vitamin C levels compared to placebo, indicating comparable absorption into the bloodstream.[4]
Leukocyte Vitamin C Significantly higher percent change from baseline at 8 hours (P=0.028) and 24 hours (P=0.034) compared to Ascorbic Acid.[1]No significant change from baseline was observed at any time point.[1]Ester-C® demonstrates superior retention in leukocytes (immune cells) up to 24 hours post-dose, suggesting prolonged availability for immune support.[3][5]

// Invisible nodes for alignment edge [style=invis]; p1 -> d1; d1 -> a1; }

Caption: Workflow of a randomized crossover bioavailability trial.

Proposed Mechanism of Enhanced Cellular Uptake

Ester-C® contains calcium ascorbate and small amounts of vitamin C metabolites, notably calcium threonate.[4] In vitro studies have suggested that L-threonate can stimulate the uptake of ascorbic acid into human T-lymphoma cells in a dose-dependent manner.[6] This suggests that the presence of these metabolites may facilitate the transport and retention of vitamin C into cells.[3][4]

// Edges edge [fontname="Arial", fontsize=10, color="#202124"]; ester_c -> transporter [label="Threonate may\nupregulate/facilitate transport", color="#EA4335"]; asc_acid -> transporter; transporter -> cell_vc [label="Enhanced Uptake\n& Retention"];

// Invisible edges for layout edge [style=invis]; ester_c -> asc_acid; }

Caption: Role of metabolites in facilitating Vitamin C cell uptake.

Gastrointestinal Tolerance

A significant consideration for high-dose vitamin C supplementation is gastrointestinal distress due to the acidity of ascorbic acid. Ester-C®, being a pH-neutral formulation, is purported to be gentler on the stomach.[7][8]

Experimental Protocol: Gastrointestinal Tolerance Study (Gruenwald et al., 2006)

  • Study Design : A randomized, double-blind, crossover clinical trial.[9]

  • Participants : The trial enrolled 50 healthy volunteers who self-identified as being sensitive to acidic foods.[9][10]

  • Intervention : Participants were divided into two groups. In a crossover design, they took 1000 mg of vitamin C daily for 3 days as either Ester-C® or ascorbic acid, followed by a 3-day washout period, and then switched to the other formulation for 3 days.[7][9]

  • Data Collection : Participants recorded the incidence and severity of epigastric (upper abdominal) adverse effects in a daily diary.[7][9] Tolerability was also rated by the participants.[10]

  • Analysis : The number of reported adverse effects and the overall tolerability ratings for each supplement were compared.[9]

Data Summary: Gastrointestinal Adverse Effects

ParameterEster-C®Ascorbic AcidKey Findings & Significance
Total Adverse Events 33 events (37.5% of total)55 events (62.5% of total)Ester-C® was associated with significantly fewer epigastric adverse effects compared to ascorbic acid.[7][9]
"Very Good" Tolerability Rating Rated by 72% of participantsRated by 54% of participantsThe difference in "very good" tolerability ratings was statistically significant (P<0.05), favoring Ester-C®.[10]

// Edges edge [fontname="Arial", fontsize=10, color="#202124"]; start -> q1; q1 -> ester_c [label="Yes"]; q1 -> q2 [label="No"]; q2 -> ester_c [label="Yes"]; q2 -> asc_acid [label="No"]; }

Caption: Decision guide for selecting a Vitamin C formulation.

Conclusion

The available clinical data indicates that while Ester-C® and standard ascorbic acid exhibit comparable bioavailability in plasma, Ester-C® demonstrates a significant advantage in terms of retention within leukocytes for up to 24 hours. This suggests a prolonged availability of vitamin C to the immune system. Furthermore, for studies involving high doses or for populations sensitive to acidic compounds, the pH-neutral formulation of Ester-C® offers significantly better gastrointestinal tolerance. Researchers and drug development professionals should consider these distinct pharmacokinetic and tolerability profiles when selecting a vitamin C source for clinical studies or formulation development.

References

Ester-C vs. Ascorbic Acid: A Pharmacokinetic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the absorption and retention of two popular forms of Vitamin C.

This guide provides a comparative overview of the pharmacokinetic properties of Ester-C® and standard ascorbic acid. For researchers and drug development professionals, understanding the nuances of how different formulations of Vitamin C are absorbed, distributed, metabolized, and excreted is crucial for the development of effective dietary supplements and therapeutic agents. This document summarizes key quantitative data from comparative studies and outlines the experimental protocols used to derive these findings.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Ester-C® and ascorbic acid based on available clinical research. The primary distinction observed in studies is not in plasma concentration but in the concentration and retention within leukocytes (white blood cells), which are crucial for immune function.

Pharmacokinetic ParameterEster-C®Ascorbic AcidKey Findings & Citations
Plasma Vitamin C Concentration No significant difference compared to ascorbic acid.Standard for Vitamin C absorption.Both Ester-C® and ascorbic acid significantly increase plasma vitamin C levels compared to placebo, with no significant differences observed between the two forms.[1][2]
Leukocyte Vitamin C Concentration Significantly higher concentration and retention.Lower concentration and retention compared to Ester-C®.Studies show that a single 1000 mg dose of Ester-C® results in significantly higher vitamin C levels in leukocytes at 8 and 24 hours post-ingestion compared to ascorbic acid.[1][3][4][5]
Urinary Excretion Lower excretion of ascorbate (B8700270).Higher excretion of ascorbate.The loss of ascorbate through urine is reported to be six times lower after taking Ester-C® compared to ordinary vitamin C.[6]
Bioavailability Enhanced bioavailability in leukocytes.Standard bioavailability.The metabolites in Ester-C® are suggested to facilitate absorption and enhance retention, leading to superior bioavailability in leukocytes.[1]

Experimental Protocols

The data presented above is derived from randomized, double-blind, placebo-controlled, crossover clinical trials. A common experimental design is outlined below.

Study Design: Double-Blind, Placebo-Controlled, Crossover Trial
  • Participants: Healthy, non-smoking adults, typically between the ages of 18 and 60.[1][3][4]

  • Groups: Participants are randomly assigned to receive a single dose of one of three formulations:

    • Placebo (0 mg Vitamin C)

    • Ascorbic Acid (typically 1000 mg)

    • Ester-C® (typically 1000 mg)[1][3][4]

  • Washout Period: A washout period of 7 days precedes each new treatment administration to ensure that no residual Vitamin C from the previous treatment interferes with the results.[1][3][4]

  • Blood Sampling: Blood samples are collected at baseline (before ingestion) and at various time points post-dose, commonly at 2, 4, 8, and 24 hours.[3]

  • Analysis: Plasma and leukocyte Vitamin C concentrations are measured from the collected blood samples to determine the pharmacokinetic profile of each formulation.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a clinical trial designed to compare the pharmacokinetics of different Vitamin C formulations.

G cluster_0 Phase 1: Recruitment & Screening cluster_1 Phase 2: Randomization & Dosing cluster_2 Phase 3: Pharmacokinetic Analysis cluster_3 Phase 4: Crossover & Repetition A Recruit Healthy Non-Smoking Adults (18-60 years) B Randomly Assign to Treatment Groups A->B C Administer Single Dose: - Placebo - Ascorbic Acid (1000mg) - Ester-C® (1000mg) B->C D Collect Blood Samples (0, 2, 4, 8, 24 hours) C->D E Measure Plasma & Leukocyte Vitamin C Concentrations D->E F 7-Day Washout Period E->F G Crossover to Next Treatment Arm F->G H Repeat Dosing and Analysis Phases G->H H->F Repeat for all treatments

Caption: Pharmacokinetic Crossover Study Workflow.

This guide highlights the key differences in the pharmacokinetic profiles of Ester-C® and standard ascorbic acid, with a notable advantage for Ester-C® in terms of leukocyte concentration and retention. The provided experimental design offers a framework for researchers conducting similar comparative studies.

References

Safety Operating Guide

Proper Disposal of Ester-C®: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a cornerstone of operational safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Ester-C®, a patented form of calcium ascorbate-threonate. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.

Ester-C® is a unique, pH-neutral form of Vitamin C that is generally not classified as hazardous waste.[1][2] Its primary components, calcium ascorbate (B8700270) and ascorbic acid, are readily biodegradable with low environmental impact when disposed of correctly.[2][3][4] However, proper disposal procedures should always be followed to minimize any potential impact and to comply with institutional and local regulations.

Key Chemical Properties for Disposal Consideration

To make informed decisions about waste management, it is important to understand the key characteristics of Ester-C® and its components.

PropertyValue/CharacteristicImplication for Disposal
Hazard Classification Generally not classified as hazardous waste.[2]Can often be managed as non-hazardous chemical waste, but institutional and local guidelines must be followed.[2]
Biodegradability Readily biodegradable.[2][3][4]Low long-term environmental impact if disposed of correctly.[2]
Ecotoxicity Negligible ecotoxicity.[2][4]Minimal harm to aquatic life if minor amounts enter waterways, though this should still be avoided.[2][5]
pH Neutral (Ester-C®); 2.1-2.6 (5% solution of Ascorbic Acid).[1][2][5]Ester-C®'s neutrality simplifies disposal. For large quantities of pure ascorbic acid, neutralization may be required by some facilities.[2]
Combustibility Not flammable or combustible, but can be a dust explosion hazard in powdered form.[2][6][7]No special precautions are needed regarding flammability, but dust generation should be avoided during handling and disposal.[6][7]

Step-by-Step Disposal Procedures

The following procedural guidance is based on safety data sheets for calcium ascorbate and ascorbic acid.

  • Consult Local Regulations : Before proceeding, always consult your institution's environmental health and safety (EHS) guidelines and local waste disposal regulations.[5] These regulations will provide the definitive requirements for your location.

  • Small Quantities (Typical Laboratory Use) :

    • For very small quantities, some local regulations may permit disposal down the drain with copious amounts of water.[6] However, this should be confirmed with your EHS department.

    • If drain disposal is not permitted, collect the waste in a designated, properly labeled container for non-hazardous chemical waste.

  • Large Quantities :

    • Large amounts of Ester-C® should not be disposed of down the drain.[5][6]

    • Collect the material in a suitable, sealed, and clearly labeled waste container.[7]

    • Arrange for pickup and disposal by a licensed chemical waste disposal company.[8][9]

  • Spill Cleanup :

    • In the event of a spill, avoid generating dust.[7]

    • Use dry cleanup procedures, such as sweeping or vacuuming, for solid spills.[7]

    • Place the collected material into a labeled container for disposal.[3][7]

    • Clean the spill area with water.[6][7]

  • Contaminated Packaging :

    • Empty containers should be handled as the product itself and may need to be disposed of as chemical waste.[8]

    • Consult your local guidelines for the proper disposal of empty chemical containers.[8][10]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of Ester-C®.

EsterC_Disposal start Start: Ester-C® Waste consult_regulations Consult Institutional and Local Regulations start->consult_regulations is_small_quantity Is it a small quantity (typical lab use)? consult_regulations->is_small_quantity drain_disposal_allowed Is drain disposal permitted by local regulations? is_small_quantity->drain_disposal_allowed Yes large_quantity Large Quantity or Spill Residue is_small_quantity->large_quantity No dispose_drain Dispose down drain with copious amounts of water drain_disposal_allowed->dispose_drain Yes collect_non_hazardous Collect in labeled non-hazardous waste container drain_disposal_allowed->collect_non_hazardous No end End of Process dispose_drain->end collect_non_hazardous->end collect_for_pickup Collect in sealed, labeled container for professional disposal large_quantity->collect_for_pickup collect_for_pickup->end

Ester-C® Disposal Decision Flowchart

By following these procedures and adhering to local regulations, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of Ester-C®.

References

Essential Safety and Logistical Information for Handling Ester C (Calcium Ascorbate)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory materials is paramount. Ester C, a branded form of calcium ascorbate (B8700270), is generally considered to have a low hazard profile. However, adherence to proper laboratory protocols is essential to minimize exposure and prevent contamination. This guide provides detailed procedural information for the safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound, particularly in its powdered form, to prevent irritation and accidental ingestion.[1][2][3][4]

Protection TypeRecommended PPERationale
Eye Protection Safety glasses with side shields or chemical splash goggles.[1][2][4][5]To protect eyes from dust particles that may cause irritation.[6]
Hand Protection Chemically compatible gloves (e.g., nitrile rubber).[1][2][5]To prevent skin contact. Although not considered a significant skin irritant, good laboratory practice dictates avoiding direct contact with any chemical.
Body Protection Laboratory coat.[1]To protect clothing and skin from dust contamination.
Respiratory Protection A NIOSH-approved dust respirator or mask may be necessary if handling large quantities or if dust is generated and ventilation is inadequate.[1][2][4][5]To prevent inhalation of airborne particles which may cause respiratory irritation.[6]

Experimental Protocols: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area.[3][4]

  • Use local exhaust ventilation or a fume hood when handling large quantities of powdered this compound or when dust generation is likely.[1][3][4]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by laying down absorbent pads to contain any potential spills.

  • Weighing and Transfer: When weighing or transferring the powder, do so carefully to minimize the creation of airborne dust.[1]

  • Solution Preparation: When preparing solutions, slowly add the this compound powder to the liquid to avoid splashing and dust formation.

  • Personal Hygiene: After handling, wash hands thoroughly with soap and water.[2] Do not eat, drink, or smoke in the laboratory.[7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][4][8]

  • Protect from light and moisture.[4][8][9]

  • Keep away from incompatible materials such as strong oxidizing agents, alkalis, iron, and copper.[1][10]

Operational and Disposal Plans

Accidental Release Measures:

  • Small Spills: For small spills, carefully sweep or scoop up the solid material and place it into a suitable container for disposal.[1][2] Clean the spill area with water.[1][4]

  • Large Spills: In the event of a large spill, evacuate the area.[2] Wear appropriate PPE, including respiratory protection.[1][2] Use a shovel to collect the material into a waste disposal container.[1][3] Finish cleaning by spreading water on the contaminated surface.[1][3]

Disposal:

  • Segregation: Keep this compound waste separate from other chemical waste streams.

  • Labeling: Label waste containers clearly as "Hazardous Waste" (if local regulations require) and identify the contents.[11]

  • Disposal Method: Dispose of unused product, residues, and contaminated materials in accordance with local, state, and federal regulations.[12] For at-home or non-laboratory settings, you can mix the expired supplement with an unappealing substance like coffee grounds or cat litter, place it in a sealed container, and discard it in the trash.[13]

Quantitative Data

While extensive quantitative hazard data for this compound is not widely available due to its low toxicity, the following occupational exposure limit has been established for calcium ascorbate.

SubstanceLimit TypeExposure Limit
Calcium AscorbateIOEL (8-hour time-weighted average)10 mg/m³

Visualizations

Ester_C_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) B Prepare Work Area (Well-ventilated, absorbent pads) A->B C Weighing and Transfer (Minimize dust) B->C D Solution Preparation (Add solid to liquid slowly) C->D E Clean Work Area D->E F Dispose of Waste (Segregate and label) E->F G Remove PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Safety_Controls_Hierarchy cluster_controls Hierarchy of Controls A Most Effective C Engineering Controls (e.g., Fume Hood, Ventilation) B Least Effective D Administrative Controls (e.g., SOPs, Training) C->D E Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) D->E

Caption: Hierarchy of safety controls for handling laboratory chemicals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.